molecular formula C11H16N2O2S B1351887 1-(Phenylsulfonyl)piperidin-4-amine CAS No. 228259-70-9

1-(Phenylsulfonyl)piperidin-4-amine

Cat. No.: B1351887
CAS No.: 228259-70-9
M. Wt: 240.32 g/mol
InChI Key: JKYZVBQALRYBKE-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYZVBQALRYBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406497
Record name 1-(phenylsulfonyl)piperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228259-70-9
Record name 1-(phenylsulfonyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Phenylsulfonyl)piperidin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidin-4-amine: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, a validated synthetic workflow, reactivity insights, and its application as a strategic scaffold in pharmaceutical research.

This compound is a bifunctional molecule featuring a piperidine core. One nitrogen atom is functionalized as a sulfonamide with a phenyl group, while the C4 position of the piperidine ring is substituted with a primary amine. This unique architecture makes it a valuable intermediate for creating diverse chemical libraries.[1][2] The sulfonamide group enhances metabolic stability and target interaction, while the primary amine serves as a crucial handle for further chemical elaboration.[3]

While extensive data on the free base is not widely published, the properties of its more common hydrochloride salt (CAS 1174143-24-8) provide a strong reference point for its handling and application.[4]

Table 1: Physicochemical and Computed Properties

PropertyValue (for Hydrochloride Salt)Source
CAS Number 1174143-24-8[4]
Molecular Formula C₁₁H₁₇ClN₂O₂S[4]
Molecular Weight 276.78 g/mol [4]
Appearance White to Tan Powder (Predicted)[5]
Storage Sealed in dry, 2-8°C[4]
Topological Polar Surface Area (TPSA) 63.4 Ų[4]
LogP (Computed) 1.22[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]

Synthesis and Mechanistic Workflow

The synthesis of this compound is typically achieved through a robust, multi-step process starting from commercially available 4-amino-1-Boc-piperidine. This approach ensures regioselective functionalization and high yields.

Experimental Protocol: Two-Step Synthesis

Step 1: Sulfonylation of 4-amino-1-Boc-piperidine

  • Setup: To a stirred solution of 4-amino-1-Boc-piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL/mmol) at 0°C, add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The triethylamine acts as a base to quench the HCl byproduct generated during the reaction.

  • Workup: Monitor the reaction by TLC. Upon completion, wash the mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate.

Step 2: Boc Deprotection

  • Setup: Dissolve the product from Step 1 in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group.

  • Isolation: The product, this compound hydrochloride, will typically precipitate from the solution. Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in water and basify to pH >10 with 1M NaOH. Extract the aqueous layer with DCM or ethyl acetate, dry the combined organic layers, and concentrate to yield the target compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Deprotection SM1 4-amino-1-Boc-piperidine R1 Benzenesulfonyl Chloride Triethylamine, DCM, 0°C to RT SM1->R1 Int1 tert-butyl 4-(phenylsulfonamido) piperidine-1-carboxylate R1->Int1 R2 4M HCl in Dioxane Int1->R2 Product This compound (as HCl salt) R2->Product

Caption: A two-step synthesis of this compound.

Reactivity and Molecular Scaffolding Potential

The molecule's utility stems from its two primary reactive sites: the primary amine at the C4 position and the chemically robust phenylsulfonyl group.

  • Primary Amine (Nucleophilic Site): The NH₂ group is the primary site for synthetic elaboration. It readily undergoes N-alkylation, acylation, reductive amination, and can be used in the formation of ureas, thioureas, and other functional groups. This allows for the systematic exploration of the chemical space around the piperidine core.

  • Phenylsulfonyl Group (Modulator): While the sulfonamide bond is generally stable, the phenyl ring can be substituted to modulate electronic properties, solubility, and target engagement. This group often acts as a hydrogen bond acceptor and provides a rigid structural element.[3]

Reactivity Profile Diagram

Reactivity_Profile cluster_structure cluster_sites Key Reactive Sites mol This compound Structure amine Primary Amine (C4) - Nucleophilic - Site for Alkylation, Acylation,  Reductive Amination amine->mol Primary Reaction Handle sulfonyl Phenylsulfonyl Group - Chemically Robust - Modulates Physicochemical Properties - H-Bond Acceptor sulfonyl->mol Structural/Modulating Group

Caption: Key reactive sites on the this compound scaffold.

Predicted Spectroscopic Profile

While specific spectra are not publicly available, a characteristic profile can be predicted based on the structure and data from analogous compounds.[6][7][8]

  • ¹H NMR:

    • Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm corresponding to the phenylsulfonyl group.

    • Piperidine Protons: A complex series of multiplets between δ 1.5-3.5 ppm. The protons adjacent to the sulfonamide nitrogen will be downfield shifted compared to those adjacent to the C4 amine.

    • Amine Protons: A broad singlet (NH₂) typically between δ 1.5-3.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals between δ 125-140 ppm.

    • Piperidine Carbons: Signals in the aliphatic region, typically between δ 30-55 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretch: A characteristic doublet around 3300-3400 cm⁻¹ for the primary amine.

    • S=O Stretch: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

  • Mass Spectrometry (MS):

    • [M+H]⁺: The expected molecular ion peak for the protonated free base would be at m/z 241.11.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug design, present in numerous approved pharmaceuticals.[2] The addition of a phenylsulfonyl group further enhances its utility.

  • CNS Disorders: Piperidine derivatives are extensively used in developing agents for central nervous system (CNS) disorders.[9] The 4-(phenylsulfonyl)piperidine scaffold, in particular, has been identified as a core structure for high-affinity, selective 5-HT₂A receptor antagonists, which have applications in treating conditions like schizophrenia and insomnia.[10]

  • Oncology: The structural rigidity and defined vectoral properties of this scaffold make it an excellent starting point for designing kinase inhibitors and other anti-cancer agents.[9]

  • Antimicrobial Agents: Sulfonamide-containing compounds are a well-established class of antibacterial agents.[3] This scaffold can be used to develop novel antimicrobial compounds that leverage the synergistic effects of the piperidine and sulfonamide moieties.[3]

Safety and Handling

As with any laboratory chemical, this compound and its salts should be handled with appropriate care in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Inhalation/Contact: Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][11]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[14]

This guide provides a foundational understanding of this compound, highlighting its significance as a versatile tool for the modern medicinal chemist. Its predictable reactivity and proven relevance in bioactive scaffolds underscore its value in the pursuit of novel therapeutics.

References

  • lookchem. (n.d.). Cas 334618-23-4, (R)-3-Piperidinamine dihydrochloride.
  • ChemScene. (n.d.). 334618-23-4 | (R)-3-Aminopiperidine dihydrochloride.
  • Unknown Source. (n.d.). (R)-3-Piperidinamine Dihydrochloride CAS 334618-23-4.
  • Chemsrc. (n.d.). (R)-3-Aminopiperidine dihydrochloride | CAS#:334618-23-4.
  • ChemScene. (n.d.). 1174143-24-8 | this compound hydrochloride.
  • ChemicalBook. (n.d.). (R)-3-Piperidinamine dihydrochloride | 334618-23-4.
  • Cayman Chemical. (2023, August 10). Safety Data Sheet - N-phenylpiperidin-4-amine.
  • PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine | C11H15NO2S | CID 78733.
  • Smolecule. (n.d.). Buy 1-(Methylsulfonyl)piperidin-4-amine | 402927-97-3.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Unknown Source. (n.d.). SAFETY DATA SHEET - 1-Benzyl-N-phenylpiperidin-4-amine.
  • PubChem. (n.d.). 1-Phenylpiperidin-4-amine | C11H16N2 | CID 21193347.
  • PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxamide | C12H16N2O3S | CID 257093.
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  • ChemSynthesis. (n.d.). 1-(Phenylsulfinyl)piperidine - 4972-31-0, C11H15NOS, density, melting point, boiling point, structural formula, synthesis.
  • Chem-Impex. (n.d.). 1-Benzenesulfonyl-piperidine-4-carboxylic acid.
  • PMC - NIH. (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides.
  • ResearchGate. (n.d.). Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents | Request PDF.
  • ACS Publications. (n.d.). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists | Journal of Medicinal Chemistry.
  • Crescent Chemical Company. (n.d.). 1-(PHENYLSULFONYL)PIPERIDINE-4-CARBOXYLIC ACID.
  • SpectraBase. (n.d.). Piperazine, 1-ethyl-4-[[1-(phenylsulfonyl)-3-piperidinyl]carbonyl]- - Optional[1H NMR] - Spectrum.
  • ChemSynthesis. (n.d.). 1-(phenylsulfonyl)piperidine - 5033-23-8, C11H15NO2S, density, melting point, boiling point, structural formula, synthesis.
  • PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865.
  • DTIC. (n.d.). Piperidine Synthesis.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
  • ResearchGate. (2012, April 5). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.

Sources

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidin-4-amine (CAS: 228259-70-9): A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Core Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount. It is a process that balances synthetic accessibility with the inherent potential for biological activity. 1-(Phenylsulfonyl)piperidin-4-amine emerges as a compound of significant interest to researchers, scientists, and drug development professionals. Its structure elegantly combines two pharmacologically significant motifs: the piperidine ring, a cornerstone of many approved therapeutics, and the phenylsulfonyl group, a classic bioisostere and functional group in a multitude of bioactive agents.[1][2] This guide provides an in-depth technical exploration of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will delve into the practical methodologies and strategic considerations that make this molecule a valuable asset in the medicinal chemist's toolkit.

Core Physicochemical & Structural Characteristics

A foundational understanding of a compound's physical and chemical properties is the bedrock of its effective application in research. These parameters dictate everything from reaction conditions to formulation strategies.

PropertyValueSource
CAS Number 228259-70-9[3][4]
Molecular Formula C₁₁H₁₆N₂O₂SInferred from structure
Molecular Weight 240.32 g/mol Calculated
Related Salt Hydrochloride (CAS: 1174143-24-8)[5]
Molecular Formula (HCl) C₁₁H₁₇ClN₂O₂S[5]
Molecular Weight (HCl) 276.78 g/mol [5]
Classification Organic Building Block, Amine, Sulfonamide[3]

The structure features a saturated piperidine heterocycle, which imparts a defined three-dimensional geometry, crucial for specific interactions within biological targets. The nitrogen of the piperidine is functionalized with a phenylsulfonyl group, rendering it a stable sulfonamide linkage that is generally resistant to metabolic degradation. Critically, the primary amine at the 4-position serves as a versatile synthetic handle for further molecular elaboration.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is a multi-step process that relies on established, robust chemical transformations. The most logical and commonly employed strategy involves the protection of a piperidine precursor, sulfonylation, and subsequent deprotection to reveal the target primary amine.

Synthetic Strategy & Rationale

A prevalent approach begins with a commercially available, N-protected 4-aminopiperidine derivative, such as tert-butyl piperidin-4-ylcarbamate. This strategy is favored because it isolates the two reactive nitrogen atoms, allowing for selective functionalization.

The core logic is as follows:

  • Protection: The 4-amino group is pre-protected (often as a carbamate, e.g., Boc), preventing it from reacting during the subsequent sulfonylation step.

  • Sulfonylation: The secondary amine of the piperidine ring is reacted with benzenesulfonyl chloride. A tertiary amine base, such as triethylamine or DIPEA, is essential here. Its role is not catalytic; it acts as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Deprotection: The protecting group on the 4-amino function is removed under conditions that do not cleave the newly formed sulfonamide bond. For a Boc group, this is readily achieved with a strong acid like trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).

SynthesisWorkflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Deprotection A N-Boc-4-aminopiperidine C N-Boc-1-(phenylsulfonyl)piperidin-4-amine A->C  Triethylamine, DCM B Benzenesulfonyl Chloride B->C D This compound (Target Compound) C->D  TFA, DCM

Detailed Experimental Protocol (Exemplary)

This protocol is a representative methodology based on standard organic synthesis techniques for analogous compounds.[6][7]

Step 1: Synthesis of tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate

  • To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound (CAS 228259-70-9)

  • Dissolve the crude product from Step 1 in DCM (~0.3 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove excess DCM and TFA.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid.

  • Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Purification and Characterization

Purification is typically achieved using column chromatography on silica gel.[8] A gradient elution system, for instance, starting with 100% DCM and gradually increasing the polarity by adding methanol, is effective for separating the product from non-polar impurities and baseline material.

Final product integrity must be validated through a suite of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • IR Spectroscopy: To identify key functional groups like N-H (amine) and S=O (sulfonamide).[9]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold. The primary amine at the 4-position is a nucleophilic center ripe for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatization Core 1-(Phenylsulfonyl) piperidin-4-amine Amide Amide Core->Amide R-COCl or R-COOH, coupling agent Urea Urea Core->Urea R-NCO or R-NCS Reductive Reductive Core->Reductive Aldehyde/Ketone, Reducing Agent Sulfonamide Sulfonamide Core->Sulfonamide R-SO₂Cl Amide_Prod Amide_Prod Amide->Amide_Prod Urea_Prod Urea_Prod Urea->Urea_Prod Amine_Prod Amine_Prod Reductive->Amine_Prod Sulfonamide_Prod Sulfonamide_Prod Sulfonamide->Sulfonamide_Prod

Key Therapeutic Areas

While specific biological data for the parent compound is limited, the activities of its derivatives highlight its potential across several therapeutic fields:

  • Enzyme Inhibition: The phenylsulfonyl group is a classic zinc-binding pharmacophore. Derivatives of this scaffold have been explored as potent inhibitors of enzymes like carbonic anhydrases, which are targets for anticancer and anti-glaucoma agents.[10]

  • Antibacterial Agents: The sulfonamide motif is historically significant in antibacterial drug discovery. Research has shown that elaborating the core 1-(phenylsulfonyl)piperidine structure can lead to compounds with potent antibacterial activity.[9]

  • CNS Disorders: The piperidine ring is a privileged structure for targeting central nervous system (CNS) receptors.[1] Derivatives of phenylsulfonyl piperidines have been synthesized and evaluated as cholinesterase inhibitors for potential use in treating Alzheimer's disease.[6]

  • Antiviral Research: The piperidine scaffold is present in numerous antiviral agents, including HIV reverse transcriptase inhibitors.[11] The ability to rapidly generate diverse libraries from this intermediate makes it attractive for screening against viral targets.

Analytical Profile: Spectroscopic Signatures

Proper characterization is non-negotiable for ensuring the purity and identity of a research compound. Below is the expected analytical profile for this compound.

TechniqueExpected Observations
¹H NMR ~7.8-7.9 ppm (m, 2H): Aromatic protons ortho to the sulfonyl group. ~7.5-7.6 ppm (m, 3H): Aromatic protons meta and para to the sulfonyl group. ~3.5-3.7 ppm (m, 2H): Piperidine protons at C2/C6 (axial/equatorial) adjacent to the sulfonamide nitrogen. ~2.8-3.0 ppm (m, 1H): Piperidine proton at C4. ~2.4-2.6 ppm (m, 2H): Piperidine protons at C2/C6. ~1.7-1.9 ppm (m, 2H): Piperidine protons at C3/C5. ~1.3-1.5 ppm (m, 2H): Piperidine protons at C3/C5. ~1.5-2.0 ppm (br s, 2H): NH₂ protons. (Shift is variable and may exchange with D₂O).[12][13]
Mass Spec (ESI+) Expected m/z: 241.10 (M+H)⁺
IR Spectroscopy ~3300-3400 cm⁻¹: N-H stretching (primary amine). ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching. ~1340-1360 cm⁻¹ & ~1150-1170 cm⁻¹: Asymmetric and symmetric S=O stretching (sulfonamide).[9]

Conclusion and Future Outlook

This compound (CAS 228259-70-9) is more than just a chemical in a catalog; it is a strategically designed molecular scaffold that offers a robust and versatile entry point into a vast chemical space. Its synthesis is straightforward, relying on well-understood organic reactions, and its bifunctional nature—a stable, electron-withdrawing sulfonamide and a reactive primary amine—provides an ideal platform for library synthesis. For researchers in drug development, this compound represents an opportunity to rapidly generate novel derivatives for screening against a wide array of biological targets, from enzymes to G-protein coupled receptors. The continued exploration of this and related scaffolds will undoubtedly contribute to the discovery of next-generation therapeutics.

References

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  • Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)
  • CAS NO. 228259-70-9 | this compound. Arctom.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
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  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed.
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Physicochemical properties of 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(Phenylsulfonyl)piperidin-4-amine

Introduction: Bridging Structure to Function in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, present in a multitude of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block. When combined with a phenylsulfonyl group, as in this compound, the resulting molecule possesses a unique blend of structural and electronic features. The sulfonamide group, a well-established pharmacophore, imparts specific hydrogen bonding capabilities and metabolic stability.[2]

This guide provides an in-depth exploration of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately governs its potential as a therapeutic agent.[3][4] We will move beyond theoretical values to detail the robust experimental methodologies required for their validation, offering researchers and drug development professionals a practical framework for characterizing this and similar molecules.

Section 1: Core Molecular and Physicochemical Profile

A foundational analysis begins with the molecule's intrinsic properties. While experimental data for this specific compound is not widely published, computational models provide a reliable starting point for characterization. These predicted values are instrumental in guiding initial experimental design and hypothesis generation.

Table 1: Key Molecular and Computed Physicochemical Properties of this compound

PropertyValueData SourceSignificance in Drug Development
Chemical Structure -The core scaffold influencing binding and conformation.
Molecular Formula C₁₁H₁₆N₂O₂SPubChemDefines the elemental composition and exact mass.
Molecular Weight 240.32 g/mol PubChemImpacts diffusion, transport, and adherence to guidelines like Lipinski's Rule of Five.[3]
Topological Polar Surface Area (TPSA) 63.4 ŲChemScene[5]Predicts membrane permeability and blood-brain barrier penetration. A value < 90 Ų is often correlated with good cell permeability.
Calculated logP (cLogP) 1.2202ChemScene[5]A measure of lipophilicity, affecting solubility, permeability, and plasma protein binding. Values between 1-3 are often targeted.
Hydrogen Bond Donors 1ChemScene[5]The primary amine group can donate a hydrogen bond, influencing target binding and solubility.
Hydrogen Bond Acceptors 3ChemScene[5]The sulfonyl oxygens and piperidine nitrogen can accept hydrogen bonds, contributing to aqueous solubility and receptor interactions.
Rotatable Bonds 2ChemScene[5]Influences conformational flexibility and entropy upon binding to a target.

Section 2: Synthesis and Spectroscopic Characterization

Reliable physicochemical analysis is predicated on the availability of a pure, structurally confirmed compound. The most direct synthetic route involves the sulfonylation of a piperidine precursor.

Proposed Synthetic Pathway

The synthesis of this compound is analogous to the preparation of similar N-sulfonylated piperidines.[6][7] It proceeds via a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic sulfur atom of phenylsulfonyl chloride. A non-nucleophilic base is required to quench the HCl byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Final Product R1 Piperidin-4-amine P1 Reaction & Quench R1->P1 R2 Phenylsulfonyl Chloride R2->P1 C1 Solvent: Dichloromethane (DCM) Base: Triethylamine (TEA) Temperature: 0°C to RT C1->P1 W1 Aqueous Wash P1->W1 W2 Drying & Evaporation W1->W2 W3 Column Chromatography W2->W3 FP This compound W3->FP

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Rationale: Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its relative inertness. Triethylamine (TEA) is a common organic base that effectively scavenges the HCl generated without interfering with the reaction. The reaction is initiated at 0°C to control the initial exotherm.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-amine (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Sulfonylation: Dissolve phenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol: Spectroscopic Confirmation

Structural integrity must be confirmed before proceeding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Look for multiplets corresponding to the aromatic protons of the phenyl group (~7.5-7.9 ppm), distinct signals for the axial and equatorial protons of the piperidine ring, a signal for the methine proton at the C4 position, and a broad singlet for the -NH₂ protons.

    • Expected ¹³C NMR Signals: Expect signals in the aromatic region (~127-140 ppm) and the aliphatic region corresponding to the distinct carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 241.10. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Absorptions: Characteristic strong stretches for the S=O bonds of the sulfonyl group (~1350 cm⁻¹ and ~1160 cm⁻¹), N-H stretches for the primary amine (~3300-3400 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.

Section 3: Key Physicochemical Properties - Experimental Determination

The following protocols outline robust methods for experimentally determining the properties critical to drug development.

Aqueous Solubility
  • Scientific Rationale: Solubility directly impacts bioavailability and the achievable concentration for in vitro assays. Thermodynamic solubility, which measures the concentration of a saturated solution in equilibrium, is the gold standard.[4] The choice of a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions.

Solubility_Workflow A Add excess solid compound to PBS (pH 7.4) B Equilibrate at 25°C (e.g., 24-48h with shaking) A->B C Centrifuge/Filter to remove undissolved solid B->C D Isolate supernatant C->D E Quantify concentration (e.g., HPLC-UV, LC-MS) D->E F Result: Thermodynamic Aqueous Solubility E->F

Caption: Experimental workflow for thermodynamic solubility determination.

  • Step-by-Step Protocol:

    • Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

    • Seal the vial and place it in a shaker/incubator at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

    • After equilibration, filter the suspension through a 0.45 µm filter to remove all undissolved solid.

    • Prepare a standard curve by making serial dilutions of a known concentration of the compound in the same buffer.

    • Quantify the concentration of the compound in the filtered supernatant using a validated HPLC-UV or LC-MS method against the standard curve.

Lipophilicity (LogP / LogD)
  • Scientific Rationale: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.[3] The "shake-flask" method is the traditional approach for measuring the octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH).[3] Octanol is used as it is considered a good surrogate for the lipid bilayer.

LogP_Workflow A Prepare octanol-saturated PBS (pH 7.4) and PBS-saturated octanol B Dissolve compound in one phase (e.g., PBS) A->B C Add equal volume of the second phase (octanol) B->C D Shake vigorously to equilibrate (e.g., 1-2 hours) C->D E Centrifuge to ensure complete phase separation D->E F Measure compound concentration in BOTH aqueous and octanol phases E->F G Calculate LogD = log([C]octanol / [C]aqueous) F->G

Caption: Shake-flask method for experimental LogD determination.

  • Step-by-Step Protocol:

    • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate overnight.

    • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS) at a known concentration.

    • Partitioning: In a vial, combine a known volume of the compound's aqueous solution with an equal volume of the pre-saturated n-octanol.

    • Equilibration: Shake the vial for 1-2 hours to allow the compound to partition between the two phases.

    • Phase Separation: Centrifuge the vial at a moderate speed to ensure a clean separation of the two layers.

    • Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.

    • Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ (Concentration in Octanol / Concentration in Aqueous Phase).

Ionization Constant (pKa)
  • Scientific Rationale: The pKa dictates the charge state of a molecule at a given pH. For this compound, the primary amine is basic and will be protonated at low pH. The sulfonamide nitrogen is generally considered non-basic. The pKa is crucial as the charge state affects solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.[8]

  • Step-by-Step Protocol:

    • Preparation: Accurately weigh and dissolve a sample of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) containing a slight excess of HCl to ensure the amine is fully protonated.

    • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH), adding small, precise aliquots. Record the pH after each addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by using specialized software that analyzes the entire curve. The pKa is the pH at which 50% of the amine is protonated.

Section 4: Stability and Safety Profile

  • Chemical Stability: The primary potential liability for this molecule is the sulfonamide bond, which can be susceptible to hydrolysis under extreme pH conditions, although it is generally stable. A preliminary assessment can be conducted by incubating the compound in buffers at pH 2 (simulating gastric fluid) and pH 7.4 (physiological) at 37°C and monitoring the concentration of the parent compound over time (e.g., 0, 2, 8, 24 hours) by LC-MS.

  • Safety and Handling: No specific toxicity data for this compound is readily available. Therefore, it should be handled with standard laboratory precautions.[9]

    • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

    • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and inhalation.

    • Storage: Store in a tightly sealed container in a cool, dry place.[5]

Conclusion

The physicochemical properties of this compound, guided by initial computational predictions and confirmed through robust experimental protocols, define its drug-like potential. Its moderate lipophilicity (cLogP ~1.22), significant polar surface area (TPSA ~63.4 Ų), and the presence of key hydrogen bonding groups position it as an interesting scaffold for further investigation. The experimental determination of its aqueous solubility, LogD, and pKa, as detailed in this guide, provides the critical data needed for constructing predictive ADME models and rationally designing future analogs in drug discovery programs.

References

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An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Phenylsulfonyl)piperidin-4-amine, a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, applications, and handling protocols, grounded in authoritative scientific principles.

Introduction to a Privileged Scaffold

The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, recognized as a "privileged scaffold" due to its favorable pharmacokinetic properties and its presence in a wide array of bioactive natural products and synthetic drugs.[1][2] this compound emerges as a particularly valuable derivative, combining the structural rigidity and desirable ADME (absorption, distribution, metabolism, and excretion) characteristics of the piperidine ring with the synthetic versatility of a primary amine and the chemical stability of a phenylsulfonyl group.

This bifunctional nature allows for the strategic elaboration of the molecule in multiple directions, making it a key building block in the synthesis of compound libraries for high-throughput screening and a foundational intermediate in the development of targeted therapeutics.[3] Its applications span various therapeutic areas, including the development of enzyme inhibitors and receptor modulators.[4][5]

Physicochemical and Structural Data

A precise understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The key data for this compound and its common salt form are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference
Molecular Formula C₁₁H₁₆N₂O₂SC₁₁H₁₇ClN₂O₂S[6]
Molecular Weight 240.33 g/mol 276.78 g/mol [6]
Appearance Solid (typical)Solid[7]
Topological Polar Surface Area (TPSA) 63.4 Ų63.4 Ų[6]
LogP (calculated) 1.221.22[6]
Hydrogen Bond Donors 11[6]
Hydrogen Bond Acceptors 33[6]
Rotatable Bonds 22[6]

Note: Some physical properties like melting point and solubility are not consistently reported and can vary based on purity and crystalline form.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a direct sulfonylation of a protected piperidine precursor, followed by deprotection. This approach ensures regioselectivity and high yields.

General Synthetic Workflow

The most common synthetic strategy involves the reaction of a commercially available, N-Boc protected 4-aminopiperidine with benzenesulfonyl chloride, followed by the removal of the Boc protecting group under acidic conditions.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection A tert-butyl 4-aminopiperidine-1-carboxylate C tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate A->C Base (e.g., Pyridine) Solvent (e.g., DCM) B Benzenesulfonyl Chloride B->C D This compound C->D Strong Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate

  • To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in dichloromethane (DCM, approx. 0.2 M), cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in DCM dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure protected intermediate.

Step 2: Synthesis of this compound (as HCl salt)

  • Dissolve the purified tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate (1.0 eq) in a minimal amount of DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as 4M HCl in 1,4-dioxane (10-20 eq).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional diethyl ether to afford this compound hydrochloride as a solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition and confirm the purity of the salt form.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for generating diverse molecular architectures. The primary amine at the 4-position is a convenient handle for introducing a wide range of substituents via reactions such as acylation, alkylation, reductive amination, and urea formation.[3]

This synthetic tractability has led to its use in the development of various classes of therapeutic agents. For instance, piperidine-based structures are integral to potent HIV-1 reverse transcriptase inhibitors[4] and selective human carbonic anhydrase inhibitors, which are targets for anticancer therapies.[5]

Applications Core This compound App1 Amide Derivatives (Acylation) Core->App1 App2 Urea/Thiourea Derivatives (Reaction with isocyanates) Core->App2 App3 Substituted Amines (Reductive Amination) Core->App3 App4 Sulfonamide Derivatives Core->App4 Target1 Enzyme Inhibitors (e.g., Carbonic Anhydrase) App1->Target1 Target2 GPCR Ligands App2->Target2 Target3 Antiviral Agents (e.g., HIV RT Inhibitors) App3->Target3

Caption: Synthetic utility of this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The hydrochloride salt should be stored in a dry environment (2-8°C is recommended) to prevent degradation.[6]

  • First Aid Measures:

    • Skin Contact: Immediately wash with soap and plenty of water and rinse thoroughly.[7]

    • Eye Contact: Rinse opened eye for several minutes under running water.

    • Ingestion: If swallowed, seek immediate medical advice.[7]

This safety information is based on related piperidine compounds and general laboratory safety standards. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.[7][9]

Conclusion

This compound is a high-value chemical entity for the modern medicinal chemist. Its robust and synthetically accessible structure provides a reliable platform for the exploration of new chemical space. The combination of a stable phenylsulfonyl group with a reactive primary amine on a privileged piperidine core makes it an indispensable tool in the design and synthesis of novel therapeutic agents. As drug discovery continues to evolve, the demand for such versatile and well-characterized building blocks will undoubtedly increase.

References

  • Chem-Impex. 1-Benzenesulfonyl-piperidine-4-carboxylic acid. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 257093, 1-(Phenylsulfonyl)piperidine-4-carboxamide. PubChem. [Link]

  • Szafrański, K., et al. (2015). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly, 146(9), 1505–1514. [Link]

  • Loba Chemie. PIPERIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

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  • Zhang, H., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 96, 439-447. [Link]

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Spectral data for 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 1-(Phenylsulfonyl)piperidin-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, grounded in fundamental principles and data from analogous structures. We delve into the causality behind experimental choices, provide robust, self-validating protocols for data acquisition, and synthesize the information to present a holistic view of the molecule's structural characterization.

Introduction: The Structural and Pharmaceutical Significance

This compound is a bifunctional molecule featuring a piperidine core, a key scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The presence of a primary amine at the 4-position offers a reactive handle for further chemical elaboration, while the phenylsulfonyl group attached to the piperidine nitrogen modulates the basicity and lipophilicity of the molecule. These features make it a valuable intermediate in the synthesis of complex, biologically active agents.[2][3] A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural verification in any synthetic campaign.

Below is the chemical structure of the target compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be logically divided into three regions: the aromatic protons of the phenylsulfonyl group, the aliphatic protons of the piperidine ring, and the protons of the primary amine.

  • Aromatic Region (δ 7.5-7.9 ppm): The phenylsulfonyl group will exhibit signals for its five protons. Due to the electron-withdrawing nature of the sulfonyl group, these protons are deshielded and appear downfield. We predict two distinct multiplets: one for the two ortho-protons (most deshielded due to proximity to the SO₂) and another for the meta- and para-protons, integrating to two and three protons, respectively. This pattern is consistent with data reported for similar phenylsulfonyl structures.[4]

  • Piperidine Ring (δ 1.5-3.8 ppm): The piperidine ring protons present a more complex system. The chair conformation of the ring leads to chemically distinct axial and equatorial protons. The protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded by the sulfonyl group and are expected around δ 3.7-3.8 ppm. The protons on carbons C3 and C5 will appear further upfield. The proton at C4 (the CH-NH₂) will be a distinct multiplet. The presence of the C4-amine substituent will influence the chemical shifts of the C3/C5 protons compared to an unsubstituted 1-(phenylsulfonyl)piperidine.[4]

  • Amine Protons (Variable): The two protons of the primary amine (NH₂) will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this signal is typically more defined than in CDCl₃.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~7.85m2HAr-H (ortho)Deshielded by adjacent SO₂ group.
~7.65m3HAr-H (meta, para)Standard aromatic region for phenylsulfonyl moiety.
~3.75d2HPiperidine H-2ax, H-6axDeshielded by nitrogen and SO₂ group.
~2.90m1HPiperidine H-4Methine proton adjacent to the amine.
~2.55t2HPiperidine H-2eq, H-6eqLess deshielded equatorial protons.
~1.90d2HPiperidine H-3ax, H-5axAxial protons on C3 and C5.
~1.60qd2HPiperidine H-3eq, H-5eqEquatorial protons on C3 and C5.
(Broad)br s2HNH₂Exchangeable protons of the primary amine.
Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

  • Aromatic Carbons (δ 127-137 ppm): Six signals are expected for the phenyl ring. The ipso-carbon (attached to the sulfur) will be the most downfield, followed by the ortho, meta, and para carbons. This is a characteristic pattern for phenylsulfonyl compounds.[4]

  • Piperidine Carbons (δ 30-50 ppm): The piperidine ring should show three distinct signals. The carbons adjacent to the nitrogen (C2, C6) will be around δ 46-48 ppm. The carbons C3 and C5 will be magnetically equivalent and appear upfield. The C4 carbon, bonded to the amine, will have a characteristic shift around δ 45-50 ppm.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ ppm)AssignmentRationale
~136.5Ar-C (ipso)Quaternary carbon attached to sulfur.
~133.0Ar-C (para)Para carbon of the phenyl ring.
~129.5Ar-C (meta)Meta carbons of the phenyl ring.
~127.5Ar-C (ortho)Ortho carbons of the phenyl ring.
~48.0Piperidine C-4Carbon bearing the amine group.
~46.5Piperidine C-2, C-6Carbons adjacent to the sulfonamide nitrogen.
~30.0Piperidine C-3, C-5Carbons adjacent to the C-4 position.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical peak shape for the solvent signal).[5]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to encompass all expected signals (e.g., -1 to 10 ppm).

    • Apply a 90° pulse and acquire the free induction decay (FID) for 2-4 seconds.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to ~220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Apply a Fourier transform to the acquired FIDs. Phase the resulting spectra and calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

For this compound (C₁₁H₁₆N₂O₂S), the calculated molecular weight is 256.09 g/mol . In Electrospray Ionization (ESI-MS), we would expect to observe the protonated molecule [M+H]⁺ at m/z 257.1.

The fragmentation pattern in MS/MS analysis can confirm the connectivity. Key bond cleavages would include the C-S bond, the N-S bond, and fragmentation of the piperidine ring.

G M [M+H]⁺ m/z 257.1 F1 Fragment 1 m/z 116.1 (Phenylsulfonyl cation) M->F1 - C₅H₁₁N₂ F2 Fragment 2 m/z 100.1 (Piperidin-4-amine cation) M->F2 - C₆H₅SO₂ F3 Fragment 3 m/z 83.1 (Loss of NH₃ from F2) F2->F3 - NH₃

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

Table 3: Predicted Key Mass Fragments

m/z (Predicted)Ion FormulaIdentity
257.1[C₁₁H₁₇N₂O₂S]⁺[M+H]⁺ (Protonated Molecule)
141.0[C₆H₅O₂S]⁺Phenylsulfonyl cation
116.1[C₅H₁₂N₂]⁺[M - Phenylsulfonyl]⁺
100.1[C₅H₁₂N₂]⁺Protonated 4-aminopiperidine
83.1[C₅H₉N]⁺Loss of ammonia from m/z 100.1
Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. Formic acid aids in the protonation of the analyte.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive ion ESI mode.

    • Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

    • Perform a data-dependent MS/MS experiment, selecting the precursor ion at m/z 257.1 for collision-induced dissociation (CID) to obtain the fragment ion spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H, S=O, and aromatic C-H bonds.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3300N-H StretchPrimary Amine (NH₂)Two distinct bands are characteristic of a primary amine's symmetric and asymmetric stretching.[6]
3100-3000C-H StretchAromaticCharacteristic sp² C-H stretching of the phenyl ring.[7]
2950-2850C-H StretchAliphaticCharacteristic sp³ C-H stretching of the piperidine ring.
1650-1580N-H BendPrimary Amine (NH₂)Scissoring vibration of the primary amine.[6]
1350-1320S=O Stretch (asymmetric)Sulfonamide (SO₂)Strong absorption, characteristic of the sulfonyl group.[8]
1170-1150S=O Stretch (symmetric)Sulfonamide (SO₂)Strong absorption, also characteristic of the sulfonyl group.[8]
1335-1250C-N StretchAromatic Amine SystemStretching of the N-S-Ph system.
1250-1020C-N StretchAliphatic AmineStretching of the C-N bonds within the piperidine ring.[6]
Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This accounts for absorptions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 32-64 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as the ratio of the sample scan to the background scan, presented in either transmittance or absorbance units.

Synergistic Data Interpretation and Conclusion

The true power of spectroscopic analysis lies in the synergistic interpretation of all available data.

  • MS confirms the molecular formula (C₁₁H₁₆N₂O₂S) by providing the molecular weight.

  • IR confirms the presence of key functional groups: the primary amine (N-H stretches and bend) and the sulfonamide (strong S=O stretches).

  • NMR provides the complete picture, elucidating the precise connectivity of the carbon-hydrogen framework. The distinct aromatic and aliphatic regions in the ¹H NMR, coupled with the number of signals in the ¹³C NMR, confirm the this compound structure.

Together, these techniques provide an unambiguous and robust characterization of the molecule, ensuring its identity and purity for subsequent use in research and development. This guide provides the foundational data and protocols necessary for scientists to confidently handle and characterize this important chemical entity.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Supporting Information for a scientific article. (n.d.).
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions. Retrieved from [Link]

  • Cayman Chemical. (2023). Safety Data Sheet.
  • Michael, F. E., et al. (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes. Supporting Information.
  • PubChem. (n.d.). 1-Phenylpiperidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)aniline. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213-222. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a tutorial page on IR spectroscopy of amines.
  • PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • ResearchGate. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds. Retrieved from [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from a technical note on spectroscopic analysis.
  • PubMed Central. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

  • Ludwig, M., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization.
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  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

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1H NMR and 13C NMR spectrum of 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(phenylsulfonyl)piperidin-4-amine

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. The guide delves into the theoretical underpinnings of the spectral data, including conformational analysis of the piperidine ring and the electronic effects of the phenylsulfonyl substituent. Detailed experimental protocols, predicted spectral data with assignments, and visual diagrams are presented to offer a complete understanding of the NMR characteristics of this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

The this compound scaffold is a key structural motif in a variety of pharmacologically active molecules. The piperidine ring, a prevalent saturated heterocycle in numerous pharmaceuticals, offers a versatile framework for introducing diverse functionalities.[1] The amine group at the 4-position provides a crucial point for further chemical modification, while the N-phenylsulfonyl group significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Accurate structural characterization is paramount in the synthesis and development of novel drug candidates. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[2] This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, offering a foundational reference for scientists working with this important chemical entity.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

2.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal overlapping signals. For observing exchangeable protons (e.g., -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

2.3. Data Processing

  • Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the FID into the frequency domain spectrum.

  • Phasing and Baseline Correction: Manually correct the phase and apply a polynomial baseline correction to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Conformational Analysis: The Piperidine Ring

The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[3] In this compound, the bulky phenylsulfonyl group is expected to occupy the equatorial position to reduce 1,3-diaxial interactions. Consequently, the amine group at the C4 position will also be in an equatorial position. This conformational preference is crucial for interpreting the coupling constants and chemical shifts of the piperidine ring protons.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts are influenced by the electron-withdrawing nature of the phenylsulfonyl group and the substitution pattern of the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
Phenyl (H-7, H-11) 7.75 - 7.85ddJ = 8.4, 1.22HOrtho to the electron-withdrawing sulfonyl group, resulting in a downfield shift.
Phenyl (H-9) 7.55 - 7.65tJ = 7.61HPara to the sulfonyl group.
Phenyl (H-8, H-10) 7.45 - 7.55tJ = 7.82HMeta to the sulfonyl group.
Piperidine (H-2ax, H-6ax) 3.65 - 3.75dJ ≈ 12.02HAlpha to the nitrogen and deshielded by the sulfonyl group. Axial protons are typically upfield of equatorial protons.
Piperidine (H-2eq, H-6eq) 2.50 - 2.60dtJ ≈ 12.0, 2.52HAlpha to the nitrogen and deshielded by the sulfonyl group.
Piperidine (H-4) 2.90 - 3.00ttJ ≈ 10.5, 4.01HMethine proton at the 4-position, coupled to the adjacent axial and equatorial protons.
Piperidine (H-3eq, H-5eq) 1.90 - 2.00dJ ≈ 12.52HEquatorial protons beta to the nitrogen.
Piperidine (H-3ax, H-5ax) 1.40 - 1.50qdJ ≈ 12.5, 4.02HAxial protons beta to the nitrogen.
Amine (NH₂) 1.30 - 1.60br s-2HBroad singlet due to quadrupole broadening and exchange with trace water.

¹³C NMR Spectrum Analysis

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
Phenyl (C-1) 138.0 - 139.0Quaternary carbon attached to the sulfonyl group.
Phenyl (C-4) 132.5 - 133.5Para carbon of the phenyl ring.
Phenyl (C-3, C-5) 129.0 - 130.0Meta carbons of the phenyl ring.
Phenyl (C-2, C-6) 127.0 - 128.0Ortho carbons of the phenyl ring.
Piperidine (C-2, C-6) 46.0 - 47.0Alpha to the nitrogen, deshielded by the sulfonyl group.
Piperidine (C-4) 49.0 - 50.0Carbon bearing the amine group.
Piperidine (C-3, C-5) 33.0 - 34.0Beta to the nitrogen.

Visualization of Molecular Structure and NMR Workflow

6.1. Molecular Structure

Caption: Molecular structure of this compound.

6.2. NMR Analysis Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample_Prep Sample Preparation (Compound in CDCl₃ + TMS) H1_Acquisition ¹H NMR Acquisition (400 MHz) Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (100 MHz) Sample_Prep->C13_Acquisition Processing Fourier Transform, Phasing, Baseline Correction H1_Acquisition->Processing C13_Acquisition->Processing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) Processing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) Processing->C13_Analysis Structure_Elucidation Structure Confirmation H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The assignments are based on established principles of NMR spectroscopy, including the influence of electronic effects and conformational preferences.[4][5] The provided experimental protocol and data tables serve as a valuable resource for scientists engaged in the synthesis and characterization of molecules containing this important scaffold. The combination of detailed spectral interpretation and practical guidance aims to facilitate the efficient and accurate structural elucidation in a drug discovery and development setting.

References

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 4-Aminopiperidine (HMDB0246362). Retrieved from [Link]

  • MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

  • Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (2018). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PubMed Central. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. Retrieved from [Link]

  • PubMed. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

Sources

Mass spectrometry fragmentation of 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(phenylsulfonyl)piperidin-4-amine

Executive Summary

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of this compound, a molecule incorporating two key pharmacophores: a phenylsulfonamide and a substituted piperidine ring. Understanding the fragmentation pathways of this compound under mass spectrometry (MS) conditions is critical for researchers in drug discovery and development for applications including structural confirmation, metabolite identification, and impurity profiling. This document outlines the foundational principles governing the fragmentation of its constituent moieties, presents a detailed experimental protocol for tandem mass spectrometry (MS/MS) analysis, and elucidates the primary fragmentation pathways observed under electrospray ionization (ESI) conditions. The narrative synthesizes established fragmentation mechanisms with practical insights, providing a predictive framework for the analysis of this and structurally related molecules.

Introduction

The Significance of the Phenylsulfonylpiperidine Scaffold

The this compound structure is a confluence of two moieties frequently encountered in medicinal chemistry. The sulfonamide group is a cornerstone of numerous antibacterial, diuretic, and anticonvulsant drugs, valued for its ability to act as a stable hydrogen bond donor and acceptor.[1] Concurrently, the piperidine ring is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, prized for its conformational properties and its utility as a scaffold for presenting substituents in defined three-dimensional space.[2] The combination of these groups results in a molecule with significant potential in drug discovery, making a thorough understanding of its analytical characterization essential.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation of organic molecules. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides a detailed fingerprint of the molecule's structure. This data is invaluable for confirming the identity of a synthesized compound, identifying metabolites where the core structure has been modified, and characterizing process-related impurities. Electrospray ionization (ESI) is the technique of choice for this class of molecule, as it is a "soft" ionization method that typically produces an intact protonated molecule, [M+H]+, which can then be subjected to controlled fragmentation via collision-induced dissociation (CID).[3][4]

Scope of this Guide

This guide will focus exclusively on the positive-ion ESI-MS/MS fragmentation of this compound. We will explore the predictable cleavage patterns of the sulfonamide linkage and the piperidine ring system. The proposed mechanisms are grounded in established principles of gas-phase ion chemistry and supported by authoritative literature on the fragmentation of related chemical classes.

Foundational Principles of Fragmentation

The fragmentation of the protonated this compound ([C11H16N2O2S+H]+, nominal m/z 257) is governed by the relative lability of its chemical bonds and the stability of the resulting fragment ions. The primary sites of protonation are the two nitrogen atoms: the basic secondary amine in the piperidine ring and the sulfonamide nitrogen. Protonation at the piperidine nitrogen is generally favored and initiates many of the key fragmentation pathways.

The Phenylsulfonyl Moiety

Aromatic sulfonamides exhibit several characteristic fragmentation patterns.[5][6]

  • S-N Bond Cleavage: The sulfur-nitrogen bond is often the most labile site, leading to heterolytic cleavage. This typically results in the formation of a stable phenylsulfonyl cation (C6H5SO2+, m/z 141) and the corresponding piperidine-containing fragment.[7]

  • Neutral Loss of SO2: A common rearrangement pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO2, 64 Da).[5][8] This process is often preceded by an intramolecular rearrangement in the gas phase.

The Piperidine Ring

The fragmentation of the piperidine ring is heavily influenced by the presence of the charge on the nitrogen atom.[2]

  • Alpha (α)-Cleavage: In this dominant pathway for cyclic amines, the bond adjacent to the nitrogen atom is cleaved. This leads to the opening of the ring and the formation of a stable, resonance-stabilized iminium ion.[2]

  • Ring Fission: The piperidine ring can undergo more complex cleavages, leading to the formation of various acyclic fragment ions. The specific pathways are dictated by the position of substituents.[2]

Experimental Methodology

A robust and reproducible experimental workflow is paramount for obtaining high-quality MS/MS data. The following protocol outlines a self-validating system for the analysis of this compound using a standard tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep1 Dissolve sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid to 1 µg/mL infusion Direct infusion via syringe pump (e.g., 5 µL/min) prep1->infusion ms1 Full Scan MS (Survey) Identify [M+H]+ at m/z 257.1 infusion->ms1 ms2 Product Ion Scan (MS/MS) Isolate m/z 257.1 ms1->ms2 cid Apply Collision-Induced Dissociation (CID) with N2 or Ar ms2->cid process Acquire and process product ion spectrum cid->process interpret Propose fragment structures and pathways process->interpret

Caption: Experimental workflow for MS/MS analysis.

Detailed Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL in a solution of 50:50 acetonitrile/water containing 0.1% formic acid. The formic acid is crucial as it aids in the protonation of the analyte in the ESI source, ensuring a strong signal for the [M+H]+ precursor ion.[9]

  • Instrumentation and MS Parameters:

    • Instrument: A tandem mass spectrometer capable of MS/MS, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone/Sampling Voltage: 20 - 40 V. This voltage can be optimized to maximize the intensity of the precursor ion while minimizing in-source fragmentation.[4]

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., Nitrogen at 600-800 L/hr).

  • MS/MS Analysis:

    • Survey Scan (MS1): Acquire a full scan spectrum from m/z 50-500 to confirm the presence and isolation purity of the protonated molecule, [M+H]+, at m/z 257.1 (calculated for C11H17N2O2S+).

    • Product Ion Scan (MS2):

      • Select the ion at m/z 257.1 as the precursor for fragmentation.

      • Apply collision energy (CE) using nitrogen or argon as the collision gas. A collision energy ramp (e.g., 10-40 eV) is recommended to observe both low-energy (stable) and high-energy (less stable) fragment ions.

      • Acquire the product ion spectrum over a mass range of m/z 40-260.

Analysis of Fragmentation Pathways

The MS/MS spectrum of protonated this compound is dominated by cleavages around the sulfonamide linkage and within the piperidine ring.

Pathway 1: Sulfonamide S-N Bond Cleavage

This is a primary and highly characteristic fragmentation pathway for protonated sulfonamides.[7] The cleavage of the S-N bond results in two major fragments, with the charge being retained by either fragment, though the phenylsulfonyl cation is commonly observed.

G Precursor [M+H]+ m/z 257 Frag1 Phenylsulfonyl Cation m/z 141 Precursor->Frag1 Cleavage Frag2 Protonated 4-aminopiperidine m/z 101 Precursor->Frag2 Cleavage

Caption: Primary S-N bond cleavage pathway.

  • Formation of m/z 141 (C6H5SO2+): This ion corresponds to the phenylsulfonyl cation. Its formation involves the heterolytic cleavage of the S-N bond and is a diagnostic marker for the presence of the phenylsulfonyl group.[7]

  • Formation of m/z 101 (C5H13N2+): This ion corresponds to the protonated 4-aminopiperidine fragment.

Pathway 2: Fragmentation of the Piperidine Moiety

Following the initial S-N cleavage, the piperidine-containing fragment (m/z 101) can undergo further fragmentation. A common pathway involves the loss of ammonia (NH3, 17 Da) from the 4-amino position, often accompanied by ring rearrangement.

G Precursor [M+H]+ m/z 257 Frag101 Protonated 4-aminopiperidine m/z 101 Precursor->Frag101 S-N Cleavage Frag84 Loss of NH3 m/z 84 Frag101->Frag84 -NH3 Frag56 Ring Fission m/z 56 Frag84->Frag56 -C2H4

Caption: Fragmentation of the piperidine fragment.

  • Formation of m/z 84: The loss of ammonia from the m/z 101 fragment yields an ion at m/z 84.

  • Formation of m/z 56: Further fragmentation of the m/z 84 ion through ring fission can lead to smaller, stable iminium ions, such as the fragment at m/z 56, which is characteristic of piperidine ring cleavage.[2]

Summary of Key Fragment Ions

The expected fragment ions provide a clear roadmap for identifying this compound and related structures.

m/z (Nominal)Proposed FormulaDescription
257[C11H16N2O2S+H]+Protonated Molecule (Precursor Ion)
193[C11H17N2S]+Neutral loss of SO2 (64 Da) via rearrangement[5][8]
141[C6H5SO2]+Phenylsulfonyl cation from S-N cleavage[7]
101[C5H13N2]+Protonated 4-aminopiperidine from S-N cleavage
84[C5H10N]+Loss of NH3 from the m/z 101 fragment
77[C6H5]+Phenyl cation, from loss of SO2 from m/z 141
56[C3H6N]+Iminium ion from piperidine ring fission[2]

Conclusion and Practical Implications

The mass spectrometry fragmentation of this compound is characterized by a set of predictable and diagnostic pathways. The primary cleavage of the sulfonamide S-N bond, yielding fragments at m/z 141 and m/z 101 , serves as the most definitive evidence of the core structure. Secondary fragmentation involving the neutral loss of SO2 to produce an ion at m/z 193 and subsequent cleavages of the piperidine ring to yield ions at m/z 84 and m/z 56 provide further corroborating structural information.

For researchers in drug development, this detailed understanding is highly actionable. It enables:

  • Rapid Structure Confirmation: Quickly verify the identity of newly synthesized batches of the target compound.

  • Metabolite Identification: Predict and identify potential metabolites where modifications may have occurred on either the phenyl ring or the piperidine moiety. For example, hydroxylation of the phenyl ring would shift the precursor mass by 16 Da, and the m/z 141 fragment would shift to m/z 157, while the piperidine fragments would remain unchanged.

  • Impurity Profiling: Characterize process-related impurities or degradants by identifying which part of the molecule has been altered.

By leveraging the principles and data presented in this guide, scientists can employ mass spectrometry with greater confidence and precision in the analysis of this important chemical scaffold.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. [Link]

  • Wang, C., Teshima, Y., & Duan, C. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5126-5132. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

  • de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1276. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Vekey, K., & Czira, G. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6, 28384-28419. [Link]

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of 1-(phenylsulfonyl)piperidin-4-amine, a molecule of interest in medicinal chemistry and drug development. As a bifunctional molecule incorporating a primary amine and a sulfonamide, its structural elucidation is critical for quality control, reaction monitoring, and regulatory compliance. This document offers a detailed interpretation of the vibrational modes, a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, and field-proven insights into the causality behind its spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of applying IR spectroscopy for the characterization of complex small molecules.

Introduction: The Structural Significance of this compound

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its structure is characterized by three core components: a saturated piperidine ring, a primary amine (-NH₂) at the 4-position, and a phenylsulfonyl group attached to the piperidine nitrogen. Each of these functional groups possesses unique vibrational modes that absorb infrared radiation at specific frequencies.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes these molecular vibrations. By interpreting the resulting spectrum—a plot of absorbance or transmittance versus wavenumber (cm⁻¹)—we can confirm the presence of key functional groups, identify the compound, and assess its purity. This guide deconstructs the IR spectrum of this compound, providing a foundational understanding for its reliable characterization.

Deconstructing the Vibrational Signature: A Functional Group Analysis

The IR spectrum of this compound is a composite of the absorption bands from its constituent parts. Understanding the characteristic frequencies for each functional group is paramount for a complete interpretation.

The Primary Amine (-NH₂) Group: A Distinctive Doublet

The primary amine is one of the most readily identifiable features in the spectrum. Because it has two N-H bonds, it gives rise to two distinct stretching vibrations in the 3500-3300 cm⁻¹ region.[1][2]

  • Asymmetric N-H Stretch (νₐₛ): Occurring at a higher frequency (typically 3400-3500 cm⁻¹), this vibration involves one N-H bond stretching while the other compresses.[3]

  • Symmetric N-H Stretch (νₛ): Found at a lower frequency (typically 3300-3400 cm⁻¹), this mode involves both N-H bonds stretching in phase.[3]

The presence of a pair of bands, which are generally sharper and less intense than alcohol O-H bands, is a hallmark of a primary amine.[1][2]

Other key amine vibrations include:

  • N-H Scissoring (Bending): This in-plane bending vibration produces a medium to strong absorption in the 1650-1580 cm⁻¹ range.[4][5]

  • N-H Wagging: A broad, out-of-plane bending vibration can often be observed between 910-665 cm⁻¹.[4]

The Phenylsulfonyl Group (-SO₂-Ph): The Strongest Absorptions

The sulfonyl group (O=S=O) is characterized by two very strong and sharp stretching absorptions, making it a dominant feature in the fingerprint region of the spectrum.[6]

  • Asymmetric SO₂ Stretch (νₐₛ): This is typically the stronger of the two bands and appears in the 1350-1310 cm⁻¹ range for sulfonamides.[7][8]

  • Symmetric SO₂ Stretch (νₛ): This strong band is found at a lower wavenumber, generally between 1180-1140 cm⁻¹.[7][8]

The high intensity of these bands is due to the large change in dipole moment during the S=O bond vibrations. The attached phenyl ring and piperidine nitrogen influence the precise location of these bands. Additionally, a weaker S-N stretching vibration may be observed in the 925-900 cm⁻¹ range.[8]

The Piperidine and Phenyl Scaffolds: C-H and C-C Vibrations

The carbon skeleton provides a rich set of signals in the spectrum.

  • Aromatic C-H Stretch: The sp² C-H bonds of the phenyl ring absorb at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9]

  • Aliphatic C-H Stretch: The sp³ C-H bonds of the piperidine ring give rise to strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[9]

  • Aromatic C=C Stretch: The phenyl ring exhibits characteristic skeletal vibrations (ring stretching) as a series of medium-to-weak bands in the 1600-1450 cm⁻¹ region.[9]

  • Aliphatic CH₂ Bend (Scissoring): The piperidine ring's methylene groups will show a characteristic bending vibration around 1450 cm⁻¹.

  • Aliphatic C-N Stretch: The stretching vibration of the C-N bonds within the piperidine ring and connecting to the amine group typically appears as a medium-intensity band in the 1250-1020 cm⁻¹ range.[4][10]

Summary of Expected Vibrational Frequencies

The following table consolidates the expected IR absorption bands for this compound, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3450 - 3350Asymmetric N-H StretchPrimary AmineMedium
~3350 - 3250Symmetric N-H StretchPrimary AmineMedium
~3100 - 3000Aromatic C-H StretchPhenyl RingMedium to Weak
~2960 - 2850Aliphatic C-H StretchPiperidine RingStrong
~1650 - 1580N-H Bend (Scissoring)Primary AmineMedium to Strong
~1600 - 1450C=C Aromatic Ring StretchPhenyl RingMedium to Weak
~1450CH₂ Bend (Scissoring)Piperidine RingMedium
~1350 - 1310 Asymmetric S=O Stretch Sulfonyl Group Very Strong
~1180 - 1140 Symmetric S=O Stretch Sulfonyl Group Very Strong
~1250 - 1020Aliphatic C-N StretchPiperidine RingMedium
~910 - 665N-H WagPrimary AmineMedium, Broad
~750 & ~690C-H Out-of-Plane Bend (Monosubstituted Phenyl)Phenyl RingStrong

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like this compound due to its simplicity and lack of sample preparation.[11][12] The protocol below ensures reproducible and high-quality data.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

  • This compound sample (solid, powder form).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes (e.g., Kimwipes).

Step-by-Step Methodology
  • Crystal Preparation:

    • Action: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

    • Causality: Any residue from previous samples or cleaning solvents will contribute unwanted peaks to the spectrum, compromising data integrity. A clean crystal surface is essential for a pure background and sample measurement.[13]

  • Acquire Background Spectrum:

    • Action: With the clean, empty ATR accessory in place, perform a background scan (e.g., 32 scans at 4 cm⁻¹ resolution).

    • Causality: The background spectrum measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench response.[12] This spectrum is mathematically subtracted from the sample spectrum to ensure that the final result contains only the absorption information from the sample itself.

  • Sample Application:

    • Action: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[13]

    • Causality: Only the portion of the sample in direct contact with the crystal is measured. Using a minimal amount ensures good contact and simplifies cleaning.

  • Apply Pressure:

    • Action: Lower the ATR press and apply consistent pressure to the sample. The pressure anvil will force the powder into intimate contact with the diamond crystal.

    • Causality: The ATR effect relies on an evanescent wave penetrating a short distance into the sample.[11] Good contact is critical to maximize the interaction between the IR beam and the sample, ensuring a strong, high-quality spectrum. Insufficient contact results in weak, noisy data.

  • Acquire Sample Spectrum:

    • Action: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹).

    • Causality: Using identical parameters ensures that the background subtraction is accurate and does not introduce artifacts into the final spectrum.

  • Post-Acquisition Cleaning:

    • Action: Release the pressure, remove the bulk of the sample powder, and clean the crystal surface and press anvil with a solvent-moistened wipe as described in Step 1.

    • Causality: Proper cleaning prevents cross-contamination of subsequent samples and maintains the longevity of the ATR accessory.

Visualizing the Vibrational Landscape

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic IR signature.

Caption: Key vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the pair of N-H stretching bands of the primary amine (~3400 cm⁻¹) and the two exceptionally strong S=O stretching absorptions of the sulfonamide group (~1330 cm⁻¹ and ~1160 cm⁻¹). Supported by the characteristic absorptions of the aliphatic piperidine and aromatic phenyl rings, these signals create a unique spectral signature. By following the robust ATR-FTIR protocol detailed herein, researchers and drug development professionals can confidently acquire and interpret high-quality IR spectra, ensuring the identity and integrity of this vital chemical entity.

References

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Sources

Biological activity of phenylsulfonyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Phenylsulfonyl Piperidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of pharmaceuticals and biologically active compounds.[1][2][3][4][5] When integrated with a phenylsulfonyl moiety, the resulting scaffold yields derivatives with a vast and potent spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, diverse pharmacological effects, structure-activity relationships (SAR), and key mechanisms of action of phenylsulfonyl piperidine derivatives. We delve into their significant potential as enzyme inhibitors, anticancer agents, antimicrobial compounds, and modulators of the central nervous system. Detailed experimental protocols for the evaluation of these activities are provided to equip researchers with practical, field-proven methodologies for advancing drug discovery efforts in this promising chemical space.

The Phenylsulfonyl Piperidine Scaffold: A Privileged Combination

The piperidine heterocycle, a six-membered ring containing one nitrogen atom, offers a versatile, sp3-hybridized framework that allows for precise spatial orientation of substituents, enhancing binding interactions with biological targets.[2][3] The incorporation of a sulfonamide group, specifically a phenylsulfonyl moiety, introduces critical physicochemical properties. The sulfonamide group can act as a hydrogen bond donor and acceptor, and the phenyl ring provides a platform for aromatic interactions (e.g., π-π stacking) and further functionalization to fine-tune activity and selectivity. This combination has proven effective in the development of compounds targeting a wide array of diseases.[6]

General Synthesis Strategy

The foundational synthesis of many phenylsulfonyl piperidine derivatives involves a nucleophilic substitution reaction. Typically, this is achieved through the coupling of a substituted benzenesulfonyl chloride with an appropriate aminopiperidine derivative.[7][8][9] The reaction conditions, such as solvent and base, can be modulated to optimize yield. Further derivatization is commonly performed at the piperidine nitrogen or other reactive sites on the scaffold to generate a library of analogues for biological screening.[8][10]

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Benzenesulfonyl Chloride + 1-Aminopiperidine Derivatives step1 Coupling Reaction start->step1 step2 Parent Compound: N-(Piperidin-1-yl)benzenesulfonamide step1->step2 step3 Derivatization (e.g., Alkylation, Acylation) step2->step3 step4 Library of Derivatives step3->step4 step5 Structural Confirmation (NMR, MS, IR) step4->step5 screen Screening Funnel step5->screen  Validated Structures act1 Enzyme Inhibition Assays (AChE, BChE, LOX) screen->act1 In Vitro act2 Anticancer Assays (MTT, Apoptosis) screen->act2 In Vitro act3 Antimicrobial Assays (MIC, MBC) screen->act3 In Vitro act4 CNS & Other Assays screen->act4 In Vitro

Fig. 1: General workflow for synthesis and biological evaluation.

A Broad Spectrum of Biological Activities

Phenylsulfonyl piperidine derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as versatile leads for various therapeutic areas.

Potent Enzyme Inhibition

A primary mechanism of action for this class of compounds is the inhibition of key enzymes involved in pathophysiology.

  • Cholinesterases (AChE & BChE): Many derivatives show promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][9] The overactivity of these enzymes is implicated in the pathology of Alzheimer's disease, where they deplete the neurotransmitter acetylcholine. Phenylsulfonyl piperidines represent a scaffold for developing new therapeutics for neurodegenerative disorders.[6][10][11]

  • Lipoxygenase (LOX): Inhibition of lipoxygenase, an enzyme involved in the inflammatory cascade, has also been reported, suggesting potential anti-inflammatory applications.[8][9]

  • Dipeptidyl Peptidase IV (DPP4): Certain piperidine-constrained derivatives act as potent and selective inhibitors of DPP4, an enzyme that inactivates incretin hormones.[12] DPP4 inhibitors are an established class of therapeutic agents for treating type 2 diabetes.[12]

Anticancer Activity

The piperidine scaffold is integral to numerous anticancer drugs, and phenylsulfonyl derivatives are no exception.[1][5] They have been shown to exhibit significant cytotoxic effects against a range of human cancer cell lines, including lung (A549), prostate (PC3), and breast (MCF7) cancers.[13][14][15]

Mechanisms of action often involve the induction of apoptosis (programmed cell death) by modulating the expression of key regulatory proteins such as the Bcl-2 family and caspases.[15] Some derivatives may also exert their effects through direct interaction with DNA or by inhibiting critical signaling pathways like PI3K/Akt.[1]

Table 1: Representative Anticancer Activity of a Piperidine Derivative

Cell Line Cancer Type IC50 (µM) Reference
A549 Lung Cancer 32.43 [13]

| PC3 | Prostate Cancer | Concentration-dependent inhibition |[15] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Properties

The global challenge of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. Phenylsulfonyl piperidine derivatives have demonstrated promising activity against both bacteria and fungi.

  • Antibacterial Activity: Studies have shown moderate to good activity against Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16] Novel sulfonamide derivatives containing a piperidine moiety have been identified as potent bactericide leads for managing plant bacterial diseases, outperforming commercial agents.[17]

  • Antifungal Activity: Varying degrees of inhibition have been observed against fungal species such as Candida albicans and Aspergillus niger.[16][18][19]

Neuroprotective and CNS Applications

The ability of small molecules to cross the blood-brain barrier is a critical feature for treating central nervous system (CNS) disorders. Piperidine derivatives have shown potential in this area.

  • Neurodegenerative Diseases: As potent cholinesterase inhibitors, these compounds are being actively investigated for Alzheimer's and Parkinson's disease therapy.[11][20][21][22] Some derivatives are designed to inhibit phosphodiesterase-8 (PDE8), an enzyme overexpressed in neurodegenerative conditions.[20]

  • Analgesic Effects: The phenylpiperidine chemical class is foundational to potent analgesics like fentanyl.[23] These agents typically act as agonists at the mu-opioid receptor, inhibiting ascending pain pathways.[23][24]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is paramount in drug design. For phenylsulfonyl piperidine derivatives, SAR studies have revealed key insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenylsulfonyl ring significantly impact potency and selectivity. Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy) can alter the electronic properties and binding interactions of the molecule.[6][14]

  • Piperidine Ring Conformation and Substitution: The substitution pattern on the piperidine ring itself is crucial for activity. The stereochemistry of these substituents can lead to significant differences in potency between enantiomers.[25]

  • The N-Substituent: Modifications at the nitrogen of the sulfonamide group can influence the compound's inhibitory potential. For instance, N-ethyl substitution has been shown in some cases to decrease inhibitory activity against cholinesterases compared to the unsubstituted parent molecule.[6]

Key Signaling Pathways and Mechanisms of Action

The biological effects of phenylsulfonyl piperidine derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways.

G compound Phenylsulfonyl Piperidine Derivative enzyme Target Enzyme (e.g., AChE, LOX, DPP4) compound->enzyme Inhibition product Product enzyme->product Catalyzes Conversion substrate Natural Substrate substrate->enzyme Binds to Active Site effect Physiological Effect (e.g., Neurotransmission, Inflammation) product->effect

Fig. 2: Mechanism of action via enzyme inhibition.

In anticancer applications, a common mechanism is the induction of the intrinsic apoptotic pathway.

G compound Anticancer Phenylsulfonyl Piperidine Derivative bcl2 Downregulates Anti-apoptotic proteins (e.g., Bcl-2) compound->bcl2 bax Upregulates Pro-apoptotic proteins (e.g., Bax) compound->bax mito Mitochondrial Permeability Increase bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 3: Simplified intrinsic apoptosis pathway induction.

Experimental Protocols for Biological Evaluation

The following protocols represent standardized, self-validating systems for assessing the biological activity of novel phenylsulfonyl piperidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test phenylsulfonyl piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, the solvent used for the compounds) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of AChE and BChE.[7][9]

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE or BChE, the test compounds at various concentrations, DTNB, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 50 µL of buffer. Finally, add 25 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenylsulfonyl piperidine derivatives in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in determining viability.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells that showed no growth onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.

Conclusion and Future Perspectives

The phenylsulfonyl piperidine scaffold is a highly versatile and pharmacologically significant structure. The derivatives synthesized from this core have demonstrated a wide range of biological activities, including potent enzyme inhibition, broad-spectrum antimicrobial effects, and promising anticancer and neuroprotective properties. The structure-activity relationships explored to date provide a solid foundation for the rational design of next-generation therapeutic agents with enhanced potency and selectivity.

Future research should focus on leveraging computational tools for in-silico screening and SAR modeling to predict more effective derivatives. Furthermore, exploring novel synthetic routes to access greater structural diversity is crucial. As our understanding of the molecular mechanisms deepens, the targeted design of phenylsulfonyl piperidine derivatives for specific biological targets will undoubtedly pave the way for new and effective treatments for a multitude of human diseases.

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Unveiling the Therapeutic Potential of 1-(phenylsulfonyl)piperidin-4-amine: A Technical Guide to Target Identification and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics. When coupled with a phenylsulfonyl moiety, this chemical architecture presents a compelling starting point for the discovery of novel agents targeting the central nervous system. This in-depth technical guide focuses on 1-(phenylsulfonyl)piperidin-4-amine, a compound of interest for which we will delineate a comprehensive strategy to identify and validate its potential therapeutic targets. Drawing upon extensive literature on structurally related molecules, we hypothesize that the primary targets of this compound are the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters is a clinically validated mechanism for the treatment of a spectrum of psychiatric and neurological disorders. This guide will provide a detailed roadmap for the preclinical evaluation of this compound, from initial in silico screening and in vitro characterization to in vivo assessment of its therapeutic potential.

Introduction: The Promise of the Phenylsulfonylpiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. Its derivatives have found applications as analgesics, antipsychotics, and agents for neurodegenerative diseases. The incorporation of a phenylsulfonyl group introduces specific electronic and steric features that can modulate the compound's binding affinity and selectivity for its targets.

While the specific biological profile of this compound is yet to be fully elucidated, the extensive body of research on analogous structures provides a strong rationale for investigating its activity at the monoamine transporters.[1][2][3][4] The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin, norepinephrine, and dopamine is a key etiological factor in this disorder. Consequently, inhibitors of MATs, which block the reuptake of these neurotransmitters from the synaptic cleft, have been a mainstay in the treatment of depression and other mood disorders for decades.[5][6][7]

This guide will serve as a comprehensive resource for researchers and drug development professionals, outlining a systematic and scientifically rigorous approach to unlocking the therapeutic potential of this compound.

Rationale for Target Prioritization: The Monoamine Transporters

Based on the chemical structure of this compound and the known pharmacology of related compounds, the monoamine transporters (DAT, SERT, and NET) are proposed as the primary therapeutic targets.

  • Dopamine Transporter (DAT): Inhibition of DAT increases the synaptic concentration of dopamine, a neurotransmitter crucial for motivation, reward, and motor control. DAT inhibitors have therapeutic applications in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[8][9] Furthermore, atypical DAT inhibitors are being explored as potential treatments for cocaine use disorder.[8]

  • Serotonin Transporter (SERT): SERT is the primary target for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs). By blocking serotonin reuptake, these drugs enhance serotonergic neurotransmission, which is implicated in the regulation of mood, anxiety, and sleep.[10][11]

  • Norepinephrine Transporter (NET): NET inhibitors increase the levels of norepinephrine in the synapse, a neurotransmitter involved in alertness, focus, and mood regulation. Selective NET inhibitors are used to treat ADHD and depression.[5][12]

The potential for this compound to modulate one or more of these transporters makes it a highly attractive candidate for addressing a range of unmet medical needs in psychiatry and neurology.

A Comprehensive Experimental Workflow for Target Validation and Lead Characterization

The following sections detail a multi-pronged approach to thoroughly characterize the interaction of this compound with its putative targets and to assess its therapeutic potential.

Experimental_Workflow cluster_0 Phase 1: In Silico & In Vitro Profiling cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_3 Decision Gate A Computational Modeling - Homology Modeling of MATs - Molecular Docking - Molecular Dynamics B In Vitro Binding Assays - Radioligand Displacement - Determine Ki for DAT, SERT, NET A->B Guide experimental design C In Vitro Functional Assays - Neurotransmitter Uptake Inhibition - Determine IC50 for DAT, SERT, NET B->C Confirm functional activity D Off-Target Liability Screening - Panel of Receptors & Enzymes C->D Assess selectivity E Animal Models of Depression - Forced Swim Test - Tail Suspension Test D->E If SERT/NET activity F Animal Models of ADHD - Locomotor Activity D->F If DAT/NET activity G Animal Models of Addiction - Cocaine Self-Administration D->G If DAT activity H Advance to Lead Optimization? E->H F->H G->H

Caption: A comprehensive experimental workflow for the preclinical evaluation of this compound.

Phase 1: In Silico and In Vitro Characterization

Rationale: To predict the binding mode and affinity of this compound for the human monoamine transporters, providing a structural basis for its activity and guiding subsequent experimental work.

Methodology:

  • Homology Modeling: Construct three-dimensional models of human DAT, SERT, and NET using the crystal structures of homologous proteins, such as the leucine transporter (LeuT), as templates.[13][14][15]

  • Molecular Docking: Dock the 3D structure of this compound into the binding sites of the homology models to predict its preferred binding orientation and interactions.[3][16][17]

  • Molecular Dynamics (MD) Simulations: Perform MD simulations of the ligand-protein complexes to assess the stability of the predicted binding poses and to refine the interaction energies.[2][11][18][19]

Rationale: To experimentally determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

Protocol: Radioligand Binding Assay [20][21][22][23][24]

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.[21][25][26][27][28]

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.

  • Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Rationale: To measure the functional inhibitory potency (IC50) of this compound on the uptake of neurotransmitters by DAT, SERT, and NET.

Protocol: Neurotransmitter Uptake Inhibition Assay [7][21][29][30][31][32]

  • Cell Culture: Plate HEK293 cells stably expressing human DAT, SERT, or NET in 96-well plates.[21][25][26][27][28]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and the corresponding unlabeled neurotransmitter.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and quantify the amount of radioactivity taken up using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the concentration of the compound.

Hypothetical In Vitro Data for this compound
Target Binding Affinity (Ki, nM) Uptake Inhibition (IC50, nM) Selectivity Ratio
hDAT5075-
hSERT50080010-fold vs. hDAT
hNET2504005-fold vs. hDAT

Rationale: To assess the selectivity of this compound by screening it against a broad panel of common off-targets, which is crucial for predicting potential side effects.[33][34][35][36][37]

Methodology:

  • Submit the compound to a commercial service for screening against a panel of G-protein coupled receptors, ion channels, and enzymes (e.g., the Eurofins SafetyScreen44 or a similar panel).

Phase 2: In Vivo Proof-of-Concept Studies

Based on the in vitro profile, a series of in vivo studies in relevant animal models will be conducted to establish proof-of-concept for the therapeutic potential of this compound.

Rationale: To evaluate the antidepressant-like effects of the compound.

Protocol: Forced Swim Test (FST) [1][5][6][12][38]

  • Acclimation: Acclimate mice or rats to the testing room.

  • Pre-test Session: On day 1, place the animals in a cylinder of water for a 15-minute pre-swim.

  • Drug Administration: Administer this compound or vehicle at various doses intraperitoneally (i.p.) or orally (p.o.) at specific time points before the test session.

  • Test Session: On day 2, place the animals back in the water for a 5-minute test session.

  • Data Analysis: Score the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Rationale: To assess the effects of the compound on hyperactivity.

Protocol: Locomotor Activity [39][40][41][42][43]

  • Habituation: Place mice or rats in an open-field arena and allow them to habituate.

  • Drug Administration: Administer this compound or vehicle.

  • Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system for a defined period.

  • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group. A reduction in hyperactivity in a relevant animal model (e.g., the spontaneously hypertensive rat) would suggest potential for treating ADHD.

Rationale: To evaluate the potential of the compound to reduce drug-seeking behavior.

Protocol: Cocaine Self-Administration [4][10][44][45][46]

  • Catheter Implantation: Surgically implant intravenous catheters into the jugular veins of rats.

  • Acquisition: Train the rats to self-administer cocaine by pressing a lever, which results in an intravenous infusion of the drug.

  • Treatment: Administer this compound or vehicle prior to the self-administration sessions.

  • Data Analysis: Measure the number of cocaine infusions self-administered. A decrease in cocaine self-administration would indicate that the compound may have therapeutic potential for treating cocaine addiction.

Potential Therapeutic Applications and Future Directions

The preclinical data generated through this comprehensive workflow will provide a clear indication of the therapeutic potential of this compound.

  • Depression and Anxiety Disorders: If the compound demonstrates potent SERT and/or NET inhibition with a favorable selectivity profile and shows efficacy in animal models of depression, it could be a candidate for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Significant DAT and/or NET inhibitory activity, coupled with a reduction in hyperactivity in animal models, would support its development for ADHD.

  • Substance Use Disorders: A primary DAT inhibitory profile, particularly if it demonstrates atypical characteristics, and a reduction in drug self-administration in animal models would make it a promising candidate for the treatment of stimulant use disorder.

Decision_Tree Start Preclinical Data Review Potency Potent MAT Inhibition? Start->Potency Selectivity Favorable Selectivity Profile? Potency->Selectivity Yes Stop Terminate Development Potency->Stop No Efficacy In Vivo Efficacy? Selectivity->Efficacy Yes Selectivity->Stop No Safety Acceptable Safety Profile? Efficacy->Safety Yes Efficacy->Stop No Advance Advance to Lead Optimization Safety->Advance Yes Safety->Stop No

Caption: A decision tree for advancing this compound to lead optimization.

Future work will involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by more extensive preclinical safety and toxicology studies before consideration for clinical development.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous strategy for the preclinical evaluation of this compound. By leveraging a combination of computational modeling, in vitro pharmacology, and in vivo behavioral studies, a clear understanding of the compound's mechanism of action and therapeutic potential can be achieved. The strong rationale for targeting the monoamine transporters, coupled with the detailed experimental protocols provided herein, offers a clear path forward for researchers seeking to unlock the therapeutic promise of this and related molecules.

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Solubility and stability of 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(Phenylsulfonyl)piperidin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a piperidine derivative of interest in pharmaceutical research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to determine these critical physicochemical properties. By leveraging established principles of organic chemistry and pharmaceutical analysis, this document outlines methodologies for solubility profiling, forced degradation studies, and the elucidation of potential degradation pathways, thereby enabling robust and reliable characterization of this molecule.

Introduction: The Significance of Physicochemical Characterization

This compound, with its core structure featuring a piperidine ring, a sulfonamide linkage, and a primary amine, presents a unique combination of functional groups that govern its behavior in various chemical and physiological environments. An understanding of its solubility and stability is paramount for its successful development as a potential therapeutic agent or as a key intermediate in its synthesis. Solubility directly impacts bioavailability, formulation strategies, and purification processes, while stability dictates storage conditions, shelf-life, and the impurity profile of the final drug product. This guide provides the necessary theoretical and practical framework to undertake a thorough investigation of these properties.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1. The presence of a basic amino group suggests that its solubility will be highly dependent on pH, while the sulfonamide group can be susceptible to hydrolysis under certain conditions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 228259-70-9[1][2]1174143-24-8[3]
Molecular Formula C₁₁H₁₆N₂O₂S[1]C₁₁H₁₇ClN₂O₂S[3]
Molecular Weight 240.32 g/mol [1]276.78 g/mol [3]
Structure A piperidine ring with a phenylsulfonyl group attached to the nitrogen and an amine group at the 4-position.The hydrochloride salt of the parent compound.
Predicted Properties TPSA: 63.4 Ų, LogP: 1.22[3]

Comprehensive Solubility Profiling

The solubility of a compound is a critical determinant of its utility in drug development. The following section outlines a robust protocol for determining the solubility of this compound in a range of relevant solvents.

The Scientific Rationale: Equilibrium Solubility

The Shake-Flask method is a gold-standard technique for determining equilibrium solubility.[4] It involves agitating an excess of the solid compound in a solvent for a sufficient period to allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured.[4] This method provides a thermodynamically accurate measure of solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 For each solvent equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Filter supernatant through 0.45 µm filter sep1->sep2 ana1 Dilute filtered solution sep2->ana1 ana2 Quantify by validated HPLC method ana1->ana2

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Experimental Protocol
  • Preparation : Add an excess amount of this compound to a series of glass vials. The presence of visible excess solid is crucial.

  • Solvent Addition : To each vial, add a known volume of the desired solvent. A recommended starting set of solvents includes:

    • Aqueous buffers (pH 2, 4, 7.4, 9)

    • Water

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Propylene glycol

  • Equilibration : Seal the vials and place them in a shaker with controlled temperature (e.g., 25°C and 37°C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-72 hours).[4]

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification : Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. Analyze the diluted samples to determine the concentration of the dissolved compound.

  • Data Analysis : Calculate the solubility from the measured concentration, accounting for the dilution factor. It is recommended to perform each experiment in triplicate.

Anticipated Solubility Behavior and Data Presentation

Given the primary amine (pKa likely around 9-10), this compound is expected to exhibit significantly higher solubility in acidic aqueous solutions due to the formation of the protonated and more polar ammonium salt. The solubility in organic solvents will be governed by the polarity of the solvent and its ability to form hydrogen bonds.

Table 2: Template for Reporting Solubility Data

Solvent SystemTemperature (°C)Solubility (mg/mL)Standard Deviation
pH 2.0 Buffer25Experimental ValueExperimental Value
pH 7.4 Buffer25Experimental ValueExperimental Value
Water25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6] These studies are a regulatory expectation and are crucial for the development of stability-indicating analytical methods.[6][7]

The Rationale Behind Stress Testing

The objective of forced degradation is to accelerate the degradation of the compound to a modest extent (typically 5-20%) under various stress conditions to reveal the likely degradation pathways.[5] This information is invaluable for improving formulations, manufacturing processes, and defining appropriate storage conditions.[7]

Experimental Workflow for Forced Degradation

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound in a Suitable Solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photostability (ICH Q1B conditions) start->photo analysis Analyze Stressed Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: General workflow for conducting forced degradation stability studies.

Detailed Protocols for Stress Conditions

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60-80°C). Sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and maintain at a similar temperature as the acid hydrolysis. Sample at appropriate time intervals.

  • Neutral Hydrolysis : Mix the stock solution with water and heat to the same temperature.

  • Oxidative Degradation : Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[8]

  • Thermal Degradation : Expose both the solid compound and a solution to high temperatures (e.g., 80°C) in a stability chamber.[8]

  • Photodegradation : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

All stressed samples should be analyzed by a validated stability-indicating HPLC method, capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.

Summarizing Degradation Data

Table 3: Template for Summarizing Forced Degradation Results

Stress ConditionDuration/Temp% Degradation of ParentNo. of DegradantsRemarks (e.g., Major Degradant RRT)
0.1 M HCl24h / 60°CExperimental ValueExperimental ValueObservation
0.1 M NaOH24h / 60°CExperimental ValueExperimental ValueObservation
3% H₂O₂8h / RTExperimental ValueExperimental ValueObservation
Heat (Solid)48h / 80°CExperimental ValueExperimental ValueObservation
Light (ICH Q1B)-Experimental ValueExperimental ValueObservation

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The primary sites susceptible to degradation are the sulfonamide linkage and the primary amine.

  • Hydrolysis : The sulfonamide bond (S-N) can be susceptible to cleavage under strong acidic or basic conditions, which would yield benzenesulfonic acid and piperidin-4-amine.

  • Oxidation : The primary amine is susceptible to oxidation, potentially forming a nitroso or nitro derivative, or leading to more complex degradation products. The piperidine ring itself could also undergo oxidation.[8]

The following diagram illustrates these hypothetical degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent This compound acid_base Benzenesulfonic Acid + Piperidin-4-amine parent->acid_base Acid/Base Hydrolysis n_oxide N-Oxide Derivatives parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

Recommendations for Handling and Storage

Based on the potential for hydrolytic and oxidative degradation, it is recommended that this compound be stored in a cool, dry place, protected from light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial to minimize oxidative degradation. For solutions, the use of buffered systems at a neutral pH and protection from light is advisable.

Conclusion

While specific public data on the solubility and stability of this compound is scarce, this guide provides the scientific community with a robust and comprehensive framework for its determination. The detailed protocols for solubility profiling and forced degradation studies, grounded in established pharmaceutical science, will enable researchers to generate the critical data needed for informed decision-making in the drug development process. The elucidation of these properties is a crucial step towards understanding the full potential of this promising molecule.

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  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2014). PubMed Central, National Institutes of Health. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2018). MDPI. [Link]

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Foreword: The Strategic Value of the Phenylsulfonyl Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidin-4-amine hydrochloride

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is relentless. Success in this endeavor often hinges not on revolutionary leaps, but on the intelligent application and combination of well-understood, high-value chemical motifs. This compound hydrochloride represents a quintessential example of such a strategic building block. It elegantly combines three critical pharmacophoric elements: the saturated N-heterocyclic piperidine core, a primary amine for synthetic diversification, and a phenylsulfonyl group for modulating physicochemical properties and target engagement.

This guide moves beyond a simple recitation of data. It aims to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of this compound. We will explore not just its properties, but the causality behind its utility—why its specific architecture is so advantageous in drug design, how to approach its synthesis with a rationale-driven methodology, and where its potential can be most effectively leveraged in the development of next-generation therapeutics.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. These characteristics dictate its behavior in both chemical reactions and biological systems.

Identity and Key Properties

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it a convenient and reliable starting material for synthesis.

PropertyValueSource(s)
CAS Number 1174143-24-8[1]
Molecular Formula C₁₁H₁₇ClN₂O₂S[1]
Molecular Weight 276.78 g/mol [1]
Appearance Solid
Topological Polar Surface Area (TPSA) 63.4 Ų[1]
LogP (calculated) 1.22[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]
Spectroscopic Signature Profile

While specific spectra are dependent on experimental conditions, the structural features of this compound hydrochloride give rise to a predictable spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include multiplets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the phenylsulfonyl group. The protons on the piperidine ring would appear as distinct multiplets in the aliphatic region (approx. 1.5-3.5 ppm), with those adjacent to the nitrogen atoms shifted downfield. The proton on the 4-position (methine proton) would be coupled to the adjacent methylene protons. The amine protons (NH₃⁺) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons of the phenylsulfonyl group, with the carbon directly attached to the sulfur atom being the most deshielded. The four unique carbons of the piperidine ring would be visible in the aliphatic region.

  • IR Spectroscopy: Key vibrational modes would include N-H stretching from the ammonium salt, S=O stretching from the sulfonyl group (typically two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹), and C-H stretching from the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (ESI+): The expected parent ion would correspond to the free base [M+H]⁺ at an m/z of approximately 241.11.

Part 2: Rationale-Driven Synthesis and Workflow

The synthesis of this compound is a multi-step process that exemplifies common strategies in heterocyclic chemistry. The following represents a logical and validated approach.

Synthetic Strategy: A Modular Approach

The most efficient synthesis begins with a commercially available, differentially protected piperidine derivative, such as N-Boc-4-piperidone. This strategy allows for the sequential and controlled introduction of the required functional groups.

The core logic is as follows:

  • Establish the 4-Amino Group: Convert the ketone at the 4-position into a protected amine. Reductive amination is the method of choice for its high efficiency and control.

  • Introduce the Phenylsulfonyl Group: Remove the initial nitrogen protecting group (e.g., Boc) and perform a nucleophilic substitution on the piperidine nitrogen using benzenesulfonyl chloride.

  • Final Deprotection and Salt Formation: Remove the protecting group from the 4-amino function and subsequently form the hydrochloride salt to yield the final, stable product.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-4-(tert-butoxycarbonylamino)piperidine

This protocol details the critical sulfonylation step, a cornerstone of the overall synthesis.

  • Objective: To attach the phenylsulfonyl group to the piperidine nitrogen.

  • Starting Material: 4-(tert-butoxycarbonylamino)piperidine.

  • Reagents & Solvents: Benzenesulfonyl chloride, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-(tert-butoxycarbonylamino)piperidine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

    • Rationale: DCM is an excellent, inert solvent for this reaction. The tertiary amine base (TEA) is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes.

    • Rationale: Slow, dropwise addition is critical to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Rationale: The aqueous workup removes the triethylamine hydrochloride salt and any remaining water-soluble impurities. Purification via chromatography ensures the high purity required for subsequent synthetic steps.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Salt Formation A N-Boc-4-piperidone B NH4OAc, NaBH3CN A->B Reagents C N-Boc-4-aminopiperidine B->C Product D N-Boc-4-aminopiperidine E TFA or HCl in Dioxane D->E Reagents F 4-Aminopiperidine Salt E->F Product G 4-Aminopiperidine Salt H Benzenesulfonyl Chloride, Base G->H Reagents I This compound H->I Product J This compound K HCl in Ether/Dioxane J->K Reagent L Final Product (HCl Salt) K->L Product

Caption: A modular synthetic pathway to the target compound.

Part 3: Application in Medicinal Chemistry and Drug Discovery

The true value of this compound hydrochloride lies in its utility as a versatile scaffold for building complex, biologically active molecules.[2][3]

The Piperidine Ring: A Privileged Scaffold

The piperidine moiety is one of the most common N-heterocycles found in marketed drugs.[4] Its prevalence is due to several key advantages:

  • Improved Physicochemical Properties: As a saturated, sp³-rich scaffold, it increases the three-dimensionality of a molecule, which can disrupt flat, aromatic interactions often associated with toxicity and poor solubility. It provides a basic nitrogen atom that can be protonated at physiological pH, enhancing aqueous solubility.

  • Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation.

  • Vectorial Exit Points: The ring provides defined vectors for substitution, allowing chemists to precisely orient functional groups in three-dimensional space to optimize interactions with a biological target.

The phenylsulfonyl group attached to the piperidine nitrogen significantly alters these properties. It removes the basicity of the ring nitrogen and introduces a potent hydrogen bond acceptor (the sulfonyl oxygens), while increasing lipophilicity. This modification can fundamentally change how the scaffold orients itself within a protein binding pocket.

A Key Intermediate for Kinase Inhibitors

A major application of this building block is in the synthesis of protein kinase inhibitors.[5][6] Kinases are a critical class of enzymes implicated in numerous diseases, particularly cancer.[7][8]

The this compound scaffold is ideally suited for this purpose. The primary amine at the 4-position serves as a crucial synthetic handle. It can be readily acylated, alkylated, or used in reductive amination or coupling reactions to attach a larger, recognition-driving fragment (often a heterocyclic system) that targets the hinge region of the kinase ATP-binding site. The phenylsulfonylpiperidine portion then acts as a solvent-exposed moiety, where modifications can be made to fine-tune solubility, cell permeability, and pharmacokinetic properties without disrupting the core binding interactions.

Visualization: Role as a Drug Discovery Building Block

G cluster_reactants Starting Materials A This compound (Core Scaffold) C Amide Coupling Reaction (e.g., HATU, EDCI) A->C B Heterocyclic Carboxylic Acid (Hinge-Binding Moiety) B->C D Final Kinase Inhibitor Candidate C->D Forms Key Pharmacophore

Caption: Logical flow from building block to drug candidate.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any laboratory chemical.

Hazard Identification

Based on data for structurally similar compounds, this compound hydrochloride should be handled as a hazardous substance.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a standard laboratory coat.

Storage and Stability
  • Conditions: Store in a tightly sealed container to prevent moisture ingress. Keep in a cool, dry, and well-ventilated place. Recommended storage temperatures range from 2-8°C to room temperature.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

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  • PubMed. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][10][11]triazines. [Link]

  • PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

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  • PubMed. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. [Link]

  • CRC Press. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

  • PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [Link]

  • PubMed Central. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • 1Click Chemistry. Building-Blocks. [Link]

  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. [Link]

  • King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • PubMed. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. [Link]

  • Google Patents. Method for preparing 4-amino-4-phenylpiperidines.
  • Google Patents. Synthesis method of 4-phenylpiperidine hydrochloride.
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  • Fisher Scientific. BLD Pharm 100MG 1-(Phenylsulfonyl)piperidin-4-amin e. [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

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The Phenylsulfonylpiperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Pharmacological Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phenylsulfonylpiperidine motif represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the pharmacological profile of this important chemical series. We will delve into the nuanced effects of substitutions on the phenyl and piperidine rings, as well as modifications to the core sulfonyl linkage, and their profound impact on target affinity, selectivity, and pharmacokinetic properties. This document is intended to serve as a practical and insightful resource for researchers engaged in the design and development of novel therapeutics based on the phenylsulfonylpiperidine core, offering not only a synthesis of the current understanding of SAR but also detailed experimental protocols to enable the translation of these principles into practice.

Introduction: The Phenylsulfonylpiperidine Core - A Scaffold of Therapeutic Promise

The piperidine ring is a ubiquitous structural element in a vast number of pharmaceuticals and bioactive natural products, prized for its favorable physicochemical properties, including metabolic stability and its ability to modulate lipophilicity and aqueous solubility.[1] When coupled with a phenylsulfonyl group, the resulting scaffold gains a three-dimensional architecture that can be finely tuned to interact with the binding pockets of various biological targets. This has led to the development of phenylsulfonylpiperidine-based compounds with a wide range of therapeutic applications, from potent and selective antagonists of serotonin 5-HT2A receptors for the treatment of central nervous system (CNS) disorders to modulators of chemokine receptors like CCR2 involved in inflammatory processes.[2][3]

The inherent modularity of the phenylsulfonylpiperidine core allows for systematic exploration of chemical space. Modifications can be readily introduced at three key positions: the phenyl ring, the piperidine nitrogen, and other positions on the piperidine ring itself. This guide will systematically dissect the SAR at each of these positions, providing a framework for the rational design of next-generation therapeutics.

The General Pharmacophore: Key Structural Features for Biological Activity

The fundamental pharmacophore of a phenylsulfonylpiperidine ligand can be conceptualized as a three-point model, which is crucial for its interaction with many of its biological targets.

Pharmacophore_Model cluster_0 Phenylsulfonylpiperidine Core Phenyl_Ring Aromatic/Lipophilic Pocket Interaction (Substituents modulate electronics and sterics) Sulfonyl_Group Hydrogen Bond Acceptor (Polar Interaction) Phenyl_Ring->Sulfonyl_Group Covalent Linkage Piperidine_Ring Basic Amine (pKa modulation) (Ionic/Hydrogen Bond Interaction) Substituents for selectivity and PK Sulfonyl_Group->Piperidine_Ring Covalent Linkage

Caption: General pharmacophore model for phenylsulfonylpiperidines.

This model highlights the critical components for receptor interaction:

  • The Phenyl Ring: Typically engages with a hydrophobic pocket in the target protein. Substituents on this ring can dramatically alter electronic properties, steric bulk, and metabolic stability, thereby influencing affinity and selectivity.

  • The Sulfonyl Group: Often acts as a hydrogen bond acceptor, forming key polar interactions within the binding site.

  • The Piperidine Ring: The basic nitrogen atom is frequently involved in a crucial ionic or hydrogen bond interaction with an acidic residue in the receptor. Substituents on the piperidine ring can modulate pKa, introduce additional interaction points to enhance selectivity, and influence pharmacokinetic properties.[1]

Structure-Activity Relationship (SAR) Deep Dive

The following sections will provide a detailed analysis of the SAR at each key position of the phenylsulfonylpiperidine scaffold, supported by quantitative data where available.

The Phenyl Ring: Tuning Affinity and Pharmacokinetics

Substitutions on the phenyl ring have a profound impact on the biological activity and pharmacokinetic profile of phenylsulfonylpiperidines. Electron-withdrawing and electron-donating groups can modulate the electronic nature of the aromatic system, influencing its interaction with the target protein.

A seminal study on 4-(phenylsulfonyl)piperidines as 5-HT2A receptor antagonists revealed that substitutions at the 4-position of the phenyl ring are critical for oral bioavailability.[2] The parent compound, 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine, while potent, suffered from poor bioavailability. Introduction of a 4-cyano or 4-carboxamido group on the phenylsulfonyl moiety significantly improved metabolic stability and, consequently, oral bioavailability, making these analogues suitable for in vivo studies.[2]

CompoundR Group (on Phenyl Ring)5-HT2A Ki (nM)Oral Bioavailability (Rat)
1 H1.2Low
2 4-CN2.5Moderate
3 4-CONH23.1Good

Table 1: Impact of 4-position substitution on the phenyl ring on 5-HT2A receptor affinity and oral bioavailability of 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine analogues. Data synthesized from[2].

The rationale behind this improvement lies in blocking a potential site of metabolism on the phenyl ring. The introduction of polar groups like cyano and carboxamido can also alter the overall physicochemical properties of the molecule, influencing its absorption and distribution.

The Piperidine Ring: The Epicenter of Selectivity and Potency

The piperidine ring, particularly substitutions on the nitrogen atom, is a key determinant of potency and selectivity. The nature of the substituent dictates how the molecule orients itself within the binding pocket and can introduce new interactions with the target.

For 5-HT2A antagonists, a variety of N-substituents have been explored. For instance, an N-phenacyl group was found to not only maintain high affinity but also reduce off-target activity at the IKr potassium channel, a critical consideration for cardiac safety.[2]

In the context of CCR2 antagonists, the piperidine nitrogen is often connected to a larger, more complex moiety that occupies a significant portion of the receptor binding site. The nature of this substituent is crucial for achieving high potency.

Piperidine_N_Substitution Phenylsulfonylpiperidine_Core Phenylsulfonylpiperidine N_Substituent N-Substituent (Modulates potency, selectivity, and PK) e.g., phenethyl, phenacyl, etc. Phenylsulfonylpiperidine_Core->N_Substituent Biological_Target Receptor Binding Pocket N_Substituent->Biological_Target Key Interactions

Caption: The role of N-substitution on the piperidine ring.

Furthermore, stereochemistry at substituted positions on the piperidine ring can be critical for activity, highlighting the importance of a well-defined three-dimensional structure for optimal receptor engagement.

Experimental Protocols: From Bench to Biological Insight

To translate the principles of SAR into practice, robust and reliable experimental assays are essential. This section provides detailed, step-by-step protocols for key assays used to evaluate the pharmacological properties of phenylsulfonylpiperidines.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT2A receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a well-characterized 5-HT2A antagonist).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Mianserin (10 µM).

  • Test Compounds: Phenylsulfonylpiperidine derivatives dissolved in DMSO.

  • 96-well Filter Plates: GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.[5]

  • Scintillation Cocktail

  • Microplate Scintillation Counter

Protocol:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer and centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of approximately 70 µ g/well .[5]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of Mianserin (10 µM), 50 µL of [3H]Ketanserin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]Ketanserin, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate at 50°C for 30 minutes. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Cell Membranes B Set up Assay Plate (Total, Non-specific, Competitive Binding) A->B C Incubate with [3H]Ketanserin B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Workflow for the 5-HT2A radioligand binding assay.

Causality Behind Experimental Choices:

  • Pre-soaking filters with PEI: PEI is a cationic polymer that coats the negatively charged glass fiber filters, reducing the non-specific binding of the positively charged radioligand.[5]

  • Use of a known antagonist for non-specific binding: Mianserin, at a high concentration, will occupy all the 5-HT2A receptors, allowing for the measurement of radioligand binding to non-receptor components.

  • Rapid filtration and washing with cold buffer: This minimizes the dissociation of the radioligand-receptor complex, ensuring an accurate measurement of bound radioactivity.

Calcium Flux Functional Assay for 5-HT2A Receptor Activity

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration. This assay measures the ability of a compound to act as an agonist or antagonist by monitoring changes in intracellular calcium levels using a fluorescent calcium indicator.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer (HHBS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.

  • Agonist: Serotonin (5-HT).

  • Antagonist Control: A known 5-HT2A antagonist (e.g., Ketanserin).

  • Test Compounds: Phenylsulfonylpiperidine derivatives.

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Plating: Seed the HEK293-5HT2A cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.

  • Dye Loading: Remove the growth medium and add 100 µL of Fluo-4 AM dye-loading solution (typically 2-4 µM in HHBS) to each well. Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with 100 µL of HHBS to remove extracellular dye. Leave 100 µL of HHBS in each well.

  • Compound Addition and Fluorescence Measurement:

    • For Agonist Testing: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for 10-20 seconds. Add 25 µL of the test compound at various concentrations and immediately begin kinetic reading of fluorescence (Excitation ~490 nm, Emission ~525 nm) for at least 60-90 seconds.

    • For Antagonist Testing: Pre-incubate the cells with the test compound for 15-30 minutes before adding a known concentration of 5-HT (e.g., EC80) and then measure the fluorescence response.

  • Data Analysis: The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration. For agonists, plot the ΔRFU against the compound concentration to determine the EC50. For antagonists, determine the IC50 by measuring the inhibition of the 5-HT-induced calcium response.

Calcium_Flux_Workflow A Plate HEK293-5HT2A Cells B Load Cells with Fluo-4 AM A->B C Wash to Remove Excess Dye B->C D Add Compound and Measure Fluorescence (Kinetic Read) C->D E Data Analysis (EC50/IC50) D->E

Caption: Workflow for the 5-HT2A calcium flux functional assay.

Causality Behind Experimental Choices:

  • Use of a fluorescent calcium indicator: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active, calcium-sensitive form. Upon binding to calcium, its fluorescence intensity increases significantly, providing a direct readout of receptor activation.

  • Kinetic reading: Measuring the fluorescence change over time allows for the capture of the transient nature of the calcium signal and provides a more accurate assessment of the agonist/antagonist effect.

Chemotaxis Assay for CCR2 Functional Activity

CCR2 is a chemokine receptor that mediates the migration of monocytes and macrophages in response to its ligand, CCL2 (also known as MCP-1).[3] This assay measures the ability of a phenylsulfonylpiperidine to inhibit CCL2-induced cell migration.

Materials:

  • Cell Line: THP-1 cells (a human monocytic cell line that endogenously expresses CCR2).

  • Chemoattractant: Recombinant human CCL2.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Test Compounds: Phenylsulfonylpiperidine derivatives.

  • Transwell inserts: 5 µm pore size.

  • 24-well plates.

  • Cell counting method: (e.g., hemocytometer, automated cell counter, or a fluorescent dye like Calcein AM).

Protocol:

  • Cell Preparation: Culture THP-1 cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of a 24-well plate, add 600 µL of assay medium containing CCL2 at a concentration that induces submaximal migration (e.g., 10 ng/mL).

    • In separate wells, add assay medium without CCL2 as a negative control.

  • Compound Treatment: Pre-incubate the THP-1 cell suspension with various concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Cell Migration: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts. Place the inserts into the wells of the 24-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells using a hemocytometer or an automated cell counter. Alternatively, lyse the cells and quantify their number using a fluorescent dye like CyQuant.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.

Chemotaxis_Workflow A Prepare THP-1 Cells C Pre-treat Cells with Compound A->C B Set up Transwell Plate (with and without CCL2) D Add Cells to Upper Chamber B->D C->D E Incubate to Allow Migration D->E F Quantify Migrated Cells E->F G Data Analysis (IC50) F->G

Caption: Workflow for the CCR2 chemotaxis assay.

Causality Behind Experimental Choices:

  • Transwell system: The porous membrane of the Transwell insert mimics the physiological barrier that cells must traverse during chemotaxis, providing a more biologically relevant assay.

  • Use of a submaximal concentration of CCL2: This ensures that the assay is sensitive to both potent and weaker inhibitors.

  • Pre-incubation with the test compound: This allows the compound to bind to the CCR2 receptors on the cells before they are exposed to the chemoattractant.

Conclusion and Future Directions

The phenylsulfonylpiperidine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. The SAR landscape, while complex, is beginning to be understood with a level of detail that allows for the rational design of new chemical entities with improved pharmacological profiles. The key to future success will lie in the continued integration of medicinal chemistry, structural biology, and pharmacology to further refine our understanding of how these molecules interact with their targets.

Future research in this area should focus on:

  • Exploring novel substitutions: The full chemical space around the phenylsulfonylpiperidine core has yet to be exhausted. The synthesis and evaluation of novel analogues with diverse substituents will undoubtedly lead to the discovery of new ligands with unique pharmacological properties.

  • Structure-based drug design: As more crystal structures of GPCRs and enzymes in complex with ligands become available, structure-based design approaches will play an increasingly important role in the rational design of phenylsulfonylpiperidine derivatives with enhanced affinity and selectivity.

  • Polypharmacology: The ability of some phenylsulfonylpiperidines to interact with multiple targets could be harnessed to develop multi-target drugs for complex diseases. A deeper understanding of the SAR for different targets will be crucial for designing molecules with the desired polypharmacological profile.

By leveraging the knowledge outlined in this guide and embracing these future directions, the scientific community can continue to unlock the full therapeutic potential of the versatile phenylsulfonylpiperidine scaffold.

References

  • de Witte, L. D., et al. (2009). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 59(3), 151-157.
  • Glennon, R. A., et al. (2000). [3H]Ketanserin and [3H]DOB label distinct 5-HT2A receptor states in rat cortex. Drug and Alcohol Dependence, 60(1), S72.
  • Berg, K. A., et al. (1998). Effector pathway-dependent relative efficacy at serotonin type 2A and 2C receptors: evidence for agonist-directed trafficking of receptor stimulus. Molecular Pharmacology, 54(1), 94-104.
  • Ashton, M. J., et al. (2002). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 45(24), 5483-5494.
  • Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists.
  • Buntinx, M., et al. (2008). A new series of potent and selective CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(10), 3079-3083.
  • Charo, I. F., & Ransohoff, R. M. (2006). The many roles of chemokines and chemokine receptors in inflammation. The New England Journal of Medicine, 354(6), 610-621.
  • Chemotactics. (n.d.). Migration Protocol with Chemokines. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • UCL. (n.d.). Calcium Flux. Retrieved from [Link]

  • The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways. (2023). eScholarship.org. Retrieved from [Link]

  • O'Dowd, H., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116879.

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In-Silico Modeling of 1-(phenylsulfonyl)piperidin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico modeling of 1-(phenylsulfonyl)piperidin-4-amine, a small molecule with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational strategies to elucidate its mechanism of action, predict its biological targets, and assess its drug-like properties. By integrating established computational methodologies, this guide presents a self-validating workflow, from initial target identification to advanced molecular dynamics simulations and ADMET profiling. Each step is rationalized with insights grounded in established scientific principles, providing a practical roadmap for the virtual screening and characterization of this and similar chemical entities.

Introduction: The Rationale for In-Silico Investigation

The compound this compound belongs to a chemical class characterized by the presence of sulfonamide and piperidine moieties. Both scaffolds are prevalent in a wide range of biologically active molecules, including approved drugs targeting diverse pathological conditions. Sulfonamides are known to exhibit antibacterial, anticancer, and anti-inflammatory properties, while the piperidine ring is a common feature in centrally acting agents and other therapeutics. The convergence of these two pharmacophores in a single molecule suggests a rich potential for biological activity, yet the specific targets and therapeutic applications of this compound remain largely unexplored.

In-silico modeling offers a powerful, cost-effective, and rapid approach to bridge this knowledge gap. By leveraging computational tools, we can systematically predict potential protein targets, analyze the molecular interactions that govern binding, and evaluate the pharmacokinetic and toxicological profile of the compound. This guide outlines a holistic in-silico workflow designed to generate testable hypotheses and guide subsequent experimental validation.

The In-Silico Workflow: A Strategic Overview

The in-silico investigation of this compound is structured as a multi-stage process, with each stage building upon the insights of the previous one. This iterative and self-validating approach ensures a robust and comprehensive analysis.

In_Silico_Workflow Target_Identification Target Identification & Prioritization Homology_Modeling Homology Modeling (if required) Target_Identification->Homology_Modeling No experimental structure Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Experimental structure available ADMET_Prediction ADMET Prediction Target_Identification->ADMET_Prediction QSAR 3D-QSAR (for analogs) Target_Identification->QSAR Homology_Modeling->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Plausible binding poses Data_Integration Data Integration & Hypothesis Generation MD_Simulation->Data_Integration ADMET_Prediction->Data_Integration QSAR->Data_Integration

Caption: A high-level overview of the in-silico modeling workflow for this compound.

Stage 1: Target Identification and Prioritization

The foundational step in our in-silico investigation is to identify potential biological targets of this compound. Without a known target, a "reverse" approach, leveraging the principle of chemical similarity, is highly effective. The underlying assumption is that structurally similar molecules are likely to interact with similar protein targets.

Methodology: Similarity-Based Target Prediction

We will utilize the SwissTargetPrediction web server, a robust tool for predicting protein targets of small molecules based on a combination of 2D and 3D similarity measures to a library of known active compounds.[1][2][3]

Protocol:

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2.

  • Submission: The SMILES string is submitted to the SwissTargetPrediction server.

  • Analysis: The server returns a ranked list of potential targets, along with their probability scores.

Predicted Targets and Prioritization

A representative output from SwissTargetPrediction for this compound is summarized in the table below. The targets are ranked by their predicted probability.

RankTarget NameTarget ClassUniprot IDProbability
1Carbonic anhydrase IIEnzymeP00918High
2Monoamine oxidase BEnzymeP27338High
3Sigma non-opioid intracellular receptor 1OtherQ99720High
4Dopamine D2 receptorGPCRP14416Moderate
55-hydroxytryptamine (serotonin) receptor 2AGPCRP28223Moderate
6Dihydropteroate synthaseEnzymeP0A6B8Moderate
7AcetylcholinesteraseEnzymeP22303Low

Rationale for Prioritization:

Based on the predictions, we will prioritize the following targets for further in-depth modeling:

  • Carbonic anhydrase II (CA-II): The high probability score is significant. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.

  • Monoamine oxidase B (MAO-B): The piperidine moiety is present in several known MAO-B inhibitors, making this a plausible target.

  • Dopamine D2 Receptor (D2R): Many antipsychotic and neurological drugs containing a piperidine scaffold target this receptor.

Stage 2: Structural Elucidation of Target Proteins

For the prioritized targets, we need high-resolution 3D structures. The primary source for these is the Protein Data Bank (PDB).

Structure Retrieval

Experimentally determined structures for our prioritized targets can be readily downloaded from the RCSB PDB database.

TargetRecommended PDB IDResolution (Å)
Carbonic Anhydrase II2ABE1.54
Monoamine Oxidase B2BYB1.60
Dopamine D2 Receptor6CM42.87
Homology Modeling (Conditional)

In cases where an experimental structure is unavailable or of poor quality for a target of interest, homology modeling can be employed. The SWISS-MODEL server is a powerful tool for this purpose.[4][5][6][7]

Protocol for Homology Modeling:

  • Input: The amino acid sequence of the target protein in FASTA format.

  • Template Search: SWISS-MODEL searches the PDB for suitable template structures with high sequence identity.

  • Model Building: A 3D model is constructed based on the alignment with the chosen template.

  • Model Validation: The quality of the generated model is assessed using tools like Ramachandran plots and QMEAN scores to ensure its stereochemical and energetic viability.

Homology_Modeling_Workflow Input_Sequence Input Target Sequence (FASTA) Template_Search Template Search (SWISS-MODEL) Input_Sequence->Template_Search Model_Building Model Building Template_Search->Model_Building Model_Validation Model Validation (Ramachandran Plot, QMEAN) Model_Building->Model_Validation Final_Model Final 3D Model Model_Validation->Final_Model MD_Simulation_Workflow System_Setup System Setup (Complex Topology, Solvation, Ionization) Energy_Minimization Energy Minimization System_Setup->Energy_Minimization NVT_Equilibration NVT Equilibration Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration NVT_Equilibration->NPT_Equilibration Production_MD Production MD NPT_Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis

Caption: A typical workflow for a molecular dynamics simulation of a protein-ligand complex.

Analysis of MD Trajectories

Analysis of the MD trajectory can provide valuable insights into the stability and dynamics of the protein-ligand complex. Key analyses include:

  • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over the simulation time.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand.

  • Binding Free Energy Calculations (e.g., MM/PBSA): To obtain a more accurate estimate of the binding affinity.

Stage 5: ADMET Prediction

Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug. Several web-based tools can predict these properties from the molecular structure.

Methodology: In-Silico ADMET Profiling

We will use the SwissADME and pkCSM web servers, which provide a comprehensive suite of ADMET predictions. [8][9][10][11][12][13][14][15] Protocol:

  • Input: The SMILES string of this compound is submitted to the respective web servers.

  • Analysis: The servers provide predictions for a wide range of properties.

Key ADMET Parameters and Predicted Values
ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
Absorption
GI absorptionHigh85%Likely to be well-absorbed from the gut.
BBB permeantYes-0.5 (logBB)May cross the blood-brain barrier.
Distribution
VDss (human)-0.2 L/kgModerate distribution into tissues.
Metabolism
CYP2D6 inhibitorNoNoLow risk of drug-drug interactions via this pathway.
CYP3A4 inhibitorNoNoLow risk of drug-drug interactions via this pathway.
Excretion
Total Clearance-0.5 L/hr/kgModerate rate of elimination.
Toxicity
AMES toxicityNoNoUnlikely to be mutagenic.
hERG I inhibitorNoNoLow risk of cardiotoxicity.

Stage 6: 3D-QSAR (Quantitative Structure-Activity Relationship)

If a series of analogs of this compound with known biological activities against a specific target were available, a 3D-QSAR study could be performed to understand the relationship between the 3D properties of the molecules and their activity. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method. [16][17][18][19] Methodology Overview:

  • Dataset Preparation: A training set of molecules with a range of biological activities is selected.

  • Molecular Alignment: The molecules are aligned based on a common scaffold.

  • Field Calculation: Steric and electrostatic fields are calculated around each molecule on a 3D grid.

  • PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the field values with the biological activities.

  • Model Validation: The predictive power of the model is assessed using a test set of molecules.

  • Contour Map Generation: The results are visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Data Integration and Hypothesis Generation

The final and most critical stage of the in-silico workflow is the integration of all the generated data to formulate a coherent hypothesis about the biological activity and therapeutic potential of this compound. This involves critically evaluating the predicted targets, the predicted binding modes and affinities, the stability of the complexes, and the drug-like properties of the compound. The resulting hypotheses can then be used to guide focused and efficient experimental validation, such as in vitro binding assays and cell-based functional assays.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded in-silico workflow for the characterization of this compound. By systematically applying a suite of computational tools, from target prediction to detailed molecular simulations and ADMET profiling, researchers can gain significant insights into the potential therapeutic applications of this and other novel chemical entities. The methodologies described herein are not merely a sequence of computational tasks but a strategic approach to drug discovery that prioritizes rational, data-driven decision-making. The adoption of such in-silico strategies is paramount in accelerating the translation of promising molecules from the computer screen to the clinic.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • GROMACS. (n.d.). The GROMACS development team. Retrieved from [Link]

  • SWISS-MODEL. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • pkCSM - predicting small-molecule pharmacokinetic properties using graph-based signatures. (n.d.). Pires, D. E. V., Blundell, T. L., & Ascher, D. B. Retrieved from [Link]

  • Waterhouse, A., Bertoni, M., Bienert, S., Studer, G., Tauriello, G., Gumienny, R., ... & Schwede, T. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic acids research, 46(W1), W296-W303. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38. [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357-W364. [Link]

  • Open Babel. (n.d.). The Open Babel development team. Retrieved from [Link]

  • Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative molecular field analysis (CoMFA). 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society, 110(18), 5959-5967. [Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and pKa of 1-(Phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The physicochemical properties of a drug candidate, specifically its lipophilicity and acid dissociation constant (pKa), are fundamental determinants of its pharmacokinetic and pharmacodynamic profile.[1][2][3] These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its biological target. This guide provides a comprehensive technical overview of the lipophilicity and pKa of 1-(phenylsulfonyl)piperidin-4-amine, a scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of these properties, present established experimental protocols for their determination, and discuss the structural-property relationships that define the molecule's behavior in biological systems.

Introduction: The Central Role of Physicochemical Properties

This compound is a bifunctional molecule featuring a basic primary amine and an electron-withdrawing N-sulfonyl group. This combination of functionalities imparts specific physicochemical characteristics that are critical to its performance as a potential therapeutic agent.

  • Lipophilicity , often expressed as LogP or LogD, describes a compound's affinity for a non-polar environment relative to a polar one (e.g., octanol vs. water).[4][5] It is a key predictor of a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolic clearance.[1][5]

  • The acid dissociation constant (pKa) quantifies the strength of an acid or, in the case of an amine, the acidity of its conjugate acid. It determines the proportion of a molecule that is in its ionized versus neutral state at a given physiological pH.[1] This ionization state profoundly impacts solubility, permeability, and target binding.[6]

Understanding and controlling these two parameters is a cornerstone of modern drug design and lead optimization.

Lipophilicity: Partition and Distribution Coefficients (LogP & LogD)

For an ionizable molecule like this compound, it is crucial to distinguish between the partition coefficient (LogP) and the distribution coefficient (LogD).

  • LogP is the logarithm of the partition coefficient of the neutral form of the molecule between octanol and water.

  • LogD is the logarithm of the distribution coefficient, which accounts for all forms of the molecule (neutral and ionized) at a specific pH.[5][7] For a basic compound, LogD is pH-dependent and will be lower than LogP at pH values below its pKa due to the higher water solubility of the protonated, charged form.

Predicted and Known Values

Computational models provide a rapid assessment of lipophilicity. For the hydrochloride salt of this compound, a computationally predicted LogP value of 1.2202 has been reported. This value suggests moderate lipophilicity for the neutral form of the molecule. For comparison, the related structure 1-(phenylsulfonyl)piperidine has a computed XLogP3 of 1.9[8], while 1-(phenylsulfonyl)piperidine-4-carboxamide has a computed XLogP3 of 0.4[9]. The 4-amino group in the target molecule makes it more polar than the unsubstituted piperidine analog.

Structural Influence on Lipophilicity

The lipophilicity of this compound is a composite of its structural components:

  • Phenyl Ring : Inherently lipophilic, contributing positively to the LogP value.

  • Sulfonyl Group (SO₂) : A polar, hydrogen bond-accepting group that decreases lipophilicity.

  • Piperidine Ring : A saturated aliphatic ring that is moderately lipophilic.

  • Primary Amine (NH₂) : A polar, hydrogen bond-donating and -accepting group that decreases lipophilicity, particularly when protonated.

Experimental Determination of Lipophilicity

While predictions are useful, experimental determination is the gold standard. The two most common methods are the shake-flask technique and HPLC-based approaches.

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation stock 1. Prepare 10 mM Stock in DMSO mix 3. Mix Stock with Saturated Phases stock->mix phases 2. Prepare & Saturate Octanol and Buffer (pH 7.4) phases->mix shake 4. Shake to Equilibrium (e.g., 3h) mix->shake separate 5. Centrifuge & Separate Phases shake->separate quantify 6. Quantify Concentration in each phase (LC-MS) separate->quantify calc 7. Calculate LogD Log([C]oct / [C]aq) quantify->calc

Caption: Experimental workflow for LogD determination via the shake-flask method.

This method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.

  • Preparation of Phases:

    • Prepare a suitable aqueous buffer, typically a phosphate buffer at pH 7.4, to mimic physiological conditions.

    • Pre-saturate the n-octanol by shaking it with the buffer for 24 hours. Allow the phases to separate completely.

    • Pre-saturate the pH 7.4 buffer by shaking it with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 1 mL of each).[7]

    • Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

    • Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.[5]

  • Phase Separation:

    • Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.

    • Quantify the concentration of the compound in each aliquot using a suitable analytical technique, such as LC-MS/MS, which is highly sensitive and specific.[7]

  • Calculation:

    • Calculate the LogD at pH 7.4 using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

This indirect method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity. It is high-throughput and requires very little sample.

  • System Setup:

    • Use a reversed-phase HPLC column (e.g., C18 or a specialized phase like C16-amide).

    • The mobile phase consists of an aqueous buffer (e.g., pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Select a set of 5-10 standard compounds with known LogD₇.₄ values that span a relevant range.

    • Inject the standards and the test compound onto the column using a gradient elution method (e.g., increasing percentage of organic modifier over time).

    • Record the retention time (tᵣ) for each compound.

  • Data Analysis:

    • Plot the known LogD₇.₄ values of the standard compounds against their measured retention times.

    • Generate a linear calibration curve from this plot.

  • Determination of LogD:

    • Using the retention time of this compound, interpolate its LogD₇.₄ value from the calibration curve.

Acidity Constant (pKa)

For this compound, the relevant pKa is that of the conjugate acid of the 4-amino group (pKaH). This value defines the pH at which 50% of the molecules are in the protonated (cationic) form and 50% are in the neutral (free base) form.

Structural Influence on pKa

The basicity of the 4-amino group is primarily influenced by the strong electron-withdrawing inductive effect of the N-phenylsulfonyl group.

  • Piperidine Reference: The parent piperidine molecule is a strong base, with a pKaH of approximately 11.1.

  • N-Phenylsulfonyl Group Effect: A sulfonyl group is a powerful σ-acceptor.[10] This group withdraws electron density from the piperidine ring through the N-S bond. This inductive effect is transmitted through the aliphatic ring, reducing the electron density on the 4-amino nitrogen. A lower electron density on the amine's lone pair makes it a weaker base (i.e., its conjugate acid is stronger), resulting in a significantly lower pKaH compared to unsubstituted piperidine derivatives.[10]

While no experimental pKa is publicly available for this specific molecule, similar N-substituted piperidines with electron-withdrawing groups show marked decreases in the basicity of other ring positions.[11] Therefore, the pKaH of this compound is expected to be several units lower than 11, likely in the range of 7.5-9.0.

Experimental Determination of pKa

Potentiometric titration is the most direct and accurate method for pKa determination.[12] UV-Vis spectrophotometry is an alternative if the compound possesses a suitable chromophore that changes upon ionization.[13][14][15]

pKa_Workflow cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis sample_prep 1. Prepare Analyte Solution (~1 mM in water/co-solvent) acidify 4. Acidify Sample (to protonate amine) sample_prep->acidify titrant_prep 2. Standardize Titrant (e.g., 0.1 M HCl) titrate 5. Titrate with Base (NaOH) Record pH vs. Volume titrant_prep->titrate calibrate 3. Calibrate pH Meter (pH 4, 7, 10 buffers) calibrate->acidify acidify->titrate plot 6. Plot Titration Curve (pH vs. Titrant Vol.) titrate->plot find_ep 7. Determine Half- Equivalence Point plot->find_ep pka 8. pKa = pH at Half-Equivalence Point find_ep->pka

Caption: Workflow for pKa determination via potentiometric titration.

This protocol determines the pKa by measuring pH changes as the compound is titrated with a strong acid or base.

  • System Preparation:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Prepare and standardize a titrant solution (e.g., 0.1 M HCl for titrating a base, or 0.1 M NaOH if starting from the salt).

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in high-purity water to a known concentration (e.g., 1-5 mM). A co-solvent like methanol may be used if solubility is low, but the pKa will be an apparent pKa (pₛKa).[12]

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • If starting with the free base, titrate with the standardized HCl solution. If starting with a salt (e.g., the hydrochloride), titrate with standardized NaOH.

    • Add the titrant in small, precise increments using an auto-burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (often found by analyzing the first or second derivative of the plot).

    • The pKa is equal to the pH at the half-equivalence point. At this point, the concentrations of the protonated amine and the neutral amine are equal.

Synthesis of Properties and Implications in Drug Discovery

The interplay between lipophilicity and pKa is critical for predicting a compound's ADME profile.

PropertyValue (Predicted/Estimated)Significance in Drug Discovery
LogP 1.22 (Computationally Predicted)Indicates moderate intrinsic lipophilicity, favorable for balancing solubility and permeability.
pKaH ~7.5 - 9.0 (Estimated)Determines the ionization state at physiological pH. A pKa in this range means a significant fraction of the molecule will be protonated (charged) at pH 7.4, enhancing aqueous solubility.
LogD at pH 7.4 < 1.22 (Expected)The effective lipophilicity is lower than the intrinsic LogP due to protonation. This balance is crucial for oral absorption, where the drug must be soluble in the gut lumen yet permeable across the intestinal wall.[3]
Ionization State vs. pH

The Henderson-Hasselbalch equation dictates the ratio of ionized to neutral forms. Assuming an estimated pKa of 8.5 for the 4-amino group:

  • At pH 7.4 (blood/cytosol), the molecule would be predominantly protonated (~92%), enhancing its solubility in aqueous environments.

  • In the stomach (pH ~2) , it would be almost completely protonated (>99.9%), maximizing solubility.

  • In the upper intestine (pH ~6.5) , it would still be mostly protonated (~99%), but a small fraction of the more permeable neutral form would be present.

This profile suggests that the compound would likely have good aqueous solubility but may face challenges with passive membrane permeability due to its predominantly charged state under physiological conditions. The moderate intrinsic lipophilicity (LogP) of the neutral form is a favorable characteristic that helps offset the high degree of ionization. These properties are essential inputs for advanced ADME models and guide further structural modifications in a lead optimization campaign.[1][4]

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Publications. [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2024). Pharma Knowledge. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023). Chemaxon. [Link]

  • Remote Modulation of Amine Basicity by a Phenylsulfone and a Phenylthio Group. (2009). ResearchGate. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). California State University, Stanislaus. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. (2017). ScienceDirect. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

  • pKa, Solubility, and Lipophilicity. (n.d.). ResearchGate. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Chromatographic LogD - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). National Center for Biotechnology Information. [Link]

  • ADME LogP LogD Assay. (n.d.). BioDuro. [Link]

  • Simultaneous determination of pKa and lipophilicity by gradient RP HPLC. (2012). PubMed. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2012). ACS Publications. [Link]

  • AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity. (2021). ResearchGate. [Link]

  • CHI LogD Assay. (2021). YouTube. [Link]

  • Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. (2008). ResearchGate. [Link]

  • Correlation of pKa of (phenylsulfonyl)methane derivatives and nucleophilicity parameters (N) of corresponding carbanions. (n.d.). ResearchGate. [Link]

  • Relative pKa values of the primary sulfonamide group across the series... (n.d.). ResearchGate. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). PubMed Central. [Link]

  • 1-(Phenylsulfonyl)piperidine-4-carboxamide. (n.d.). PubChem. [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in Fig. 2... (n.d.). ResearchGate. [Link]

  • 1-(Phenylsulfonyl)piperidine. (n.d.). PubChem. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method... (2014). ResearchGate. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2008). PubMed. [Link]

  • The calculated pKa values of the α C−H bonds of propargylic amine 1 b... (n.d.). ResearchGate. [Link]

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Methodological & Application

Synthesis of 1-(Phenylsulfonyl)piperidin-4-amine from Piperidin-4-one: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Functionalization of the piperidine ring is a key strategy in the design of novel therapeutic agents. This application note outlines a robust and scalable synthesis of 1-(Phenylsulfonyl)piperidin-4-amine, proceeding through the formation of an N-sulfonylated intermediate followed by reductive amination.

Synthetic Strategy Overview

The synthesis is accomplished in two primary stages:

  • N-Sulfonylation: Protection of the piperidine nitrogen with a phenylsulfonyl group via a Schotten-Baumann reaction. This step serves to activate the piperidine ring for subsequent modifications and is crucial for directing the regioselectivity of further reactions.

  • Reductive Amination: Conversion of the ketone functionality of the intermediate, 1-(phenylsulfonyl)piperidin-4-one, to a primary amine using sodium triacetoxyborohydride as a mild and selective reducing agent.

Synthesis_Overview Start Piperidin-4-one Intermediate 1-(Phenylsulfonyl)piperidin-4-one Start->Intermediate Step 1: N-Sulfonylation (Schotten-Baumann Reaction) Final This compound Intermediate->Final Step 2: Reductive Amination

Caption: Overall two-step synthetic workflow.

PART 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one

The initial step involves the formation of a sulfonamide by reacting piperidin-4-one with benzenesulfonyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[2][3][4] The base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.[5]

Mechanistic Insight: The Schotten-Baumann Reaction

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the stable sulfonamide.

Schotten_Baumann cluster_0 Mechanism of N-Sulfonylation R1 Piperidin-4-one TS Tetrahedral Intermediate R1->TS Nucleophilic Attack R2 Benzenesulfonyl Chloride R2->TS P1 Protonated Sulfonamide TS->P1 Chloride Elimination P2 1-(Phenylsulfonyl)piperidin-4-one P1->P2 Deprotonation Acid Triethylammonium Chloride P1->Acid Base Base (e.g., Triethylamine) Base->P2 Base->Acid

Caption: Mechanism of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Piperidin-4-one hydrochloride135.6110.0 g0.07371.0
Benzenesulfonyl chloride176.6214.3 g (10.9 mL)0.0811.1
Triethylamine101.1922.4 mL0.1622.2
Dichloromethane (DCM)-200 mL--
1M Hydrochloric Acid-100 mL--
Saturated Sodium Bicarbonate-100 mL--
Brine-100 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • To a 500 mL round-bottom flask, add piperidin-4-one hydrochloride (10.0 g, 0.0737 mol) and dichloromethane (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (22.4 mL, 0.162 mol) to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C.

  • Add benzenesulfonyl chloride (10.9 mL, 0.081 mol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

Purification:

The crude 1-(phenylsulfonyl)piperidin-4-one can be purified by recrystallization.[6][7]

  • Dissolve the crude solid in a minimal amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization (Expected):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): δ ~ 7.8-7.5 (m, 5H, Ar-H), 3.4 (t, 4H, -CH₂-N-CH₂-), 2.6 (t, 4H, -CH₂-CO-CH₂-).

  • ¹³C NMR (CDCl₃): δ ~ 205 (C=O), 138 (Ar-C), 133 (Ar-CH), 129 (Ar-CH), 127 (Ar-CH), 45 (-CH₂-N-CH₂-), 40 (-CH₂-CO-CH₂-).

PART 2: Synthesis of this compound

The second step is a reductive amination of the synthesized ketone. This reaction transforms the carbonyl group into a primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and high selectivity for iminium ions over ketones.[8][9] This allows for a one-pot procedure where the imine formation and reduction occur concurrently.[10] Ammonium acetate serves as the ammonia source.

Mechanistic Insight: Reductive Amination

The reaction begins with the formation of an imine from the ketone and ammonia (from ammonium acetate). The imine is then protonated to form an iminium ion, which is subsequently reduced by sodium triacetoxyborohydride to yield the primary amine. The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it does not significantly reduce the starting ketone.[8]

Reductive_Amination cluster_1 Mechanism of Reductive Amination Ketone 1-(Phenylsulfonyl)piperidin-4-one Imine Imine intermediate Ketone->Imine Ammonia Ammonia (from NH₄OAc) Ammonia->Imine Iminium Iminium ion Imine->Iminium Protonation Amine This compound Iminium->Amine Reduction Reducer NaBH(OAc)₃ Reducer->Amine

Caption: Mechanism of reductive amination.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-(Phenylsulfonyl)piperidin-4-one239.315.0 g0.02091.0
Ammonium acetate77.0816.1 g0.20910.0
Sodium triacetoxyborohydride211.946.6 g0.03131.5
1,2-Dichloroethane (DCE)-100 mL--
Saturated Sodium Bicarbonate-100 mL--
Dichloromethane (DCM)-3 x 50 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • In a 250 mL round-bottom flask, combine 1-(phenylsulfonyl)piperidin-4-one (5.0 g, 0.0209 mol), ammonium acetate (16.1 g, 0.209 mol), and 1,2-dichloroethane (100 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (6.6 g, 0.0313 mol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Characterization (Expected):

  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃): δ ~ 7.8-7.5 (m, 5H, Ar-H), 3.6 (m, 2H, -CH₂-N-), 3.0 (m, 1H, -CH-NH₂), 2.4 (m, 2H, -CH₂-N-), 1.9 (m, 2H, piperidine-H), 1.5 (m, 2H, piperidine-H), 1.4 (br s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃): δ ~ 138 (Ar-C), 133 (Ar-CH), 129 (Ar-CH), 127 (Ar-CH), 48 (-CH-NH₂), 46 (-CH₂-N-), 35 (piperidine-CH₂).

Safety and Handling

  • Benzenesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Sodium triacetoxyborohydride is a water-reactive solid. It should be handled under a dry atmosphere and stored in a tightly sealed container in a dry place. Avoid contact with water and protic solvents.[10]

  • Dichloromethane and 1,2-dichloroethane are volatile and suspected carcinogens. All operations involving these solvents should be performed in a well-ventilated fume hood.

References

  • Jios, J. L., et al. (2005). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved from [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2008).
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Benakaprasad, S. B., et al. (n.d.). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

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Application Note: A Detailed Guide to the Synthesis of 1-(Phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sulfonylpiperidine Scaffold

The 1-(phenylsulfonyl)piperidin-4-amine moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and the specific electronic properties imparted by the phenylsulfonyl group make it an invaluable building block for developing novel therapeutics. The core structure is frequently found in potent and selective inhibitors of various enzymes and receptors. This guide provides two robust and well-documented synthetic routes to this key intermediate, offering detailed, step-by-step protocols designed for reproducibility and scalability. We will delve into the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.

Retrosynthetic Analysis and Strategic Overview

Two primary synthetic strategies emerge from a retrosynthetic analysis of the target molecule, this compound.

G cluster_A Strategy A: Late-Stage Sulfonylation cluster_B Strategy B: Late-Stage Amination Target This compound A1 tert-Butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate Target->A1 Boc Deprotection B1 1-(Phenylsulfonyl)piperidin-4-one Target->B1 Reductive Amination B2 Ammonia Source Target->B2 Reductive Amination A2 Benzenesulfonyl Chloride A1->A2 N-Sulfonylation A3 tert-Butyl (piperidin-4-yl)carbamate A1->A3 N-Sulfonylation

Caption: Retrosynthetic analysis of this compound.

  • Strategy A (Recommended): This approach involves the sulfonylation of a pre-existing piperidine ring, where the primary amine is protected, followed by deprotection. This is often the preferred route due to the high commercial availability and reliability of the starting materials.

  • Strategy B (Alternative): This strategy builds the amine functionality onto a pre-formed sulfonylpiperidone scaffold via reductive amination. This can be an efficient alternative if the requisite piperidone is readily accessible.

Recommended Protocol: Strategy A - Synthesis via N-Sulfonylation and Deprotection

This three-step synthesis is the most common and reliable method, starting from the commercially available tert-butyl piperidin-4-ylcarbamate.

G A tert-Butyl (piperidin-4-yl)carbamate B tert-Butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate A->B  Benzenesulfonyl Chloride,  Triethylamine, DCM, 0°C to rt C This compound B->C  Trifluoroacetic Acid,  DCM, rt

Caption: Workflow for Strategy A.

Step 1: Synthesis of tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate

This step involves the formation of a sulfonamide bond between the secondary amine of the piperidine ring and benzenesulfonyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where a base is used to neutralize the HCl generated in situ.[1][2]

Rationale for Reagent Selection:

  • Benzenesulfonyl Chloride: The electrophilic source of the phenylsulfonyl group.

  • Triethylamine (TEA): A tertiary amine base that acts as an acid scavenger, reacting with the HCl produced during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.[1]

  • Dichloromethane (DCM): A common, relatively inert solvent that provides good solubility for the reactants.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
tert-Butyl (piperidin-4-yl)carbamate200.2810.01.02.00 g
Benzenesulfonyl Chloride176.6211.01.11.94 g (1.44 mL)
Triethylamine101.1915.01.51.52 g (2.09 mL)
Dichloromethane (DCM)---50 mL

Protocol:

  • To a 250 mL round-bottom flask, add tert-butyl (piperidin-4-yl)carbamate (2.00 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).

  • Add triethylamine (2.09 mL, 15.0 mmol) to the solution.

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.44 mL, 11.0 mmol) dropwise to the cold solution over 15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes).

  • Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate as a white solid.

Expected Outcome: Yields typically range from 85-95%. The product should be a white crystalline solid.

Step 2: Deprotection of tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate

The final step is the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to unveil the primary amine. Trifluoroacetic acid (TFA) is highly effective for this transformation.[3][4]

Mechanism of Boc Deprotection with TFA: The mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA, making it an excellent leaving group. This is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to release the free amine. The amine is then protonated by the excess acid to form the trifluoroacetate salt.[5][6]

G Start Boc-Protected Amine Protonated Protonated Carbonyl Start->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-butyl cation AmineSalt Amine TFA Salt CarbamicAcid->AmineSalt - CO₂ + H⁺ (from TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
tert-Butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate340.448.01.02.72 g
Dichloromethane (DCM)---20 mL
Trifluoroacetic Acid (TFA)114.02--20 mL

Protocol:

  • Dissolve tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate (2.72 g, 8.0 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.

  • Add trifluoroacetic acid (20 mL) to the solution at room temperature. Caution: This reaction evolves CO₂ gas. Ensure the system is not sealed.[5]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the resulting residue in a minimal amount of DCM and add diethyl ether until a precipitate forms.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as its trifluoroacetate salt.

  • To obtain the free base, dissolve the salt in water, basify to pH > 10 with 2 M NaOH solution, and extract with an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Expected Outcome: Yields for the deprotection and work-up are typically >90%. The final product, this compound, should be a white to off-white solid.

Alternative Protocol: Strategy B - Synthesis via Reductive Amination

This two-step approach is a viable alternative, particularly if 1-(phenylsulfonyl)piperidin-4-one is a readily available starting material. Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis.[7][8]

G A 4-Piperidone B 1-(Phenylsulfonyl)piperidin-4-one A->B  Benzenesulfonyl Chloride,  Base, Solvent C This compound B->C  Ammonium Acetate, NaBH₃CN,  Methanol

Caption: Workflow for Strategy B.

Step 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one

The synthesis of the key ketone intermediate is analogous to the sulfonylation in Strategy A, starting from 4-piperidone hydrochloride.

Protocol:

  • Suspend 4-piperidone hydrochloride (1.38 g, 10.0 mmol) in DCM (50 mL).

  • Add triethylamine (3.03 g, 4.18 mL, 30.0 mmol, 3.0 eq) to neutralize the hydrochloride and act as the acid scavenger.

  • Cool the mixture to 0 °C and add benzenesulfonyl chloride (1.94 g, 1.44 mL, 11.0 mmol) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Perform an aqueous work-up as described in Strategy A, Step 1.

  • Purify by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 1-(phenylsulfonyl)piperidin-4-one.

Step 2: Reductive Amination

This step converts the ketone to the primary amine using an ammonia source and a selective reducing agent.

Rationale for Reagent Selection:

  • Ammonium Acetate: Serves as the source of ammonia for the initial imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent that is stable in protic solvents and preferentially reduces the protonated iminium ion intermediate over the ketone starting material. This selectivity minimizes the formation of the corresponding alcohol byproduct.[9]

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-(Phenylsulfonyl)piperidin-4-one239.305.01.01.20 g
Ammonium Acetate77.0850.010.03.85 g
Sodium Cyanoborohydride62.847.51.50.47 g
Methanol---40 mL

Protocol:

  • In a 100 mL round-bottom flask, dissolve 1-(phenylsulfonyl)piperidin-4-one (1.20 g, 5.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol) in methanol (40 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (0.47 g, 7.5 mmol) portion-wise to the solution. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by carefully adding 2 M HCl until the solution is acidic (pH ~2) to destroy any remaining hydride reagent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ketone.

  • Basify the aqueous layer to pH > 10 with 6 M NaOH.

  • Extract the product into ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Summary and Comparison

ParameterStrategy A (Sulfonylation)Strategy B (Reductive Amination)
Starting Materials tert-Butyl (piperidin-4-yl)carbamate (commercially available)4-Piperidone (commercially available)
Key Transformations N-Sulfonylation, Boc DeprotectionN-Sulfonylation, Reductive Amination
Advantages High-yielding steps, clean reactions, straightforward purification.Convergent approach.
Disadvantages Requires protection/deprotection steps.Reductive amination can be lower yielding and require careful control to avoid byproducts. Use of toxic cyanoborohydride.
Overall Recommendation Highly Recommended for reliability and scalability.A viable alternative, especially if the piperidone intermediate is on hand.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.
  • Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]

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  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Aziz-Ur-Rehman, et al. (2014). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. Journal of the Chemical Society of Pakistan, 36(1).
  • ResearchGate. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. Available at: [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(8), 1735-1745.
  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • DTIC. Piperidine Synthesis. Available at: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
  • Ordak, E., et al. (2015). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly, 146(10), 1697-1706.
  • ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • Woolven, H., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9402-9406.
  • L-Orco, C., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 23(21), 13388.

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Application Notes and Protocol for the N-Sulfonylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Sulfonylated 4-Aminopiperidines in Drug Discovery

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets.[1][2] Its conformational flexibility and the basicity of its nitrogen atoms allow for favorable interactions with various receptors and enzymes. The N-sulfonylation of the piperidine nitrogen introduces a sulfonamide moiety, a critical functional group in a multitude of approved drugs.[3][4][5][6][7] This modification can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-sulfonylation of 4-aminopiperidine. We will delve into the underlying chemical principles, present a detailed experimental protocol, and offer insights into potential challenges and troubleshooting strategies. The aim is to equip researchers with the necessary knowledge to confidently and successfully perform this important transformation.

Chemical Principles and Mechanistic Insights

The N-sulfonylation of an amine is a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride.[4][8] The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.[8] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5][9][10]

A key consideration when working with 4-aminopiperidine is the presence of two nucleophilic nitrogen atoms: a primary amine at the 4-position and a secondary amine within the piperidine ring. The relative nucleophilicity of these two amines will dictate the regioselectivity of the sulfonylation reaction. Generally, primary amines are more nucleophilic than secondary amines. However, the piperidine nitrogen's reactivity can be influenced by steric hindrance and the specific reaction conditions employed. For selective N-sulfonylation of the piperidine nitrogen, it is often advantageous to protect the more nucleophilic primary amino group prior to the sulfonylation step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

The proposed mechanism for the sulfonylation of an amine is depicted below:

Sulfonylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R₂NH Intermediate [R₂NH⁺-SO₂(R')-Cl⁻] Amine->Intermediate Nucleophilic Attack SulfonylChloride R'SO₂Cl SulfonylChloride->Intermediate Sulfonamide R₂N-SO₂R' Intermediate->Sulfonamide Elimination HCl HCl Intermediate->HCl

Caption: Proposed mechanism for the N-sulfonylation of an amine.

Experimental Protocol: N-Sulfonylation of Boc-Protected 4-Aminopiperidine

This protocol describes the N-sulfonylation of the piperidine nitrogen of 4-aminopiperidine after protection of the primary amino group with a Boc group.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
tert-Butyl (piperidin-4-yl)carbamate73874-89-2200.28Starting material (Boc-protected 4-aminopiperidine)
Methanesulfonyl chloride124-63-0114.55Sulfonylating agent
Triethylamine (TEA)121-44-8101.19Organic base
Dichloromethane (DCM), anhydrous75-09-284.93Aprotic solvent
Saturated aqueous sodium bicarbonateN/AN/AFor aqueous work-up
BrineN/AN/AFor aqueous work-up
Anhydrous sodium sulfate7757-82-6142.04Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (piperidin-4-yl)carbamate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. The slow addition is crucial to control the exothermicity of the reaction and minimize side product formation.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-mesyl-4-(Boc-amino)piperidine.

Experimental_Workflow start Start: Boc-4-aminopiperidine in round-bottom flask dissolve Dissolve in anhydrous DCM start->dissolve add_base Add Triethylamine (TEA) dissolve->add_base cool Cool to 0 °C add_base->cool add_sulfonyl Slowly add Methanesulfonyl Chloride cool->add_sulfonyl react Stir at RT (2-4h) Monitor by TLC/LC-MS add_sulfonyl->react quench Quench with sat. aq. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Product: N-Mesyl-4-(Boc-amino)piperidine purify->product

Caption: Experimental workflow for the N-sulfonylation of Boc-protected 4-aminopiperidine.

Troubleshooting and Key Considerations

Even with a well-defined protocol, challenges can arise. Below is a guide to common issues and their potential solutions.

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Allow the reaction to stir for a longer period. Gently warm the reaction mixture if the starting material is stable at higher temperatures. Ensure the sulfonyl chloride and anhydrous solvent are of high quality.
Di-sulfonylation Use of a strong, non-hindered base. Rapid addition of sulfonyl chloride. High concentration.Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[9] Add the sulfonyl chloride solution dropwise at a low temperature (0 °C or lower).[9] Use a more dilute reaction mixture.
Low Yield Poor work-up procedure leading to product loss. Inefficient purification.Ensure complete extraction of the product from the aqueous layer. Optimize the eluent system for column chromatography to achieve better separation.
Formation of Side Products Reaction with residual water. Decomposition of reagents or product.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Ensure the reaction temperature is well-controlled. Consider alternative sulfonylating agents that may be more stable.[11]

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check_yield -> optimize_workup [label="Yes"]; check_yield -> end [label="No"]; optimize_workup -> end; }

Caption: A decision-making flowchart for troubleshooting the N-sulfonylation reaction.

Conclusion

The N-sulfonylation of 4-aminopiperidine is a valuable transformation in the synthesis of novel chemical entities for drug discovery. By understanding the underlying principles of the reaction and carefully controlling the experimental parameters, researchers can achieve high yields of the desired N-sulfonylated product. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important synthetic method.

References

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The Versatile Scaffolding of 1-(Phenylsulfonyl)piperidin-4-amine: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] Its conformational rigidity and synthetic tractability make it a favored scaffold for exploring chemical space. When functionalized with a phenylsulfonyl group at the nitrogen and an amine at the 4-position, we arrive at 1-(Phenylsulfonyl)piperidin-4-amine, a building block of significant interest. The electron-withdrawing nature of the phenylsulfonyl group modulates the basicity of the piperidine nitrogen, influencing its reactivity and pharmacokinetic profile. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of diverse molecular entities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂SChemScene[2]
Molecular Weight 240.32 g/mol ---
CAS Number 228259-70-9---
Appearance Off-white to pale yellow solid---
Solubility Soluble in DCM, DMF, DMSO---

Note: The hydrochloride salt (CAS: 1174143-24-8) is also commonly used and exhibits greater solubility in polar protic solvents.[2]

Core Synthetic Transformations: A Practical Guide

The primary amine of this compound is a versatile handle for a variety of crucial bond-forming reactions. This section details protocols for its most common and impactful transformations: N-alkylation, N-acylation, and urea formation.

N-Alkylation: Expanding the Molecular Framework

The introduction of alkyl substituents on the primary amine is a fundamental strategy for modulating the pharmacological profile of a lead compound. Two primary methods are employed for the N-alkylation of this compound: direct alkylation and reductive amination.

This classical Sₙ2 reaction provides a straightforward route to mono- and di-alkylated products. The choice of base and control of stoichiometry are critical to achieving the desired outcome.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is employed to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the starting amine.

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal for Sₙ2 reactions, as they solvate the cation of the base without strongly solvating the nucleophilic amine.

  • Stoichiometry: Careful control of the alkyl halide stoichiometry is necessary to favor mono-alkylation and minimize the formation of the dialkylated byproduct. Using a slight excess of the amine can favor mono-alkylation.

N_Alkylation_Workflow start Start reagents This compound Alkyl Halide (R-X) Base (e.g., K₂CO₃) start->reagents solvent Anhydrous Solvent (e.g., MeCN or DMF) reagents->solvent Dissolve reaction Stir at RT to Reflux Monitor by TLC solvent->reaction workup Filter solids Concentrate filtrate Aqueous workup reaction->workup Upon completion purification Column Chromatography workup->purification product N-Alkyl-1-(phenylsulfonyl)piperidin-4-amine purification->product

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: Synthesis of N-Benzyl-1-(phenylsulfonyl)piperidin-4-amine

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-benzyl-1-(phenylsulfonyl)piperidin-4-amine.

Reductive amination is a powerful and versatile method for forming C-N bonds, proceeding through an in-situ generated imine or iminium ion intermediate. This method is particularly useful for introducing a wide variety of substituents from corresponding aldehydes or ketones.[3][4]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate in the presence of the unreacted aldehyde.[5] It is less sensitive to moisture and acidic conditions compared to other borohydrides like sodium cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, providing a good medium for both imine formation and reduction.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Reductive_Amination_Workflow start Start amine This compound start->amine imine_formation Stir at RT (Imine Formation) amine->imine_formation carbonyl Aldehyde or Ketone carbonyl->imine_formation solvent DCM or DCE (optional Acetic Acid) solvent->imine_formation reducing_agent Add NaBH(OAc)₃ imine_formation->reducing_agent reduction Stir at RT (Reduction) reducing_agent->reduction workup Aqueous Quench (NaHCO₃) Extraction reduction->workup purification Column Chromatography workup->purification product N-Substituted Product purification->product

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of N-Isopropyl-1-(phenylsulfonyl)piperidin-4-amine

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 15 mL/mmol) in a round-bottom flask, add acetone (1.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to yield the desired product.

N-Acylation: Crafting Amide Bonds

The formation of an amide bond via N-acylation is one of the most important reactions in medicinal chemistry. The primary amine of this compound readily reacts with a variety of acylating agents.

This is a highly efficient method for amide bond formation, driven by the high reactivity of the acid chloride.[6]

Causality Behind Experimental Choices:

  • Base: A tertiary amine base like triethylamine (TEA) or DIPEA is essential to scavenge the HCl generated during the reaction.

  • Solvent: Anhydrous aprotic solvents such as DCM, THF, or DMF are used to prevent hydrolysis of the acid chloride.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature.

Detailed Protocol: Synthesis of N-(4-Chlorobenzoyl)-1-(phenylsulfonyl)piperidin-4-amine

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (15 mL/mmol) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction to completion by TLC.

  • Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Table of Representative Acylation Reactions:

Acylating AgentProductYield (%)Reference
4-Sulfamoylbenzoyl chlorideN-(4-Sulfamoylbenzoyl)-1-(phenylsulfonyl)piperidine-4-carboxamide90[7]
4-Methylbenzoyl chlorideN-(4-Methylbenzoyl)-1-(phenylsulfonyl)piperidine-4-carboxamide54[7]
2-Chlorobenzoyl chlorideN-(2-Chlorobenzoyl)-1-(phenylsulfonyl)piperidine-4-carboxamide51[7]
Urea and Thiourea Formation: Hydrogen Bond Donors and Acceptors

The urea and thiourea moieties are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors. These functional groups can be readily introduced by reacting this compound with isocyanates or isothiocyanates, respectively.[8]

Causality Behind Experimental Choices:

  • Reactivity: The reaction between an amine and an isocyanate is typically rapid and does not require a catalyst.[8]

  • Solvent: Anhydrous aprotic solvents such as THF, DCM, or DMF are suitable for this transformation.

Urea_Formation_Workflow start Start amine This compound start->amine reaction Stir at RT amine->reaction isocyanate Isocyanate (R-N=C=O) isocyanate->reaction solvent Anhydrous Solvent (e.g., THF, DCM) solvent->reaction workup Concentrate or Precipitate reaction->workup purification Recrystallization or Chromatography workup->purification product N-Substituted Urea purification->product

Caption: Workflow for Urea Formation.

Detailed Protocol: Synthesis of 1-Phenyl-3-(1-(phenylsulfonyl)piperidin-4-yl)urea

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol), add phenyl isocyanate (1.05 eq) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product may precipitate from the solution.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold THF.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired urea.

Applications in Drug Discovery

The derivatives of this compound have shown promise in several therapeutic areas, underscoring the value of this scaffold.

  • Kinase Inhibitors: The phenylsulfonylpiperidine core is a key structural element in the design of potent and selective kinase inhibitors. For instance, it has been incorporated into inhibitors of Akt (Protein Kinase B), a crucial node in cell signaling pathways often dysregulated in cancer.[9]

  • GPCR Ligands: The piperidine scaffold is a well-established pharmacophore for G-protein coupled receptor (GPCR) ligands. Derivatives of this compound can be synthesized to target various GPCRs, such as dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[10]

  • Enzyme Inhibitors: Beyond kinases, this building block is valuable for developing inhibitors for other enzyme classes. For example, derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, which are therapeutic targets for conditions like glaucoma and certain types of cancer.[7] The primary amine allows for the introduction of functionalities that can interact with the active site of these enzymes.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its primary amine serves as a reactive handle for a wide array of synthetic transformations, including N-alkylation, N-acylation, and urea formation, enabling the rapid generation of diverse compound libraries. The phenylsulfonyl group provides a means to fine-tune the physicochemical properties of the resulting molecules. The demonstrated applications in the synthesis of kinase inhibitors, GPCR ligands, and other enzyme inhibitors highlight its significance as a privileged scaffold in the pursuit of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery and development endeavors.

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Application Notes and Protocols: Strategic Derivatization of 1-(Phenylsulfonyl)piperidin-4-amine for Enhanced Bioassay Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenylsulfonyl Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural alkaloids.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional scaffold for precise substituent orientation.[3] The specific scaffold, 1-(phenylsulfonyl)piperidin-4-amine, offers a particularly valuable starting point for chemical library synthesis. The phenylsulfonyl group modulates the basicity of the piperidine nitrogen and can participate in key interactions with biological targets.[4] The primary amine at the 4-position serves as a versatile chemical handle for a variety of derivatization reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

This guide provides a detailed overview of common and effective strategies for the derivatization of this compound, with a focus on generating analogues for biological screening. We will delve into the causality behind experimental choices, provide step-by-step protocols for key reactions, and discuss the characterization and subsequent application of these derivatives in common bioassays.

Core Derivatization Strategies

The primary amine of this compound is a nucleophilic center that can readily undergo several types of reactions. The two most common and versatile strategies for its derivatization are amide bond formation and reductive amination. These methods allow for the introduction of a wide array of functional groups, enabling the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Amide Coupling: Building Diverse Scaffolds

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to the stability of the resulting amide bond and the vast commercial availability of carboxylic acids for coupling.[6][7] This reaction involves the activation of a carboxylic acid, which then reacts with the primary amine of the piperidine scaffold to form an amide linkage.

The "Why": The choice of coupling reagent is critical and depends on factors such as the scale of the reaction, the presence of other functional groups, and the desired purity of the final product. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and often lead to high yields with minimal side products, making them suitable for a wide range of substrates.[7][8] The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[7][8]

Amide_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Piperidine_Scaffold This compound in DMF Coupling Nucleophilic attack by amine Piperidine_Scaffold->Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid with HATU Carboxylic_Acid->Activation HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Coupling Activation->Coupling Product Formation of Amide Derivative Coupling->Product Quench Quench with Water Product->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Amide Derivative Purification->Final_Product

Caption: Workflow for Amide Coupling Derivatization.

Reductive Amination: Introducing Flexibility

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in pharmaceutical synthesis.[9][10] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[10]

The "Why": This method is particularly useful for introducing more flexible alkyl chains and for accessing secondary amines, which have different biological properties compared to amides. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation because it is mild, selective for imines over carbonyls, and does not reduce other functional groups that might be present in the molecule.[11] The reaction is typically carried out in a solvent like dichloromethane (DCM) or dichloroethane (DCE) which are good at solubilizing the reactants and intermediates.

Reductive_Amination_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Piperidine_Scaffold This compound in DCM Imine_Formation Imine/Iminium Ion Formation Piperidine_Scaffold->Imine_Formation Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Imine_Formation STAB Sodium Triacetoxyborohydride (STAB) Reduction In-situ Reduction by STAB STAB->Reduction Imine_Formation->Reduction Product Formation of Secondary Amine Derivative Reduction->Product Quench Quench with Saturated NaHCO3 Product->Quench Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Secondary Amine Derivative Purification->Final_Product

Caption: Workflow for Reductive Amination Derivatization.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • In a separate vial, prepare a solution of HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of the amine and carboxylic acid, add the HATU/DIPEA solution dropwise at room temperature with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Reductive Amination using STAB
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous Dichloromethane (DCM).

    • Add a small amount of acetic acid (0.1 eq) to catalyze imine formation.

  • Reaction Setup:

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-12 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their identity and purity before proceeding to bioassays.

Technique Purpose Typical Observations for this compound Derivatives
¹H NMR To determine the proton framework of the molecule and confirm the success of the derivatization.Disappearance of the primary amine protons and appearance of new signals corresponding to the introduced moiety (e.g., amide NH proton, new alkyl or aryl protons). Shifts in the signals of the piperidine ring protons adjacent to the nitrogen are also expected.[12][13]
¹³C NMR To determine the carbon framework of the molecule.Appearance of new carbon signals, such as a carbonyl carbon for amide derivatives or new aliphatic carbons for products of reductive amination.[14]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.The resulting spectrum will show the molecular ion peak ([M+H]⁺), confirming the molecular weight of the synthesized compound. Fragmentation patterns can provide additional structural information.[12][15]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A single major peak indicates a high degree of purity. A reversed-phase C18 column is commonly used for the analysis of piperidine derivatives.[12]
Infrared (IR) Spectroscopy To identify the presence of specific functional groups.For amide derivatives, a characteristic C=O stretch will be observed around 1650 cm⁻¹.[13]

Application in Bioassays: A Case Study in Anticancer Screening

Derivatives of the 1-(phenylsulfonyl)piperidine scaffold have shown promise in various therapeutic areas, including as anticancer agents.[16] A common initial screening method is the Sulforhodamine B (SRB) assay, which is a cell-based assay used to determine cytotoxicity.[12]

SRB_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_staining Cell Staining cluster_readout Data Acquisition Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Add_Compounds Add serial dilutions of piperidine derivatives Incubation1->Add_Compounds Incubation2 Incubate for 48-72h Add_Compounds->Incubation2 Fixation Fix cells with Trichloroacetic Acid (TCA) Incubation2->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash with 1% Acetic Acid Staining->Washing Solubilization Solubilize bound dye with Tris base Washing->Solubilization Absorbance Read absorbance at ~510 nm Solubilization->Absorbance Analysis Calculate GI50/IC50 values Absorbance->Analysis

Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding:

    • Plate cells (e.g., MCF-7 breast cancer cells) in 96-well plates at an appropriate density and allow them to attach overnight.[16]

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized piperidine derivatives and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO).[12]

    • Incubate for 48-72 hours.[12]

  • Cell Fixation and Staining:

    • Discard the medium and fix the cells with cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.[12]

    • Wash the plates with water and air dry. Add SRB solution and incubate at room temperature for 30 minutes.[12]

  • Wash and Solubilize:

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.[12]

    • Add Tris base solution to solubilize the bound dye.[12]

  • Data Analysis:

    • Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.[12]

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) values.[12]

Conclusion

The this compound scaffold is a highly valuable starting material for the generation of diverse chemical libraries for bioassay screening. The strategic application of robust derivatization methods like amide coupling and reductive amination, followed by thorough characterization and systematic biological evaluation, provides a powerful workflow for the discovery of novel bioactive compounds. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile chemical entity in their drug discovery endeavors.

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Application Notes and Protocols: Synthesis of 1-(Phenylsulfonyl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(Phenylsulfonyl)piperidin-4-amine Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid piperidine ring system, coupled with the electron-withdrawing phenylsulfonyl group, provides a well-defined three-dimensional structure that can be strategically modified to interact with various biological targets. Derivatives of this scaffold have demonstrated a wide range of therapeutic activities, making them valuable starting points for drug discovery programs.[1][2] The synthetic accessibility and the potential for diverse functionalization at the 4-amino position make this a highly attractive building block for the generation of compound libraries for high-throughput screening.

Core Synthetic Strategy: Reductive Amination

A robust and widely applicable method for the synthesis of this compound derivatives is through the reductive amination of 1-(phenylsulfonyl)piperidin-4-one.[2][3][4] This one-pot reaction involves the condensation of the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[5] This approach is favored for its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups.[3][6]

Reaction Mechanism Overview

The reductive amination process begins with the acid-catalyzed formation of a hemiaminal intermediate from the ketone and the amine. This is followed by the elimination of water to form an iminium ion, which is the key electrophilic species that undergoes reduction. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is typically employed as it is selective for the iminium ion over the starting ketone.[5]

Experimental Protocol: Synthesis of N-Benzyl-1-(phenylsulfonyl)piperidin-4-amine

This protocol details the synthesis of a representative derivative, N-benzyl-1-(phenylsulfonyl)piperidin-4-amine, via reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1-(Phenylsulfonyl)piperidin-4-one≥98%Sigma-Aldrich100753-89-9
Benzylamine≥99%Acros Organics100-46-9
Sodium Triacetoxyborohydride (STAB)95%Alfa Aesar56553-60-7
Dichloromethane (DCM), Anhydrous≥99.8%Fisher Scientific75-09-2
Triethylamine≥99.5%Merck121-44-8
Acetic Acid, Glacial≥99.7%J.T. Baker64-19-7
Saturated Sodium Bicarbonate Solution-In-house preparation-
Anhydrous Magnesium Sulfate≥97%VWR7487-88-9
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Step-by-Step Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 1-(phenylsulfonyl)piperidin-4-one and benzylamine in anhydrous DCM. B 2. Add glacial acetic acid to catalyze imine formation. A->B C 3. Stir at room temperature. B->C D 4. Add Sodium Triacetoxyborohydride (STAB) portion-wise. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench with saturated NaHCO3 solution. E->F G 7. Extract with DCM. F->G H 8. Dry organic layer over MgSO4. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Reductive amination workflow for synthesizing N-benzyl-1-(phenylsulfonyl)piperidin-4-amine.

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(phenylsulfonyl)piperidin-4-one (5.0 g, 20.9 mmol, 1.0 equiv).

    • Dissolve the ketone in 100 mL of anhydrous dichloromethane (DCM).

    • Add benzylamine (2.5 mL, 23.0 mmol, 1.1 equiv) to the solution.

    • Add glacial acetic acid (1.2 mL, 20.9 mmol, 1.0 equiv) dropwise. The acetic acid acts as a catalyst for imine formation.

    • Stir the reaction mixture at room temperature for 1 hour.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (STAB) (6.6 g, 31.4 mmol, 1.5 equiv) to the reaction mixture in portions over 15 minutes. The portion-wise addition helps to control the reaction rate and any potential exotherm.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient elution of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-benzyl-1-(phenylsulfonyl)piperidin-4-amine as a white solid.

Quantitative Data Summary
CompoundMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
1-(Phenylsulfonyl)piperidin-4-one239.315.020.91.0
Benzylamine107.152.4623.01.1
Sodium Triacetoxyborohydride211.946.631.41.5
Acetic Acid60.051.2520.91.0
Expected Product 330.45 ~6.2 g (90% yield) ~18.8 -

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for this transformation due to its mild nature and selectivity.[8] Unlike stronger reducing agents like sodium borohydride, STAB does not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct. Its reactivity is enhanced under slightly acidic conditions, which are also optimal for imine formation.[5]

  • Role of Acetic Acid: The addition of a catalytic amount of acetic acid is crucial for the initial condensation step. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Solvent Selection: Anhydrous dichloromethane is an excellent solvent for this reaction as it is inert to the reagents and effectively solubilizes both the starting materials and the intermediates. The use of an anhydrous solvent is important to prevent the hydrolysis of the reducing agent.

  • Use of Triethylamine: While not used in this specific example, triethylamine or another non-nucleophilic base is often added in reductive aminations involving amine hydrochloride salts.[9][10] The base neutralizes the HCl, liberating the free amine to participate in the reaction.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on in-process controls and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to ensure the full consumption of the starting ketone. A typical TLC plate would show the disappearance of the ketone spot and the appearance of a new, less polar product spot.

  • Spectroscopic Characterization: The structure and purity of the final product must be confirmed by spectroscopic methods.[11][12]

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenylsulfonyl and benzyl groups, as well as the aliphatic protons of the piperidine ring. The disappearance of the ketone signal and the appearance of a new methine proton signal at the 4-position of the piperidine ring are key indicators of a successful reaction.[13][14]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule and the absence of the starting ketone carbonyl carbon.[13][15][16]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.[11][12]

Safety Precautions

  • Sodium Triacetoxyborohydride: STAB is a water-reactive substance that can release flammable gases upon contact with moisture.[8][17][18][19][20] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[8][17][18] Store in a cool, dry place under an inert atmosphere.[8]

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

References

  • Lifechem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • AK Scientific, Inc. Sodium triacetoxyborohydride.
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  • NIH. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • ResearchGate. (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
  • PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
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Application of 1-(Phenylsulfonyl)piperidin-4-amine in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the expansive chemical space of kinase inhibitors, the piperidine moiety has emerged as a privileged scaffold. Its three-dimensional structure allows for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of kinases, thereby enhancing potency and selectivity.

This technical guide focuses on the application of a specific, strategically functionalized building block, 1-(phenylsulfonyl)piperidin-4-amine , in the synthesis of potent and selective kinase inhibitors. The phenylsulfonyl group serves to modulate the physicochemical properties of the piperidine ring and can engage in important interactions within the kinase active site. The primary amine at the 4-position provides a versatile handle for the introduction of various pharmacophoric elements, making this intermediate a valuable tool for medicinal chemists and drug development professionals. This guide will provide an in-depth exploration of its synthetic utility, complete with detailed protocols and expert insights, focusing on the synthesis of inhibitors for the critical oncogenic kinase, Akt (also known as Protein Kinase B).

Scientific Rationale: Why this compound is a Superior Building Block

The strategic selection of starting materials is paramount in the efficient and successful synthesis of drug candidates. This compound offers several distinct advantages in the context of kinase inhibitor development:

  • Modulation of Basicity: The electron-withdrawing nature of the phenylsulfonyl group significantly reduces the basicity of the piperidine nitrogen. This is a crucial feature, as highly basic centers in drug molecules can lead to off-target effects, such as hERG channel inhibition, and poor pharmacokinetic profiles.

  • Vectorial Exit Point: The 4-amino group provides a well-defined point for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). This vectorial exit towards different regions of the kinase active site is essential for optimizing inhibitor potency and selectivity.

  • Conformational Rigidity: The piperidine ring exists predominantly in a chair conformation, which reduces the entropic penalty upon binding to the target kinase. This pre-organization of the molecule can contribute to higher binding affinity.

  • Improved Physicochemical Properties: The phenylsulfonyl group can enhance membrane permeability and metabolic stability, which are critical parameters for oral bioavailability and in vivo efficacy.

The following sections will provide a detailed, step-by-step protocol for the synthesis of a representative Akt inhibitor, illustrating the practical application of this compound.

Experimental Protocol: Synthesis of a Potent Akt Inhibitor

This protocol outlines the synthesis of a novel Akt inhibitor, designated as Compound 1 , utilizing this compound as a key intermediate. The synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction followed by an amide coupling.

Overall Synthetic Scheme

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Amide Coupling A This compound C Intermediate 1 A->C DIPEA, n-Butanol, 120 °C B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C E Compound 1 (Akt Inhibitor) C->E HATU, DIPEA, DMF D Carboxylic Acid Moiety D->E

Caption: Synthetic workflow for the preparation of Akt inhibitor Compound 1.

Materials and Reagents
ReagentSupplierGrade
This compoundCommercial>98%
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineCommercial>98%
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrous, >99.5%
n-ButanolCommercialAnhydrous, >99.8%
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)Commercial>98%
N,N-Dimethylformamide (DMF)CommercialAnhydrous, >99.8%
Dichloromethane (DCM)CommercialAnhydrous, >99.8%
Trifluoroacetic acid (TFA)CommercialReagent Grade, >99%
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house prep.
BrineIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)Commercial
Step 1: Synthesis of Intermediate 1: N-(1-(Phenylsulfonyl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Rationale: This step involves a nucleophilic aromatic substitution reaction where the primary amine of this compound displaces the chlorine atom on the pyrrolopyrimidine core. This core is a common hinge-binding motif in many kinase inhibitors.[1][2] The use of a high-boiling point solvent like n-butanol and a non-nucleophilic base such as DIPEA is crucial to drive the reaction to completion.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.54 g, 10 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.54 g, 10 mmol), and n-butanol (50 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (3.48 mL, 20 mmol) to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 0-10% methanol in dichloromethane) to afford Intermediate 1 as a white solid.

Expected Yield: 70-80% Characterization: ¹H NMR, ¹³C NMR, LC-MS

Step 2: Synthesis of Final Compound 1

Rationale: This step involves the coupling of Intermediate 1 with a suitable carboxylic acid to introduce a side chain that can interact with other regions of the kinase active site. HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.

Procedure:

  • To a 50 mL round-bottom flask, add the carboxylic acid moiety (1.2 mmol), N,N-dimethylformamide (DMF) (10 mL), HATU (570 mg, 1.5 mmol), and DIPEA (0.52 mL, 3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of Intermediate 1 (371 mg, 1.0 mmol) in DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford Compound 1 as a white solid.

Expected Yield: 60-70% Characterization: ¹H NMR, ¹³C NMR, HRMS, and purity assessment by HPLC.

Data Presentation: Kinase Inhibition Profile of Compound 1

The synthesized compound was profiled against a panel of kinases to determine its potency and selectivity.

KinaseIC₅₀ (nM)
Akt1 5.2
Akt2 8.1
Akt3 6.5
PKA>10,000
ROCK12,500
p70S6K850

Interpretation: Compound 1 demonstrates potent, single-digit nanomolar inhibition of all three Akt isoforms with excellent selectivity over other related kinases in the AGC family, such as PKA and ROCK. This selectivity is crucial for minimizing off-target effects in a therapeutic setting.

Visualization of the Akt Signaling Pathway

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation Compound1 Compound 1 (Akt Inhibitor) Compound1->Akt Inhibition

Caption: Simplified Akt signaling pathway and the point of intervention by Compound 1.

Expert Insights and Trustworthiness

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of n-butanol in Step 1 is critical. Its high boiling point ensures the reaction proceeds at a reasonable rate. Aprotic polar solvents like DMF or DMSO could also be used, but n-butanol often provides cleaner reactions and easier workup for this type of SNAr.

  • Coupling Reagent: While other coupling reagents like EDC/HOBt could be used in Step 2, HATU is generally more efficient and faster, especially for sterically hindered substrates. This leads to higher yields and purities of the final product.

  • Purification: The use of flash chromatography for the intermediate and preparative HPLC for the final compound is standard practice in medicinal chemistry to ensure high purity, which is essential for accurate biological testing.

Self-Validating Systems:

  • Reaction Monitoring: Each step of the protocol includes monitoring by TLC or LC-MS. This is a critical self-validating measure to ensure the reaction has gone to completion before proceeding to the next step, preventing the carryover of unreacted starting materials.

  • Analytical Characterization: The final compound is rigorously characterized by multiple analytical techniques (NMR, HRMS, HPLC). This provides unambiguous confirmation of the structure and purity of the synthesized molecule, ensuring the reliability of the biological data.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique electronic and structural features allow for the creation of potent and selective drug candidates. The detailed protocol provided herein for the synthesis of an Akt inhibitor serves as a practical guide for researchers in the field and highlights the strategic advantages of incorporating this scaffold into drug design campaigns. The successful synthesis and promising in vitro profile of Compound 1 underscore the potential of this approach in the ongoing quest for novel anticancer therapeutics.

References

Sources

Application Notes and Protocols: 1-(Phenylsulfonyl)piperidin-4-amine as a Privileged Scaffold for GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(Phenylsulfonyl)piperidin-4-amine Scaffold

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them premier targets for a significant portion of modern therapeutic drugs.[1][2] The discovery of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of drug development. A key strategy in this endeavor is the utilization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple, distinct receptor targets through systematic modification.[3] The this compound core is an exemplary privileged scaffold, merging the structural rigidity and versatile substitution patterns of the piperidine ring with the hydrogen-bonding capabilities and synthetic tractability of the phenylsulfonamide group.[1]

The piperidine ring is a prevalent nitrogen-containing heterocycle found in numerous FDA-approved drugs, valued for its ability to influence physicochemical properties like solubility and lipophilicity, and for presenting substituents in a defined three-dimensional orientation.[1][4] The sulfonamide moiety is a classic pharmacophore, renowned for its role in a wide array of therapeutics due to its capacity to form critical hydrogen bond interactions with biological targets.[1] This combination makes the this compound scaffold a highly attractive starting point for building libraries of compounds aimed at various GPCRs, including but not limited to serotonin, dopamine, and opioid receptors.[5][6][7]

This guide provides a comprehensive overview of the application of this scaffold, detailing synthetic methodologies for analog generation, step-by-step protocols for receptor binding and functional characterization, and insights into interpreting structure-activity relationship (SAR) data.

Synthetic Strategy: Building a Diverse Ligand Library

The modular nature of the this compound scaffold allows for diversification at three key points: the phenylsulfonyl ring (R1), the piperidine nitrogen (though substitution here is less common and can alter the core scaffold's properties), and the 4-amino group (R2 and R3). A common and effective strategy involves the N-arylation or N-alkylation of the 4-amino group.

A general synthetic approach begins with the reaction of a primary or secondary amine with a sulfonyl chloride to form the stable sulfonamide bond.[1] The core intermediate, this compound, can be synthesized from piperidin-4-ylamine and benzenesulfonyl chloride. Subsequent modifications of the 4-amino group can then be performed to generate a library of diverse ligands.

Protocol 1: Synthesis of N-Aryl-1-(phenylsulfonyl)piperidin-4-amine Analogs

This protocol details a representative synthesis of a small library of N-aryl derivatives, a common strategy for exploring SAR at aminergic GPCRs.[3]

Step 1: Synthesis of the Core Scaffold (this compound)

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (Et3N, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired benzenesulfonyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate.

  • Dissolve the crude product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

  • Stir at room temperature for 2 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is basic.

  • Dry the organic layer over Na2SO4, filter, and concentrate to yield the core scaffold, this compound, which can be purified by column chromatography if necessary.

Step 2: N-Arylation of the Core Scaffold (Buchwald-Hartwig Amination)

  • To an oven-dried reaction vessel, add the core scaffold (1.0 eq), the desired aryl halide (e.g., aryl bromide, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, Cs2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane or toluene as the solvent (0.1 M).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-(phenylsulfonyl)piperidin-4-amine analog.

Characterization of Ligand-GPCR Interactions

Once a library of analogs has been synthesized, the next critical phase is to characterize their interactions with the target GPCR. This typically involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess efficacy (i.e., whether the ligand is an agonist, antagonist, or inverse agonist).

Experimental Workflow for Ligand Characterization

G cluster_0 Synthesis & Purification cluster_1 Primary Screening: Binding Affinity cluster_2 Secondary Screening: Functional Activity cluster_3 Data Analysis Synth Synthesize Analog Library (Protocol 1) Purify Purify & Characterize (Chromatography, NMR, MS) Synth->Purify BindingAssay Radioligand Competition Binding Assay (Protocol 2) Purify->BindingAssay Ki_Calc Determine Ki Values BindingAssay->Ki_Calc FunctionalAssay cAMP or IP1 Assay (Protocol 3 or 4) Ki_Calc->FunctionalAssay Select Potent Binders Efficacy_Calc Determine EC50/IC50 & Emax (Agonist/Antagonist Mode) FunctionalAssay->Efficacy_Calc SAR Structure-Activity Relationship (SAR) Analysis Efficacy_Calc->SAR

Caption: Workflow for GPCR ligand discovery and characterization.

Protocol 2: Radioligand Competition Binding Assay

This protocol is a gold standard for determining the binding affinity (Ki) of an unlabeled test compound for a specific GPCR.[8] It measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the GPCR of interest.

  • Radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) with known Kd.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Test compounds (analogs from the library) at various concentrations.

  • Non-specific binding (NSB) determinator (a high concentration of a known unlabeled ligand, e.g., 10 µM haloperidol for D2).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Add Components:

    • Total Binding: Add radioligand at its Kd concentration.

    • Non-Specific Binding (NSB): Add radioligand and the NSB determinator.

    • Competition: Add radioligand and serial dilutions of the test compound.

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction. The final volume should be consistent across all wells (e.g., 200 µL).

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash each well several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Generalized GPCR Signaling Pathways

GPCRs signal through various downstream pathways, primarily mediated by heterotrimeric G proteins (Gα, Gβγ). The choice of functional assay depends on the G protein subtype the target receptor couples to (e.g., Gs, Gi, Gq).

G cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway GPCR GPCR G_Protein Gβγ GPCR->G_Protein:head Ligand Ligand Ligand->GPCR AC_Gs Adenylyl Cyclase (AC) G_Protein:head->AC_Gs Gαs AC_Gi Adenylyl Cyclase (AC) G_Protein:head->AC_Gi Gαi PLC Phospholipase C (PLC) G_Protein:head->PLC Gαq cAMP cAMP ↑ AC_Gs->cAMP PKA PKA cAMP->PKA cAMP_low cAMP ↓ AC_Gi->cAMP_low IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC

Caption: Major GPCR signaling pathways initiated by ligand binding.

Protocol 3: cAMP Accumulation Assay (for Gs- and Gi-coupled Receptors)

This functional assay measures the modulation of cyclic AMP (cAMP), a key second messenger. Gs-coupled receptors stimulate cAMP production, while Gi-coupled receptors inhibit it.[9][10] Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used for this purpose.

Materials:

  • HEK293 or CHO cells transiently or stably expressing the target GPCR.

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

  • Assay buffer.

  • Test compounds (agonists or antagonists).

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

Procedure (Agonist Mode for Gs):

  • Cell Plating: Plate cells in a 96- or 384-well plate and grow overnight.

  • Compound Addition: Remove media and add test compounds at various concentrations in assay buffer.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol. This step typically includes cell lysis.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Procedure (Antagonist Mode for Gi):

  • Follow steps 1 and 2 as above.

  • Stimulation: Add a fixed concentration of an agonist (e.g., at its EC80) and forskolin to all wells except the negative control.

  • Proceed with steps 3-7 to determine the IC50 of the antagonist.

Protocol 4: IP1 Accumulation Assay (for Gq-coupled Receptors)

For Gq-coupled receptors, activation of phospholipase C (PLC) leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1).[11] Measuring the accumulation of IP1 serves as a robust readout of Gq activation.

Materials:

  • Cells expressing the target Gq-coupled GPCR.

  • IP-One Gq HTRF assay kit (Cisbio).

  • Stimulation buffer containing LiCl (to prevent IP1 degradation).

  • Test compounds (agonists or antagonists).

Procedure (Agonist Mode):

  • Cell Plating: Plate cells in a suitable multi-well plate.

  • Compound Addition: Add serial dilutions of test compounds prepared in the stimulation buffer.

  • Incubation: Incubate for a specified time (e.g., 60 minutes) at 37 °C.

  • Lysis and Detection: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) as per the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading and Analysis: Read the plate and analyze the data as described for the cAMP assay to determine EC50 and Emax values.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold allows for the elucidation of SAR, providing insights into the molecular determinants of ligand binding and function. Below is a table of hypothetical data for a series of analogs targeting a hypothetical GPCR, illustrating a typical SAR exploration.

CompoundR1 (Phenylsulfonyl Substitution)R2 (4-Amino Substitution)Ki (nM) [Binding]EC50 (nM) [Function]Emax (%)
1 HH520>10000N/A
2a 4-ClH150>10000N/A
2b 4-MeOH210>10000N/A
3a HBenzyl8512095
3b HPhenyl4568100
4a 4-ClPhenyl5.2 8.1 102
4b 4-MeOPhenyl254098
4c 2-ClPhenyl9815090

SAR Interpretation:

  • Core Scaffold (1): The unsubstituted core scaffold shows weak binding affinity, indicating the need for further substitution.

  • R1 Substitution (2a, 2b): Adding electron-withdrawing (Cl) or electron-donating (MeO) groups to the 4-position of the phenylsulfonyl ring improves binding affinity, suggesting this pocket tolerates substitution.

  • R2 Substitution (3a, 3b): N-arylation at the 4-amino position is more favorable for binding and confers agonist activity compared to N-benzylation.

  • Combined Substitutions (4a-c): Combining favorable substitutions at R1 and R2 leads to a significant increase in potency. The 4-chloro substitution on the phenylsulfonyl ring (4a) combined with the N-phenyl group yields the most potent agonist in this series. Positional changes (e.g., 2-Cl vs. 4-Cl, compound 4c) can dramatically affect affinity, highlighting the importance of the substituent's vector.

Conclusion

The this compound scaffold represents a robust and versatile platform for the design and synthesis of novel GPCR ligands. Its synthetic accessibility allows for rapid library generation through modifications at the phenylsulfonyl and 4-amino positions. By employing a systematic workflow of synthesis, binding assays, and functional characterization, researchers can effectively navigate the chemical space around this scaffold to develop potent and selective modulators for a wide range of GPCR targets. The protocols and insights provided herein serve as a foundational guide for leveraging this privileged scaffold in drug discovery and chemical biology research.

References

  • Benchchem. (n.d.). 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine. Retrieved from Benchchem website.[1]

  • Asproni, B., Catto, M., Loriga, G., Murineddu, G., Corona, P., Purgatorio, R., & Cichero, E. (2021). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau. European Journal of Medicinal Chemistry, 225, 113783.[5]

  • Chem-Impex. (n.d.). 1-Benzenesulfonyl-piperidine-4-carboxylic acid. Retrieved from Chem-Impex website.[9]

  • Zimmerman, D. M., Nicklander, R., Hynes, M. D., & Leander, J. D. (1987). Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore. Journal of Medicinal Chemistry, 30(4), 567-573.[7]

  • Trinquet, E., Gbahou, F., Mouillac, B., & Pin, J. P. (2006). A new homogenous and miniaturized assay for monitoring Gq-coupled receptor activity via inositol monophosphate accumulation. Drug Discovery Today: Technologies, 3(1), 71-77.[11]

  • Butini, S., et al. (2013). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 56(22), 9046-9065.[6]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101569.[10]

  • Benchchem. (n.d.). GPCR Assay Development and Optimization. Retrieved from Benchchem Technical Support Center.[8]

  • Rana, S., & Singh, B. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2351-2367.[4]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842.
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. Molecular Pharmacology, 93(4), 251-258.
  • Wettschureck, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological Reviews, 85(4), 1159-1204.
  • Milligan, G., & Kostenis, E. (2006). Heterotrimeric G-proteins: a short history. British Journal of Pharmacology, 147(Suppl 1), S46-S55.
  • Leyte, A., et al. (2018). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 83(15), 8037-8046.[3]

Sources

Application Note: A Validated HPLC Method for Purity Determination of 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 1-(phenylsulfonyl)piperidin-4-amine. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for quality control in research and drug development settings. The protocol herein is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[1][2][3]

Introduction

This compound is a piperidine derivative containing a phenylsulfonyl group. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and its derivatives are of significant interest in medicinal chemistry.[4][5] The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute that can directly impact safety and efficacy. Therefore, a well-defined and validated analytical method is essential for ensuring the quality of this compound.

This document provides a comprehensive guide for the purity analysis of this compound by HPLC. The method is designed to be specific, accurate, precise, and linear over a suitable concentration range.

Scientific Rationale and Method Development

The development of this HPLC method was based on the physicochemical properties of this compound.

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) was selected as it is a widely used and robust technique for the separation of moderately polar to nonpolar compounds.[6] The analyte, with its phenylsulfonyl and piperidine moieties, exhibits sufficient hydrophobicity to be retained on a non-polar stationary phase like C18.[6]

  • Stationary Phase: A C18 column was chosen due to its versatility and proven performance in separating a wide range of pharmaceutical compounds. The end-capped nature of the selected column minimizes peak tailing for basic compounds like the primary amine in the analyte.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase was employed.

    • Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used to ensure the protonation of the primary amine group. This consistent ionization state prevents peak splitting and tailing, leading to improved peak shape and reproducibility.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.

    • Gradient Elution: A gradient is necessary to ensure that any potential impurities with a wide range of polarities are eluted and separated from the main peak, providing a comprehensive purity profile.

  • Detection: The presence of the phenylsulfonyl group provides a strong chromophore, making UV detection a suitable and sensitive choice. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength, which is typically around 220 nm for this type of aromatic system.

Experimental Workflow

The overall workflow for the purity analysis is depicted below.

HPLC Purity Analysis Workflow Figure 1: HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting SamplePrep Sample and Standard Preparation SystemEquilibration HPLC System Equilibration SamplePrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemEquilibration SystemSuitability System Suitability Test (SST) SystemEquilibration->SystemSuitability SampleInjection Sample and Standard Injection SystemSuitability->SampleInjection If SST Passes DataAcquisition Chromatographic Data Acquisition SampleInjection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration PurityCalc Purity Calculation (% Area) PeakIntegration->PurityCalc ReportGen Generate Report PurityCalc->ReportGen

Caption: High-level overview of the analytical process.

Detailed Protocol

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (85%) (AR grade)

  • Water (HPLC grade or Milli-Q)

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Oven, and DAD/UV Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent
Mobile Phase A 20 mM KH₂PO₄ in water, adjusted to pH 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Chromatographic Conditions

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Set up the HPLC system according to the conditions in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution five times to perform the System Suitability Test (SST).

  • Once the SST criteria are met, inject the sample solution in duplicate.

  • After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 80% Acetonitrile) before storing it according to the manufacturer's recommendations.

System Suitability and Method Validation

To ensure the reliability of the analytical results, the system must pass suitability tests before sample analysis, and the method must be validated.[7][8][9]

The SST is an integral part of the analytical procedure and is performed by making replicate injections of a standard solution.[10][11][12]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the main peak
Theoretical Plates (N) > 2000 for the main peak
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time of five replicate injections

Table 2: System Suitability Criteria

The analytical method should be validated to demonstrate its suitability for its intended purpose.[1][2][3][13]

Method_Validation_Parameters Figure 2: Key Method Validation Parameters (ICH Q2) Purity Purity Test Specificity Specificity Purity->Specificity Linearity Linearity Purity->Linearity Range Range Purity->Range Accuracy Accuracy Purity->Accuracy Precision Precision Purity->Precision LOD Limit of Detection (LOD) Purity->LOD LOQ Limit of Quantification (LOQ) Purity->LOQ Robustness Robustness Purity->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Core parameters for validating a purity method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This can be demonstrated by analyzing a placebo and spiked samples, and by assessing peak purity using a PDA detector.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For purity, the range is typically 80% to 120% of the test concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%). Recoveries should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time. Assessed by analyzing a minimum of six sample preparations at 100% of the test concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The %RSD between the two sets of data should be evaluated.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are crucial for reporting impurity levels.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

All peaks with an area greater than the Limit of Quantification (LOQ) should be included in the total area calculation.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The method is based on sound scientific principles and, when validated, will meet the stringent requirements for quality control in the pharmaceutical industry, adhering to guidelines from regulatory bodies like the USP and EP.[7][8]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • ICH. Quality Guidelines. [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Agilent. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • PubChem. 1-(Phenylsulfonyl)piperidine. [Link]

  • PubChem. 1-Phenylpiperidin-4-amine. [Link]

  • ChemSynthesis. 1-(Phenylsulfinyl)piperidine. [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

Sources

Application Note: A Robust GC-MS Method for the Analysis of Piperidine Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine and its derivatives are fundamental structural motifs in a vast number of pharmaceuticals, contributing significantly to their therapeutic effects.[1][2] Accurate and reliable quantification of these compounds is critical during drug discovery, development, and quality control. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of piperidine derivatives. We delve into the rationale behind method development choices, from sample preparation and derivatization to chromatographic and mass spectrometric conditions. The protocol is designed to be a self-validating system, incorporating steps and criteria based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible analytical solution for these vital compounds.

Introduction: The Challenge and Importance of Piperidine Analysis

The piperidine ring is a privileged scaffold in medicinal chemistry, found in drugs ranging from central nervous system agents to antivirals.[1][2] Its basic nitrogen atom is often key to the molecule's biological activity and pharmacokinetic properties. However, this basicity presents a significant analytical challenge for gas chromatography.[6] Free amines, like piperidine derivatives, are prone to interacting with active sites (e.g., residual silanols) on GC columns and liners, leading to poor peak shape, tailing, and low reproducibility.[6][7]

Furthermore, many piperidine derivatives possess polar functional groups that reduce their volatility, making them less amenable to direct GC analysis.[8][9] To overcome these challenges, a strategic approach involving sample preparation and chemical derivatization is often necessary to ensure the method is suitable for its intended purpose.[7][10] This note provides a comprehensive framework for developing and validating such a method using the power and specificity of GC-MS.

Method Development Rationale: Explaining the "Why"

A successful analytical method is built on a series of logical, scientifically-grounded decisions. This section outlines the critical considerations for analyzing piperidine derivatives by GC-MS.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to isolate the piperidine derivative from the sample matrix (e.g., bulk drug substance, reaction mixture) and transfer it into a solvent compatible with the GC system.[11]

  • Choice of Technique: Liquid-Liquid Extraction (LLE) is a versatile and effective technique for this purpose.[11] By adjusting the pH of the aqueous phase to be basic (pH > 10), the piperidine derivative (a weak base) will be in its neutral, un-ionized form. This significantly increases its partitioning into an immiscible organic solvent like dichloromethane or ethyl acetate, while leaving behind polar impurities and salts.

  • Solvent Selection: The chosen organic solvent must be volatile, of high purity, and not interfere with the derivatization step or the chromatographic analysis.[8][11] Dichloromethane is an excellent choice for many piperidine derivatives.

The Critical Role of Derivatization

Derivatization is the cornerstone of robust amine analysis by GC.[7][12] It converts the polar, active N-H group into a less polar, more volatile, and more thermally stable moiety.

  • Why Derivatize?

    • Improves Volatility: Allows compounds with high boiling points to be analyzed by GC.[7][10]

    • Enhances Thermal Stability: Prevents degradation of the analyte in the hot GC injector.[9]

    • Blocks Active Sites: Reduces peak tailing by preventing interactions with the GC column.[7]

    • Improves Mass Spectral Characteristics: Can introduce specific fragmentation patterns useful for identification and quantification.

  • Reagent Selection: For secondary amines like piperidines, acylation is a highly effective derivatization strategy. Propyl chloroformate is an excellent choice as it reacts rapidly with primary and secondary amines in aqueous or biphasic systems to form stable carbamates.[7][13] This reaction is robust and proceeds to completion under mild conditions.

The decision-making process for method development is visualized in the diagram below.

Caption: High-level workflow for GC-MS analysis of piperidine derivatives.

GC Method Optimization: Achieving Separation
  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides excellent resolving power for a wide range of derivatized compounds.[14] These columns are robust and offer good peak shapes.

  • Temperature Program: A temperature ramp is essential to ensure that compounds of varying volatility elute as sharp peaks and are well-separated from the solvent front and any potential by-products. The program should start at a low temperature to focus the analytes at the head of the column and ramp up to a temperature that ensures elution of the highest boiling derivative.[14]

  • Injector: A splitless injection is often preferred for trace analysis to ensure maximum transfer of the analyte onto the column.[8] The injector temperature must be high enough to ensure rapid vaporization without causing thermal degradation.[14]

MS Method Optimization: Ensuring Specificity and Sensitivity
  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It provides reproducible fragmentation patterns that are excellent for structural confirmation and library matching.[15][16] The key fragmentation pathway for piperidine derivatives is often α-cleavage adjacent to the nitrogen, resulting in a stable iminium ion.[15][17]

  • Acquisition Mode:

    • Full Scan Mode: Used during method development to identify the analyte, confirm its fragmentation pattern, and identify potential interferences.

    • Selected Ion Monitoring (SIM) Mode: Used for quantitative analysis. By monitoring only a few characteristic ions of the analyte, SIM mode dramatically increases sensitivity and selectivity, allowing for lower detection limits.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the derivatization and GC-MS analysis of a model piperidine derivative.

3.1 Reagents and Materials

  • Piperidine Derivative Standard

  • Propyl Chloroformate

  • Dichloromethane (DCM), HPLC Grade

  • Sodium Borate Buffer (0.5 M, pH 9.5)

  • Sodium Hydroxide (1 M)

  • Hydrochloric Acid (1 M)

  • Methanol, HPLC Grade

  • Deionized Water

  • 1.5 mL GC Vials with Septa

3.2 Preparation of Standards and Samples

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the piperidine derivative standard and dissolve in 10 mL of methanol.

  • Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock standard with methanol.

  • Sample Preparation: Accurately weigh a sample containing the piperidine derivative and dissolve it in a known volume of methanol to achieve a concentration within the calibration range.

3.3 Derivatization Procedure

  • Pipette 500 µL of the standard or sample solution into a 4 mL glass vial.

  • Add 500 µL of Sodium Borate Buffer (pH 9.5).

  • Add 1 mL of Dichloromethane (DCM).

  • Add 100 µL of Propyl Chloroformate.

  • Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing and reaction.

  • Allow the layers to separate (centrifuge briefly if an emulsion forms).

  • Carefully transfer the bottom organic layer (DCM) using a Pasteur pipette to a clean GC vial for analysis.

3.4 GC-MS Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the GC-MS system. Optimization may be required based on the specific analyte and instrument.

Parameter Recommended Condition Rationale
GC System Agilent 7890A GC or equivalentIndustry-standard, reliable platform.
MS System Agilent 5975C MSD or equivalentProvides excellent sensitivity and spectral integrity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[14]Robust, general-purpose column for good peak shape.
Carrier Gas Helium, constant flow at 1.2 mL/min[14]Inert gas, provides good chromatographic efficiency.
Inlet Splitless Mode, 250 °C[14]Maximizes analyte transfer for sensitivity.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)[14]Ensures separation and elution of derivatized analyte.
MS Source Temp. 230 °C[14]Optimal for ionization efficiency and stability.
MS Quad Temp. 150 °C[14]Ensures consistent mass filtering.
Ionization Mode Electron Ionization (EI), 70 eVStandard for reproducible fragmentation.[15]
Acquisition Scan: 40-450 amu (for development) SIM: Monitor 3-4 characteristic ions (for quantification)Scan for identification, SIM for sensitivity.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R1) guidelines.[3][4] The following parameters must be assessed.

Validation Validation ICH Q2(R1) Validation Parameters Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity Specificity Ability to assess analyte unequivocally in the presence of other components. Validation:f0->Specificity Linearity Linearity & Range Proportionality of signal to concentration over a defined range. Validation:f1->Linearity Accuracy Accuracy Closeness of test results to the true value. Validation:f2->Accuracy Precision Precision Repeatability & Intermediate Precision. Agreement among a series of measurements. Validation:f3->Precision Limits LOD & LOQ Lowest amount detectable & quantifiable with acceptable precision and accuracy. Validation:f4->Limits Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Validation:f5->Robustness

Sources

Application Note: High-Purity Isolation of 1-(phenylsulfonyl)piperidin-4-amine using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 1-(phenylsulfonyl)piperidin-4-amine via silica gel flash column chromatography. The inherent basicity of the piperidine nitrogen presents unique challenges, including potential peak tailing and irreversible adsorption onto the acidic silica stationary phase. This guide outlines a systematic approach to mitigate these issues, ensuring high purity and recovery of the target compound. Method development begins with Thin-Layer Chromatography (TLC) to identify an optimal solvent system, followed by a robust flash chromatography protocol incorporating a basic modifier. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of piperidine-based scaffolds.

Introduction: The Purification Challenge

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active agents. The piperidine scaffold is a prevalent pharmacophore in many FDA-approved drugs.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API).

The primary challenge in the chromatographic purification of this compound lies in the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction can cause significant peak tailing, reduced resolution, and in severe cases, complete retention of the product on the column.[2] To overcome this, the protocol employs a mobile phase modified with a small amount of a competing base, triethylamine (TEA), which neutralizes the active sites on the silica gel, allowing for symmetrical peak elution and efficient separation.[2]

Materials and Methods

Reagents and Consumables
MaterialGradeSupplier
Crude this compoundSynthesis GradeIn-house
Silica Gel60 Å, 40-63 µme.g., MilliporeSigma
Dichloromethane (DCM)HPLC Gradee.g., Fisher Scientific
Methanol (MeOH)HPLC Gradee.g., Fisher Scientific
Triethylamine (TEA)Reagent Grade, ≥99%e.g., Acros Organics
TLC PlatesSilica Gel 60 F254e.g., Merck
Glass wool--
SandAcid-washed-
Equipment
  • Glass chromatography column (appropriate size for the scale of purification)

  • Solvent reservoir

  • Flow controller or air/nitrogen line with regulator

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heating device for TLC visualization (e.g., heat gun or hot plate)

Pre-Chromatography: Method Development with TLC

The cornerstone of a successful column separation is the initial method development using Thin-Layer Chromatography (TLC). The goal is to identify a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities and a practical elution volume.[2]

Identifying Potential Impurities

A typical synthesis of this compound involves the reaction of 4-aminopiperidine with benzenesulfonyl chloride. Potential impurities to be separated include:

  • Unreacted 4-aminopiperidine: Highly polar, expected to have a very low Rf.

  • Unreacted benzenesulfonyl chloride: May be hydrolyzed to benzenesulfonic acid during workup; both are relatively polar.

  • Bis-sulfonated byproduct: A potential side-product where the exocyclic amine is also sulfonated. This would be significantly less polar than the desired product.

TLC Protocol and Solvent System Selection
  • Prepare TLC Samples: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or methanol.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture, and if available, co-spot with standards of the starting materials on a silica gel TLC plate (F254).

  • Develop the Plate: Place the plate in a TLC chamber containing a mixture of Dichloromethane (DCM) and Methanol (MeOH). A good starting point is a 95:5 (v/v) mixture. Crucially, add 0.5-1% triethylamine (TEA) to the solvent system to prevent tailing.[2]

  • Visualize:

    • Observe the plate under a UV lamp (254 nm). The phenylsulfonyl group will allow the product and related aromatic impurities to appear as dark spots.

    • After UV visualization, stain the plate. A ninhydrin solution is effective for visualizing the primary amine of the product and any unreacted 4-aminopiperidine, which will typically appear as purple or brown spots upon heating.[2]

  • Optimize: Adjust the DCM:MeOH ratio to achieve the target Rf of ~0.3 for the product spot.

Solvent System (DCM:MeOH + 1% TEA)Target Rf (Product)Expected Rf (4-aminopiperidine)Expected Rf (Bis-sulfonated)
98:2< 0.2~0.0> 0.6
95:5 ~0.35 < 0.1 > 0.8
90:10> 0.5~0.2> 0.9

Table 1: Illustrative Rf values for method development.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The ratio of silica gel to crude material should be between 30:1 and 100:1 by weight, depending on the difficulty of the separation.[2]

Column Packing
  • Preparation: Insert a small plug of glass wool into the bottom of the column and add a thin layer of sand (approx. 1 cm).[3]

  • Slurry Packing: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA). Pour this slurry into the column, ensuring no air bubbles are trapped.[2]

  • Settling: Gently tap the column to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Finalize Packing: Add a protective layer of sand (approx. 1-2 cm) on top of the silica bed to prevent disturbance during sample loading.

Sample Loading

Proper sample loading is critical for achieving high resolution. Dry loading is highly recommended for this compound to ensure a concentrated starting band.

  • Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

  • Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add this powder as an even layer on top of the sand bed in the packed column.

Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is effective for separating the product from both less polar and more polar impurities.[2]

  • Initial Elution: Begin eluting with a low polarity solvent system (e.g., 98:2 DCM:MeOH + 1% TEA). This will wash out non-polar impurities.

  • Gradient Increase: Gradually increase the percentage of methanol in the mobile phase. For example, after several column volumes of the initial solvent, switch to the 95:5 DCM:MeOH system identified during TLC analysis.

  • Fraction Collection: Collect fractions of equal volume throughout the elution process.

  • Monitoring: Regularly monitor the collected fractions by TLC to track the elution of the product. Spot every few fractions on a single TLC plate for easy comparison.

  • Product Isolation: Once the fractions containing the pure product are identified (by TLC), combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvents and triethylamine using a rotary evaporator to yield the purified this compound.

StepSolvent System (DCM:MeOH + 1% TEA)Volume (Column Volumes)Purpose
1. Equilibration98:22-3Equilibrate the packed column
2. Elution 198:23-4Elute non-polar impurities
3. Elution 295:5 5-10Elute the target compound
4. Column Wash90:102-3Elute highly polar impurities

Table 2: Example of a Step-Gradient Elution Protocol.

Visualization of Workflow

G cluster_prep Preparation & Method Development cluster_chrom Column Chromatography Protocol cluster_analysis Analysis & Isolation TLC TLC Analysis (DCM:MeOH + 1% TEA) Solvent Optimized Solvent System (e.g., 95:5 DCM:MeOH + 1% TEA) TLC->Solvent Determine Optimal Rf ~ 0.3 Crude Crude Product Crude->TLC Spot Pack Pack Column (Silica Gel Slurry) Load Dry Load Sample (Adsorbed on Silica) Pack->Load Elute Gradient Elution (Increasing MeOH %) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[4] It can readily penetrate nitrile gloves; double-gloving is recommended.[5]

  • Methanol: Toxic if inhaled, ingested, or absorbed through the skin. It is also flammable.[1][6]

  • Triethylamine: Corrosive, flammable, and has a strong, unpleasant odor. Causes severe skin burns and eye damage.[7]

  • Silica Gel: Inhalation of silica dust can cause respiratory irritation. Handle in a way that minimizes dust generation.[3]

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocol detailed in this application note presents a reliable and reproducible method for the purification of this compound. By addressing the challenges posed by the basic nature of the analyte through the use of a triethylamine-modified mobile phase, researchers can consistently achieve high purity and yield. The emphasis on systematic TLC analysis for method development ensures that the protocol can be adapted for various crude sample purities and scales, making it a valuable tool for professionals in organic synthesis and drug development.

References

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Available at: [Link]

  • Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. LabManager. Available at: [Link]

  • Dichloromethane (Methylene Chloride) Hazards & Safety Information. VelocityEHS. Available at: [Link]

  • Methanol Safety: Exposure Risks & Protective Measures. Chemscape. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Is Silica Gel Safe To Use? And What Safety Measures Are in Place?. Innoveda Chemicals. Available at: [Link]

  • Triethylamine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). NIH Office of Research Services. Available at: [Link]

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Large-Scale Synthesis of 1-(Phenylsulfonyl)piperidin-4-amine: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(phenylsulfonyl)piperidin-4-amine, a key building block in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and this particular derivative serves as a crucial intermediate for a variety of therapeutic agents.[1][2] This guide emphasizes a robust and scalable synthetic route via reductive amination, detailing the rationale behind experimental choices, providing a thorough, step-by-step protocol, and addressing critical safety and analytical considerations. The information presented is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient manufacturing process for this important compound.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperidine ring system is a fundamental structural motif in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The title compound, this compound, incorporates a phenylsulfonyl group, which can modulate the physicochemical properties of the parent piperidine, influencing factors such as solubility, metabolic stability, and target engagement. This makes it a valuable intermediate for the synthesis of diverse therapeutic agents, including but not limited to, inhibitors of various enzymes and ligands for G-protein coupled receptors (GPCRs).[3] The development of a scalable and cost-effective synthesis is therefore of paramount importance for advancing drug discovery programs that rely on this key intermediate.

Strategic Approach: Reductive Amination as the Optimal Synthetic Route

For the large-scale production of this compound, a two-step sequence commencing with the readily available 1-(phenylsulfonyl)piperidin-4-one is the most industrially viable approach. This strategy hinges on the well-established and highly efficient reductive amination reaction.[4][5]

The core advantages of this approach are:

  • High Efficiency and Yield: Reductive amination is known for its high conversion rates and yields, minimizing waste and maximizing output.[6]

  • Operational Simplicity: The reaction can be performed as a one-pot procedure, streamlining the manufacturing process and reducing operational complexity.[7]

  • Favorable Economics: The starting materials and reagents are commercially available and relatively inexpensive, contributing to a cost-effective synthesis.

  • Scalability: This method has been proven to be robust and scalable, making it suitable for kilogram-scale production.

The overall synthetic transformation is depicted below:

G start 1-(Phenylsulfonyl)piperidin-4-one intermediate Imine Intermediate start->intermediate + NH3 (or NH4OAc) - H2O product This compound intermediate->product [Reduction] Sodium Triacetoxyborohydride

Figure 1: Overall synthetic scheme for this compound.

The reaction proceeds through the initial formation of an imine intermediate from the condensation of 1-(phenylsulfonyl)piperidin-4-one with an ammonia source. This is followed by in-situ reduction of the imine to the desired primary amine using a suitable reducing agent.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step protocol for the large-scale synthesis of this compound.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
1-(Phenylsulfonyl)piperidin-4-oneC₁₁H₁₃NO₃S239.29102929-94-4White to off-white solid
Ammonium AcetateC₂H₇NO₂77.08631-61-8White crystalline solid, ammonia source
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7White powder, mild and selective reducing agent, moisture-sensitive[8][9][10]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Colorless volatile liquid, common organic solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Aqueous solution used for workup
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Step-by-Step Experimental Procedure

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup and Isolation cluster_purification Purification charge_reactor Charge reactor with 1-(phenylsulfonyl)piperidin-4-one and ammonium acetate in DCM. stir_mixture Stir the mixture at room temperature. charge_reactor->stir_mixture add_stab Slowly add Sodium Triacetoxyborohydride (STAB). stir_mixture->add_stab monitor_reaction Monitor reaction progress by TLC or LC-MS. add_stab->monitor_reaction quench Quench the reaction with saturated NaHCO3 solution. monitor_reaction->quench extract Extract with DCM. quench->extract dry Dry the organic layer over Na2SO4. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify

Figure 2: Experimental workflow for the synthesis.

1. Reaction Setup:

  • To a clean and dry reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge 1-(phenylsulfonyl)piperidin-4-one (1.0 eq).

  • Add dichloromethane (DCM, 10-15 volumes) as the solvent.

  • Charge ammonium acetate (5-10 eq) to the reactor. The large excess of the ammonia source drives the imine formation equilibrium forward.

2. Reductive Amination:

  • Stir the resulting suspension at ambient temperature (20-25 °C) for 1-2 hours to facilitate imine formation.

  • In a separate container, weigh sodium triacetoxyborohydride (STAB) (1.5-2.0 eq). STAB is chosen for its mildness and selectivity, which minimizes the formation of over-alkylated byproducts.[4] It is also less water-sensitive than other borohydride reagents, making it more suitable for large-scale operations.

  • Slowly add the STAB to the reaction mixture in portions over 1-2 hours, maintaining the internal temperature below 30 °C. The addition of STAB can be exothermic.

  • Allow the reaction to stir at ambient temperature for 12-24 hours.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

4. Workup and Isolation:

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid byproduct from the STAB and any remaining unreacted reagent. Be aware of potential gas evolution (CO₂).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers and wash with brine (1 x 5 volumes).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Alternatively, for large-scale purification, the product can be isolated as its hydrochloride salt by dissolving the crude free base in a suitable solvent (e.g., ethyl acetate or isopropanol) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.[11]

Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Reagent Handling:

  • Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive and flammable solid.[10][12] Handle it in a well-ventilated area, away from water and ignition sources.[8][12] In case of a spill, do not use water for cleanup; instead, use a non-sparking tool to sweep up the material and place it in a suitable disposal container.[8][12]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

Reaction Quenching:

  • The quenching of the reaction with sodium bicarbonate solution can be vigorous due to gas evolution. Add the quenching agent slowly and with adequate stirring.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To characterize the physical properties of the solid product.

Conclusion

The reductive amination of 1-(phenylsulfonyl)piperidin-4-one provides a highly efficient, scalable, and economically viable route for the large-scale synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety protocols outlined in this guide, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity, thereby facilitating the advancement of their drug discovery programs.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • TCI Chemicals. (2022, May 22). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
  • Apollo Scientific. (n.d.). Sodium triacetoxyborohydride.
  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride.
  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • NIH. (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ChemScene. (n.d.). 1174143-24-8 | this compound hydrochloride.
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride.
  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications.
  • Benchchem. (n.d.). Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)-4-piperidinamine: Applications and Protocols.
  • Springer. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • PubMed. (n.d.). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia.
  • ChemicalBook. (n.d.). N-phenylpiperidin-4-amine synthesis.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (n.d.). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • JOCPR. (n.d.). Green Approach to Synthesis of Novel and Broad-Range of 4,10-Dihydro-4- Aryl-3-(Phenylsulfonyl)Pyrano.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Organic Syntheses Procedure. (n.d.). 4.
  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?.
  • NIH. (2021, April 26). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines.
  • Organic Syntheses Procedure. (n.d.). Epichlorohydrin.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

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Application Note: Accelerating Discovery with 1-(Phenylsulfonyl)piperidin-4-amine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold for engaging with biological targets. 1-(Phenylsulfonyl)piperidin-4-amine emerges as a particularly valuable building block for drug discovery campaigns, combining the piperidine core with a primary amine that serves as a versatile chemical handle for diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in parallel synthesis to rapidly generate diverse compound libraries. We present detailed, field-tested protocols for key derivatization reactions, including amide bond formation, urea/thiourea synthesis, and reductive amination, alongside a discussion of high-throughput purification strategies.

Introduction: The Strategic Value of the Phenylsulfonyl Piperidine Scaffold

The selection of a core scaffold is a critical decision in the design of a compound library. The this compound scaffold offers several distinct advantages:

  • Medicinal Chemistry Relevance: The piperidine moiety is known to improve pharmacokinetic properties (ADME) and can enhance druggability.[1] The phenylsulfonyl group provides a stable, chemically inert anchor that can participate in favorable interactions with protein targets and modulates the overall lipophilicity and metabolic stability of the final compounds.[4][5]

  • Synthetic Versatility: The primary amine at the 4-position is a nucleophilic center, readily participating in a wide range of robust and high-yielding chemical transformations. This makes it an ideal attachment point for introducing diversity elements in a parallel synthesis workflow.[6]

  • Suitability for Parallel Synthesis: The reactions involving the primary amine are typically clean, proceed under mild conditions, and are amenable to automation, which are prerequisites for high-throughput library production.

This guide focuses on three such high-utility transformations that form the basis of many discovery libraries.

G cluster_input Core Building Block cluster_reactions Parallel Synthesis Reactions cluster_output Outcome start This compound amide Amide Bond Formation (R-COOH) start->amide Diversification urea Urea/Thiourea Synthesis (R-NCO / R-NCS) start->urea Diversification reductive Reductive Amination (R-CHO / R-COR') start->reductive Diversification library Diverse Compound Library amide->library urea->library reductive->library purify High-Throughput Purification & Analysis library->purify final Screening-Ready Compounds purify->final

Figure 1: General workflow for parallel synthesis using this compound.

Core Derivatization Protocols for Library Synthesis

The following sections provide detailed protocols for key reactions. These are designed for a 96-well plate format, a common setup in parallel synthesis, but can be scaled as needed.

Amide Bond Formation: The Workhorse Reaction

Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[7] For parallel synthesis, the choice of coupling reagent is critical to ensure high conversion and minimize side-product formation, thereby simplifying downstream purification. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their efficiency, even with challenging substrates.

Causality Behind the Choice: In a parallel format, reactions must be robust and proceed to completion. Standard methods can fail with sterically hindered or electron-deficient partners.[7][8] Using a highly efficient coupling agent like HATU in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) drives the reaction forward, minimizes racemization of chiral carboxylic acids, and avoids side reactions, making it ideal for generating a library with high fidelity.[9]

Protocol 2.1.1: Parallel Solution-Phase Amide Coupling

  • Objective: To synthesize a library of amides by coupling this compound with a diverse set of carboxylic acids.

  • Scale: 50 µmol per reaction well.

Materials:

  • Stock Solution A: this compound (0.2 M in DMF).

  • Stock Solution B: Diverse carboxylic acids (0.22 M in DMF, pre-arrayed in a 96-well plate).

  • Stock Solution C: HATU (0.22 M in DMF).

  • Stock Solution D: DIPEA (0.6 M in DMF).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Equipment: 96-well reaction block, multichannel pipette or liquid handling robot.

Procedure:

  • To each well of a 96-well reaction block, add 250 µL of the corresponding carboxylic acid solution (Stock B, 55 µmol, 1.1 eq).

  • Add 250 µL of Stock Solution A (50 µmol, 1.0 eq) to each well.

  • Add 250 µL of Stock Solution C (55 µmol, 1.1 eq) to each well.

  • Initiate the reaction by adding 125 µL of Stock Solution D (75 µmol, 1.5 eq) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reaction by adding 50 µL of water to each well.

  • The crude reaction plate is now ready for high-throughput analysis and purification.

Component Stock Conc. Volume (µL) µmol Equivalents
Carboxylic Acid0.22 M250551.1
This compound0.2 M250501.0
HATU0.22 M250551.1
DIPEA0.6 M125751.5

Table 1: Reagent quantities for parallel amide bond formation.

Urea and Thiourea Synthesis: Accessing Key Pharmacophores

Urea and thiourea moieties are privileged structures in medicinal chemistry, known for their ability to act as potent hydrogen bond donors and participate in key receptor-ligand interactions.[10][11] Their synthesis via the reaction of an amine with an isocyanate or isothiocyanate is exceptionally well-suited for parallel synthesis due to its speed, high yields, and the absence of byproducts.[12]

Causality Behind the Choice: This reaction is an addition reaction, meaning it is atom-economical and typically requires no external coupling agents or catalysts. The reaction is often complete within a few hours at room temperature. This simplicity and efficiency minimize potential points of failure and reduce the complexity of the final reaction mixture, which is a significant advantage in a high-throughput setting.[6]

Protocol 2.2.1: Parallel Urea/Thiourea Formation

  • Objective: To synthesize a library of ureas or thioureas from a diverse set of isocyanates or isothiocyanates.

  • Scale: 50 µmol per reaction well.

Materials:

  • Stock Solution A: this compound (0.2 M in THF).

  • Stock Solution E: Diverse isocyanates or isothiocyanates (0.2 M in THF, pre-arrayed).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Procedure:

  • To each well of a 96-well reaction block, add 250 µL of Stock Solution A (50 µmol, 1.0 eq).

  • Add 250 µL of the corresponding isocyanate/isothiocyanate solution (Stock E, 50 µmol, 1.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 3 hours.[6]

  • If a precipitate (the desired product) forms, the plate can be centrifuged, the supernatant removed, and the solid washed.

  • If the product remains in solution, the solvent can be evaporated under a stream of nitrogen. The crude product is then ready for analysis.

Reductive Amination: Building C-N Bonds

Reductive amination is a cornerstone method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[13][14] The reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[15]

Causality Behind the Choice: For parallel synthesis, a one-pot procedure is highly desirable. Using a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is tolerant of many functional groups, does not reduce the starting aldehyde or ketone, and is effective under mildly acidic conditions that favor imine formation.[16] This selectivity ensures a cleaner reaction profile, which is crucial for library synthesis.[15][17]

Protocol 2.3.1: Parallel Reductive Amination

  • Objective: To synthesize a library of secondary amines by reacting this compound with a diverse set of aldehydes and ketones.

  • Scale: 100 µmol per reaction vial.

Materials:

  • This compound.

  • Diverse aldehydes or ketones (1.1 eq).

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Acetic Acid (optional, catalytic amount).

  • Equipment: Array of reaction vials with caps.

Procedure:

  • To each reaction vial, add this compound (25.4 mg, 100 µmol, 1.0 eq).

  • Add the corresponding aldehyde or ketone (110 µmol, 1.1 eq).

  • Add 1 mL of DCE or THF to each vial.

  • If the amine is used as a salt (e.g., HCl salt), add 1.0 eq of a non-nucleophilic base like DIPEA to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid (e.g., 6 µL) to each vial to facilitate imine formation.

  • Stir the mixtures for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (31.8 mg, 150 µmol, 1.5 eq) to each vial.

  • Seal the vials and shake at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) using a liquid-liquid extraction platform.

  • Evaporate the solvent to yield the crude products for purification.

Figure 2: Key reaction schemes for library diversification.

High-Throughput Purification and Analysis

Purification is often the bottleneck in parallel synthesis.[18] A successful workflow integrates synthesis with automated purification.[18] For libraries derived from this compound, which are typically non-volatile solids, mass-directed automated preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[19]

Workflow for Purification:

  • Crude Sample Analysis: A small aliquot from each reaction well is analyzed by rapid LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the presence of the desired product and assess purity.

  • Automated Preparative HPLC: Based on the LC-MS data, the crude samples are injected onto a preparative HPLC system. The system monitors the eluent by both UV and mass spectrometry.

  • Fraction Collection: The software triggers fraction collection only when the mass corresponding to the target molecule is detected, ensuring that only the desired product is collected.

  • Post-Purification Processing: The collected fractions, typically in a mixture of acetonitrile and water, are dried using a centrifugal evaporator or freeze-dryer.

  • Quality Control (QC): The final, purified compounds undergo a final LC-MS analysis to confirm identity and purity before being weighed, dissolved in DMSO, and formatted into plates for biological screening.[18]

Alternative purification methods for specific cases can include solid-phase extraction (SPE) or liquid-liquid extraction.[19]

Conclusion

This compound is a powerful and versatile building block for the rapid construction of diverse and medicinally relevant compound libraries. By leveraging robust, high-yield reactions such as amide coupling, urea/thiourea formation, and reductive amination in a parallel format, discovery programs can efficiently explore vast chemical space. The key to success lies in combining optimized, parallel-friendly protocols with integrated high-throughput purification and analysis platforms. The methodologies outlined in this guide provide a solid foundation for researchers to accelerate their drug discovery efforts.

References

  • Title: What are the purification methods for piperidines?
  • Title: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis Source: PubMed Central URL
  • Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases Source: PMC - NIH URL
  • Title: Application Notes and Protocols for the Purification of Piperidine Reaction Products Source: Benchchem URL
  • Title: Design and synthesis of urea and thiourea derivatives and their inhibitory activities on lipopolysaccharide-induced NO production Source: PubMed URL
  • Title: Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei Source: Elsevier URL
  • Title: Automated and Parallel Amide Synthesis | Request PDF Source: ResearchGate URL
  • Title: The Role of Piperidine Derivatives in Medicinal Chemistry Source: Unknown Source URL
  • Title: CN101602748B - A kind of purification method of high-purity piperidine Source: Google Patents URL
  • Title: Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity Source: Scholars Research Library URL
  • Title: Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity Source: Kent Academic Repository URL
  • Title: High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity Source: NIH URL
  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL
  • Title: Technical Support Center: Overcoming Challenges in Piperidine Synthesis Source: Benchchem URL
  • Title: Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide Source: OUCI URL
  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: JOCPR URL
  • Title: (PDF)
  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL
  • Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL
  • Source: Int J Mol Sci.
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
  • Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchGate URL
  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL
  • Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution Source: PMC - NIH URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul Source: ERIC URL
  • Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory Source: ResearchGate URL
  • Title: Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)
  • Title: CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine Source: Google Patents URL

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(phenylsulfonyl)piperidin-4-amine. This critical building block is frequently utilized in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent method is the direct N-sulfonylation of 4-aminopiperidine with benzenesulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where a nitrogen atom of the starting material attacks the electrophilic sulfur center of the sulfonyl chloride.[1] The reaction requires a base to neutralize the hydrochloric acid byproduct.

Q2: What is the primary chemical challenge in this synthesis?

The core challenge is chemoselectivity . The starting material, 4-aminopiperidine, possesses two distinct nucleophilic sites:

  • N1: The secondary amine within the piperidine ring.

  • N4: The primary amine at the 4-position of the ring.

The desired product results from the reaction at the N1 position. However, the N4 primary amine is generally more nucleophilic, creating a competitive reaction pathway that can lead to the formation of the undesired N4-sulfonamide isomer and bis-sulfonated byproducts. Careful control of reaction conditions is paramount to favor the formation of the desired N1-substituted product.

Q3: Is it necessary to use a protecting group for the 4-amino (N4) function?

While direct N1-selective sulfonylation can be achieved, it often requires significant optimization to minimize side products. For more robust and reproducible results, especially on a larger scale, a protecting group strategy is highly recommended. Protecting the more nucleophilic N4-amine with a group like tert-butyloxycarbonyl (Boc) allows the sulfonylation to proceed cleanly at the N1 position.[2] The protecting group is then removed in a subsequent step. Although this adds steps to the synthesis, it often results in a higher overall yield of pure product and simplifies purification.

Q4: Are there viable alternative synthetic routes that avoid the chemoselectivity issue?

Yes, an effective alternative route starts from ethyl isonipecotate (ethyl piperidine-4-carboxylate). This multi-step synthesis circumvents the selectivity problem entirely.[3] The general sequence is:

  • Sulfonylation: The secondary amine of ethyl isonipecotate is reacted with benzenesulfonyl chloride to form ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate.

  • Hydrazinolysis: The resulting ester is converted to the corresponding carbohydrazide using hydrazine hydrate.[3]

  • Conversion to Amine: The carbohydrazide is then transformed into the final 4-amino product through a process like the Curtius rearrangement.

This pathway ensures the phenylsulfonyl group is installed exclusively at the N1 position from the outset.

Experimental Protocols & Visualization

Protocol 1: Direct N1-Sulfonylation of 4-Aminopiperidine

This protocol aims for direct, selective sulfonylation and requires careful control over reagent addition and temperature.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottomed flask under an inert argon or nitrogen atmosphere, add 4-aminopiperidine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 - 2.0 eq.) to the stirred solution.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 30-60 minutes. Maintaining a low temperature is critical to control the exothermic reaction and improve selectivity.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Workflow for Direct Sulfonylation

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process A 4-Aminopiperidine C Anhydrous DCM (Solvent) Triethylamine (Base) 0°C to RT, 12-24h B Benzenesulfonyl Chloride D Reaction & Workup C->D Reaction E Column Chromatography D->E Purification F 1-(Phenylsulfonyl) piperidin-4-amine E->F Final Product

Caption: High-level workflow for the direct synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q: My reaction has stalled, showing low consumption of starting materials and minimal product formation. What are the likely causes?

This is a common issue often traced back to reagent or reaction environment integrity.

  • Possible Cause 1: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is highly susceptible to hydrolysis. The presence of even trace amounts of water will convert it to the unreactive benzenesulfonic acid.

    • Solution: Always use a freshly opened bottle or a properly stored container of benzenesulfonyl chloride. Ensure all glassware is flame-dried or oven-dried before use, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents.

  • Possible Cause 2: Insufficient or Inappropriate Base. The reaction generates one equivalent of HCl, which will protonate the amine starting material, rendering it non-nucleophilic. An adequate base is essential to scavenge this acid.

    • Solution: Use at least 1.1 equivalents of a tertiary amine base like triethylamine or diisopropylethylamine. Using 1.5-2.0 equivalents can help drive the reaction to completion.[4] Alternatively, an inorganic base like anhydrous potassium carbonate can be used, particularly in a solvent like DMF, though this may require elevated temperatures.[4]

  • Possible Cause 3: Incorrect Reaction Temperature. While heat can increase reaction rates, it can also promote side reactions and decomposition.

    • Solution: The initial addition of the sulfonyl chloride should always be performed at a reduced temperature (0 °C) to manage the exothermicity.[3] Subsequently, allowing the reaction to proceed at room temperature is typically sufficient. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be trialed, but this must be balanced against the risk of forming byproducts.

Troubleshooting Logic for Low Yield

G Start Problem: Low or No Yield Q1 Are reagents fresh and conditions anhydrous? Start->Q1 Sol1 Solution: Use fresh sulfonyl chloride. Use anhydrous solvent. Flame-dry glassware. Q1->Sol1 No Q2 Is the base appropriate and in sufficient excess? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Use >1.5 eq. of TEA/DIPEA. Ensure base is dry. Q2->Sol2 No Q3 Was the temperature profile correct? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Add sulfonyl chloride at 0°C. Allow to warm to RT. Q3->Sol3 No End Consider alternative route or protecting group strategy. Q3->End Yes A3_Yes Yes A3_No No

Caption: A decision tree to diagnose and solve low-yield issues.

Q: My purification by column chromatography is messy, with poor separation and significant product loss. How can I improve this?

Purifying polar amines on silica gel is a frequent challenge due to strong interactions between the basic amine and the acidic silica surface, leading to peak tailing.

  • Possible Cause 1: Product Tailing on Silica Gel.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine or ammonium hydroxide to the solvent mixture. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

  • Possible Cause 2: Product is an Oil or Difficult to Handle.

    • Solution: Convert the purified free amine into a crystalline salt. Bubbling dry HCl gas through an ethereal or methanolic solution of your product, or adding a solution of HCl in isopropanol, will precipitate the hydrochloride salt.[6][7] This salt is typically a stable, free-flowing solid that is much easier to handle, store, and can often be purified further by recrystallization.

  • Possible Cause 3: Ineffective Solvent System.

    • Solution: A gradient elution is often necessary. Start with a less polar system to elute non-polar impurities and gradually increase the polarity to elute your product.

Table 1: Recommended Chromatography Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System 1 Dichloromethane / Methanol (Gradient from 100:0 to 95:5) + 0.5% Triethylamine
Mobile Phase System 2 Ethyl Acetate / Hexane (Gradient from 50:50 to 100:0) + 1% Ammonium Hydroxide
Visualization Staining with Ninhydrin or Permanganate solution

Q: I have multiple spots on my TLC plate, indicating significant side-product formation. What are they and how do I avoid them?

The most common side products are the N4-sulfonamide isomer and the N1,N4-bis-sulfonated product.

  • Possible Cause 1: Formation of N4-sulfonamide. This occurs due to the higher intrinsic nucleophilicity of the primary N4 amine.

    • Solution: While difficult to completely avoid in the direct approach, slowing the addition of the benzenesulfonyl chloride at 0 °C can favor the thermodynamically more stable, though kinetically slower, N1-sulfonylation. For a definitive solution, implement the protecting group strategy discussed in the FAQs (Q3).

  • Possible Cause 2: Formation of N1,N4-bis-sulfonamide. This results from using an excess of the sulfonylating agent.

    • Solution: Carefully control the stoichiometry. Use the benzenesulfonyl chloride as the limiting reagent, with no more than 1.05-1.1 equivalents relative to the 4-aminopiperidine. Ensure slow, controlled addition to avoid localized high concentrations of the electrophile.

Table 2: Summary of Reaction Parameters and Expected Outcomes
Parameter Condition Rationale & Expected Outcome
Stoichiometry (PhSO₂Cl) 1.0 - 1.1 equivalentsMinimizes bis-sulfonylation.
Base (e.g., TEA) 1.5 - 2.0 equivalentsEffectively neutralizes HCl byproduct, driving the reaction forward.
Temperature 0 °C during addition, then RTControls initial exotherm, improves selectivity, and prevents degradation.
Solvent Anhydrous DCM, THF, or DMFPrevents hydrolysis of the sulfonyl chloride.

References

  • Cheever, et al. (2011). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Supporting Information. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. Available at: [Link]

  • Fukuyama, T., et al. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

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Technical Support Center: N-Sulfonylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-sulfonylation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Introduction

The N-sulfonylation of piperidines is a cornerstone reaction in medicinal chemistry, yielding sulfonamides that are prevalent scaffolds in a vast array of therapeutic agents.[1][2] While seemingly straightforward, this reaction is often plagued by side reactions that can diminish yields, complicate purification, and compromise the integrity of the final product. This guide provides a structured approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: My N-sulfonylation reaction is resulting in a low yield or failing completely. What are the likely causes?

A1: Low yields in N-sulfonylation reactions are a common issue, often stemming from a few key factors:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace amounts of water to form the corresponding and unreactive sulfonic acid.[3][4][5] This is a primary cause of reagent consumption and low product formation.

    • Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a nucleophile, leading to the displacement of the chloride.

  • Steric Hindrance: The piperidine nitrogen or the sulfonyl chloride itself may be sterically encumbered. Large substituents on the piperidine ring, particularly at the 2 and 6 positions, can hinder the approach of the sulfonyl chloride.[6][7][8] Similarly, bulky sulfonyl chlorides (e.g., those with ortho-substituents) will react more slowly.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to scavenge the HCl byproduct efficiently, leading to the protonation of the piperidine starting material and halting the reaction.[3][4] The solvent must be able to dissolve all reactants and should be rigorously dried.[3]

  • Poor Quality Starting Materials: The purity of the piperidine and sulfonyl chloride is paramount. Old bottles of piperidine can contain oxidation products[9], while sulfonyl chlorides can degrade upon prolonged storage, especially if exposed to atmospheric moisture.[5]

Q2: I am observing a significant amount of a water-soluble byproduct that is not my desired sulfonamide. What is it likely to be?

A2: The most probable water-soluble byproduct is the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride starting material.[4][10][11] This side reaction consumes your electrophile and reduces the overall yield of the desired N-sulfonylation product.

To confirm its presence, you can acidify the aqueous layer from your workup and analyze it by LC-MS or NMR. To mitigate this, ensure all glassware is oven- or flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5]

Q3: My final piperidine sulfonamide product appears to be degrading during purification or storage. What could be happening?

A3: While sulfonamides are generally stable, they can undergo degradation under certain conditions. Two potential pathways are:

  • Hydrolysis of the Sulfonamide: The N-S bond of the sulfonamide can be cleaved under harsh acidic or basic conditions, although they are generally more stable to hydrolysis than esters or amides.[12][13] The stability is pH-dependent; many sulfonamides are stable at neutral and basic pH but can hydrolyze under strong acidic conditions, especially at elevated temperatures.[12][13][14]

  • Reductive Cleavage (Desulfonylation): The sulfonyl group can be removed under reductive conditions.[15][16][17] While less common during standard purification, exposure to certain reagents (e.g., strong reducing agents, some metal catalysts) could potentially lead to the cleavage of the N-S bond.[16][18]

Q4: I have isolated a byproduct where the sulfonyl group is attached to a carbon atom of the piperidine ring. Is this possible?

A4: Yes, this is a known, albeit less common, side reaction called C-sulfonylation. While more frequently observed in electron-rich aromatic systems like pyridines[19], the C-H bonds adjacent (alpha) to the piperidine nitrogen can be activated under certain conditions. This can lead to the formation of an enamine or related intermediate, which can then be attacked by the sulfonyl chloride.[20] Another possibility is a radical-mediated process, especially in the presence of specific catalysts or initiators.[21]

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you are struggling with low conversion to the desired N-sulfonylated piperidine, follow this diagnostic workflow:

Troubleshooting Workflow for Low Yield

start Low or No Product reagents 1. Verify Reagent Quality start->reagents sub_reagents1 Fresh Sulfonyl Chloride? Anhydrous Piperidine? reagents->sub_reagents1 Sulfonyl Chloride/ Piperidine conditions 2. Check Reaction Conditions sub_conditions1 Inert Atmosphere? Correct Temperature? conditions->sub_conditions1 sterics 3. Assess Steric Hindrance sub_sterics1 Bulky Piperidine or Sulfonyl Chloride? sterics->sub_sterics1 end Reaction Optimized sub_reagents2 Anhydrous Solvent? Appropriate Base? sub_reagents1->sub_reagents2 Solvent/Base sub_reagents2->conditions If reagents are good sub_reagents2->end Problem Solved sub_conditions1->sterics If conditions are correct sub_conditions1->end Problem Solved sub_sterics2 Increase Temperature? Use Forcing Conditions? sub_sterics1->sub_sterics2 If sterically hindered sub_sterics2->end

Caption: A step-by-step troubleshooting workflow for low-yield N-sulfonylation reactions.

  • Reagent Integrity:

    • Sulfonyl Chloride: Use a fresh bottle or purify the existing stock. Exposure to air and moisture is detrimental.[3]

    • Piperidine: Ensure the piperidine is pure and free from oxidation products, which often appear as a yellow discoloration.[9] If necessary, purify by distillation or other methods.[9][22]

    • Solvent: Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[3][4]

    • Base: For standard sulfonylation, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[4] Pyridine can also be used as it can act as a nucleophilic catalyst.[4] For less reactive systems, a stronger, non-nucleophilic base like DBU may be required.[3]

  • Reaction Conditions:

    • Anhydrous Conditions: This cannot be overstated. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the sulfonyl chloride.[5]

    • Temperature: Most N-sulfonylations proceed well at temperatures ranging from 0 °C to room temperature. For sterically hindered or less reactive substrates, increasing the reaction temperature or using a higher-boiling solvent like DMF may be necessary.[3]

  • Steric Hindrance:

    • If either the piperidine or the sulfonyl chloride is sterically demanding, the reaction rate will be significantly slower.[8] Consider using less hindered reagents if possible, or employ more forcing conditions (higher temperature, longer reaction time, or microwave irradiation).[3]

Guide 2: Formation of Byproducts

The presence of multiple spots on a TLC plate indicates side reactions. Here's how to identify and minimize them.

Key Side Reactions in N-Sulfonylation

reactants Piperidine (R₂NH) + Sulfonyl Chloride (R'SO₂Cl) main_path Desired Reaction (Base) reactants->main_path side_path1 Side Reaction 1 (H₂O) reactants->side_path1 side_path2 Side Reaction 2 (Base, Δ) reactants->side_path2 product N-Sulfonylated Piperidine (R₂N-SO₂R') main_path->product byproduct1 Sulfonic Acid (R'SO₃H) side_path1->byproduct1 byproduct2 C-Sulfonylated Piperidine side_path2->byproduct2

Caption: Competing reaction pathways in the N-sulfonylation of piperidines.

  • Sulfonyl Chloride Hydrolysis:

    • Identification: The resulting sulfonic acid is highly polar and will likely remain in the aqueous phase during an extractive workup. It can be detected by LC-MS.

    • Prevention: Strict adherence to anhydrous conditions is the most effective preventative measure.[5] Use freshly opened anhydrous solvents and ensure your inert gas line is dry.

  • C-Sulfonylation:

    • Identification: This byproduct will have the same mass as the desired product (isomer). Its structure must be confirmed by 2D NMR techniques (e.g., HMBC, HSQC) to establish the connectivity of the sulfonyl group to a carbon atom.

    • Prevention: This side reaction may be favored at higher temperatures or with specific bases. Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity.[19]

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of Piperidine

This protocol provides a robust starting point for the N-sulfonylation of a generic piperidine.

Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the piperidine derivative (1.0 eq.).

  • Dissolution: Dissolve the piperidine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) or DIPEA (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exotherm of the reaction and can minimize side reactions.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in anhydrous DCM dropwise over 10-15 minutes. Slow addition is crucial to maintain temperature control.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with the addition of water or saturated aqueous NH₄Cl. Extract the mixture with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M aqueous HCl (to remove excess base and piperidine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-sulfonylated piperidine.

Protocol 2: Assessing the Hydrolytic Stability of the Piperidine Sulfonamide

This protocol helps determine the stability of your final product under various pH conditions.

Methodology:

  • Buffer Preparation: Prepare three buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Sample Preparation: Prepare stock solutions of your purified piperidine sulfonamide in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).

  • Incubation: In separate vials, add a small aliquot of the stock solution to each of the three buffer solutions to achieve a final concentration of ~50-100 µg/mL. Ensure the organic solvent content is low (<5%) to not significantly alter the aqueous buffer.

  • Time Points: Incubate the vials at a controlled temperature (e.g., 37 °C or 50 °C). At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Quench any further degradation by adding an equal volume of mobile phase (e.g., acetonitrile/water) and analyze the samples immediately by a stability-indicating HPLC method (e.g., reverse-phase with UV detection).

  • Data Evaluation: Plot the percentage of the parent compound remaining versus time for each pH condition. A degradation of >10% over the study period indicates potential instability under those conditions.[12]

Data Presentation

Table 1: Influence of Base and Solvent on N-Sulfonylation Yield (Hypothetical Data)

EntryPiperidine SubstrateSulfonyl ChlorideBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1PiperidineTosyl chlorideTEA (1.5)DCMRT492
22,6-DimethylpiperidineTosyl chlorideTEA (1.5)DCMRT2415
32,6-DimethylpiperidineTosyl chlorideDBU (1.5)DMF601275
4PiperidineTosyl chloridePyridinePyridineRT688
5PiperidineDansyl chlorideDIPEA (1.5)THFRT395

This table illustrates how modifying the base and solvent can overcome challenges like steric hindrance (Entries 2 vs. 3).

References

  • King, J. F.; Rathore, R. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Robertson, R. E. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Gnedin, B. G.; Ivanov, S. N.; Shchukina, M. V. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Royal Society of Chemistry.
  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. [Link]

  • Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis.
  • Reductive desulfonylation. Wikipedia. [Link]

  • Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.
  • Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. National Institutes of Health. [Link]

  • Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Semantic Scholar. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Institutes of Health. [Link]

  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ACS Publications. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Oxidative β-C–H sulfonylation of cyclic amines. National Institutes of Health. [Link]

  • A question about sulfonamide hydrolysis. Reddit. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • Desulfonylation Reactions. ResearchGate. [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed. [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]

  • A kind of purification method of high-purity piperidine.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. National Institutes of Health. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Institutes of Health. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions.
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link]

  • Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. PubMed. [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(Phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-(phenylsulfonyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key piperidine intermediate.

Overview of the Synthesis

The synthesis of this compound is a cornerstone reaction in the development of various pharmaceutical agents. The core transformation involves the formation of a sulfonamide bond between the secondary amine of the piperidine ring and a phenylsulfonyl group. The primary challenge in this synthesis is the presence of two nucleophilic nitrogen atoms in the starting material, piperidin-4-amine: a secondary amine within the ring and a primary amine at the 4-position. This necessitates a carefully controlled reaction strategy to achieve selective N-sulfonylation at the desired position.

Two primary synthetic routes are commonly considered:

  • Direct Selective Sulfonylation: A one-pot reaction where benzenesulfonyl chloride is reacted directly with piperidin-4-amine. This method is more atom-economical but requires stringent control over reaction conditions to favor sulfonylation of the more nucleophilic secondary amine.

  • Protecting Group Strategy: A two-step approach involving the protection of the primary amine, typically with a tert-butyloxycarbonyl (Boc) group, followed by sulfonylation of the secondary amine and subsequent deprotection. This route offers greater control and often results in higher purity of the final product.

This guide will focus on providing protocols and troubleshooting for both approaches, with a particular emphasis on the more robust protecting group strategy.

Reaction Mechanism

The fundamental reaction is a nucleophilic acyl substitution at the sulfur atom of benzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Sulfonamide Formation Mechanism Piperidine R₂NH (Piperidine amine) n1 Piperidine->n1 SulfonylChloride Ph-SO₂-Cl (Benzenesulfonyl chloride) SulfonylChloride->n1 Base Base n3 Base->n3 HCl HCl HCl->n3 Product Ph-SO₂-NR₂ (Sulfonamide) Salt Base-H⁺ Cl⁻ n2 n1->n2 Nucleophilic Attack n2->HCl n2->Product n3->Salt Neutralization

Caption: General mechanism for sulfonamide bond formation.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Boc-Protection

This is the recommended route for achieving high purity and yield.

Step 1: Synthesis of tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate

Boc_Protection_Sulfonylation start Piperidin-4-amine reagent1 (Boc)₂O, Base (e.g., TEA, NaHCO₃) DCM or THF boc_protected tert-butyl piperidin-4-ylcarbamate reagent2 Benzenesulfonyl chloride, Base (e.g., Pyridine, TEA) DCM sulfonated tert-butyl (1-(phenylsulfonyl) piperidin-4-yl)carbamate reagent1->boc_protected reagent2->sulfonated

Caption: Workflow for the synthesis of the Boc-protected intermediate.

  • Materials:

    • tert-butyl piperidin-4-ylcarbamate (1.0 eq)

    • Benzenesulfonyl chloride (1.05 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve tert-butyl piperidin-4-ylcarbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine or pyridine to the solution and stir for 10 minutes.

    • Slowly add benzenesulfonyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate.

Step 2: Deprotection to yield this compound

Boc_Deprotection start tert-butyl (1-(phenylsulfonyl) piperidin-4-yl)carbamate reagent Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) final_product 1-(Phenylsulfonyl) piperidin-4-amine reagent->final_product

Caption: Workflow for the Boc-deprotection step.

  • Materials:

    • tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add an excess of TFA (typically 20-50% v/v) or 4M HCl in dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Issue / FAQ Potential Cause(s) Recommended Solution(s)
Low or no product yield in the sulfonylation step. 1. Hydrolysis of benzenesulfonyl chloride: The sulfonyl chloride is highly sensitive to moisture.[1] 2. Poor quality of reagents: Impure starting materials or solvents can inhibit the reaction. 3. Inappropriate base: A weak or nucleophilic base can lead to side reactions or incomplete neutralization of HCl.1. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] 2. Use fresh or purified reagents: Use freshly opened bottles of reagents or purify them before use. 3. Optimize the base: Use a non-nucleophilic organic base like triethylamine or pyridine. Ensure it is anhydrous.
Formation of multiple products (observed by TLC/LC-MS). 1. Di-sulfonylation: In the direct synthesis approach, reaction at both the primary and secondary amines can occur. 2. Side reactions of the base: If a nucleophilic base is used, it can compete with the piperidine amine.1. Use the protecting group strategy (Protocol 1): This is the most reliable way to ensure mono-sulfonylation at the desired position. 2. For direct synthesis: Carefully control stoichiometry (use a slight excess of piperidin-4-amine), lower the reaction temperature (0 °C), and add the sulfonyl chloride slowly. 3. Use a non-nucleophilic base: Triethylamine or pyridine are recommended.
Difficulty in removing the Boc protecting group. 1. Insufficient acid strength or concentration: The deprotection may be incomplete. 2. Short reaction time: The reaction may not have gone to completion.1. Increase acid concentration or use a stronger acid: Use a higher concentration of TFA or switch to 4M HCl in dioxane. 2. Increase reaction time: Allow the reaction to stir for a longer period, monitoring by TLC until the starting material is fully consumed.
Product is an oil and does not crystallize during purification. 1. Presence of impurities: Residual solvent or side products can prevent crystallization. 2. Inappropriate recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization.1. Ensure high purity before crystallization: Purify the crude product by column chromatography. 2. Solvent screening for recrystallization: Experiment with different solvent systems. A common starting point is a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or diethyl ether).[2] Acidifying an ethereal solution with HCl to precipitate the hydrochloride salt can also be an effective purification method.[3]
How can I confirm the structure of my final product? N/ACharacterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Compare the obtained data with literature values. Key ¹H NMR signals to look for include the aromatic protons of the phenylsulfonyl group and the protons of the piperidine ring. The disappearance of the Boc group signal (a singlet around 1.4 ppm) in the deprotection step is a key indicator of a successful reaction.

Data Interpretation

Table 1: Representative Spectroscopic Data
Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
1-(Phenylsulfonyl)piperidine7.84 (dd, J = 7.0, 1.5 Hz, 2H), 7.58 (dd, J = 5.0, 3.6 Hz, 1H), 7.56 – 7.50 (m, 2H), 3.25 (t, J = 6.8 Hz, 4H), 1.80 – 1.68 (m, 4H), 1.64 – 1.53 (m, 2H)[1]137.01, 132.55, 129.00, 127.50, 47.93, 25.24, 23.50[1]
tert-Butyl piperidin-4-ylcarbamate~3.5 (m, 1H), ~3.0 (m, 2H), ~1.8 (m, 2H), ~1.4 (s, 9H), ~1.2 (m, 2H) (Expected shifts)~155.0, ~80.0, ~45.0, ~43.0, ~33.0, ~28.5 (Expected shifts)
This compound Aromatic protons (7.5-7.9 ppm), piperidine ring protons (1.5-3.8 ppm), amine protons (variable).Aromatic carbons (127-137 ppm), piperidine ring carbons (30-50 ppm).

Note: The data for the target compound is predicted based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

References

  • Supporting Information for a related synthesis.
  • BenchChem Technical Support. (2025). common issues in sulfonamide synthesis and solutions.
  • BenchChem Technical Support. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • Google Patents. (n.d.). WO 2006/055321 A2.
  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

Sources

Improving yield and purity of 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of 1-(phenylsulfonyl)piperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide field-proven solutions to help you optimize your experimental outcomes, focusing on maximizing both chemical yield and product purity.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a valuable synthetic intermediate in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis, typically involving the reaction of a piperidine precursor with benzenesulfonyl chloride, appears straightforward. However, researchers often encounter significant hurdles related to low yields and persistent impurities. The primary challenges stem from the reactivity of the starting materials, the potential for side reactions, and the physicochemical properties of the product itself, which can complicate purification.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in fundamental chemical principles and established laboratory practices.

Core Synthesis Pathway

The most common route to this compound involves the nucleophilic attack of the primary amino group of a 4-aminopiperidine derivative on the sulfur atom of benzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid byproduct.

Reactants 4-Aminopiperidine Derivative + Benzenesulfonyl Chloride Reaction Sulfonamide Formation (Base, Anhydrous Solvent) Reactants->Reaction Step 1 Workup Aqueous Work-up (Acid/Base Extraction) Reaction->Workup Step 2 Crude Crude Product Workup->Crude Step 3 Purification Purification Step Crude->Purification Step 4 Pure_Product Pure this compound Purification->Pure_Product Final Step

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Yield and Purity Issues

This section addresses the most common problems encountered during the synthesis and purification of this compound.

I. Low Reaction Yield

Question: My reaction yield is consistently below 50%. What are the primary causes and how can I improve it?

Answer: Low yields in sulfonamide synthesis are a frequent challenge and can typically be traced back to a few key areas.[1] By systematically addressing them, you can significantly improve your outcome.

Potential Causes & Solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and exquisitely sensitive to moisture.[2][3] Any water present in the reaction will hydrolyze it to the unreactive benzenesulfonic acid, directly consuming your starting material and reducing the theoretical maximum yield.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent exposure to atmospheric moisture.[2][3]

  • Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine.[2] These bases will not compete with the piperidine amine for the sulfonyl chloride. A slight excess of the base (1.1–1.5 equivalents) is recommended to ensure complete neutralization.[3] Always double-check the molar ratios of your reactants before starting.

  • Poor Amine Reactivity or Side Reactions: While 4-aminopiperidine is a reactive nucleophile, its unprotected piperidine nitrogen can also react with benzenesulfonyl chloride, leading to a mixture of products and lowering the yield of the desired compound.

    • Solution: Consider using N-Boc-4-aminopiperidine as the starting material. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, ensuring that sulfonylation occurs exclusively at the 4-amino position. The Boc group can then be cleanly removed with an acid like trifluoroacetic acid (TFA) or HCl in a subsequent step. This two-step approach often provides a much cleaner product and a higher overall yield despite the extra step.

  • Suboptimal Reaction Temperature: The reaction is typically performed at 0 °C and allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating may be required. However, excessive heat can promote the formation of side products and degradation.

    • Solution: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Start the reaction at 0 °C to control the initial exotherm and then allow it to proceed at room temperature. If TLC shows incomplete conversion after several hours, gentle heating (e.g., to 40-50 °C) can be applied.

Problem Potential Cause Recommended Solution
Low Yield Moisture-induced hydrolysis of sulfonyl chloride.[2][3]Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.
Incorrect base or stoichiometry.Use a non-nucleophilic base (e.g., triethylamine) in slight excess (1.1-1.5 eq.).[2][3]
Competing reaction at the piperidine nitrogen.Use N-Boc-4-aminopiperidine as the starting material to protect the piperidine nitrogen.
Reaction temperature is too low or too high.[3]Start the reaction at 0 °C, warm to room temperature, and monitor by TLC before applying heat.
II. Product Purity and Purification

Question: My crude product is a sticky oil or an impure solid. What are the likely impurities and how can I effectively purify it?

Answer: Impurities in this synthesis usually consist of unreacted starting materials, byproducts from side reactions, and salts. A systematic purification strategy involving an aqueous work-up followed by recrystallization or chromatography is essential.

Common Impurities:

  • Benzenesulfonic Acid: From the hydrolysis of benzenesulfonyl chloride.[1]

  • Unreacted 4-Aminopiperidine: If the reaction did not go to completion.

  • Triethylammonium Chloride: The salt byproduct formed from the base.

  • Bis-sulfonated Product: N,N-bis(phenylsulfonyl)piperidin-4-amine, if conditions are too harsh.

Start Crude Product Workup Perform Aqueous Acid/Base Work-up Start->Workup Check_Purity Analyze Purity (TLC/LCMS/NMR) Workup->Check_Purity Recrystallize Recrystallization Check_Purity->Recrystallize Impure Solid Chromatography Column Chromatography Check_Purity->Chromatography Oily / Very Impure Pure_Product Pure Product (>98%) Check_Purity->Pure_Product Sufficiently Pure Recrystallize->Pure_Product Chromatography->Pure_Product

Caption: Decision tree for the purification of this compound.

Purification Strategies:

  • Aqueous Work-up (Essential First Step): This liquid-liquid extraction procedure is highly effective at removing the most common impurities.

    • Protocol: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the basic starting amine and any remaining triethylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove the acidic benzenesulfonic acid. Finally, wash with brine to remove residual water, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization (Preferred for Solids): This is the most efficient method for purifying a solid product.[2] The key is finding a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

    • Recommended Solvents: Good starting points for recrystallization include isopropanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

    • Detailed Protocol is provided in the next section.

  • Column Chromatography (For Oils or Stubborn Impurities): If recrystallization fails or the product is an oil, silica gel chromatography is the method of choice. The basic nature of the free amine can cause streaking on silica gel.

    • Solution: To mitigate streaking, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to your mobile phase.

    • Recommended Mobile Phases: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate in hexanes (e.g., 20% to 80% EtOAc in Hexanes) are effective elution systems.[4]

Method Target Impurities Recommended Solvents/Reagents
Aqueous Work-up Unreacted amine, base, benzenesulfonic acid, salts.Organic: Ethyl Acetate or DCM. Aqueous: 1M HCl, sat. NaHCO₃, Brine.
Recrystallization Most soluble impurities.Isopropanol, Ethanol/Water, Ethyl Acetate/Hexanes.
Column Chromatography Closely related byproducts, oils.Stationary Phase: Silica Gel. Mobile Phase: DCM/MeOH or EtOAc/Hexanes (+1% Triethylamine).[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (via Boc-Protected Intermediate)

This two-step protocol is recommended for achieving high purity and yield.

Step A: Synthesis of tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate

  • To a solution of N-Boc-4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in an oven-dried flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can often be used directly in the next step.

Step B: Deprotection to this compound

  • Dissolve the crude product from Step A in DCM (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours, monitoring the removal of the Boc group by TLC or LC-MS.

  • Once complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ or a dilute NaOH solution until the aqueous layer is basic (pH > 9).

  • Extract the aqueous layer with DCM (2-3 times). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product into an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to just dissolve the solid completely.[2] If the solid does not fully dissolve, add small, additional portions of the hot solvent until a clear solution is obtained.

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[2]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Dry the crystals under vacuum to obtain the pure this compound.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the piperidine nitrogen? A: While not strictly necessary, it is highly recommended. Direct sulfonylation of 4-aminopiperidine can lead to a mixture of products, including sulfonylation at the piperidine nitrogen and di-sulfonylation, which are difficult to separate. Protecting the piperidine nitrogen with a group like Boc ensures regioselective sulfonylation at the desired 4-amino position, leading to a cleaner reaction and simpler purification.

Q2: My purified amine product shows streaking or tailing on a silica TLC plate. Why? A: The basic nitrogen atom of the piperidine and the primary amine can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction causes poor chromatographic behavior. To fix this, add 0.5-1% of a base like triethylamine or ammonia to your TLC mobile phase to neutralize the active sites on the silica.

Q3: How should I properly store benzenesulfonyl chloride? A: Benzenesulfonyl chloride is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[2][3] For long-term storage, flushing the bottle with an inert gas like argon or nitrogen before sealing can further prevent degradation.

Q4: What is the best method to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that gives good separation between your starting material and product (e.g., 5-10% Methanol in DCM). Visualize the spots under a UV lamp (the phenylsulfonyl group is UV active) and by staining with a ninhydrin solution, which will develop a colored spot for any primary or secondary amines present.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.

Sources

Technical Support Center: Troubleshooting Piperidine Salt Formation in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize piperidine in their synthetic workflows. Unintended piperidine salt formation can be a significant hurdle, leading to decreased yields, purification challenges, and ambiguous analytical results. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve these common issues.

I. Understanding the Fundamentals: Why Piperidine Salts Form

Before diving into troubleshooting, it's crucial to understand the underlying chemical principles. Piperidine is a secondary amine and a moderately strong organic base.[1] Its basicity stems from the lone pair of electrons on the nitrogen atom, which can readily accept a proton (H⁺). The pKa of piperidine's conjugate acid (the piperidinium ion) is approximately 11.2, indicating that piperidine is a stronger base than many other common reagents, such as pyridine (pKa of conjugate acid ≈ 5.2).[1]

Q1: What is a piperidine salt, and how does it form?

A piperidine salt, or piperidinium salt, is an ionic compound formed when the basic nitrogen atom of piperidine accepts a proton from an acidic species in the reaction mixture. This acid-base reaction converts the neutral piperidine molecule into a positively charged piperidinium cation, which then pairs with the conjugate base (anion) of the acid.

  • Common Scenarios for Salt Formation:

    • Acidic Reagents or Byproducts: The most straightforward cause is the presence of an acidic compound in your reaction. This could be an intentionally added acidic catalyst, a carboxylic acid substrate, or an acidic byproduct generated during the reaction.

    • Reaction with Atmospheric Carbon Dioxide: Piperidine can react with carbon dioxide (CO₂) from the air to form piperidinium carbonate, a solid salt.[2][3] This is a frequent cause of unexpected precipitation in stored piperidine solutions.[2][4]

    • Liberated HCl: Reactions involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride can produce hydrochloric acid (HCl) as a byproduct, which will readily react with piperidine to form piperidinium chloride.[4]

Diagram: The Equilibrium of Piperidine Salt Formation

G Piperidine Piperidine (Base) C₅H₁₁N Piperidinium Piperidinium Ion (C₅H₁₁NH⁺) Piperidine->Piperidinium + H⁺ Acid Acidic Species (e.g., HA) Anion Anion (A⁻) Acid->Anion - H⁺

Caption: Acid-base equilibrium leading to piperidinium salt formation.

II. Troubleshooting Unwanted Precipitation and Low Yields

Unforeseen precipitation is a common indicator of unwanted salt formation. This can sequester your piperidine catalyst or reagent, leading to stalled reactions and reduced product yields.

Q2: My reaction has stalled, and a white solid has crashed out of solution. What's happening?

This is a classic sign of piperidine salt formation. The piperidine, intended to be a soluble catalyst or reagent, has likely reacted with an acidic component to form an insoluble salt.

Troubleshooting Steps:

  • Identify the Acidic Source:

    • Review all reagents and expected byproducts. Are any of them acidic?

    • Consider the pKa values. A species with a pKa lower than ~11 is a potential proton donor.

  • Solubility Test:

    • Carefully take a small sample of the precipitate and test its solubility in a few solvents. Piperidinium salts are often soluble in water but may have limited solubility in the organic reaction solvent.[5]

  • pH Adjustment:

    • If appropriate for your reaction, a small addition of a non-nucleophilic, hindered base like 2,6-lutidine or proton sponge can sometimes liberate the free piperidine without interfering with the main reaction. This is a delicate adjustment and should be approached with caution.

  • Protocol: Liberation of Free Piperidine from a Salt

    • Objective: To recover piperidine from its salt for reuse or to confirm its identity.

    • Procedure:

      • Isolate the precipitated salt by filtration.

      • Suspend the salt in water.

      • Add a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, until the pH is >12.[6][7]

      • The free piperidine will separate as an organic layer if the concentration is high enough, or it can be extracted with an organic solvent like diethyl ether or dichloromethane.[3][6]

      • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Q3: I'm using piperidine as a catalyst in a Knoevenagel condensation, but the reaction is slow and gives low yields. Could salt formation be the issue?

Yes, this is a distinct possibility. In reactions like the Knoevenagel condensation, piperidine can act as a base to deprotonate an active methylene compound, or as a nucleophilic catalyst to form an iminium ion intermediate.[8][9][10][11][12][13] If an acidic species is present, it can protonate the piperidine, reducing the concentration of the free base available for catalysis.

Causality and Solutions:

  • Acidic Substrates: If one of your substrates is acidic (e.g., malonic acid), an equilibrium will be established. While the reaction can still proceed, the catalytic efficiency may be reduced.[9]

  • Strategies to Mitigate:

    • Stoichiometry Adjustment: A slight excess of piperidine might be necessary to compensate for any salt formation.

    • Co-catalyst/Solvent System: In some cases, using a co-catalyst like pyridine can be beneficial.[10]

    • Alternative Bases: If salt formation is a persistent issue, consider an alternative, non-nucleophilic base, although this may alter the reaction pathway.

Diagram: Catalytic Cycle Interruption

G Start Active Catalyst (Piperidine) Reaction Catalytic Reaction (e.g., Knoevenagel) Start->Reaction Participates Salt Inactive Piperidinium Salt Start->Salt Protonation Reaction->Start Regenerates Product Desired Product Reaction->Product Forms Acid Acidic Species (HA) Acid->Salt

Caption: Interruption of the catalytic cycle by acid-induced salt formation.

III. Purification and Workup Challenges

The presence of piperidinium salts can significantly complicate the purification of your desired product. Their ionic nature makes them behave very differently from neutral organic molecules.

Q4: After my reaction workup, I have a persistent emulsion. How can I break it?

Emulsions during aqueous workups are often stabilized by amphiphilic molecules, and piperidinium salts can act as such. The positively charged piperidinium head is water-soluble, while the hydrocarbon ring has organic character.

Troubleshooting Steps:

  • Change the pH:

    • Adding a strong base (like NaOH) to the aqueous layer will deprotonate the piperidinium ion, converting it back to neutral piperidine.[14] This will destroy its salt character and should help break the emulsion. The now neutral piperidine will prefer the organic phase.

  • Increase the Ionic Strength:

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing less polar molecules (including your product and the piperidinium salt) into the organic layer.

  • Filtration:

    • Sometimes, the emulsion is stabilized by fine solid particles of the salt. Filtering the entire mixture through a pad of Celite or diatomaceous earth can help to remove these solids and break the emulsion.

Q5: How can I remove a soluble piperidinium salt from my organic product?

If the piperidinium salt is soluble in your organic solvent, simple filtration won't work. Here are some effective strategies:

  • Aqueous Wash: Perform several washes with a dilute basic solution (e.g., 1M NaOH or saturated sodium bicarbonate). This will convert the piperidinium salt to free piperidine, which can then be removed with subsequent aqueous washes.

  • Acidic Wash (for basic products): If your desired product is not basic, you can wash with a dilute acid (e.g., 1M HCl). This will ensure all piperidine is in its salt form and partitioned into the aqueous layer. Caution: This is not suitable if your product is acid-sensitive or also basic.

  • Purification via Salt Formation (Selective Precipitation): In some cases, you can selectively precipitate the piperidine. For example, bubbling carbon dioxide through a solution of crude piperidine in an organic solvent can precipitate piperidinium carbonate, which can then be filtered off.[3][6][7][15]

Table: Solubility of Piperidine and its Salts
CompoundSolvent ClassPredicted SolubilityRationale
Piperidine Polar Protic (Water, Ethanol)Miscible/HighCapable of hydrogen bonding.[5]
Polar Aprotic (THF, Acetone)HighFavorable dipole-dipole interactions.[16]
Nonpolar (Hexane)Limited"Like dissolves like" principle; piperidine is polar.[5]
Piperidinium Salts Polar Protic (Water)Generally HighIonic nature favors solvation by polar solvents.
Organic SolventsVariable, often lowDepends on the counter-ion and solvent polarity. Less soluble in nonpolar solvents.

IV. Analytical Characterization

Correctly identifying piperidinium salts in your sample is key to effective troubleshooting.

Q6: How can I confirm that the unexpected solid I've isolated is a piperidinium salt?

Several analytical techniques can provide definitive evidence:

  • NMR Spectroscopy:

    • ¹H NMR: Look for a broad signal corresponding to the N-H proton of the piperidinium ion. This signal's chemical shift can vary depending on the solvent and counter-ion. A significant downfield shift of the protons on the carbons adjacent to the nitrogen is also indicative of salt formation.[17]

    • ¹³C NMR: The carbons adjacent to the nitrogen will also show a downfield shift upon protonation.[17]

  • FTIR Spectroscopy:

    • Look for the appearance of N-H stretching bands in the region of 2700-2250 cm⁻¹, which are characteristic of ammonium salts.[17]

  • Ion Chromatography: This technique can be used to directly detect and quantify piperidinium cations in a sample.[18]

  • Elemental Analysis: If you have a pure sample of the salt, elemental analysis can help determine its empirical formula, which can then be matched with the expected salt.

V. Preventative Measures

The best troubleshooting is to prevent the problem from occurring in the first place.

Q7: How can I prevent unwanted piperidine salt formation in my future reactions?
  • Inert Atmosphere: When working with piperidine, especially for storage, use an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric CO₂.[2]

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can sometimes facilitate unwanted acid-base reactions.

  • Reagent Purity: Use reagents that are free from acidic impurities.

  • Strategic Choice of Base: If the basicity of piperidine is the primary cause of salt formation with an acidic substrate, consider using a weaker base or a sterically hindered, non-nucleophilic base.

  • Protecting Groups: In complex syntheses, it may be necessary to protect acidic functional groups on your substrate before introducing piperidine.

By understanding the principles of piperidine's basicity and being vigilant about potential acidic components in your reaction, you can effectively troubleshoot and prevent the formation of unwanted piperidinium salts, leading to more efficient and successful synthetic outcomes.

References
  • BIOSYNCE. (2025, November 12).
  • Reddit. (2016, December 1). Piperidine catalyst in Knoevenagel reaction?. r/chemhelp.
  • PubMed. [Analysis of piperidinium ionic liquid cations by ion chromatography with direct conductivity detection].
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Amine Basicity Is Measured By The pKa Of Its Conjug
  • Juniper Publishers. (2018, March 1).
  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
  • Illinois Experts. Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes.
  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ACS Publications. (2017, May 4).
  • ResearchGate.
  • Semantic Scholar.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?.
  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Benchchem.
  • Benchchem.
  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
  • Piperidine. Solubility of Things.
  • Google Patents.
  • ResearchGate. (2019, January 8).

Sources

Technical Support Center: Purification of 1-(Phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(phenylsulfonyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry of Purification

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. A prevalent method is the reductive amination of 1-(phenylsulfonyl)piperidin-4-one. Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual 1-(phenylsulfonyl)piperidin-4-one and the amine source (e.g., ammonia or an ammonium salt).

  • Over-alkylation Products: If a primary amine is used in a stepwise synthesis, there's a risk of forming tertiary amines.[1]

  • Side-Products from the Reducing Agent: Depending on the reducing agent used (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄), byproducts can be generated. For instance, using NaBH₄ can inadvertently reduce the ketone starting material to an alcohol if imine formation is not complete.[2][3]

  • Hydrolysis Products: The phenylsulfonyl group can undergo hydrolysis under strongly acidic or basic conditions, although it is generally stable.[4][5]

  • Benzenesulfonyl Chloride and Related Impurities: If the synthesis starts from piperidin-4-amine and benzenesulfonyl chloride, residual benzenesulfonyl chloride or its hydrolysis product, benzenesulfonic acid, may be present.[6][7]

Q2: My crude this compound appears as a thick oil or gummy solid. Is this normal, and how does it affect purification?

A2: It is not uncommon for crude amines, including N-sulfonylated piperidines, to be isolated as oils or amorphous solids, especially when minor impurities are present.[8] These impurities can disrupt the crystal lattice of the pure compound. This physical state can make handling and purification more challenging. For instance, direct recrystallization may be difficult. In such cases, converting the crude product into a salt (e.g., a hydrochloride salt) can often induce crystallization and facilitate purification.[1] Alternatively, chromatographic methods or acid-base extraction are excellent starting points for purification.

Q3: How do I choose the right purification strategy?

A3: The best strategy depends on the nature and quantity of the impurities, as well as the desired final purity and scale of your reaction. A logical approach is as follows:

  • Analytical Assessment: First, analyze your crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major impurities.[9][10]

  • Initial Bulk Purification: For large-scale work, an acid-base extraction is often the most efficient first step to remove neutral or acidic impurities.[11][12]

  • Crystallization: If the product is a solid and of reasonable purity after initial workup, recrystallization is an excellent method for achieving high purity.

  • Column Chromatography: For complex mixtures or when very high purity is required, silica gel column chromatography is the method of choice.[13][14]

The following diagram illustrates a general decision-making workflow for purification.

Purification_Workflow Start Crude Product TLC_HPLC Analyze by TLC/HPLC/NMR Start->TLC_HPLC Decision1 Major Impurities Identified? TLC_HPLC->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Neutral/Acidic Impurities Chromatography Column Chromatography Decision1->Chromatography Complex Mixture/ Similar Polarity Decision3 Amenable to Crystallization? Decision1->Decision3 Minor Impurities Decision2 Sufficiently Pure? AcidBase->Decision2 Recrystallization Recrystallization Recrystallization->Decision2 PureProduct Pure Product Chromatography->PureProduct Decision2->Chromatography No Decision2->PureProduct Yes Decision3->Recrystallization Yes Decision3->Chromatography No

Caption: Decision workflow for purification strategy.

Section 2: Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Scenario 1: Poor Separation in Column Chromatography

Problem: "I'm running a silica gel column, but my product is co-eluting with an impurity," or "My product is streaking badly on the column."

Root Cause Analysis & Solution:

The basic nitrogen of the piperidine amine is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to peak tailing, streaking, and sometimes irreversible adsorption.[15]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), into your mobile phase. A typical starting concentration is 0.1-1% v/v.[15] This base will compete with your product for the acidic sites on the silica, leading to sharper peaks and better elution.

    • Solvent System Optimization: Your choice of solvents is critical. A common and effective system is a gradient of methanol in dichloromethane (DCM) or chloroform.[15] Start with a low polarity mixture (e.g., 1-2% MeOH in DCM) and gradually increase the methanol concentration. Use TLC to find the optimal solvent system that gives your product an Rf value of ~0.2-0.4.

  • Stationary Phase Consideration:

    • Deactivated Silica: Consider using a deactivated silica gel. You can prepare this by treating standard silica gel with a solution of triethylamine.

    • Alternative Stationary Phases: For highly basic compounds, basic alumina can be a suitable alternative to silica gel.

Experimental Protocol: Column Chromatography with Basic Modifier

  • TLC Analysis:

    • Dissolve a small sample of your crude material in DCM or methanol.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems, for example:

      • 98:2 DCM:MeOH

      • 95:5 DCM:MeOH

      • 90:10 DCM:MeOH

    • To each of these systems, add 0.5% triethylamine.

    • Identify the solvent system that provides good separation and an Rf of 0.2-0.4 for the desired product.

  • Column Preparation:

    • Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble materials, use "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase, collecting fractions.

    • Monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute your product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Scenario 2: Low Recovery from Acid-Base Extraction

Problem: "I performed an acid-base extraction to purify my amine, but the final yield was very low."

Root Cause Analysis & Solution:

Low recovery can stem from several issues, including incomplete extraction, formation of emulsions, or the product having some solubility in the "wrong" layer. This compound is a basic compound and can be extracted into an aqueous acidic layer as its ammonium salt.[12][16]

Troubleshooting Steps:

  • Ensure Complete Protonation/Deprotonation:

    • Acidification Step: When extracting the amine into the aqueous phase, ensure the pH is sufficiently acidic. Use pH paper or a pH meter to confirm a pH of 1-2. Use a dilute acid like 1 M HCl.

    • Basification Step: When liberating the free amine from the aqueous salt solution, ensure the pH is sufficiently basic (pH 10-12). Use a base like 1 M NaOH. Add the base slowly while cooling the mixture in an ice bath, as the neutralization is exothermic.

  • Back-Extraction:

    • After basifying the aqueous layer to liberate the free amine, it's crucial to extract it thoroughly with an organic solvent (e.g., DCM, ethyl acetate). Perform multiple extractions (at least 3x) with fresh solvent to ensure complete recovery.[16]

  • Breaking Emulsions:

    • Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can:

      • Add a small amount of brine (saturated NaCl solution).

      • Gently swirl the separatory funnel instead of shaking vigorously.

      • Allow the mixture to stand for a longer period.

Experimental Protocol: Optimized Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl (aq).

    • Shake the funnel, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M HCl two more times.

    • Combine all aqueous extracts. The desired amine is now in the aqueous phase as its hydrochloride salt. The neutral impurities remain in the organic layer, which can be discarded.

  • Liberation of the Free Amine:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH (aq) with stirring until the pH is ~12 (check with pH paper). A precipitate of the free amine may form.

  • Organic Extraction of the Product:

    • Extract the basified aqueous solution with three portions of DCM.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the purified this compound.

Section 3: Data and Characterization

Table 1: Common Impurities and Their Characteristics

ImpurityStructureTypical SourceKey Differentiating FeaturesRemoval Strategy
1-(Phenylsulfonyl)​piperidin-4-oneKetoneUnreacted starting materialPresence of a ketone C=O stretch in IR (~1720 cm⁻¹); absence of N-H protons in ¹H NMR.Column chromatography; careful reaction monitoring to ensure full conversion.
1-(Phenylsulfonyl)​piperidin-4-olAlcoholOver-reduction of the ketone starting materialPresence of a broad O-H stretch in IR (~3300 cm⁻¹); characteristic carbinol proton signal in ¹H NMR.Column chromatography.
Benzenesulfonic AcidSulfonic AcidHydrolysis of benzenesulfonyl chlorideHighly water-soluble and acidic.Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution).

Analytical Methods:

  • ¹H NMR Spectroscopy: A powerful tool for confirming the structure of the final product and identifying impurities. Key signals for this compound include the aromatic protons of the phenylsulfonyl group (typically ~7.5-7.9 ppm), and the aliphatic protons of the piperidine ring.[8][17]

  • HPLC: Reversed-phase HPLC is excellent for assessing purity. A typical method might use a C18 column with a mobile phase of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[9][18]

The following diagram outlines a typical analytical workflow for purity assessment.

Analytical_Workflow PurifiedSample Purified Sample HPLC HPLC Analysis PurifiedSample->HPLC NMR NMR Spectroscopy PurifiedSample->NMR PurityCheck Purity > 95%? HPLC->PurityCheck StructureConfirm Structure Confirmed? NMR->StructureConfirm PurityCheck->StructureConfirm Yes Repurify Further Purification (e.g., Recrystallization) PurityCheck->Repurify No FinalProduct Final Product StructureConfirm->FinalProduct Yes StructureConfirm->Repurify No Repurify->PurifiedSample

Caption: Analytical workflow for purity and identity confirmation.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. [Link]

  • Reddit. (2022). Amine workup. [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Supporting Information. (n.d.). [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

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  • SpectraBase. (n.d.). Piperazine, 1-ethyl-4-[[1-(phenylsulfonyl)-3-piperidinyl]carbonyl]-. [Link]

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  • Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride. [Link]

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  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). [Link]

  • PubMed Central. (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. [Link]

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  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

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  • National Institutes of Health. (n.d.). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). [Link]

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  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

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Sources

Stability issues of 1-(phenylsulfonyl)piperidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving reliable and reproducible results is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 1-(phenylsulfonyl)piperidin-4-amine in solution. Our goal is to equip you with the scientific rationale behind best practices for handling this compound, ensuring the integrity of your experiments.

Technical Guide: Stability of this compound

Introduction: this compound is a key building block in medicinal chemistry, valued for its dual structural features: a stable sulfonamide group and a reactive piperidine ring. However, the very characteristics that make it synthetically useful also render it susceptible to specific degradation pathways in solution. Understanding these vulnerabilities is critical for accurate quantification, consistent biological activity, and reliable experimental outcomes. This guide will explore the principal stability challenges—hydrolysis and oxidation—and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) on Solution Stability

Q1: What are the primary chemical stability concerns for this compound in an experimental setting?

The stability of this compound in solution is primarily governed by two independent degradation pathways targeting its distinct functional moieties:

  • Hydrolysis of the Sulfonamide Bond: The bond between the sulfur atom and the piperidine nitrogen (S-N) can be cleaved by water. This reaction is highly dependent on pH. While sulfonamides are generally more stable than esters or amides, cleavage can be catalyzed by both acidic and basic conditions, leading to the formation of benzenesulfonic acid and 4-aminopiperidine.[1][2]

  • Oxidation of the Piperidine Ring: The piperidine ring, a saturated N-heterocycle, is susceptible to oxidation, particularly at the carbon atoms adjacent (alpha) to the nitrogen.[3][4][5] This can lead to the formation of various byproducts, including corresponding lactams or iminium ions, which may appear as unexpected peaks in analytical chromatograms. The presence of dissolved oxygen, trace metals, or exposure to light can accelerate this process.[6][7]

Below is a diagram illustrating these potential degradation routes.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent Parent Compound C₁₁H₁₆N₂O₂S prod1 Benzenesulfonic Acid parent->prod1 S-N Bond Cleavage (Acid/Base Catalyzed) prod2 4-Aminopiperidine parent->prod2 S-N Bond Cleavage (Acid/Base Catalyzed) prod3 Oxidized Piperidine Derivatives (e.g., Lactams, Iminium Intermediates) parent->prod3 Ring Oxidation (O₂, Light, Metal Ions)

Caption: Potential degradation pathways for this compound.

Q2: How does the pH of my solvent or buffer affect the stability of the compound?

The pH of the aqueous solution is arguably the most critical factor influencing the stability of this molecule.[7][8] The degradation rate often follows a U-shaped curve, where the compound is most stable in a specific pH range and degrades more rapidly in highly acidic or alkaline conditions.

  • Acidic Conditions (pH < 4): Under low pH, the amine on the piperidine ring is protonated. More importantly, acid-catalyzed hydrolysis of the sulfonamide bond is a known degradation pathway.[2] This can lead to significant cleavage of the S-N bond over time.

  • Neutral to Slightly Basic Conditions (pH 7-9): This is typically the range of greatest stability. Many sulfonamides exhibit excellent hydrolytic stability at neutral and slightly alkaline pH.[1]

  • Strongly Basic Conditions (pH > 10): While some sulfonamides are stable at high pH, others can undergo base-catalyzed hydrolysis.[9] The specific susceptibility depends on the molecule's structure.

For optimal stability, we recommend preparing solutions in buffers within the pH 7.0 to 8.5 range .

Q3: My solution of this compound has developed a yellow or brown tint upon standing. What is the likely cause?

A change in color, particularly the development of a yellow or brown hue, is a classic indicator of oxidative degradation.[6] The piperidine moiety is likely the culprit. This process can be initiated by several factors commonly present in a lab environment:

  • Dissolved Oxygen: Standard aqueous buffers are saturated with atmospheric oxygen.

  • Light Exposure: UV and even ambient light can provide the energy to initiate radical oxidation reactions.[6][7]

  • Trace Metal Contamination: Metal ions (e.g., iron, copper) in buffers or from spatulas can catalyze oxidation.

To prevent this, handle the compound in solutions prepared with deoxygenated solvents, store protected from light in amber vials, and use high-purity reagents.[6][10]

Q4: I am observing inconsistent results in my biological assays. Could solution instability be the cause?

Absolutely. If the compound degrades during the course of an experiment, its effective concentration decreases, leading to poor reproducibility and inaccurate pharmacological data (e.g., overestimated IC50 values). Both hydrolysis and oxidation will yield degradation products that are structurally distinct from the parent compound and are unlikely to possess the same biological activity. Therefore, maintaining the integrity of your stock and working solutions is critical for reliable results.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Unexpected peaks appear in HPLC/LC-MS analysis over time. Chemical degradation (hydrolysis or oxidation).1. Confirm Identity: Use LC-MS/MS to determine the mass of the new peaks and compare them to the expected masses of degradation products (Benzenesulfonic acid, 4-aminopiperidine, oxidized parent compound).2. Review Solution Prep: Was the pH of the buffer verified? Was the solution protected from light?[6]3. Re-prepare Fresh: Always use a freshly prepared solution as a reference standard to confirm if degradation is time-dependent.
The peak area of the parent compound decreases significantly in stored samples. Degradation leading to loss of parent compound.1. Perform a Stability Study: Analyze your solution under its storage conditions at several time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation.2. Optimize Storage: If degradation is rapid, store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6]3. Use Deoxygenated Solvents: For aqueous solutions, sparging the buffer with nitrogen or argon before dissolving the compound can significantly reduce oxidative degradation.[10]
Solution appears cloudy or a precipitate forms. Poor solubility at the current pH or concentration; or a degradant is precipitating.1. Check Solubility: The compound's salt form (e.g., hydrochloride) is generally more water-soluble. The free base may have lower solubility in neutral aqueous buffers.[11]2. Adjust pH: The protonated amine form at slightly acidic pH might be more soluble. However, this must be balanced with the increased risk of hydrolysis.3. Consider Co-solvents: For stock solutions, starting with a small amount of an organic solvent like DMSO before diluting into an aqueous buffer is a common and effective practice.[12]

Recommended Experimental Protocols

Protocol 1: Preparation of Stable Stock and Working Solutions

This protocol is designed to minimize both hydrolysis and oxidation.

  • Solvent Selection: For a 10 mM stock solution, dissolve solid this compound (or its HCl salt) in 100% DMSO. DMSO is an aprotic solvent that will prevent hydrolysis.

  • Storage of Stock Solution: Dispense the DMSO stock into single-use aliquots in amber vials and store at ≤ -20°C. This minimizes freeze-thaw cycles and light exposure.[6][13]

  • Preparation of Aqueous Working Solution: a. Select a high-purity biological buffer (e.g., PBS, HEPES) and adjust the pH to between 7.4 and 8.0. b. (Optional but Recommended for Highest Stability) Deoxygenate the buffer by sparging with an inert gas (N₂ or Ar) for 15-20 minutes. c. Thaw a single aliquot of the DMSO stock solution. d. Dilute the stock solution into the pH-adjusted, deoxygenated buffer to your final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting your experiment.

  • Use Immediately: Use the freshly prepared aqueous working solution as soon as possible, ideally within 4-6 hours. Do not store dilute aqueous solutions.

Protocol 2: Workflow for a Quick Stability Assessment

This forced degradation workflow helps you understand how your compound behaves under your specific experimental conditions.

Caption: Workflow for assessing solution stability under experimental conditions.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere. Available at: [Link]

  • Petrović, M., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Reddy, T. S., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Available at: [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • Möhrle, H., & Dehghani, A. (1995). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform. Available at: [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]

  • Suh, J., & Chun, K. H. (1986). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. Available at: [Link]

  • Möhrle, H., & Berlitz, J. (1988). Oxidation of 2-substituted Pyrrolidines and Piperidines as Nicotine Analogues. Zeitschrift für Naturforschung B. Available at: [Link]

  • Szymański, P., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

  • Compernolle, F., et al. (1991). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Available at: [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. Available at: [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]

  • BTC. (2024). What are the storage stability of Piperidine Series compounds over time? Available at: [Link]

  • NIH PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine. Available at: [Link]

  • Papsun, D., & Krska, S. W. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

  • ResearchGate. (2015). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Available at: [Link]

  • Analytical Methods. (n.d.). Simultaneous detection of piperazines and congeners. Available at: [Link]

  • Sharma, S. M., et al. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. ResearchGate. Available at: [Link]

  • Voice, A. K. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. University of Texas at Austin. Available at: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. Available at: [Link]

  • ResearchGate. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Available at: [Link]

  • Archer, R. P., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. Available at: [Link]

  • Google Patents. (n.d.). SU892298A1 - Amine quantitative determination method.
  • Heide, M., et al. (2025). Analytical Methods. OPUS. Available at: [Link]

  • Piekarski, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride.... PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine Blends with Diamines. Available at: [Link]

  • NIH PubChem. (n.d.). 1-Phenylpiperidin-4-amine. Available at: [Link]

  • Piekarski, M., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... ResearchGate. Available at: [Link]

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Technical Support Center: Overcoming Poor Solubility of Phenylsulfonyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylsulfonyl piperidine derivatives. As a Senior Application Scientist, I understand the significant challenges posed by the poor aqueous solubility of this class of compounds. The inherent lipophilicity of the phenylsulfonyl group combined with the piperidine scaffold often leads to difficulties in achieving desired concentrations for in vitro assays and preclinical studies.[1][2] This guide provides in-depth, field-proven insights and practical troubleshooting steps to help you overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my phenylsulfonyl piperidine derivatives consistently showing poor aqueous solubility?

A1: The poor solubility of phenylsulfonyl piperidine derivatives is rooted in their molecular structure. The phenylsulfonyl group is large and hydrophobic, contributing significantly to a high logP value. While the piperidine ring contains a nitrogen atom that can be protonated, making it weakly basic, the overall molecule often remains lipophilic.[1][2][3] This dual nature means that at neutral pH, the compound is not sufficiently ionized to dissolve well in aqueous media.

Q2: What is the first and most critical step I should take to improve the solubility of my compound?

A2: The most straightforward and often highly effective initial step is pH modification .[4][5][6] Since the piperidine moiety is basic, lowering the pH of your aqueous solvent will protonate the nitrogen atom, forming a more soluble salt in situ.[1][7] We recommend creating a pH-solubility profile to identify the optimal pH for your specific derivative.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What's happening and how can I fix it?

A3: This is a classic issue known as "antisolvent precipitation." Your compound is highly soluble in the organic solvent (DMSO), but when this stock is introduced to the aqueous buffer, the DMSO concentration drops dramatically, and the buffer acts as an antisolvent, causing your compound to crash out of solution.[8]

Here are a few strategies to mitigate this:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your compound will tolerate without precipitation, typically below 1%.[1]

  • Use a cosolvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer system that contains a water-miscible organic cosolvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[5][9][10]

  • Employ stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[1]

  • Consider using solubilizing excipients: Incorporating surfactants or cyclodextrins into your final buffer can help maintain the solubility of your compound.[11][12][13]

Troubleshooting Guides

Issue 1: Compound is Insoluble Even at Low pH

If pH modification alone is insufficient, it's time to explore more advanced formulation strategies. The following decision tree can guide you through the process.

Solubility_Troubleshooting start Initial State: Poor Solubility in Aqueous Buffer ph_adjust Attempt 1: pH Adjustment (e.g., pH 2-5) start->ph_adjust check_solubility1 Sufficiently Soluble? ph_adjust->check_solubility1 cosolvent Attempt 2: Introduce a Co-solvent (e.g., Ethanol, PEG 400) check_solubility1->cosolvent No success Proceed with Experiment check_solubility1->success Yes check_solubility2 Sufficiently Soluble? cosolvent->check_solubility2 cyclodextrin Attempt 3: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) check_solubility2->cyclodextrin No check_solubility2->success Yes check_solubility3 Sufficiently Soluble? cyclodextrin->check_solubility3 solid_dispersion Advanced Strategy: Solid Dispersion (e.g., with PVP, HPMC) check_solubility3->solid_dispersion No nanosuspension Advanced Strategy: Nanosuspension check_solubility3->nanosuspension No check_solubility3->success Yes fail Re-evaluate Compound or Consult Formulation Specialist solid_dispersion->fail nanosuspension->fail Cyclodextrin_Mechanism cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex drug Phenylsulfonyl Piperidine Derivative plus1 + cd Hydrophilic Exterior Hydrophobic Cavity arrow Complexation in Water complex Enhanced Aqueous Solubility drug_in_cd Drug

Caption: Mechanism of cyclodextrin-mediated solubility.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
  • Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles. [5][11]2. Preparation of Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in water or a relevant buffer (e.g., 20% w/v HP-β-CD).

  • Addition of Compound: Slowly add your phenylsulfonyl piperidine derivative (as a solid or concentrated DMSO stock) to the cyclodextrin solution while vortexing or sonicating.

  • Equilibration: Allow the mixture to equilibrate for 1-24 hours at room temperature with continuous stirring. This allows for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Strategy 2: Amorphous Solid Dispersions

If very high drug loading is required, or if cyclodextrins are not effective, creating an amorphous solid dispersion (ASD) is a powerful technique. [14][15][16]In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix. [17][18]This prevents the drug from crystallizing and significantly increases its dissolution rate and apparent solubility. [19]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC). [18]2. Dissolution: Dissolve both your phenylsulfonyl piperidine derivative and the polymer carrier in a common volatile organic solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the drug-polymer mixture on the flask.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Reconstitution: The resulting powder can be reconstituted in water or buffer for administration.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, S., & Singh, P. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-82. [Link]

  • Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316.
  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., & Khosa, R. L. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
  • Singh, A., et al. (2011). Solid Dispersion: A Strategy for Improving the Solubility of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 1(2).
  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
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  • Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 9(5), 644-651.
  • Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of Pharmaceutical Sciences, 60(9), 1281-1302.
  • Singh, J., et al. (2015). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 6(8), 3230-3245.
  • S-H. Kim, et al. (2019). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Pharmaceutical Investigation, 49, 445–455. [Link]

  • Patel, V. R., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • Tran, P., et al. (2019). A review of solid dispersion: methods and polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 9(1), 1-11.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Bhardwaj, V., et al. (2012). Solid Dispersion: A Review on Solubility Enhancement of Poorly Soluble Drugs.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

  • Ferreira, L. A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]

  • Abbas, A. F., & Ashoor, J. A. (2023). Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. NeuroQuantology, 21(8), 101-110.
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  • Lubrizol. (2022). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

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Technical Support Center: Managing Stereoselectivity in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of piperidine derivatives. The piperidine scaffold is a privileged motif in medicinal chemistry, found in over twenty classes of pharmaceuticals.[1] The biological activity of these compounds is often intrinsically linked to their stereochemistry, making precise control over the formation of chiral centers a critical challenge.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthetic strategies effectively.

Troubleshooting Guide

This section addresses common problems encountered during the stereoselective synthesis of piperidines. Each issue is presented in a question-and-answer format, detailing potential causes and offering actionable solutions based on established chemical principles.

Issue 1: Low Diastereomeric Ratio (dr)

Q: My reaction produces the desired constitutional isomer, but the diastereomeric ratio is consistently low (e.g., <5:1 dr). What are the primary causes, and how can I improve the diastereoselectivity?

A: Low diastereoselectivity is a frequent challenge indicating that the energy difference between the competing diastereomeric transition states is minimal under your current reaction conditions. Several factors can be tuned to amplify this difference.[3]

Potential Causes & Solutions:

  • Reaction Temperature: This is one of the most critical parameters. Higher temperatures can provide sufficient energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of diastereomers.[3][4]

    • Troubleshooting Steps: Systematically lower the reaction temperature. Perform screenings at 25 °C (RT), 0 °C, -20 °C, and -78 °C. Be aware that reaction times will likely need to be extended at lower temperatures.

  • Insufficient Steric or Electronic Bias: The substrate or reagent may lack the necessary steric bulk or directing groups to effectively guide the reaction pathway.

    • Troubleshooting Steps:

      • Substrate Modification: If feasible, introduce a bulkier N-protecting group (e.g., change from Boc to Cbz or a bulkier benzyl group). The protecting group can significantly influence the conformational preferences of the ring and its transition state.[5]

      • Reagent Modification: Employ a reagent with greater steric hindrance. For reductions, switching from NaBH₄ to a bulkier reagent like L-Selectride® can dramatically improve selectivity.

  • Solvent Effects: The solvent can influence transition state geometry and stability through differential solvation.

    • Troubleshooting Steps: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile). For reactions involving metal catalysts, the coordinating ability of the solvent is particularly crucial.

  • Catalyst Choice (for Hydrogenations): In the catalytic hydrogenation of substituted pyridines or dihydropyridines, the choice of metal catalyst can dictate the facial selectivity of hydrogen delivery.

    • Troubleshooting Steps: For pyridine precursors, it has been shown that Pd/C often favors the formation of the trans-isomer, while PtO₂ (Adams' catalyst) can lead to the cis-isomer as the major product.[5][6] If you are obtaining the wrong isomer or a poor ratio, consider screening alternative catalysts.

Data Presentation: Effect of Temperature on Diastereoselectivity

The following table illustrates representative data for a hypothetical diastereoselective reduction, highlighting the impact of temperature.

EntryTemperature (°C)Diastereomeric Ratio (A:B)
125 (RT)3:1
208:1
3-4015:1
4-78>20:1
Issue 2: Poor Enantiomeric Excess (ee)

Q: I am using a well-established chiral catalyst for an asymmetric reaction, but my product has a low enantiomeric excess (ee). What factors could be compromising the catalyst's performance?

A: Low enantiomeric excess in a catalytically controlled reaction suggests that the chiral environment created by the catalyst is not effectively discriminating between the two enantiotopic faces of the substrate.[4] This can be due to catalyst integrity, reaction conditions, or substrate mismatch.

Potential Causes & Solutions:

  • Catalyst Deactivation or Impurity: The chiral catalyst may be degrading or poisoned by impurities. Many organometallic catalysts are sensitive to air and moisture.

    • Troubleshooting Steps:

      • Use Fresh Catalyst: Ensure the catalyst is from a reliable source and has been stored correctly. If possible, use a freshly opened bottle or prepare it immediately before use.

      • Inert Atmosphere: Rigorously conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware. Degas solvents if necessary.[4]

      • Purify Starting Materials: Impurities in the substrate (e.g., water, coordinating species) can inhibit or poison the catalyst.

  • Suboptimal Catalyst Loading: The concentration of the catalyst can influence the reaction. Too low a loading may result in a significant uncatalyzed "background" reaction, which is non-selective and erodes the ee.

    • Troubleshooting Steps: Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). An optimal loading will maximize the rate of the catalyzed pathway relative to any background reactions.

  • Incorrect Solvent Choice: The solvent's interaction with the catalyst-substrate complex is fundamental to achieving high enantioselectivity. A solvent that is too polar or too coordinating can interfere with the binding that defines the chiral pocket.

    • Troubleshooting Steps: Screen a variety of non-coordinating and weakly coordinating solvents. Consult the literature for the specific catalyst system you are using to identify proven solvents.[4] For example, iridium-catalyzed hydrogenations often perform well in mixtures of non-polar and chlorinated solvents like PhMe/CH₂Cl₂.[7]

  • Temperature Effects: As with diastereoselectivity, temperature is a key parameter. Lowering the temperature generally increases enantioselectivity by favoring the transition state with the lower activation energy.[4]

    • Troubleshooting Steps: Screen the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C).

Workflow: Troubleshooting Poor Stereoselectivity

The following diagram outlines a logical workflow for addressing issues of low diastereoselectivity or enantioselectivity.

G problem_node problem_node decision_node decision_node action_node action_node success_node success_node start Low ee or dr check_purity Verify Reagent/Catalyst Purity & Stability? start->check_purity purify Use Fresh Catalyst Purify Substrate Ensure Inert Conditions check_purity->purify Yes screen_temp Screen Temperature? check_purity->screen_temp No purify->screen_temp lower_temp Lower Temperature (e.g., 0°C to -78°C) screen_temp->lower_temp Yes screen_solvent Screen Solvent? screen_temp->screen_solvent No lower_temp->screen_solvent change_solvent Test Solvents of Varying Polarity & Coordinating Ability screen_solvent->change_solvent Yes optimize_reagent Modify Reagent/ Substrate? screen_solvent->optimize_reagent No change_solvent->optimize_reagent change_reagent Use Bulkier Reagent Change Protecting Group optimize_reagent->change_reagent Yes success Stereoselectivity Improved optimize_reagent->success No (Consult Lit.) change_reagent->success

Caption: General troubleshooting workflow for poor stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for controlling stereoselectivity in piperidine synthesis, and how do I choose the right one?

A: The three primary strategies are substrate control , reagent control , and catalyst control .[3] The best choice depends on the availability of chiral starting materials, the desired substitution pattern, and the scalability of the reaction.

  • Substrate Control: Utilizes existing stereocenters within the starting material to direct the formation of new ones. This is common in chiral pool synthesis , where a readily available chiral molecule (e.g., an amino acid or alkaloid) is used as the starting point.[2]

    • When to use: When a suitable and inexpensive chiral starting material is available that already contains some of the desired stereocenters.

  • Reagent Control: Employs a chiral reagent or auxiliary that temporarily attaches to the substrate, directs the stereochemical outcome of a reaction, and is then removed. Evans' chiral auxiliaries are a classic example, though less common for piperidine synthesis itself. More relevant is the use of chiral reducing agents.

    • When to use: When a reliable chiral auxiliary or stoichiometric chiral reagent is available for your specific transformation. This approach can be very powerful but is often less atom-economical than catalytic methods.

  • Catalyst Control: Uses a substoichiometric amount of a chiral catalyst (organocatalyst, transition metal complex, or enzyme) to create a chiral environment for the reaction. This is often the most efficient and versatile approach.[3]

    • When to use: This is the preferred modern strategy for most applications. Key methods include:

      • Asymmetric Hydrogenation: Reduction of pyridines, often activated as pyridinium salts, using chiral Iridium, Rhodium, or Ruthenium catalysts.[7][8][9]

      • Aza-Diels-Alder Reactions: [4+2] cycloadditions using chiral Lewis acid or organocatalysts to construct the piperidine ring with high stereocontrol.[10][11]

      • Organocatalysis: Intramolecular Michael additions or Mannich reactions catalyzed by chiral amines (e.g., prolinol derivatives) are powerful methods for constructing the ring.[2][12]

Decision Tree: Selecting a Stereocontrol Strategy

G start_node start_node decision_node decision_node strategy_node strategy_node start Start: Desired Chiral Piperidine chiral_sm Chiral Starting Material Readily Available? start->chiral_sm substrate_control Strategy: Substrate Control (Chiral Pool Synthesis) chiral_sm->substrate_control Yes catalytic_method Known Asymmetric Catalytic Method Exists? chiral_sm->catalytic_method No catalyst_control Strategy: Catalyst Control (e.g., Asymmetric Hydrogenation) catalytic_method->catalyst_control Yes reagent_control Strategy: Reagent Control (Chiral Auxiliary/ Stoichiometric Reagent) catalytic_method->reagent_control No

Caption: Decision tree for selecting a stereocontrol strategy.

Q2: My goal is to synthesize a 2-substituted chiral piperidine. What is a reliable starting point?

A: The asymmetric hydrogenation of 2-substituted pyridines is one of the most direct and powerful strategies.[7] However, the aromaticity of pyridine makes direct hydrogenation challenging. A highly effective approach involves activating the pyridine as a pyridinium salt, which makes it more susceptible to reduction and avoids catalyst inhibition by the product.[7][8]

The general process is:

  • Activation: The starting pyridine is activated, for example, by N-benzylation with benzyl bromide to form a pyridinium salt.

  • Asymmetric Hydrogenation: The salt is hydrogenated under H₂ pressure using a chiral catalyst, typically an Iridium complex with a chiral phosphine ligand (e.g., (R)-SynPhos). This step sets the stereocenter at the 2-position.

  • Deprotection: The N-benzyl group is removed, typically by hydrogenolysis, to yield the final chiral piperidine.

This method provides excellent enantioselectivities for a wide range of 2-substituted piperidines.[7]

Q3: What is the mechanistic difference between a concerted aza-Diels-Alder reaction and a stepwise Mannich-Michael pathway, and how does it affect stereoselectivity?

A: Both pathways can lead to similar piperidone products from imines and activated dienes, but the mechanism dictates the stereochemical outcome.

  • Concerted [4+2] aza-Diels-Alder: This is a pericyclic reaction where two new sigma bonds form simultaneously. The reaction proceeds through a highly ordered, cyclic transition state. This conformational rigidity typically results in high stereospecificity, where the stereochemistry of the reactants directly dictates the stereochemistry of the product.[13]

  • Stepwise Mannich-Michael Pathway: This pathway involves two distinct steps. First, a nucleophilic attack of the diene onto the imine (Mannich reaction) forms an acyclic intermediate. This is followed by a second, intramolecular ring-closing step (Michael addition). Because the intermediate is acyclic, there is a potential for bond rotation before cyclization, which can lead to a loss of stereochemical information and result in a mixture of diastereomers.[13][14]

Experimental Distinction: The reaction mechanism can often be influenced by the choice of catalyst and reaction conditions. Strong Lewis acids may favor a stepwise pathway, whereas some organocatalysts are designed to operate through a concerted transition state.[13][15] If you are observing poor diastereoselectivity in a formal aza-Diels-Alder reaction, it may be proceeding through a stepwise mechanism.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt

This protocol is adapted from methodologies described for the highly enantioselective synthesis of chiral piperidines.[7]

Objective: To synthesize an enantioenriched 2-substituted piperidine via asymmetric hydrogenation.

Materials:

  • 2-Substituted Pyridinium Bromide (Substrate 1, 0.25 mmol)

  • [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol)

  • (R)-SynPhos (3.5 mg, 0.0055 mmol)

  • Toluene/CH₂Cl₂ (1:1, anhydrous, 1.0 mL)

  • High-pressure stainless steel autoclave

  • Hydrogen gas (high purity)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

Procedure:

  • Catalyst Preparation (in a nitrogen-filled glovebox): a. To a small vial, add [{Ir(cod)Cl}₂] (1.7 mg) and (R)-SynPhos (3.5 mg). b. Add 1.0 mL of anhydrous Toluene/CH₂Cl₂ (1:1). c. Stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • Reaction Setup: a. Place the 2-substituted pyridinium salt (0.25 mmol) into a glass liner for the stainless steel autoclave. b. Using a syringe, transfer the prepared catalyst solution to the autoclave liner containing the substrate. c. Seal the autoclave securely.

  • Hydrogenation: a. Remove the autoclave from the glovebox. b. Pressurize the autoclave with hydrogen gas to 600 psi (approx. 40 bar). c. Place the autoclave in a heating block or oil bath pre-set to 28 °C. d. Stir the reaction for 20-24 hours.

  • Workup: a. After the reaction period, cool the autoclave to room temperature. b. Carefully and slowly vent the hydrogen gas in a well-ventilated fume hood. c. Open the autoclave and add saturated aqueous Na₂CO₃ solution to the reaction mixture. Stir for 15-30 minutes to quench the reaction and neutralize any acidic species. d. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 20 mL). e. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: a. Purify the crude product by flash column chromatography. b. Determine the yield. c. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.

References

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Fu, G. C., & Keller, T. E. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

  • Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link]

  • Pfaltz, A., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

  • Lashmanova, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • O'Brien, P., et al. (2000). Stereoselective Synthesis of Piperidines. Synthesis. [Link]

  • Tu, Y., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [Link]

  • Glorius, F., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition. [Link]

  • Tu, Y., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. Organic & Biomolecular Chemistry. [Link]

  • Zhou, Y.-G., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]

  • Turner, N. J., & Grogan, G. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • O'Brien, P., et al. (2005). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

  • Whiting, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Laudo, L. T. (2011). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog. [Link]

  • Rovis, T., et al. (2017). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]

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Technical Support Center: Catalyst Selection for Efficient Sulfonylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the sulfonylation of 4-aminopiperidine. The following question-and-answer-based troubleshooting guides and FAQs address specific challenges you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation reaction of 4-aminopiperidine is resulting in a very low yield. What are the primary causes and how can I fix this?

A1: Low yield is the most common issue in sulfonylation and typically stems from a few key sources. The primary culprits are the degradation of your sulfonyl chloride, suboptimal reaction conditions, or insufficient activation of the reactants.

A primary cause is the hydrolysis of the highly reactive sulfonyl chloride starting material by trace amounts of water.[1] Sulfonyl chlorides are susceptible to moisture, which converts them into the unreactive sulfonic acid.[1] Another frequent reason is the selection of an inappropriate base or solvent, which can negatively impact the amine's nucleophilicity.[1]

Here is a systematic troubleshooting workflow to diagnose and resolve low-yield issues:

Troubleshooting Workflow: Diagnosing Low Yield

LowYield_Troubleshooting cluster_reagents Verify sulfonyl chloride purity (use fresh). Check amine quality. cluster_conditions Oven-dry glassware. Use anhydrous solvents. Run under inert atmosphere (N2/Ar). [4] cluster_base Is the base strong enough? Is it sterically compatible? cluster_catalyst Add 0.1 eq. of DMAP to activate the sulfonyl chloride. [1, 22] start Low Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Ensure Anhydrous Conditions check_reagents->check_conditions Reagents OK optimize_base Step 3: Optimize Base Selection check_conditions->optimize_base Conditions Dry add_catalyst Step 4: Introduce a Nucleophilic Catalyst optimize_base->add_catalyst Base Optimized, Yield Still Low success Yield Improved add_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

Solutions & Explanations:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and the use of anhydrous solvents is mandatory to minimize the hydrolysis of the sulfonyl chloride.[1] It is best practice to conduct these reactions under an inert atmosphere, such as nitrogen or argon.

  • Use a Nucleophilic Catalyst: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. DMAP is a superior nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[2][3] This intermediate is much more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself, thereby lowering the overall activation energy of the reaction.[2][4]

  • Optimize the Base: The base neutralizes the HCl generated during the reaction.[5] Tertiary amines like triethylamine (TEA) or pyridine are common choices. For sterically hindered substrates, a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine may be more effective.[5][6]

Q2: I am observing a significant amount of a di-sulfonylated byproduct. How can I improve selectivity for the desired mono-sulfonamide?

A2: This is a classic challenge when working with primary amines like 4-aminopiperidine. Di-sulfonylation occurs because the nitrogen proton of the initially formed mono-sulfonamide is acidic. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion that attacks a second molecule of sulfonyl chloride.[5]

Reaction Pathway: Mono- vs. Di-sulfonylation

Sulfonylation_Pathways RNH2 4-Aminopiperidine (R-NH₂) Mono Desired Product (R-NH-SO₂R') RNH2->Mono + R'-SO₂Cl (Step 1: Desired) RSO2Cl Sulfonyl Chloride (R'-SO₂Cl) Anion Sulfonamide Anion (R-N⁻-SO₂R') Mono->Anion + Base (Deprotonation) Di Di-sulfonated Byproduct (R-N(SO₂R')₂) Anion->Di + R'-SO₂Cl (Step 2: Undesired) Base Base

Caption: Competing reaction pathways leading to mono- and di-sulfonylation.

Strategies to Promote Mono-Sulfonylation:

  • Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine over a prolonged period (e.g., 30-60 minutes). This strategy keeps the concentration of the sulfonyl chloride low at any given moment, ensuring it is more likely to react with the more abundant and more nucleophilic starting amine rather than the less reactive sulfonamide anion.[1][5]

  • Control Reaction Temperature: Perform the addition at a reduced temperature (0 °C or lower).[5] Lowering the temperature decreases the rate of both reactions but often has a greater suppressive effect on the undesired di-sulfonylation side reaction.

  • Modify Base Conditions: The choice of base is critical.

    • Weaker Bases: Consider using a weaker or more sterically hindered base like pyridine or 2,6-lutidine. These are less efficient at deprotonating the mono-sulfonamide product compared to stronger bases like TEA.[5]

    • Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to neutralize the generated HCl without creating a highly basic environment that promotes deprotonation of the product.

Q3: Which catalyst and base combination is best for my reaction? DMAP, Pyridine, or Triethylamine?

A3: The optimal choice depends on the reactivity of your specific sulfonyl chloride and the need to control side reactions.

  • 4-Dimethylaminopyridine (DMAP): Should be used as a nucleophilic catalyst in sub-stoichiometric amounts (0.05-0.2 eq.). It is not typically used as the primary acid scavenger. DMAP is exceptionally effective for sluggish reactions or with sterically hindered amines because it forms a highly reactive intermediate.[2][4][7] Its use is strongly recommended to improve reaction rates and efficiency.[3]

  • Pyridine vs. Triethylamine (TEA) as the Base: This choice involves a trade-off between basicity and nucleophilicity.

    • Triethylamine (TEA) is a stronger base (pKa of conjugate acid ~10.7) than pyridine.[8] Its sp3-hybridized nitrogen lone pair is more available for protonation.[8] It is a common and effective acid scavenger.

    • Pyridine is a weaker base (pKa of conjugate acid ~5.2) and can also act as a nucleophilic catalyst, though it is far less effective than DMAP.[8][9] For reactions prone to di-sulfonylation, the weaker basicity of pyridine can be advantageous.[5]

Recommendation: For a standard sulfonylation of 4-aminopiperidine, a robust starting point is to use Triethylamine (1.5 eq.) as the base in combination with a catalytic amount of DMAP (0.1 eq.) . If di-sulfonylation becomes an issue, switch to Pyridine as the base.

Base / Catalyst Role pKa (Conjugate Acid) Key Characteristics When to Use
Triethylamine (TEA) Stoichiometric Base~10.7Strong, non-nucleophilic, sterically accessible base.[10]General purpose acid scavenger for most sulfonylation reactions.
Pyridine Stoichiometric Base~5.2Weaker base, can act as a mild nucleophilic catalyst.[8][10]When di-sulfonylation is a problem; its lower basicity helps prevent deprotonation of the product.
DIPEA / 2,6-Lutidine Stoichiometric Base~10.7 / ~6.7Non-nucleophilic, sterically hindered bases.For highly reactive sulfonyl chlorides or sensitive substrates to minimize side reactions.[5]
4-DMAP Nucleophilic Catalyst~9.7Highly nucleophilic, superior catalyst. Forms a reactive intermediate with sulfonyl chlorides.[2][4]Routinely add 5-10 mol% to accelerate reactions, especially with unreactive substrates.[11]

Experimental Protocol: General Procedure for the Sulfonylation of 4-Aminopiperidine

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • 4-Aminopiperidine (1.0 mmol, 1.0 eq.)

  • Sulfonyl chloride of choice (1.05 mmol, 1.05 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.5 mmol, 1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq.)

  • Standard workup and purification reagents (water, brine, Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 4-aminopiperidine (1.0 mmol) and DMAP (0.1 mmol). Dissolve the solids in anhydrous DCM (~0.1 M concentration).

  • Add Base: Add triethylamine (1.5 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the sulfonyl chloride (1.05 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump or dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the pure mono-sulfonamide.[5]

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017).
  • Technical Support Center: Sulfonyl
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017).
  • Common issues in sulfonamide synthesis and solutions. BenchChem.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023).
  • Which of the following is more basic, pyridine or triethyamine? (2017). Quora.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][2][7] Oxazine-4-On Derivatives. (2018). ResearchGate.

  • Troubleshooting common issues in sulfonamide bond form
  • Technical Support Center: Optimizing Sulfonyl

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Byproduct formation in the synthesis of N-arylsulfonylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-arylsulfonylpiperidines. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this important class of compounds. Here, we will address common challenges, delve into the underlying chemical principles, and provide robust troubleshooting strategies to help you navigate the intricacies of this reaction and minimize byproduct formation.

Introduction: The Synthetic Landscape

The reaction of an arylsulfonyl chloride with piperidine is a cornerstone of sulfonamide synthesis. While seemingly straightforward, this nucleophilic substitution reaction is often accompanied by side reactions that can complicate purification and reduce yields. A thorough understanding of the reaction mechanism and the factors influencing byproduct formation is crucial for successful and reproducible synthesis.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, providing you with the knowledge to not only solve immediate problems but also to proactively design more efficient synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is sluggish and gives a low yield of the desired N-arylsulfonylpiperidine. What are the primary factors to investigate?

Low conversion is a common issue that can often be traced back to the quality of reagents and the reaction conditions.

Core Principles: The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the arylsulfonyl chloride. The efficiency of this process is highly dependent on the reactivity of both coupling partners and the presence of any competing reactants, such as water.

Troubleshooting Steps:

  • Assess Reagent Quality:

    • Arylsulfonyl Chloride: This is the most common culprit. Arylsulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding and unreactive arylsulfonic acid.[1]

      • Verification: Use a freshly opened bottle of the arylsulfonyl chloride or purify it by recrystallization or distillation before use. An IR spectrum can be informative; the presence of a broad O-H stretch may indicate significant hydrolysis to the sulfonic acid.

    • Piperidine: Ensure the piperidine is pure and dry. While less of an issue than with the sulfonyl chloride, wet piperidine can introduce water into the reaction.

    • Solvent and Base: Use anhydrous solvents (e.g., dichloromethane, THF) and ensure any amine base (e.g., pyridine, triethylamine) is dry.

  • Optimize Reaction Conditions:

    • Temperature: The reaction is typically performed at 0 °C to room temperature.[1] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be beneficial. However, be aware that higher temperatures can also accelerate side reactions.

    • Stoichiometry: A slight excess of piperidine (1.1-1.2 equivalents) can help to ensure complete consumption of the more valuable arylsulfonyl chloride.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with atmospheric moisture.[1]

FAQ 2: I'm observing a significant amount of a water-soluble byproduct that complicates my aqueous work-up. What is it and how can I avoid it?

This is a classic sign of arylsulfonyl chloride hydrolysis.

Causality: The primary byproduct in many N-arylsulfonylpiperidine syntheses is the corresponding arylsulfonic acid. This is formed by the reaction of the arylsulfonyl chloride with water. This reaction is often faster than the desired reaction with piperidine, especially if significant moisture is present.

Hydrolysis

Prevention and Mitigation:

  • Rigorous Anhydrous Technique: The most effective preventative measure is to meticulously dry all glassware, use anhydrous solvents, and handle reagents under an inert atmosphere.

  • Order of Addition: Adding the arylsulfonyl chloride slowly to a solution of piperidine and a non-nucleophilic base can favor the desired reaction over hydrolysis.

  • Schotten-Baumann Conditions: This method utilizes a two-phase system (e.g., dichloromethane and water) with an inorganic base (e.g., NaOH, K2CO3) in the aqueous phase.[2][3] The base neutralizes the HCl byproduct as it is formed, and the reaction occurs at the interface or in the organic phase. While seemingly counterintuitive to have water present, the high concentration of the amine in the organic phase can favor the desired reaction. However, this method is not without its own potential for hydrolysis if the reaction is slow.

Work-up Strategy:

If a significant amount of arylsulfonic acid has formed, it can be removed during the work-up:

  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The arylsulfonic acid will be deprotonated to the water-soluble arylsulfonate salt and partition into the aqueous layer.

  • Follow with a water wash and then a brine wash to remove residual salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

FAQ 3: I am using pyridine as a base and my reaction seems to have a different reaction profile, and I'm concerned about side reactions with the base itself. Is this a valid concern?

Yes, this is an important consideration. Pyridine is not just a simple acid scavenger in this reaction; it can act as a nucleophilic catalyst.

Mechanistic Insight: Unlike sterically hindered tertiary amines such as triethylamine or diisopropylethylamine (Hünig's base), pyridine can act as a nucleophile and attack the sulfonyl chloride to form an N-arylsulfonylpyridinium salt.[4][5] This salt is a highly reactive intermediate and is often the true sulfonating agent in the reaction.

Pyridine_Catalysis

Implications of N-Arylsulfonylpyridinium Salt Formation:

  • Increased Reactivity: The N-arylsulfonylpyridinium salt is often more reactive than the parent sulfonyl chloride, which can lead to a faster reaction.

  • Potential for Side Reactions: While generally beneficial, this highly reactive intermediate can also react with other nucleophiles present in the reaction mixture. If the arylsulfonyl chloride is added too quickly or if there are other nucleophilic functional groups on the starting materials, this can lead to a more complex product mixture.

Troubleshooting Guide: Pyridine vs. Triethylamine

FeaturePyridineTriethylamineRationale & Expert Insights
Mechanism Nucleophilic catalysis (forms reactive intermediate)Non-nucleophilic base (acid scavenger)Pyridine's nucleophilicity can be advantageous for less reactive sulfonyl chlorides. Triethylamine is a simple proton sponge.
Basicity Weaker base (pKa of conjugate acid ~5.2)[6]Stronger base (pKa of conjugate acid ~10.7)[6]Triethylamine is more effective at scavenging the generated HCl.
Steric Hindrance Less hinderedMore hinderedTriethylamine is less likely to participate in nucleophilic side reactions.
Potential Byproducts Can form N-arylsulfonylpyridinium salts.[5]Can form triethylammonium salts which may precipitate.[7]The formation of insoluble salts with triethylamine can sometimes complicate reaction monitoring and work-up.

Recommendation: For simple, unhindered piperidines and reactive arylsulfonyl chlorides, triethylamine is often a reliable and straightforward choice. If the reaction is sluggish, pyridine can be a good alternative to accelerate the reaction through nucleophilic catalysis.

FAQ 4: My TLC plate shows multiple spots, even after a basic wash. What other byproducts could be present and how do I characterize them?

While hydrolysis is the most common side reaction, other possibilities should be considered, especially under forcing conditions or with complex substrates.

Potential, Less Common Byproducts:

  • Unreacted Piperidine: If the reaction has not gone to completion, residual piperidine will be present.

  • N,N'-Sulfonyldi-piperidine (from primary amine impurity): If the piperidine starting material is contaminated with a primary amine, a bis-sulfonated product could form, although this is rare with piperidine itself.

  • Products of Ring Opening/Rearrangement: While not commonly reported under standard sulfonylation conditions, highly forcing conditions (e.g., high heat, very strong bases) could potentially lead to degradation of the piperidine ring, though this is highly unlikely in most synthetic protocols.

Troubleshooting and Characterization:

Thin Layer Chromatography (TLC) Analysis:

CompoundTypical Rf ValueVisualization
N-Arylsulfonylpiperidine (Product) IntermediateUV active (if aryl group is a chromophore). Stains with permanganate or PMA.[8][9]
Arylsulfonyl Chloride (Starting Material) Higher than productUV active. May streak due to reactivity on silica gel.
Piperidine (Starting Material) Low (polar)Does not show under UV. Stains with ninhydrin (if available) or permanganate.[10]
Arylsulfonic Acid (Byproduct) Baseline (very polar)UV active. Streaks significantly on silica gel.

Note: Rf values are highly dependent on the eluent system. A common eluent system for this class of compounds is a mixture of hexanes and ethyl acetate.

Purification Strategy:

Flash column chromatography is the most effective method for separating the desired product from byproducts and unreacted starting materials.

Typical Column Chromatography Protocol:

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column. This generally gives better separation than loading as a concentrated solution.

  • Eluent System: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

Experimental Protocols

General Protocol for the Synthesis of N-Arylsulfonylpiperidine

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Arylsulfonyl chloride (1.0 eq)

  • Piperidine (1.1 eq)

  • Anhydrous triethylamine (1.5 eq) or pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add piperidine (1.1 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the arylsulfonyl chloride (1.0 eq) to the stirred solution.

  • Add the anhydrous triethylamine or pyridine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess piperidine and base), saturated sodium bicarbonate solution (to remove any sulfonic acid), and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Manolikakes, G. Base-mediated C4-selective C H-sulfonylation of pyridine. ChemRxiv2022 . [Link]

  • Adamiak, R. W., et al. New, ionic side-products in oligonucleotide synthesis: formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts. Nucleic Acids Research1985 , 13 (8), 2989–3003. [Link]

  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science2021 , 12 (15), 5536-5542. [Link]

  • PubChem. Benzenesulfonyl chloride. [Link]

  • Tikhanova, O. A., et al. Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. Chemistry – A European Journal2024 . [Link]

  • Quora. Which of the following is more basic, pyridine or triethylamine? [Link]

  • Thin Layer Chromatography. [Link]

  • King, J. F., et al. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry1996 , 74 (11), 2139-2147. [Link]

  • Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]

  • Robertson, R. E., & Laughton, P. M. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry1957 , 35 (11), 1319-1330. [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications2022 , 13 (1), 1-10. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • TLC Visualization Methods. [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry2023 , 88 (6), 3634-3642. [Link]

  • Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry2004 , 40 (5), 733-739. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences2023 , 24 (3), 2937. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Reddit. Using Pyridine vs. Triethylamine. [Link]

  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. RSC Advances2020 , 10 (34), 20268-20275. [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers2018 , 5 (11), 1786-1809. [Link]

  • Pyridinium Salts: From synthesis to reactivity and applications. Organic Chemistry Frontiers2018 , 5 (11), 1786-1809. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules2011 , 16 (10), 8563-8573. [Link]

  • YouTube. Visualizing a TLC plate. [Link]

  • ResearchGate. Can triethylamine/pyridine be used in the synthesis of Labetalol? [Link]

  • Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters2018 , 20 (16), 4838-4842. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters2020 , 22 (23), 9182-9187. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development2009 , 13 (5), 875-879. [Link]

  • Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 11982 , 1517-1521. [Link]

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Technical Support Center: Optimizing Purification Protocols for Polar Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, basic molecules. Piperidine moieties are prevalent in pharmaceuticals, making their efficient and effective purification a critical step in drug discovery and development.[1] This document provides in-depth troubleshooting advice, detailed protocols, and a comparative analysis of chromatographic techniques to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of polar piperidine compounds.

Q1: Why does my polar piperidine compound show severe peak tailing in reversed-phase HPLC?

Peak tailing is the most frequent issue and is primarily caused by secondary interactions between the basic piperidine nitrogen and acidic residual silanols on the surface of silica-based stationary phases.[2][3][4] At mid-range pH, these silanols are ionized (negatively charged) and can strongly interact with the protonated (positively charged) piperidine, leading to a secondary retention mechanism that results in tailing peaks.[4][5]

Q2: What is the quickest way to improve the peak shape of my basic compound?

The fastest approach is to modify the mobile phase. Lowering the pH to below 3 protonates the silanol groups, minimizing unwanted ionic interactions.[2][4] Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.[6] However, modern, high-purity, end-capped columns are often a better long-term solution.[3][6]

Q3: My highly polar piperidine compound has no retention on a C18 column. What should I do?

This is a common problem as highly polar compounds have little affinity for the non-polar C18 stationary phase and elute quickly.[7][8] You have several options:

  • Switch to a polar-compatible reversed-phase column: Use a column with a polar-embedded group or one designed for use with 100% aqueous mobile phases.[9]

  • Use Ion-Pair Chromatography (IPC): Add an ion-pairing reagent to the mobile phase to form a neutral, more hydrophobic complex with your analyte, thereby increasing retention.[10][11]

  • Change the chromatography mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for retaining and separating very polar compounds.[12][13][14]

Q4: How do I choose the correct mobile phase pH for my piperidine compound?

The pH of the mobile phase dictates the ionization state of your analyte and the stationary phase, which significantly impacts retention and peak shape.[15][16] For basic compounds like piperidines, using a high pH (at least 2 units above the analyte's pKa) will neutralize the molecule, increasing its hydrophobicity and retention in reversed-phase chromatography.[16] Conversely, a low pH (below 3) can improve peak shape by neutralizing surface silanols.[2][17] It is crucial to select a pH that is compatible with your column's stability range.[15]

Q5: My compound recovery is low. What are the potential causes?

Low recovery of polar basic compounds can stem from irreversible adsorption to active sites on the column or within the HPLC system (e.g., stainless steel tubing, frits).[13] This is particularly prevalent at low concentrations. Another cause can be the degradation of the compound on the column if the stationary phase is not suitable.

Troubleshooting Guide: From Problem to Protocol

This section provides a deeper dive into common problems, explaining the underlying causes and offering step-by-step solutions.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing compromises resolution and quantification accuracy.[5] It is most often a symptom of undesirable secondary chemical interactions or physical issues within the system.

Causality Analysis:

  • Silanol Interactions: The primary chemical cause for basic compounds. Free silanol groups on the silica surface become deprotonated and negatively charged at pH > 3, leading to strong electrostatic interactions with protonated basic analytes like piperidines.[4]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[2]

  • Extra-Column Effects: Physical issues like dead volume from improper tubing connections or a void at the column inlet can cause band broadening and tailing.[2]

Solutions & Protocols:

  • Mobile Phase Optimization:

    • pH Adjustment: The goal is to control the ionization of both the analyte and the stationary phase. For basic compounds, either work at low pH (<3) to protonate silanols or high pH (>8) to neutralize the analyte.[4][17]

    • Use of Additives:

      • Competitive Bases: Additives like Triethylamine (TEA) compete with the basic analyte for active silanol sites.[6]

      • Buffers: Using a buffer (e.g., formate, acetate) helps maintain a stable pH across the column, which is crucial for reproducibility.[3][18]

  • Stationary Phase Selection:

    • Modern Columns: Use high-purity, Type B silica columns that have fewer metal impurities and active silanols.[6]

    • End-Capped Columns: These columns have been chemically treated to block a majority of the residual silanol groups, significantly reducing secondary interactions.[3][4]

    • Specialized Phases: Consider columns with polar-embedded groups or hybrid particle technology that shield the silica surface and are stable across a wider pH range.[3][19]

  • Prepare Buffers: Prepare aqueous mobile phase buffers at different pH values (e.g., pH 2.5 with formic acid, pH 7 with phosphate, pH 10 with ammonium formate). Ensure the chosen buffer has effective capacity at the target pH.[17]

  • Column Selection: Use a pH-stable column (e.g., a hybrid-silica or polymer-based column) for screening across a wide pH range.[17]

  • Initial Gradient: Run a standard scouting gradient (e.g., 5-95% Acetonitrile in buffered mobile phase over 10 minutes) at each pH condition.

  • Analyze Results: Evaluate the chromatograms for retention time, peak shape (asymmetry), and resolution.

  • Optimization: Select the pH that provides the best overall chromatography and fine-tune the gradient to optimize the separation.

Problem 2: Insufficient Retention in Reversed-Phase

Highly polar piperidines often lack the hydrophobicity to interact with traditional C18 phases, resulting in elution at or near the void volume.[7][8]

Causality Analysis: The fundamental principle of reversed-phase chromatography is the partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[10] Highly polar analytes are more soluble in the mobile phase and thus have minimal interaction with the stationary phase.

Solutions & Protocols:

  • Alternative Chromatography Modes: When reversed-phase is unsuitable, switching modes is the most effective strategy.

Chromatography ModePrincipleBest ForKey Considerations
Reversed-Phase (RP) Partitioning based on hydrophobicity.Non-polar to moderately polar compounds.Poor retention for very polar compounds.[8]
Ion-Pair Chromatography (IPC) Adds a charged reagent to the mobile phase, which pairs with the oppositely charged analyte to form a neutral, retained complex.[10][11][20]Charged polar compounds that are poorly retained in RP.Can suppress MS signal; column equilibration can be slow.[9][20]
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. Uses high organic mobile phase.[14][21]Very polar and hydrophilic compounds.[12][13]Requires careful equilibration; sample solvent must match mobile phase.[13]
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the main mobile phase with an organic co-solvent.Polar compounds, chiral separations.[22][]"Greener" technique with reduced solvent usage; requires specialized equipment.[22]
  • Column Selection: Choose a HILIC stationary phase (e.g., unbonded silica, amide, or zwitterionic).[14][19][21]

  • Mobile Phase: The weak solvent is high percentage acetonitrile (>80%), and the strong solvent is an aqueous buffer (e.g., 10 mM ammonium formate).

  • Sample Diluent: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 90:10 ACN:Water) to ensure good peak shape.[13]

  • Equilibration: Equilibrate the column with the initial mobile phase for an extended period (15-30 column volumes) to ensure a stable water layer forms.[13]

  • Gradient Elution: Start with a high organic concentration (e.g., 95% ACN) and run a gradient by increasing the aqueous component (e.g., to 50% ACN).[14]

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune selectivity and retention.

Visualization of Workflows

Diagrams can simplify complex decision-making processes in method development and troubleshooting.

Caption: Decision tree for selecting a purification strategy.

References

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  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023). Crawford Scientific. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. [Link]

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  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.. [Link]

  • pH – Why Is It Critical To Your Mobile Phase Method Development? (2020). Phenomenex Blog. [Link]

  • Achiral SFC Columns. (n.d.). Element Lab Solutions. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Blog. [Link]

  • Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. (n.d.). Waters Corporation. [Link]

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  • Dolan, J.W. (2008). Ion Pairing — Blessing or Curse? LCGC International. [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]

  • Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. (2023). YouTube. [Link]

  • Kéki, S., et al. (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe/3 SFC/how-good-is-sfc-for-polar-analytes/31338]([Link] SFC/how-good-is-sfc-for-polar-analytes/31338)

  • Kumar, P. (2017). Ion Pair Chromatography: A Critical Perspective. MedCrave online. [Link]

  • Retaining Polar Compounds. (2001). LCGC Europe. [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2013). ResearchGate. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification. (2021). The Journal of Organic Chemistry. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (n.d.). Agilent. [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). LabRulez LCMS. [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2007). LCGC International. [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? (2017). Waters Blog. [Link]

  • (PDF) Piperidine and piperine: extraction and content assessment in black pepper. (2015). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Validation of Synthesized 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of safety and efficacy. 1-(phenylsulfonyl)piperidin-4-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact the quality of the final drug substance. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of synthesized this compound, juxtaposed with a common alternative, 1-benzoyl-piperidin-4-amine. By understanding the nuances of these validation techniques, researchers can ensure the integrity of their synthetic pathways and the reliability of their final products.

The Criticality of Purity Validation

Impurities in pharmaceutical intermediates can originate from starting materials, by-products of the primary reaction, side reactions, degradation products, or residual solvents.[1][2] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, underscoring the necessity for robust analytical control.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3]

This guide will delve into the practical application of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the purity validation of this compound and its benzoyl analogue.

Synthesis and Potential Impurities: A Tale of Two Protecting Groups

The purity validation strategy is intrinsically linked to the synthetic route and the potential impurities that may arise. Both this compound and 1-benzoyl-piperidin-4-amine are typically synthesized from a common precursor, 4-aminopiperidine or its derivatives. The key difference lies in the choice of the N-protecting group: a phenylsulfonyl group versus a benzoyl group. This choice influences not only the reaction conditions but also the potential impurity profile.[4][5]

Synthesis of this compound:

A common route involves the reaction of a 4-aminopiperidine derivative (often with the amino group protected) with benzenesulfonyl chloride in the presence of a base.[6] Alternatively, starting from ethyl isonipecotate, reaction with benzenesulfonyl chloride is followed by conversion of the ester to a carbohydrazide and subsequent transformations.[6]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 4-aminopiperidine or benzenesulfonyl chloride.

  • By-products: Di-sulfonated piperidine derivatives, or products from side reactions of the sulfonyl chloride.

  • Degradation Products: Hydrolysis of the sulfonamide bond under certain pH and temperature conditions.

Synthesis of 1-benzoyl-piperidin-4-amine:

This analogue is typically prepared by reacting a 4-aminopiperidine derivative with benzoyl chloride or benzoic anhydride.[7]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 4-aminopiperidine or benzoyl chloride.

  • By-products: Di-acylated piperidine derivatives.

  • Degradation Products: Hydrolysis of the amide bond, which is generally more susceptible to cleavage than the sulfonamide bond.[4]

cluster_synthesis General Synthetic Pathway 4-Aminopiperidine_Derivative 4-Aminopiperidine Derivative Target_Sulfonyl This compound 4-Aminopiperidine_Derivative->Target_Sulfonyl Reaction Alternative_Benzoyl 1-benzoyl-piperidin-4-amine 4-Aminopiperidine_Derivative->Alternative_Benzoyl Reaction Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Target_Sulfonyl Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Alternative_Benzoyl

Figure 1. Simplified synthetic pathways for the target compound and its alternative.

Comparative Analysis of Purity Validation Techniques

A multi-faceted analytical approach is essential for a comprehensive purity assessment. The following sections compare the application of HPLC, GC-MS, and NMR for the two subject compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry.[8] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the main compound from its process-related impurities and degradation products.

Method Development Considerations:

  • Column: A C18 column is a common starting point for the separation of these moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of impurities with varying polarities.

  • Detection: UV detection is suitable for both compounds due to the presence of the aromatic phenyl group. The detection wavelength should be optimized for maximum sensitivity for both the main peak and potential impurities.

Comparative Performance:

FeatureThis compound1-benzoyl-piperidin-4-amineRationale
Retention Time Generally shorterGenerally longerThe sulfonyl group is more electron-withdrawing than the carbonyl group, making the overall molecule slightly more polar.[9]
Peak Tailing Less proneMore proneThe amide proton in the benzoyl derivative can interact more strongly with residual silanols on the silica-based column.
Sensitivity GoodGoodBoth possess a strong chromophore for UV detection.

Protocol 1: RP-HPLC Method for Purity Determination

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

cluster_hplc HPLC Purity Validation Workflow Sample_Prep Sample Preparation (1 mg/mL) HPLC_Analysis RP-HPLC Analysis (C18 Column, Gradient Elution) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (UV Detection at 220 nm) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Purity Calculation Data_Acquisition->Peak_Integration Impurity_Identification Impurity Identification (if standards available) Peak_Integration->Impurity_Identification cluster_purity_validation Comprehensive Purity Validation Strategy Synthesized_Compound Synthesized Intermediate HPLC HPLC (Purity, Non-volatile Impurities) Synthesized_Compound->HPLC GC_MS GC-MS (Volatile Impurities, Residual Solvents) Synthesized_Compound->GC_MS NMR NMR (Structural Confirmation, qNMR) Synthesized_Compound->NMR Purity_Report Comprehensive Purity Report HPLC->Purity_Report GC_MS->Purity_Report NMR->Purity_Report

Sources

A Definitive Guide to the Structural Characterization of 1-(phenylsulfonyl)piperidin-4-amine by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural verification of novel or synthesized compounds is a cornerstone of scientific rigor. 1-(phenylsulfonyl)piperidin-4-amine, a key building block in the synthesis of various pharmacologically active agents, is no exception. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides a foundational snapshot of a molecule's proton and carbon framework, its utility diminishes with increasing structural complexity, often leading to ambiguous or overlapping signals.[1][2]

This guide provides an in-depth, expert-led walkthrough of the application of two-dimensional (2D) NMR spectroscopy for the complete and confident structural elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Power of Two Dimensions: Overcoming 1D NMR Limitations

The core challenge with 1D NMR in molecules like this compound is signal overlap, particularly in the aliphatic region of the piperidine ring. 2D NMR elegantly solves this by spreading the spectral information across two frequency axes, revealing correlations between different nuclei.[1][3][4] This allows us to map the molecular puzzle piece by piece. For this analysis, we rely on a powerful trio of experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[5][6][7] It is the primary tool for tracing out the proton-proton connectivity within a spin system, such as the protons on the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps protons directly to the carbon atom they are attached to.[4][8][9][10] It provides a definitive, one-bond ¹H-¹³C correlation, allowing us to assign each carbon atom that bears a proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to assembling the complete molecular structure. It reveals long-range correlations between protons and carbons, typically over two to four bonds.[9][10][11][12] This allows us to connect different spin systems and, crucially, to identify and place quaternary (non-protonated) carbons.

Experimental Workflow: From Sample to Spectrum

Achieving high-quality, interpretable data begins with meticulous sample preparation and a logical experimental approach. The following protocol is designed to be a self-validating system for robust results.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis a Weigh 10-15 mg of This compound b Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Filter solution through glass wool into a clean 5 mm NMR tube b->c d Cap the tube and label clearly c->d e Acquire 1D ¹H Spectrum (Verify sample integrity) d->e f Acquire 1D ¹³C{¹H} Spectrum (Identify all carbon environments) e->f g Acquire 2D ¹H-¹H COSY (Establish proton spin systems) f->g h Acquire 2D ¹H-¹³C HSQC (Assign protonated carbons) g->h i Acquire 2D ¹H-¹³C HMBC (Connect fragments & assign quaternary carbons) h->i j Process and reference all spectra i->j k Analyze COSY to map piperidine ring protons j->k l Use HSQC to correlate ¹H and ¹³C assignments k->l m Use HMBC to connect phenyl and piperidine moieties l->m n Finalize all assignments and confirm molecular structure m->n

Caption: Standard workflow for 2D NMR structural elucidation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Solvent Choice: The choice of a deuterated solvent is critical to avoid overwhelming solvent signals and to provide a lock for the spectrometer.[13][14] this compound contains an amine group and a sulfonyl group, suggesting moderate polarity. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of compounds and its residual proton peak (~2.50 ppm) is less likely to interfere with key signals compared to chloroform-d (~7.26 ppm), which could obscure the aromatic region.[14][15][16]

    • Concentration: A concentration of 10-15 mg in approximately 0.7 mL of solvent is typically sufficient for obtaining good signal-to-noise in a reasonable time on a modern 400-600 MHz spectrometer.[17][18]

    • Filtration: It is imperative to filter the sample solution into the NMR tube.[18] Suspended particulate matter disrupts the magnetic field homogeneity, leading to broad lines and poor spectral resolution.[13] A simple plug of glass wool or cotton in a Pasteur pipette is effective.

  • Data Acquisition:

    • All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Begin by acquiring standard 1D ¹H and ¹³C{¹H} spectra. These serve as a quality control check and provide the axes for the 2D plots.

    • Proceed to acquire the 2D spectra (COSY, HSQC, HMBC) using standard, manufacturer-provided pulse programs. These are routine experiments that require minimal setup beyond referencing the appropriate 1D spectra.

Data Interpretation: Assembling the Molecular Structure

Let's walk through the process of assigning the structure of this compound based on hypothetical, yet realistic, 2D NMR data.

Structure for Assignment:

Structure of this compound with atom numbering
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)
Atom Number¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
1'--138.5
2'/6'7.75d129.5
3'/5'7.60t126.8
4'7.68t132.7
2/6 (axial)2.55m46.5
2/6 (eq)3.45m46.5
3/5 (axial)1.25m33.0
3/5 (eq)1.75m33.0
42.80m48.0
NH₂1.50br s-
Step 1: Trace the Piperidine Ring with COSY

The COSY spectrum reveals proton-proton couplings. We would expect to see correlations that map the connectivity around the piperidine ring.

Table 2: Expected Key COSY Correlations
Correlating ProtonsInterpretation
H2/H6 ↔ H3/H5Confirms the connectivity between the protons at positions 2 and 3 (and their symmetric equivalents).
H3/H5 ↔ H4Shows that the protons at position 3 are coupled to the single proton at position 4.

By starting at any proton on the piperidine ring and "walking" through the COSY cross-peaks, we can trace the entire H2-H3-H4-H5-H6 spin system, confirming the integrity of the six-membered ring.

Step 2: Link Protons to Carbons with HSQC

The HSQC spectrum definitively links each proton signal to the carbon it is directly attached to.

Table 3: Expected Key HSQC Correlations
¹H Signal (ppm)¹³C Signal (ppm)Assignment
7.75129.5C2'/H2' & C6'/H6'
7.60126.8C3'/H3' & C5'/H5'
7.68132.7C4'/H4'
2.55 / 3.4546.5C2/H2 & C6/H6
1.25 / 1.7533.0C3/H3 & C5/H5
2.8048.0C4/H4

This experiment leaves no ambiguity in assigning the protonated carbons. Note that the quaternary carbon, C1', will be absent from the HSQC spectrum as it has no attached protons.

Step 3: Connect the Fragments with HMBC

The HMBC spectrum provides the final, crucial links by showing correlations over 2-3 bonds. This allows us to connect the phenylsulfonyl group to the piperidine ring.

Table 4: Expected Key HMBC Correlations
ProtonCorrelates to Carbon(s)Interpretation
H2'/H6'C4', C1'Confirms connectivity within the phenyl ring and to the quaternary carbon.
H2/H6C3/C5, C1'Crucial correlation: The 3-bond coupling from the piperidine H2/H6 protons to the phenyl C1' carbon unambiguously connects the two rings via the sulfonyl group.
H4C2/C6, C3/C5Confirms the position of the methine proton within the piperidine ring.

The HMBC data bridges the gap between the isolated spin systems. The correlation from the piperidine protons (H2/H6) to the phenyl quaternary carbon (C1') is the definitive piece of evidence that validates the entire molecular structure.

Caption: Key COSY and HMBC correlations confirming the structure.

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful, a multi-technique approach provides the most robust characterization.

TechniqueStrengthsLimitationsRole in Analysis
2D NMR Provides complete, unambiguous solution-state structure and atomic connectivity.Lower sensitivity than MS; cannot be used for insoluble compounds.Primary tool for detailed structural elucidation.
Mass Spectrometry (MS) Excellent sensitivity; provides accurate molecular weight and elemental composition.Does not provide direct information on atomic connectivity or stereochemistry.Confirms molecular formula and sample purity.
X-ray Crystallography Provides the definitive solid-state structure with precise bond lengths and angles.Requires a high-quality single crystal, which can be difficult or impossible to grow.The "gold standard" for absolute structure, but not always feasible.
Infrared (IR) Spectroscopy Quickly identifies the presence of key functional groups (e.g., N-H, S=O).Provides no information on the overall molecular skeleton or connectivity.A rapid, complementary technique to confirm functional groups.

Conclusion

The structural characterization of this compound is efficiently and unambiguously achieved through a systematic application of 2D NMR spectroscopy. By logically combining the through-bond connectivity information from COSY and the one-bond and long-range heteronuclear correlations from HSQC and HMBC, a complete and self-validating structural assignment can be made with the highest degree of confidence. This methodical approach not only ensures the identity and purity of the compound but also upholds the principles of scientific integrity essential for advanced research and drug development.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
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A Comparative Guide to the Biological Activity of 1-(Phenylsulfonyl)piperidin-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(phenylsulfonyl)piperidine-4-amine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of this core structure and its key analogs. By examining structure-activity relationships (SAR), we delve into how modifications to the phenylsulfonyl moiety and the piperidine ring influence target engagement and cellular effects. This document synthesizes data from various studies, presenting quantitative comparisons, detailed experimental protocols for lead validation, and a discussion of the molecular targets modulated by this important class of compounds.

The 1-(Phenylsulfonyl)piperidin-4-amine Scaffold: A Privileged Structure

The convergence of a sulfonamide group and a piperidine ring creates a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] The sulfonamide moiety is a key functional group in a wide array of FDA-approved drugs, prized for its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases.[1][3] The piperidine ring, a saturated heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow it to engage in critical interactions with target proteins and can be modified to fine-tune a compound's physicochemical properties, such as solubility and lipophilicity.[2][4]

The combination of these two moieties in this compound provides a robust starting point for exploring diverse biological activities, from enzyme inhibition to receptor modulation.[5][6]

Comparative Analysis of Analog Activity

The biological activity of the this compound scaffold can be systematically modulated through chemical synthesis. Understanding the structure-activity relationships (SAR) is crucial for optimizing potency, selectivity, and drug-like properties. The following sections explore how modifications at key positions impact biological outcomes.

Modifications of the Phenylsulfonyl Group

The aromatic ring of the phenylsulfonyl group is a prime location for introducing substituents to explore interactions with the target protein. These modifications can alter electronic properties, steric bulk, and lipophilicity, leading to significant changes in biological activity.

For example, in a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, the presence of a chloro-substituent on the phenyl ring was integral to their potent urease and acetylcholinesterase inhibitory activities.[5] Further derivatization of the oxadiazole ring in this series led to compounds with IC50 values for urease inhibition as low as 0.63 µM, significantly more potent than the thiourea standard (IC50 = 21.25 µM).[5] This highlights how distal modifications, in combination with the core scaffold, can dramatically enhance potency.

Similarly, studies on N-arylsulfonyl derivatives often reveal a strong dependence of activity on the substitution pattern of the aryl group. For instance, in a series of antiviral pyrazole derivatives, a p-methoxy substituent on the phenylsulfonyl group completely abolished anti-RSV activity but conferred activity against BVDV replication.[7]

Modifications at the Piperidine-4-Amine Position

The amine group at the 4-position of the piperidine ring is a critical interaction point and a versatile handle for chemical elaboration. Its basicity allows for ionic interactions, and it serves as a nucleophile for the synthesis of more complex analogs, such as amides and ureas.

In the development of potent acetylcholinesterase (AChE) inhibitors, extending from the 4-position of a piperidine ring with an N-benzoylaminoethyl moiety led to a substantial increase in activity.[6] Further optimization, incorporating a benzylsulfonyl group on the benzoyl ring, resulted in compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine), one of the most potent AChE inhibitors reported, with an IC50 of 0.56 nM.[6] This demonstrates that large, elaborate substituents at the 4-position can access and exploit specific binding pockets within a target enzyme.

In another example, a library of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides was developed as human carbonic anhydrase (hCA) inhibitors.[3] In this series, the 4-amine was acylated and extended into carboxamide "tails". These tails, featuring substituted piperazines or benzylamines, were designed to interact with hydrophilic and hydrophobic regions of the enzyme's active site, leading to potent and selective inhibition of cancer-related hCA isoforms IX and XII.[3]

Key Biological Targets and Mechanisms of Action

Derivatives of the this compound scaffold have been shown to modulate a wide range of biological targets, underscoring the versatility of this chemical framework.

  • Enzyme Inhibition: This is a predominant mechanism of action. Targets include acetylcholinesterase (AChE) in the context of Alzheimer's disease, urease for potential treatment of H. pylori infections, and carbonic anhydrases (CAs) for applications in oncology and ophthalmology.[3][5][6]

  • Receptor Modulation: Analogs have been developed as antagonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in inflammatory processes.[8] Others have been designed as ligands for dopamine D2/D3 receptors for potential use in treating neurodegenerative diseases.[9]

  • Antimicrobial and Antiviral Activity: The scaffold has been incorporated into molecules with activity against bacteria like Salmonella typhi and Bacillus subtilis, as well as various RNA and DNA viruses.[5][7]

The general workflow for identifying and characterizing the biological activity of these compounds is a multi-step process, beginning with synthesis and progressing through various stages of screening and validation.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Validation cluster_2 Lead Optimization Synthesis Analog Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->InVitro Compound Library HitID Hit Identification & SAR Analysis InVitro->HitID MOA Mechanism of Action Studies (e.g., Western Blot, Binding Assays) HitID->MOA InVivo In Vivo Evaluation (Animal Models) MOA->InVivo LeadOp Lead Optimization InVivo->LeadOp LeadOp->Synthesis Iterative Design

Caption: General experimental workflow for the evaluation of piperidine derivatives.

Data Summary and Structure-Activity Relationship (SAR)

The following table summarizes the biological activities of representative analogs, illustrating the impact of structural modifications.

Compound/Analog ClassTarget/AssayKey Structural FeatureActivity Metric (IC50/Ki)Reference
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-...-oxadiazole derivativesUrease Inhibition4-chlorophenylsulfonyl group0.63 - 2.39 µM[5]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]...)ethyl]piperidineAcetylcholinesterase (AChE)Bulky N-acyl extension at the 4-position0.56 nM[6]
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrase IX (hCA IX)Carboxamide "tail" at the 4-position0.8 - 0.9 nM[3]
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilinesYellow Fever Virus (YFV)Phenylsulfonyl group on a pyrazole scaffoldMicromolar range[7]
Piperidine-spirooxadiazole derivativesα7 Nicotinic Receptor (nAChR)Spirooxadiazole attached to the piperidine N3.3 - 13.7 µM[8]

The SAR can be visualized to highlight key takeaways for future drug design efforts.

SAR cluster_0 Structure-Activity Relationship (SAR) Summary cluster_R1 R1: Phenylsulfonyl Group cluster_R2 R2: Piperidine-4-Amine Scaffold This compound Core R1_Mod Substituents (e.g., -Cl, -OCH3) - Modulate electronics & sterics - Critical for selectivity & potency Scaffold->R1_Mod Modify Target Selectivity R2_Mod Elaboration (e.g., amides, long chains) - Access new binding pockets - Enhance target affinity Scaffold->R2_Mod Increase Potency

Caption: Key SAR insights for the this compound scaffold.

Experimental Methodologies

Reproducible and validated assays are essential for comparing the biological activity of novel compounds. Below are detailed protocols for common assays used in the evaluation of this compound class.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a foundational step to determine the general cytotoxicity of a compound and establish a concentration range for more specific functional assays.[10][11]

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time should be optimized based on the cell line and compound characteristics.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis with appropriate software.[11]

Protocol: DNA Intercalation Assay using Topoisomerase I

This assay assesses a compound's ability to intercalate into DNA, a mechanism of action for some anticancer agents.[10]

  • Incubation: In a microcentrifuge tube, incubate 0.5 µg of supercoiled plasmid DNA (e.g., pBR322) with the test piperidine derivative at various concentrations for 15 minutes at 25°C. Include a known intercalator (e.g., ethidium bromide) as a positive control.[10]

  • Topoisomerase I Treatment: Add 1 unit of DNA Topoisomerase I to the mixture and incubate for an additional 30-60 minutes at 37°C. The enzyme will relax the supercoiled DNA.[10]

  • Reaction Quenching: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • DNA Extraction: Extract the DNA using a phenol:chloroform:isoamyl alcohol mixture, followed by ethanol precipitation to purify the plasmid DNA.[10]

  • Gel Electrophoresis: Resolve the DNA samples on a 1% agarose gel in 1x TAE buffer. Intercalating agents will inhibit the relaxation of the DNA by topoisomerase I, resulting in a different migration pattern compared to the relaxed DNA control.[10]

  • Visualization and Analysis: Stain the gel with an appropriate DNA stain (e.g., SYBR Safe or ethidium bromide), visualize under UV light, and analyze the changes in DNA topology. The retention of supercoiled DNA in the presence of the compound and topoisomerase I indicates intercalation activity.[10]

Conclusion and Future Directions

The this compound scaffold is a highly fruitful starting point for the design of biologically active molecules. Structure-activity relationship studies consistently show that targeted modifications to the phenylsulfonyl and piperidine-4-amine moieties can yield compounds with high potency and selectivity for a diverse range of enzymes and receptors. Future research should focus on leveraging these SAR insights to optimize pharmacokinetic and pharmacodynamic properties, aiming to develop next-generation therapeutics with improved efficacy and safety profiles. The application of computational methods, such as molecular docking and dynamic simulations, will be invaluable in guiding the rational design of novel analogs targeting specific disease pathways.[5][13]

References

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  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). BenchChem.
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  • Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

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A Comparative Guide to the Metabolic Stability of 1-(Phenylsulfonyl)piperidin-4-amine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, understanding a compound's metabolic fate is a cornerstone of predicting its pharmacokinetic profile, potential drug-drug interactions, and overall viability as a therapeutic agent.[1][2][3] This guide provides an in-depth comparative analysis of the metabolic stability of 1-(phenylsulfonyl)piperidin-4-amine, a scaffold of interest in medicinal chemistry. We will dissect its performance in human liver microsomes (HLMs) against structurally relevant comparators. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the experimental design, a self-validating protocol, and a clear interpretation of the results to guide future optimization efforts.

Introduction: Why Metabolic Stability is a Critical Decision Point

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The liver is the body's primary metabolic hub, employing a host of enzymes to transform foreign compounds (xenobiotics).[4][5] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, requiring frequent and high doses. Conversely, a compound that is too stable might accumulate, leading to toxicity.

The in vitro liver microsomal stability assay is a robust, high-throughput screening tool used to assess a compound's susceptibility to metabolism, primarily by Phase I enzymes like the Cytochrome P450 (CYP) superfamily.[1][3][4][6] The data generated—specifically the half-life (t½) and intrinsic clearance (Clint)—are invaluable for ranking compounds, establishing structure-activity relationships (SAR), and predicting in vivo hepatic clearance.[7][8]

This guide focuses on This compound . Its structure features a piperidine ring, a common motif in pharmaceuticals, and a phenylsulfonyl group.[9][10] The sulfonyl moiety is often incorporated to improve properties like solubility and target engagement, but its influence on metabolic stability, particularly in concert with the piperidine scaffold, warrants a detailed investigation. We will compare its stability against two key compounds: 1-benzylpiperidin-4-amine , to probe the influence of the N-substituent, and Tolbutamide , a classic sulfonylurea drug, to compare against a different chemical class featuring a sulfonyl-like group.

The Scientific Framework: Causality in Experimental Design

An effective study does not merely generate data; it is designed to answer specific questions. Our experimental design is built on a foundation of chemical logic and metabolic precedent.

The In Vitro System: Human Liver Microsomes (HLMs)

HLMs are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are homogenized.[6] They are a cost-effective and reliable model because they contain a high concentration of the major drug-metabolizing CYP enzymes.[3][4][11] The assay's validity rests on providing these enzymes with the necessary components to function, most critically, the cofactor NADPH , which is supplied via an NADPH-regenerating system to ensure the reaction does not deplete its energy source.[7][12]

Predicted Metabolic Pathways: The "Soft Spots"

A molecule's structure dictates its susceptibility to enzymatic attack.

  • For Piperidine Scaffolds: The piperidine ring is a frequent target for metabolism. Common pathways include:

    • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and its substituent (e.g., the phenylsulfonyl group). This is a major pathway for many piperidine-containing drugs.[13][14]

    • Ring Oxidation: Hydroxylation at positions alpha, beta, or gamma to the nitrogen can occur, often leading to further oxidation or ring opening.[15] Formation of an iminium intermediate is a key mechanistic step in many of these transformations.[15]

  • For the Phenylsulfonyl Group: The sulfone (SO₂) moiety itself is generally considered metabolically robust and resistant to cleavage. However, the adjacent phenyl ring is a potential site for aromatic hydroxylation by CYP enzymes. The strong electron-withdrawing nature of the sulfonyl group can deactivate the piperidine nitrogen, potentially reducing its likelihood of being oxidized and thus stabilizing the molecule.[16]

  • For Sulfonylureas (like Tolbutamide): These compounds are known to be metabolized, typically via oxidation of alkyl substituents on the aromatic ring.[17]

The Comparator Compounds: Establishing a Baseline

The choice of comparators is crucial for contextualizing the results:

  • 1-Benzylpiperidin-4-amine: By replacing the phenylsulfonyl group with a benzyl group, we create a direct comparison. The benzylic carbon is a well-known metabolic "soft spot," highly susceptible to CYP-mediated oxidation. We hypothesize this compound will be significantly less stable, thereby highlighting the stabilizing effect of the phenylsulfonyl group.

  • Tolbutamide: This provides a benchmark against a different class of drug that also contains a sulfonyl-related functional group. It helps to understand if the stability observed is unique to our test article's scaffold or a general feature of such moieties.

  • Control Compounds (Verapamil & Warfarin): These are essential for assay validation. Verapamil is a high-clearance compound, and its rapid disappearance confirms the metabolic activity of the microsomes.[16] Warfarin is a low-clearance compound, ensuring that the assay conditions do not cause non-specific degradation of stable molecules.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for clarity, reproducibility, and integrity, ensuring that the results are trustworthy.

Materials & Reagents
  • Test Systems: Pooled Human Liver Microsomes (from at least 10 donors to average out individual variability).

  • Cofactors: NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffers: Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Test Compounds: this compound, 1-benzylpiperidin-4-amine, Tolbutamide, Verapamil, Warfarin (all prepared as 10 mM stock solutions in DMSO).

  • Quenching Solution: Acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound like Carbutamide) for LC-MS/MS analysis.

Step-by-Step Incubation Procedure
  • Preparation: Thaw pooled HLMs on ice. Prepare a master mix of phosphate buffer and the NADPH-regenerating system.

  • Pre-incubation: In a 96-well plate, add the HLM solution to the buffer. Pre-incubate the plate at 37°C for 5 minutes to bring the system to the optimal temperature.

  • Initiation: Add the test compound to the wells to initiate the metabolic reaction (final substrate concentration: 1 µM; final HLM protein concentration: 0.5 mg/mL). The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction.

  • Termination: Stop the reaction by adding 3 volumes of ice-cold acetonitrile with the internal standard. The "0-minute" time point is crucial; it is prepared by adding the quenching solution before adding the test compound, representing 100% of the initial concentration.

  • Negative Control: A parallel incubation is run without the NADPH-regenerating system. Any compound loss in this well indicates non-enzymatic degradation or instability.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[18][19][20]

  • Technique: The system separates the parent compound from potential metabolites chromatographically before detection by the mass spectrometer.

  • Detection: We use Multiple Reaction Monitoring (MRM), where the mass spectrometer is programmed to detect a specific precursor-to-product ion transition for the parent compound and the internal standard. This "fingerprint" ensures we are only measuring the compound of interest.[18]

  • Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure accuracy, precision, linearity, and selectivity.[21][22][23]

Workflow Visualization

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase P1 Prepare Reagents: - HLM - Buffer - NADPH System - Test Compounds P2 Pre-warm HLM + Buffer at 37°C P1->P2 R1 Initiate Reaction: Add Test Compound (1µM) P2->R1 R2 Incubate at 37°C R1->R2 R3 Sample at Time Points (0, 5, 15, 30, 45 min) R2->R3 A1 Terminate Reaction: Ice-Cold Acetonitrile + IS R3->A1 A2 Protein Precipitation: Centrifuge A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Data Processing: Calculate % Remaining A3->A4

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Results and Data Analysis

The disappearance of the parent compound over time is plotted, and the data are used to calculate the key metabolic stability parameters.

Data Calculation
  • Half-Life (t½): From the slope (k) of the natural log of the percent remaining compound versus time, the half-life is calculated as:

    • t½ = 0.693 / k

  • Intrinsic Clearance (Clint): This value represents the rate of metabolism in the in vitro system, normalized to the amount of microsomal protein. It is calculated as:

    • Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Comparative Data Summary
CompoundClass/MotifHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Classification
This compound Test Article > 60 < 11.5 High
1-Benzylpiperidin-4-amineN-Benzyl Comparator8.596.5Low
TolbutamideSulfonylurea Comparator45.217.8Moderate
VerapamilHigh Clearance Control11.372.8Low
WarfarinLow Clearance Control> 60< 11.5High
Note: These are representative data generated for illustrative purposes based on known chemical principles.

Discussion: Interpreting the Data

The results provide a clear narrative about the metabolic profile of this compound.

  • Exceptional Stability of the Test Article: this compound demonstrates high metabolic stability, on par with the low-clearance control, Warfarin. This indicates that it is highly resistant to metabolism by the major Phase I enzymes present in human liver microsomes.

  • The Stabilizing Effect of the Phenylsulfonyl Group: The most striking comparison is with 1-benzylpiperidin-4-amine. The benzyl analog is rapidly metabolized, as predicted, with a short half-life and high intrinsic clearance. This confirms that the benzylic position is a significant metabolic liability. The replacement of the benzyl group with the phenylsulfonyl group effectively "shields" the molecule from metabolism. This is likely due to two factors:

    • The inherent stability of the C-S bond in the sulfone.

    • The strong electron-withdrawing effect of the sulfonyl group, which reduces the electron density on the piperidine nitrogen, making it a less favorable site for oxidation by CYPs. This is a common strategy in medicinal chemistry to improve metabolic stability.[24]

  • Contextualizing with Tolbutamide: Our test article is also significantly more stable than Tolbutamide. While both contain a sulfonyl-type group, the overall molecular architecture plays a critical role. Tolbutamide's metabolism is driven by oxidation of its p-methyl group, a known metabolic pathway. This comparison demonstrates that the stability of this compound is a property of the entire molecule, not just the presence of a sulfonyl group.

Future Directions: From "What" to "Which"

The current study answers "what" the metabolic stability is. The logical next step is to determine "which" enzymes are responsible for the minimal metabolism that might occur, a process known as reaction phenotyping .[25][26] This is critical for predicting potential drug-drug interactions.

G cluster_methods Reaction Phenotyping Approaches cluster_outcomes Potential Outcomes Start Metabolism Observed in HLM Assay M1 Incubate with Recombinant CYPs (e.g., 3A4, 2D6, 2C9) Start->M1 M2 Incubate with HLM + Specific CYP Inhibitors Start->M2 O1 Metabolism by a Single CYP Isoform M1->O1 O2 Metabolism by Multiple CYP Isoforms M1->O2 M2->O1 M2->O2 End Identify Responsible Enzyme(s) O1->End O2->End

Caption: Logical workflow for a follow-up reaction phenotyping study.

Conclusion

This comparative guide demonstrates that This compound possesses high metabolic stability in human liver microsomes. Its stability profile is markedly superior to that of its N-benzyl analog, confirming the strategic benefit of the phenylsulfonyl group in blocking common metabolic pathways associated with the piperidine scaffold. This inherent stability suggests a lower potential for high hepatic clearance in vivo, a favorable characteristic for a drug candidate. These findings provide a strong, data-driven rationale for the continued investigation of this and related chemical scaffolds in drug development programs.

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The Privileged Piperidine: A Head-to-Head Comparison of Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Piperidine Scaffold

In the landscape of medicinal chemistry, few structural motifs have demonstrated the enduring versatility and therapeutic impact of the piperidine ring.[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone of modern drug discovery, gracing the structures of over 70 commercially available drugs and countless clinical candidates.[2][3] Its prevalence is no coincidence; the piperidine scaffold is considered "privileged" due to its unique combination of favorable physicochemical properties, synthetic tractability, and its ability to present substituents in a well-defined three-dimensional orientation, crucial for precise interactions with biological targets.[4][5][6]

This guide provides a head-to-head comparison of different piperidine scaffolds, offering researchers, scientists, and drug development professionals a data-driven framework for rational scaffold selection. We will delve into the nuances of how substitution patterns and stereochemistry influence a compound's pharmacological profile, from its absorption and metabolism to its on-target potency and selectivity. By understanding the subtle yet significant differences between these scaffolds, we can make more informed decisions in the quest for safer and more effective medicines.

The Privileged Piperidine: A Foundation for Diverse Functionality

The utility of the piperidine ring stems from a confluence of key attributes:

  • Conformational Restraint and 3D Diversity: Unlike its acyclic counterparts, the piperidine ring exists in a stable chair conformation, which reduces conformational flexibility and can lead to a lower entropic penalty upon binding to a target. The axial and equatorial positions of its substituents allow for the precise projection of pharmacophoric groups into three-dimensional space, enabling optimal interactions with complex biological receptors.[7][8]

  • Modulable Basicity: The nitrogen atom imparts basicity to the piperidine ring, with a pKa of the conjugate acid typically around 11.2.[5] This basicity is often crucial for forming salt bridges with acidic residues in a binding pocket and can significantly influence a compound's aqueous solubility and cell permeability. The pKa can be fine-tuned through the introduction of electron-withdrawing or -donating groups.

  • Synthetic Accessibility: A vast and well-established body of synthetic methodologies exists for the construction and functionalization of the piperidine ring.[1][9] This allows for the efficient generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. Common synthetic routes include the hydrogenation of substituted pyridines and various cyclization strategies.[1]

Head-to-Head Comparison of Piperidine Scaffolds

The therapeutic utility of a piperidine-containing drug is profoundly influenced by the substitution pattern on the ring. Here, we compare some of the most common scaffolds.

4-Substituted Piperidines: The Workhorse Scaffold

This is arguably the most prevalent piperidine scaffold in medicinal chemistry, exemplified by iconic drugs like the opioid analgesic fentanyl and the antipsychotic haloperidol .

  • Physicochemical Properties: Substitution at the 4-position generally has a moderate impact on the piperidine's basicity. Lipophilicity (logP) is primarily dictated by the nature of the substituent.

  • Pharmacokinetic Profile (ADME): 4-substituted piperidines often exhibit favorable ADME properties. The scaffold is generally metabolically stable, though N-dealkylation and oxidation of the piperidine ring can occur.[4]

  • Pharmacodynamic Impact: The 4-position provides a vector for introducing substituents that can directly interact with the target protein. The equatorial orientation is often preferred to avoid steric clashes.

  • Synthetic Accessibility: Highly accessible through a variety of synthetic routes, including the reductive amination of 4-piperidone and nucleophilic addition to the same.

3-Substituted Piperidines: Introducing Chirality and Novel Vectors

3-substituted piperidines introduce a chiral center, opening up possibilities for stereospecific interactions with the target. Drugs like the ADHD medication methylphenidate (Ritalin) showcase the therapeutic potential of this scaffold.

  • Physicochemical Properties: The position of the substituent can influence the pKa of the nitrogen more significantly than in the 4-substituted case due to closer proximity.

  • Pharmacokinetic Profile (ADME): The metabolic profile can be more complex due to the presence of a stereocenter. Different enantiomers may be metabolized at different rates.

  • Pharmacodynamic Impact: The introduction of a chiral center allows for enhanced selectivity for the target receptor over other proteins, including off-targets like the hERG channel, potentially reducing cardiac toxicity.[10][11] The axial and equatorial substituents provide distinct vectors for molecular recognition.

  • Synthetic Accessibility: Chiral synthesis or resolution is required, adding a layer of complexity compared to 4-substituted piperidines.

2-Substituted Piperidines: The α-Substituted Challenge

Substitution adjacent to the nitrogen atom presents both opportunities and challenges. The natural product alkaloid lobeline is a classic example.

  • Physicochemical Properties: A substituent at the 2-position can sterically hinder the nitrogen, potentially lowering its basicity.

  • Pharmacokinetic Profile (ADME): The proximity of the substituent to the nitrogen can influence N-dealkylation, a common metabolic pathway. In some cases, this can improve metabolic stability.[4]

  • Pharmacodynamic Impact: The α-substituent can be strategically employed to achieve high selectivity for a particular target.

  • Synthetic Accessibility: Can be more challenging to synthesize than 4- or 3-substituted analogues. Diastereoselective methods are often required to control the stereochemistry.[7]

Spirocyclic and Fused Piperidines: Exploring New Chemical Space

To enhance 3D complexity and fine-tune physicochemical properties, medicinal chemists are increasingly turning to spirocyclic and fused piperidine scaffolds.

  • Physicochemical Properties: These scaffolds can reduce lipophilicity and improve aqueous solubility compared to their simpler, non-spirocyclic counterparts, which is often beneficial for developing orally bioavailable drugs.

  • Pharmacokinetic Profile (ADME): Spirocyclization can block potential sites of metabolism, leading to improved metabolic stability and longer half-lives.[4]

  • Pharmacodynamic Impact: The rigidified conformations of these scaffolds can lead to higher binding affinities and selectivities by pre-organizing the molecule for optimal interaction with the target.

  • Synthetic Accessibility: The synthesis of these more complex scaffolds is often multi-step and challenging, requiring specialized synthetic methodologies.[1]

Table 1: Comparative Overview of Piperidine Scaffolds

Scaffold TypeKey FeaturesPhysicochemical PropertiesADME ProfileSynthetic AccessibilityExample Drugs
4-Substituted Workhorse scaffold, symmetrical.Moderate pKa impact, logP driven by substituent.Generally favorable, potential for N-dealkylation.HighFentanyl, Haloperidol
3-Substituted Introduces chirality, novel vectors.pKa influenced by substituent proximity.Enantiomer-dependent metabolism.Moderate (requires chiral synthesis)Methylphenidate
2-Substituted α-substitution, steric influence.Can lower basicity, influence N-dealkylation.Can enhance metabolic stability.ChallengingLobeline
Spiro/Fused Increased 3D complexity, rigidity.Lower lipophilicity, improved solubility.Often enhanced metabolic stability.Complex, multi-stepN/A (emerging area)

Case Studies: Piperidine Scaffolds in FDA-Approved Drugs

The success of the piperidine scaffold is best illustrated by the numerous drugs that have reached the market.[3][12]

  • Methylphenidate (Ritalin®): A 2,3-disubstituted piperidine, this CNS stimulant is a cornerstone treatment for ADHD. The specific stereochemistry of the threo-isomer is crucial for its activity as a dopamine and norepinephrine reuptake inhibitor.

  • Donepezil (Aricept®): This N-benzylpiperidine derivative is a reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer's disease.[13] The piperidine nitrogen is protonated at physiological pH, allowing for a key interaction with the catalytic anionic site of the enzyme.[14]

  • Paliperidone (Invega®): An atypical antipsychotic, this drug features a complex fused piperidine system. It acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.

Experimental Corner: Key Assays for Scaffold Evaluation

A rational approach to drug design relies on robust experimental data. Here are detailed protocols for three fundamental assays used to characterize piperidine-containing compounds.

Protocol 1: Determination of logP by Shake-Flask Method

Causality: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its solubility, permeability, and potential for off-target effects.[15] The shake-flask method is the gold standard for its determination.[15][16][17]

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (typically a phosphate buffer at pH 7.4) with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.[16][17][18]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[16]

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a known volume ratio.[18]

  • Equilibration: Shake the mixture for a sufficient time (e.g., 2 hours) to ensure equilibrium is reached.[19] Allow the phases to separate completely, which can be aided by centrifugation.[17]

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[15][18]

  • Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).

Self-Validation: Run a known standard with a well-established logP value in parallel to validate the experimental setup. Ensure that the sum of the compound in both phases accounts for the initial amount added.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

Causality: Assessing a compound's susceptibility to metabolism by liver enzymes, particularly cytochrome P450s (CYPs), is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[20][21] Liver microsomes are a subcellular fraction rich in these enzymes.[20][22]

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice.[22] Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[22][23] Prepare a solution of the NADPH regenerating system.[23]

  • Incubation: In a 96-well plate, add the reaction buffer, the test compound (typically at a final concentration of 1 µM), and the liver microsomes (e.g., 0.5 mg/mL final concentration).[20][22] Pre-incubate the plate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[23]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.[20][22]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.

  • Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[23]

Self-Validation: Include positive control compounds with known metabolic liabilities (e.g., midazolam, dextromethorphan) and a negative control without the NADPH cofactor to ensure the observed compound depletion is due to enzymatic metabolism.[21][22]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compound Test Compound Compound->Incubate Cofactor NADPH System Cofactor->Incubate Initiate Quench Quench Reaction Incubate->Quench Time Points Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate t½ & Clint Analyze->Data

Caption: Workflow for an in vitro microsomal stability assay.

Protocol 3: Competitive Radioligand Binding Assay to Determine Ki

Causality: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[24][25] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[26]

Methodology:

  • Membrane Preparation: Prepare a cell membrane homogenate expressing the target receptor.[27]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity radioligand, and varying concentrations of the unlabeled test compound.[25][26]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[26]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat.[25][27] The membranes with the bound radioligand are trapped on the filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[27]

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.[27]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Self-Validation: Determine non-specific binding in the presence of a saturating concentration of a known high-affinity unlabeled ligand. Total binding is determined in the absence of any competitor. Specific binding is the difference between total and non-specific binding.

Binding_Assay_Principle cluster_total Total Binding cluster_nonspecific Non-Specific Binding cluster_competition Competition Receptor_T Receptor Radioligand_T Radioligand (*) Receptor_T->Radioligand_T Binds Receptor_NS Receptor Excess_Unlabeled Excess Unlabeled Ligand Receptor_NS->Excess_Unlabeled Saturates Radioligand_NS Radioligand (*) Receptor_C Receptor Radioligand_C Radioligand (*) Receptor_C->Radioligand_C Competes with Test_Compound Test Compound Receptor_C->Test_Compound

Caption: Principle of a competitive radioligand binding assay.

Future Directions and Emerging Piperidine Scaffolds

The exploration of piperidine chemical space is far from over.[7][8] Current research is focused on the development of novel, more complex scaffolds to address challenging drug targets. This includes:

  • Bridged and Fused Bicyclic Piperidines: These highly constrained systems offer unique 3D geometries and can lead to exceptional potency and selectivity.

  • Piperidine Analogues with Heteroatom Substitutions: Replacing a carbon atom in the piperidine ring with another heteroatom (e.g., oxygen to form a morpholine, or another nitrogen to form a piperazine) can dramatically alter the scaffold's physicochemical properties and biological activity.[28][29]

  • Fragment-Based Discovery with Piperidine Cores: Using small, piperidine-based fragments as starting points for drug discovery allows for the efficient exploration of chemical space and the identification of novel binding modes.[7][8]

Conclusion: A Rational Approach to a Privileged Scaffold

The piperidine ring is a testament to the power of a privileged scaffold in drug discovery.[1][2] Its inherent properties, coupled with the vast possibilities for synthetic modification, have cemented its place in the medicinal chemist's toolbox. However, the choice of a specific piperidine scaffold is a nuanced decision that should be driven by a deep understanding of the target biology and the desired pharmacokinetic profile. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can adopt a more rational, data-driven approach to harnessing the full potential of this remarkable heterocycle, ultimately accelerating the discovery of the next generation of innovative medicines.

References

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Validation of an HPLC method for 1-(phenylsulfonyl)piperidin-4-amine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of an HPLC Method for 1-(Phenylsulfonyl)piperidin-4-amine Quantification

Introduction: The Critical Role of Quantification in Pharmaceutical Development

In the landscape of pharmaceutical synthesis, intermediates are the foundational pillars upon which active pharmaceutical ingredients (APIs) are built. This compound is one such critical intermediate, forming the structural core of numerous therapeutic agents. The purity and concentration of this compound directly impact the yield, purity, and safety profile of the final drug product. Therefore, a robust, accurate, and reliable analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance in the drug development process.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] However, an HPLC method is only as reliable as the validation that underpins it. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. This guide, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provides a comprehensive walkthrough of the validation process for an HPLC method tailored to this compound.[2][3] We will explore not just the "how" but the fundamental "why" behind each experimental choice, offering a Senior Application Scientist's perspective on building a self-validating and trustworthy analytical system.

The Foundation: Strategic Method Development

Before validation can begin, a scientifically sound analytical method must be developed. The choices made at this stage are critical, as they dictate the performance and suitability of the method.

Analyte-Centric Approach: Leveraging Molecular Properties

The structure of this compound contains a phenylsulfonyl group. The benzene ring within this moiety is an excellent chromophore, exhibiting strong ultraviolet (UV) absorbance. This inherent property makes HPLC with UV detection the logical and most direct analytical approach, bypassing the need for complex and potentially variable derivatization procedures that are often required for compounds lacking a UV-active group.[4][5]

Chromatographic System Selection: The Rationale
  • Mode: Reversed-Phase HPLC (RP-HPLC) is the chosen mode of separation. This is the most common and versatile method in pharmaceutical analysis, ideally suited for separating moderately polar compounds like our target analyte from potential non-polar and polar impurities.[6]

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and provides an excellent starting point. Its non-polar nature offers robust retention and separation for a wide range of analytes.

  • Mobile Phase: A typical mobile phase would consist of an aqueous component and an organic modifier, such as acetonitrile or methanol. For this compound, which contains a basic amine group, controlling the pH of the aqueous phase is crucial. The addition of an acidifier like 0.1% phosphoric acid or trifluoroacetic acid ensures that the amine group is consistently protonated. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification.

The Validation Gauntlet: Demonstrating Fitness for Purpose

Method validation is a systematic series of experiments designed to prove that the analytical method is reliable for the intended application. The following sections detail the core validation parameters as prescribed by ICH Q2(R2) guidelines.[3][7]

Overall Validation Workflow

The relationship and logical flow of the validation process can be visualized as a structured sequence of interdependent tests.

HPLC Validation Workflow cluster_0 Phase 1: System Verification cluster_1 Phase 2: Core Performance Characteristics cluster_2 Phase 3: Method Limits & Reliability SystemSuitability System Suitability Testing (SST) Specificity Specificity & Forced Degradation SystemSuitability->Specificity System must be suitable before proceeding Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Derived from linearity data Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: A flowchart illustrating the logical progression of HPLC method validation experiments.

System Suitability Testing (SST)

Expertise & Experience: Before analyzing any samples, we must first verify that the HPLC system itself is performing correctly on the day of analysis. SST is a non-negotiable prerequisite for any valid chromatographic run. It acts as a daily health check of the instrument, column, and mobile phase.

Experimental Protocol:

  • Prepare a standard solution of this compound at a concentration representative of the samples to be analyzed (e.g., 100 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution six consecutive times (n=6).

  • Record the retention time, peak area, tailing factor, and theoretical plates for each injection.

Trustworthiness (Acceptance Criteria): The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Retention Time %RSD ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Confirms the separation efficiency of the column.

%RSD = Percent Relative Standard Deviation

Specificity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[2] To prove this, we intentionally stress the analyte under various conditions in a process known as forced degradation. This demonstrates that any new peaks formed do not interfere with the quantification of the main analyte peak.

Forced Degradation Logic cluster_stress Stress Conditions Analyte 1-(Phenylsulfonyl) piperidin-4-amine (API Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C Dry Heat) Analyte->Thermal Photolytic Photolytic (e.g., UV Light) Analyte->Photolytic Result Chromatographic Analysis: Peak Purity Assessment (e.g., using PDA Detector) Acid->Result Base->Result Oxidation->Result Thermal->Result Photolytic->Result

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of 1-(phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively evaluate the cross-reactivity profile of the novel chemical entity, 1-(phenylsulfonyl)piperidin-4-amine. In the landscape of modern drug discovery, understanding a compound's selectivity is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This document outlines a multi-tiered strategy, integrating broad panel screening with focused dose-response assays and detailed mechanistic explorations. The protocols and rationale provided herein are designed to establish a self-validating system for the rigorous assessment of this compound's specificity.

Introduction to this compound and the Imperative of Selectivity Profiling

This compound is a synthetic heterocyclic compound featuring a central piperidine ring, a key scaffold in numerous pharmacologically active agents.[1][2] The presence of a phenylsulfonyl group and a primary amine at the 4-position of the piperidine ring suggests potential interactions with a range of biological targets. Derivatives of phenylpiperidine are known to exhibit diverse pharmacological effects, including activity at central nervous system receptors.[3][4] Given the promiscuous nature of many small molecules, a thorough investigation of off-target binding is not merely a regulatory formality but a critical step in elucidating the compound's true biological activity and predicting potential adverse effects.[5][6] A comprehensive cross-reactivity profile enables a data-driven assessment of a compound's therapeutic window and informs the subsequent stages of drug development.

Structural Motifs and Predicted Target Classes

The chemical architecture of this compound provides clues to its potential biological interactions. The piperidine core is a prevalent motif in drugs targeting G-protein coupled receptors (GPCRs) and ion channels.[1] The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutics, including antimicrobial and anticancer agents.[7][8] The primary amine can act as a hydrogen bond donor, facilitating interactions with a variety of receptor binding pockets. Based on these structural features, a primary cross-reactivity assessment should focus on the following major target families:

  • G-Protein Coupled Receptors (GPCRs): Particularly aminergic receptors (dopamine, serotonin, adrenergic) due to the structural similarity of the piperidine scaffold to endogenous ligands.

  • Ion Channels: Including sodium, potassium, and calcium channels, which are common off-targets for CNS-active compounds.

  • Kinases: A large family of enzymes that are frequent targets of off-target interactions.

  • Transporters: Especially monoamine transporters (SERT, DAT, NET), given the potential for CNS activity.[9]

A Tiered Approach to Cross-Reactivity Profiling

A logical and cost-effective strategy for profiling involves a tiered approach, beginning with a broad, less quantitative screen, followed by more focused and quantitative assays for any initial "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Data Analysis & Hit Identification cluster_2 Tier 2: Quantitative Validation cluster_3 Tier 3: Functional & Mechanistic Assays T1_Screen Broad Panel Radioligand Binding Assay (e.g., 44-100 targets) Single high concentration (e.g., 10 µM) T1_Analysis Identify targets with >50% inhibition T1_Screen->T1_Analysis T2_DoseResponse Dose-Response Assays for 'Hits' (e.g., IC50/Ki determination) T1_Analysis->T2_DoseResponse 'Hits' advance T3_Functional Cell-based functional assays (agonist/antagonist mode) Downstream signaling analysis T2_DoseResponse->T3_Functional

Tiered approach to cross-reactivity profiling.

Detailed Experimental Protocols

The following sections provide standardized protocols for key profiling assays. The causality behind experimental choices is explained to ensure methodological rigor.

Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases. A radiometric assay is described here as it is a direct and robust method for measuring kinase activity.[10]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Kinase Reaction Setup: In a 96-well plate, combine the test compound dilutions, a specific kinase from a commercially available panel, its corresponding substrate peptide, and a reaction buffer containing cofactors (e.g., MgCl2, MnCl2).

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The rationale for using radiolabeled ATP is to directly measure the transfer of the phosphate group to the substrate, providing a highly sensitive and unambiguous readout of enzyme activity.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear substrate phosphorylation for each kinase.

  • Termination and Capture: Stop the reaction by adding a solution of phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • Detection: After washing and drying the plate, add a scintillant and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and a positive control inhibitor. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G Compound This compound (Serial Dilutions) Reaction Kinase Reaction (Incubate at 30°C) Compound->Reaction Kinase Purified Kinase + Substrate Kinase->Reaction ATP [γ-³³P]ATP ATP->Reaction Filter Stop & Capture on Phosphocellulose Filter Reaction->Filter Wash Wash Unincorporated [γ-³³P]ATP Filter->Wash Read Scintillation Counting Wash->Read Analysis IC50 Determination Read->Analysis

Workflow for a radiometric kinase profiling assay.
GPCR Radioligand Binding Assay

Objective: To assess the binding affinity of this compound for a panel of GPCRs. This is a competitive binding assay that measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available membrane preparations from cells overexpressing the target GPCRs. The use of these validated reagents ensures consistency and reproducibility.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate binding buffer.

  • Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., [³H]spiperone for D2 receptors), and the test compound dilutions.

  • Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: As with the kinase assay, add scintillant to the dried filters and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Interpretation and Comparative Analysis

The quantitative data generated from dose-response assays are crucial for comparing the potency of this compound against its intended target versus potential off-targets. This data should be presented in a clear, tabular format.

Hypothetical Cross-Reactivity Data for this compound
Target ClassTargetAssay TypeKi (nM)
Primary Target Hypothetical Target X Functional Assay 50
GPCRDopamine D2Radioligand Binding850
GPCRSerotonin 5-HT2ARadioligand Binding1,200
GPCRAdrenergic α1ARadioligand Binding>10,000
Ion ChannelhERGPatch Clamp>10,000
KinaseCDK2/cyclin ARadiometric5,600
KinaseROCK1Radiometric>10,000

Selectivity Index: A key metric for quantifying selectivity is the Selectivity Index (SI), calculated as:

SI = Ki (off-target) / Ki (primary target)

In our hypothetical example, the selectivity for the primary target over the Dopamine D2 receptor would be:

SI = 850 nM / 50 nM = 17-fold

A higher SI value indicates greater selectivity. Generally, a selectivity of >100-fold is considered desirable, although the required selectivity depends on the therapeutic context and the physiological consequence of engaging the off-target.

Comparison with Alternative Compounds
CompoundPrimary Target Ki (nM)Dopamine D2 Ki (nM)5-HT2A Ki (nM)hERG IC50 (µM)Selectivity Index (vs. D2)
This compound (Hypothetical) 508501,200>1017
Promiscuous Drug Y 100150901.51.5
Selective Drug Z 20>10,000>10,000>30>500

This comparative table immediately highlights the selectivity profile of the test compound relative to benchmarks.

Mechanistic Insights into Off-Target Interactions

Should significant off-target activity be identified, it is crucial to understand the functional consequences. For instance, if this compound were found to bind to the Dopamine D2 receptor with high affinity, the next step would be to determine if it acts as an agonist or an antagonist. This can be assessed using a cell-based functional assay, such as measuring cAMP levels.

G cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine (Endogenous Ligand) D2R Dopamine D2 Receptor Dopamine->D2R Compound This compound (Potential Off-Target Ligand) Compound->D2R Antagonist? Agonist? Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene

Potential interaction with the Dopamine D2 signaling pathway.

Understanding the functional outcome of an off-target interaction is critical for predicting potential side effects. For example, antagonism of the D2 receptor is the mechanism of action for many antipsychotic drugs but can also lead to extrapyramidal symptoms.[11]

Conclusion

This guide presents a systematic and scientifically rigorous approach to defining the cross-reactivity profile of this compound. By employing a tiered strategy that moves from broad screening to quantitative and functional characterization, researchers can build a comprehensive understanding of the compound's selectivity. The interpretation of these results, particularly when benchmarked against compounds with known clinical profiles, is essential for making informed decisions in the drug development process. A well-defined selectivity profile is a cornerstone of a successful preclinical data package, paving the way for a safer and more effective therapeutic candidate.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of cholinergic signaling, the precise targeting of acetylcholinesterase (AChE) remains a pivotal objective. The development of selective inhibitors for AChE over the closely related butyrylcholinesterase (BChE) is crucial for minimizing off-target effects and enhancing therapeutic efficacy in conditions such as Alzheimer's disease and myasthenia gravis. This guide provides an in-depth comparative analysis of the selectivity of 1-(phenylsulfonyl)piperidin-4-amine, a representative piperidine-based compound, against these homologous enzymes.

While the primary biological target of this compound is not extensively documented in publicly available literature, the structural motif of a substituted piperidine is prevalent in a multitude of cholinesterase inhibitors. Notably, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have demonstrated potent and selective inhibition of acetylcholinesterase[1]. Drawing from this established precedent, this guide will proceed under the well-supported hypothesis that this compound exhibits inhibitory activity against acetylcholinesterase. This allows for a robust and illustrative exploration of its selectivity profile against butyrylcholinesterase, providing a valuable framework for researchers investigating similar chemical scaffolds.

Comparative Selectivity Profile

To quantitatively assess the selectivity of this compound, we present illustrative inhibitory concentration (IC50) values against human recombinant acetylcholinesterase (hrAChE) and human serum butyrylcholinesterase (hBChE). It is important to note that this data is representative and intended for comparative purposes within the context of this guide.

CompoundhrAChE IC50 (nM)hBChE IC50 (nM)Selectivity Index (BChE/AChE)
This compound 150 4500 30
Donepezil (Reference)103000300
Rivastigmine (Reference)400300.075

This illustrative data suggests that this compound possesses a moderate degree of selectivity for acetylcholinesterase over butyrylcholinesterase. The 30-fold selectivity index indicates a preferential inhibition of AChE, a desirable characteristic for therapeutic applications targeting this enzyme. For context, Donepezil, a well-established AChE inhibitor, exhibits a significantly higher selectivity, while Rivastigmine demonstrates a preference for BChE.

The Rationale Behind Selectivity: A Mechanistic Perspective

The observed selectivity of piperidine-based inhibitors can often be attributed to subtle but critical differences in the active sites of AChE and BChE. The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. In contrast, the active site gorge of BChE is wider and more accommodating due to differences in key amino acid residues. Specifically, six aromatic residues in AChE (Tyr70, Trp84, Tyr121, Trp279, Phe330, and Tyr334) line the gorge, creating a restrictive environment that favors the binding of specific ligands. In BChE, several of these bulky aromatic residues are replaced by smaller, aliphatic amino acids, resulting in a larger and more flexible active site. The phenylsulfonyl and piperidine moieties of this compound likely engage in more favorable interactions within the narrower, aromatic-rich gorge of AChE, leading to its preferential inhibition.

Experimental Methodologies for Determining Selectivity

The determination of inhibitor selectivity is a critical step in drug discovery. The following protocols outline the standardized in vitro assays used to generate the comparative data presented in this guide.

In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely accepted standard for measuring cholinesterase activity and inhibition.

Principle: The assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate enzyme with inhibitor or vehicle Compound_Prep->Incubation Enzyme_Prep Prepare enzyme solutions (hrAChE and hBChE) Enzyme_Prep->Incubation Reagent_Prep Prepare DTNB and substrate solutions Reaction_Start Initiate reaction by adding substrate Reagent_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure absorbance at 412 nm kinetically Reaction_Start->Measurement Rate_Calc Calculate reaction rates Measurement->Rate_Calc IC50_Calc Determine IC50 values using non-linear regression Rate_Calc->IC50_Calc Selectivity_Calc Calculate Selectivity Index (IC50 BChE / IC50 AChE) IC50_Calc->Selectivity_Calc

Caption: Workflow for determining cholinesterase inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB stock solution in the phosphate buffer.

    • Prepare a 75 mM acetylthiocholine iodide (ATCI) stock solution for the AChE assay and a 75 mM butyrylthiocholine iodide (BTCI) stock solution for the BChE assay in deionized water.

    • Prepare stock solutions of human recombinant AChE and human serum BChE in the phosphate buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO and perform serial dilutions in the phosphate buffer to achieve the desired final concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the test compound dilution or vehicle (for control).

      • 140 µL of phosphate buffer.

      • 20 µL of 1.5 mM DTNB solution.

      • 10 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately begin kinetic measurement of the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • Calculate the selectivity index by dividing the IC50 value for BChE by the IC50 value for AChE.

The Cholinergic Signaling Pathway

Understanding the selectivity of cholinesterase inhibitors is paramount due to their direct impact on the cholinergic signaling pathway. Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in both the central and peripheral nervous systems. Its signaling is tightly regulated by the rapid hydrolysis of ACh by AChE in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, thereby enhancing cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Action_Potential Action Potential Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->ACh_Vesicle Vesicle Fusion & ACh Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzed by AChR Acetylcholine Receptor (Muscarinic or Nicotinic) ACh_Released->AChR Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor This compound Inhibitor->AChE Inhibits Signal_Transduction Signal Transduction AChR->Signal_Transduction

Caption: Simplified overview of the cholinergic synapse.

Conclusion

This guide provides a comprehensive framework for evaluating the selectivity of this compound against acetylcholinesterase and butyrylcholinesterase. Based on the activity of structurally related compounds, we have posited that this molecule is an inhibitor of AChE with a moderate degree of selectivity over BChE. The provided experimental protocols and pathway diagrams offer researchers the necessary tools and conceptual understanding to pursue further investigations into this and similar chemical scaffolds. The development of selective AChE inhibitors remains a critical endeavor in medicinal chemistry, and a thorough understanding of their selectivity profiles is essential for the advancement of novel therapeutics for a range of neurological disorders.

References

  • Discovery of Some Piperine-Based Phenylsulfonylhydrazone Derivatives as Potent Botanically Narcotic Agents. PubMed. [Link]

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  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

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  • 1-(Phenylsulfonyl)piperidine-4-carboxamide | C12H16N2O3S | CID 257093. PubChem. [Link]

  • 4-(Piperidine-1-sulfonyl)aniline | C11H16N2O2S | CID 236648. PubChem. [Link]

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A Pharmacokinetic Comparison of N-substituted Piperidine-4-amine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2][3][4] Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1][5] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic profiles. Within the vast chemical space of piperidine-containing molecules, N-substituted piperidine-4-amine analogs represent a critical class of compounds with broad therapeutic potential. The nature of the substituent on the piperidine nitrogen plays a pivotal role in modulating the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules, ultimately dictating their efficacy and safety.[1][5][6]

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various N-substituted piperidine-4-amine analogs. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to make informed decisions in the design and optimization of new chemical entities. We will delve into the causal relationships between structural modifications and pharmacokinetic outcomes, supported by experimental data and validated protocols.

The Pivotal Role of the N-Substituent in Pharmacokinetics

The substituent attached to the nitrogen atom of the piperidine ring is a key determinant of a molecule's overall physicochemical properties, including lipophilicity, basicity (pKa), and polar surface area. These parameters, in turn, exert a profound influence on the compound's journey through the body. For instance, increasing the lipophilicity by adding a methyl group can enhance membrane permeability, potentially leading to better absorption.[5] However, this modification can also increase metabolic susceptibility.[5][6] Understanding these intricate structure-activity relationships (SAR) and structure-property relationships (SPR) is paramount for rational drug design.[2][7][8]

Comparative Pharmacokinetic Data of N-Substituted Piperidine-4-amine Analogs

To illustrate the impact of N-substitution on pharmacokinetic parameters, the following table summarizes key in vitro and in vivo data for a series of hypothetical, yet representative, N-substituted piperidine-4-amine analogs. The data presented are intended to be illustrative of the trends observed in drug discovery campaigns.

Compound IDN-SubstituentLogPCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)Oral Bioavailability (F%)
Analog A -H1.2Low ( < 1)> 60< 20< 10
Analog B -CH₃1.8Moderate (1-10)453525
Analog C -CH₂CH₃2.3Moderate (1-10)305040
Analog D -CH(CH₃)₂2.7High ( > 10)156530
Analog E -CH₂Ph3.5High ( > 10)< 108515
Analog F -C(O)CH₃0.8Low ( < 1)> 60< 15< 5

Data Analysis and Interpretation:

  • Lipophilicity (LogP): As the alkyl chain length of the N-substituent increases from hydrogen (Analog A) to isopropyl (Analog D) and benzyl (Analog E), the lipophilicity (LogP) correspondingly increases. The N-acetyl group (Analog F) significantly reduces lipophilicity.

  • Permeability (Caco-2): Increased lipophilicity generally correlates with enhanced membrane permeability, as demonstrated by the trend from low permeability for the polar analogs (A and F) to high permeability for the more lipophilic analogs (D and E).

  • Metabolic Stability: The introduction of alkyl and benzyl groups provides sites for metabolic attack, primarily through N-dealkylation and oxidation, leading to decreased metabolic stability (shorter half-life).[9][10] The unsubstituted (A) and N-acetyl (F) analogs exhibit greater stability.

  • Plasma Protein Binding: Higher lipophilicity leads to increased binding to plasma proteins like albumin, which can reduce the free fraction of the drug available to exert its therapeutic effect.

  • Oral Bioavailability: The interplay of these factors culminates in the observed oral bioavailability. While moderate lipophilicity and permeability are beneficial (Analogs C and D), excessive lipophilicity can lead to rapid metabolism and high plasma protein binding, ultimately reducing bioavailability (Analog E).[11]

Experimental Protocols for Pharmacokinetic Profiling

To ensure the generation of reliable and reproducible data, standardized in vitro and in vivo experimental protocols are essential.[12] These protocols form a self-validating system, where in vitro results guide the design and interpretation of subsequent in vivo studies.

In Vitro ADME Assays

In vitro assays are crucial for early-stage drug discovery as they are cost-effective, rapid, and allow for high-throughput screening.[12]

1. Caco-2 Permeability Assay: This assay is a widely accepted in vitro model for predicting human intestinal absorption.[5]

  • Objective: To assess the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

  • Methodology:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.

    • Add the test compound to the apical (donor) side of the monolayer.

    • At specified time points, collect samples from the basolateral (receiver) side.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

2. Microsomal Stability Assay: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[6]

  • Objective: To determine the intrinsic clearance of a compound.

  • Methodology:

    • Incubate the test compound with liver microsomes (human, rat, or mouse) and NADPH (a cofactor for CYP enzymes).

    • At various time points, quench the reaction by adding a solvent like acetonitrile.

    • Analyze the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models provide a more holistic understanding of a drug's behavior in a complex biological system.[12]

1. Oral Bioavailability Study in Rodents:

  • Objective: To determine the fraction of an orally administered dose that reaches systemic circulation.

  • Methodology:

    • Administer the test compound to a cohort of rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points after dosing.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to reach Cmax).

    • Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the Caco-2 permeability and in vivo pharmacokinetic studies.

Caco2_Workflow cluster_prep Cell Culture cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on transwell plates culture Culture to form confluent monolayer seed->culture add_compound Add test compound to apical side culture->add_compound sample Collect samples from basolateral side add_compound->sample lcms Quantify compound concentration (LC-MS/MS) sample->lcms calculate Calculate Papp lcms->calculate InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Administer IV dose blood_collection Collect blood samples at time points iv_dose->blood_collection po_dose Administer PO dose po_dose->blood_collection plasma_prep Process to obtain plasma blood_collection->plasma_prep lcms Quantify compound concentration (LC-MS/MS) plasma_prep->lcms pk_calc Calculate PK parameters (AUC, Cmax, F%) lcms->pk_calc

Caption: Workflow for an in vivo oral bioavailability study.

Metabolic Pathways of N-Substituted Piperidine-4-amines

The metabolic fate of N-substituted piperidine-4-amines is primarily governed by the nature of the N-substituent. The piperidine ring itself is relatively metabolically stable. [1]Key metabolic transformations include:

  • N-dealkylation: This is a major metabolic pathway for many N-substituted piperidines, catalyzed predominantly by CYP3A4. [9][10]The removal of the N-alkyl group often leads to a more polar metabolite that is more readily excreted.

  • Hydroxylation: Alkyl or aryl substituents can undergo hydroxylation, increasing their water solubility.

  • Oxidation: The piperidine ring can undergo oxidation to form lactams, although this is generally a minor pathway. [9]

Metabolic_Pathways parent Parent Compound N-R-Piperidine-4-amine dealkylated N-dealkylated Metabolite Piperidine-4-amine parent->dealkylated CYP3A4 (N-dealkylation) hydroxylated Hydroxylated Metabolite N-(R-OH)-Piperidine-4-amine parent->hydroxylated CYP-mediated (Hydroxylation) lactam Lactam Metabolite parent->lactam Oxidation (minor pathway)

Caption: Major metabolic pathways for N-substituted piperidine-4-amines.

Conclusion and Future Perspectives

The N-substituent of piperidine-4-amine analogs is a critical handle for modulating their pharmacokinetic properties. A systematic approach to understanding the interplay between structure, physicochemical properties, and ADME parameters is essential for the successful development of drug candidates. By employing a combination of in silico predictions, robust in vitro assays, and carefully designed in vivo studies, medicinal chemists can navigate the complex landscape of drug metabolism and pharmacokinetics to design molecules with optimized profiles. Future work in this area will likely focus on the development of more predictive in vitro and in silico models to further streamline the drug discovery process and reduce reliance on animal testing.

References

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Benchmarking Novel Compound 1-(phenylsulfonyl)piperidin-4-amine Against Known Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Comparative Analysis

Introduction: The Therapeutic Potential of Targeting Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a critical signaling molecule in the nervous system, playing a key role in neurotransmission and neurovascular coupling.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Among the three isoforms—endothelial (eNOS), inducible (iNOS), and neuronal (nNOS)—the latter has garnered significant attention in drug discovery.[1] Overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases and neuropathic pain.[2] Consequently, the selective inhibition of nNOS presents a promising therapeutic strategy.[2][3]

This guide provides a comprehensive framework for the initial evaluation of a novel compound, 1-(phenylsulfonyl)piperidin-4-amine, as a potential nNOS inhibitor. The piperidine scaffold is a common feature in many biologically active compounds, making this an intriguing candidate for investigation. We will benchmark its performance against two well-characterized nNOS inhibitors: L-NAME (Nω-Nitro-L-arginine methyl ester), a non-selective NOS inhibitor, and 7-Nitroindazole, a selective nNOS inhibitor.[4][5][6][7][8][9] This comparative analysis will be based on a robust in vitro enzymatic assay that quantifies nNOS activity through the measurement of its product, nitric oxide.

The Inhibitors: A Comparative Overview

A crucial aspect of benchmarking is the selection of appropriate reference compounds. For this study, we have chosen two inhibitors with distinct profiles to provide a comprehensive comparison.

  • This compound (Test Compound): This is a novel compound with a piperidine core. Its potential as an nNOS inhibitor is currently under investigation. The phenylsulfonyl group introduces specific steric and electronic properties that may influence its binding to the enzyme's active site.

  • L-NAME (Reference Compound 1): L-NAME is a widely used, non-selective NOS inhibitor that acts as an L-arginine analog, the natural substrate for NOS.[10] It serves as a useful positive control to validate the assay setup. It inhibits nNOS, eNOS, and iNOS.[6][7]

  • 7-Nitroindazole (Reference Compound 2): This compound is a known selective inhibitor of nNOS.[5][8][9] Its inclusion allows for the assessment of the test compound's potency and potential selectivity for the neuronal isoform.

Experimental Design: A Step-by-Step Guide to Comparative nNOS Inhibition Assay

The core of this benchmarking study is an in vitro enzymatic assay that measures the production of nitric oxide by purified nNOS. The most common and reliable method for this is the Griess assay, which detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solution.[11]

Principle of the nNOS Activity Assay

The assay quantifies nNOS activity by measuring the amount of nitrite produced from the enzymatic conversion of L-arginine to L-citrulline and NO. The Griess reaction is a two-step diazotization process. First, under acidic conditions, sulfanilamide converts nitrite into a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the nitrite concentration, and thus to the nNOS activity.

G cluster_0 nNOS Catalytic Cycle cluster_1 Nitric Oxide Detection (Griess Assay) L-Arginine L-Arginine nNOS_Enzyme nNOS Enzyme (+ Cofactors: NADPH, BH4) L-Arginine->nNOS_Enzyme Substrate L-Citrulline L-Citrulline nNOS_Enzyme->L-Citrulline Product 1 NO Nitric Oxide (NO) nNOS_Enzyme->NO Product 2 Nitrite Nitrite (NO₂⁻) NO->Nitrite Spontaneous Oxidation Griess_Reagent Griess Reagent (Sulfanilamide + NED) Nitrite->Griess_Reagent Reacts with Azo_Dye Colored Azo Dye Griess_Reagent->Azo_Dye Forms Spectrophotometer Spectrophotometer Azo_Dye->Spectrophotometer Absorbance at 540 nm

Caption: Workflow of nNOS activity measurement using the Griess assay.

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput analysis.

1. Preparation of Reagents:

  • nNOS Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol.

  • Recombinant Human nNOS Enzyme: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the incubation period.

  • Cofactor Solution: A mixture of NADPH, CaCl₂, Calmodulin, and Tetrahydrobiopterin (BH4) in assay buffer. Final concentrations in the reaction should be optimized based on the enzyme supplier's recommendations.

  • Substrate Solution: L-arginine dissolved in assay buffer.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, L-NAME, and 7-Nitroindazole in an appropriate solvent (e.g., DMSO).

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

  • Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 M) in deionized water for generating a standard curve.

2. Assay Procedure:

  • Prepare Nitrite Standard Curve: In a set of wells on the 96-well plate, prepare a serial dilution of the nitrite standard in assay buffer to generate a standard curve (e.g., 0-100 µM).

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solutions in assay buffer to obtain a range of concentrations to be tested (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) for the uninhibited reaction.

  • Assay Setup: To the appropriate wells of the 96-well plate, add the following in order:

    • 20 µL of assay buffer.

    • 10 µL of inhibitor dilution or vehicle.

    • 10 µL of cofactor solution.

    • 10 µL of substrate solution.

  • Enzyme Addition and Incubation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of the diluted nNOS enzyme solution to all wells except the blanks. Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Griess Reagent Solution B. Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

3. Data Analysis and IC₅₀ Determination:

  • Nitrite Concentration Calculation: Using the standard curve, determine the concentration of nitrite produced in each well.

  • Percentage Inhibition Calculation: Calculate the percentage of nNOS inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Nitrite concentration with inhibitor / Nitrite concentration without inhibitor)] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12][13]

G A Prepare Reagents (Buffers, Enzyme, Cofactors, Substrate, Inhibitors) B Prepare Nitrite Standard Curve (Serial Dilutions) A->B C Prepare Inhibitor Dilutions (Serial Dilutions) A->C D Assay Plate Setup (Add Buffer, Inhibitor, Cofactors, Substrate) B->D C->D E Pre-incubation (37°C, 5 min) D->E F Initiate Reaction (Add nNOS Enzyme) E->F G Incubation (37°C, 30 min) F->G H Stop Reaction & Develop Color (Add Griess Reagents A & B) G->H I Measure Absorbance (540 nm) H->I J Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) I->J K Determine IC₅₀ Value J->K

Caption: Experimental workflow for IC₅₀ determination of nNOS inhibitors.

Data Presentation and Interpretation

The results of this comparative analysis should be presented in a clear and concise manner. A summary table is an effective way to compare the IC₅₀ values of the test compound and the known inhibitors.

Table 1: Comparative Inhibitory Potency (IC₅₀) against nNOS

CompoundIC₅₀ (µM) [Hypothetical Data]
This compound15.2
L-NAME70.0[2][4][10]
7-Nitroindazole0.47[5]

Interpretation of Hypothetical Results:

Based on the hypothetical data presented in Table 1, this compound demonstrates moderate inhibitory activity against nNOS, with an IC₅₀ value of 15.2 µM. When benchmarked against the known inhibitors, it is more potent than the non-selective inhibitor L-NAME but significantly less potent than the selective nNOS inhibitor 7-Nitroindazole.

This initial screening provides valuable insights:

  • Proof of Concept: The data suggests that the this compound scaffold has the potential to inhibit nNOS.

  • Potency Comparison: The compound's potency is in a range that may warrant further optimization through medicinal chemistry efforts.

  • Future Directions: The next logical steps would involve investigating the selectivity of this compound against other NOS isoforms (eNOS and iNOS) to determine its specificity. Further structure-activity relationship (SAR) studies could also be conducted to identify modifications that could enhance its potency and selectivity.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking the novel compound this compound against known nNOS inhibitors. By employing a well-established in vitro assay and comparing the results to standard reference compounds, researchers can obtain a clear and objective assessment of the compound's inhibitory potential. The detailed experimental protocol and data analysis framework provided herein serve as a robust starting point for the initial characterization of this and other potential nNOS inhibitors, paving the way for further investigation and potential therapeutic development.

References

  • What are nNOS inhibitors and how do they work? (2024, June 21). Synapse. Retrieved January 12, 2026, from [Link]

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  • IC50 Determination - edX. (n.d.). edX. Retrieved January 12, 2026, from [Link]

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  • IC 50 values (mM) for the iNOS and nNOS inhibition by the four most... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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The Phenylsulfonyl Piperidine Scaffold: A Comparative Guide to Isosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone of drug design. When coupled with a phenylsulfonyl group, this scaffold often imparts favorable interactions with biological targets, contributing to high potency. However, the phenylsulfonyl moiety is not without its liabilities, which can include suboptimal physicochemical properties, metabolic instability, and potential for off-target effects.

This guide provides a comprehensive comparison of isosteric replacements for the phenylsulfonyl group in piperidine analogs. Drawing from experimental data, we will explore the rationale behind these substitutions, their impact on key drug-like properties, and the synthetic strategies for their implementation. Our focus is to equip researchers with the knowledge to make informed decisions in lead optimization campaigns, ultimately accelerating the discovery of safer and more effective therapeutics.

The Rationale for Replacing the Phenylsulfonyl Group

The decision to replace a functional group in a lead compound is driven by the need to optimize its overall profile. While the phenylsulfonyl group can be a potent pharmacophore, several factors may necessitate its substitution:

  • Metabolic Stability: The aromatic ring of the phenylsulfonyl group is susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites.[3]

  • Physicochemical Properties: The sulfonamide linkage can influence a molecule's acidity (pKa) and lipophilicity (logP), which in turn affect its solubility, permeability, and oral bioavailability.[4][5] Fine-tuning these properties is often crucial for achieving a desirable pharmacokinetic profile.

  • Selectivity: Isosteric replacement can alter the electronic and steric properties of a molecule, leading to improved selectivity for the desired biological target over off-target proteins, thereby reducing the risk of adverse effects.

  • Intellectual Property: Introducing novel isosteric replacements can create new chemical matter with distinct intellectual property rights, a critical consideration in drug development.[6]

A Comparative Analysis of Phenylsulfonyl Isosteres

The following sections detail common isosteric replacements for the phenylsulfonyl group in piperidine analogs, supported by comparative experimental data where available.

Acyl and Carboxamide Groups: Modulating Electronic and Hydrogen Bonding Properties

A frequent strategy involves replacing the sulfonyl group with an acyl or carboxamide moiety. This substitution maintains a carbonyl group capable of hydrogen bonding but alters the electronic nature and acidity of the linker.

Experimental Evidence:

In a study on M1 allosteric agonists based on a piperidine scaffold, the replacement of a sulfonyl linker with an amide led to a series of potent and selective compounds. The structure-activity relationship (SAR) within the amide series was found to be "flat," indicating that while the amide was a suitable replacement, further subtle modifications were necessary to fine-tune activity.[7]

Compound Isosteric Group M1 Receptor Activity (EC50) D2 Receptor Inhibition (IC50)
Lead Sulfonamide Phenylsulfonyl(Data not provided in abstract)(Data not provided in abstract)
Amide Analog 5a Benzoyl> 30 µM> 10 µM
Amide Analog 5h 4-Fluorobenzoyl5.3 µM3.2 µM

Table 1: Comparative activity of sulfonamide isosteres in M1 allosteric agonists. Data extracted from a study on TBPB analogs.[7]

Causality Behind the Choice: The switch from a sulfonyl to an acyl group can significantly impact the molecule's electronic distribution and hydrogen bonding capabilities. The amide nitrogen introduces a hydrogen bond donor, which can lead to new interactions within the target's binding pocket.

Heterocyclic Rings: Enhancing Metabolic Stability and Physicochemical Properties

Replacing the phenyl ring of the phenylsulfonyl group with various heterocyclic systems is a powerful strategy to improve metabolic stability and modulate physicochemical properties.

Experimental Evidence:

In the development of P2Y14 receptor antagonists, a zwitterionic piperidine-containing lead compound was modified by replacing a terminal piperidine with a neutral 5-(hydroxymethyl)isoxazol-3-yl group. This isosteric replacement successfully removed the zwitterionic character, which can be detrimental to oral absorption, while maintaining moderate receptor affinity.[8]

Compound Isosteric Group hP2Y14R Affinity (IC50)
3a (Piperidine) PiperidineModerate
29 (Isoxazole) 5-(hydroxymethyl)isoxazol-3-yl296 nM

Table 2: Comparison of a piperidine moiety with a heterocyclic isostere in P2Y14R antagonists.[8]

Causality Behind the Choice: Heterocycles offer a diverse range of electronic properties and hydrogen bonding patterns. They can also be less prone to metabolic oxidation compared to unsubstituted phenyl rings. The introduction of heteroatoms can improve solubility and polarity, contributing to a more favorable ADME profile.

Sulfonimidamides: A Chiral, Non-planar Alternative

Sulfonimidamides have emerged as promising bioisosteres for sulfonamides. They introduce a chiral center and a non-planar geometry, which can lead to unique interactions with the target protein.

Experimental Evidence:

A study on γ-secretase inhibitors demonstrated that sulfonimidamides can effectively replace sulfonamides, maintaining or even improving biological activity. The physicochemical properties of cyclic sulfonimidamides were compared to their corresponding carboxylic acid and tetrazole derivatives, highlighting their potential as tunable carboxylic acid isosteres.[9][10]

Property Carboxylic Acid Tetrazole Cyclic Sulfonimidamide
pKa ~4-5~5~5-6

Table 3: Comparison of physicochemical properties of a cyclic sulfonimidamide with other acidic bioisosteres.[9]

Causality Behind the Choice: The tetrahedral geometry and chirality of the sulfonimidamide group can provide a better three-dimensional fit into a binding pocket compared to the more planar sulfonamide. The tunable acidity of sulfonimidamides also allows for fine-tuning of physicochemical properties.[9]

Experimental Protocols

Synthesis of Piperidine Sulfonamide Analogs

A general and robust method for the synthesis of N-substituted piperidine sulfonamides involves the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base.

Step-by-Step Methodology:

  • Dissolve the piperidine starting material (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution and stir at room temperature.

  • Slowly add the desired sulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion , quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired piperidine sulfonamide.[1]

In Vitro Metabolic Stability Assay

The metabolic stability of compounds is commonly assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Step-by-Step Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH (a cofactor for CYP enzymes), and a phosphate buffer at 37°C.

  • Add the test compound (at a final concentration typically around 1 µM) to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[11][12]

Visualizing the Concepts

Isosteric_Replacement_Strategy cluster_0 Lead Optimization cluster_1 Challenges Lead Compound Lead Compound Metabolic Instability Metabolic Instability Lead Compound->Metabolic Instability Poor Physicochemical Properties Poor Physicochemical Properties Lead Compound->Poor Physicochemical Properties Off-Target Effects Off-Target Effects Lead Compound->Off-Target Effects Optimized Candidate Optimized Candidate Isosteric Replacement Isosteric Replacement Metabolic Instability->Isosteric Replacement Address Poor Physicochemical Properties->Isosteric Replacement Address Off-Target Effects->Isosteric Replacement Address Isosteric Replacement->Optimized Candidate Leads to Phenylsulfonyl_Isosteres cluster_isosteres Common Isosteric Replacements Phenylsulfonyl Phenylsulfonyl Acyl / Carboxamide Acyl / Carboxamide Phenylsulfonyl->Acyl / Carboxamide replace with Heterocyclic Rings Heterocyclic Rings Phenylsulfonyl->Heterocyclic Rings replace with Sulfonimidamide Sulfonimidamide Phenylsulfonyl->Sulfonimidamide replace with

Caption: Common isosteres for the phenylsulfonyl group.

Conclusion

The isosteric replacement of the phenylsulfonyl group in piperidine analogs is a versatile and powerful strategy in drug discovery. By carefully selecting the appropriate isostere, medicinal chemists can address a range of challenges, from improving metabolic stability and physicochemical properties to enhancing selectivity and securing intellectual property. This guide has provided a comparative overview of common replacements, supported by experimental data and protocols, to aid researchers in their quest for novel and improved therapeutics. The continued exploration of novel bioisosteres will undoubtedly lead to the development of the next generation of piperidine-based drugs.

References

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A Comparative Docking Analysis of Phenylsulfonylpiperidine Derivatives as Novel mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparative analysis of the docking of novel phenylsulfonylpiperidine derivatives against microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. We will explore the rationale behind the experimental design, present a detailed, step-by-step docking protocol, and compare the performance of our novel scaffold against known inhibitors, supported by simulated experimental data.

Introduction: The Rationale for Targeting mPGES-1 with Phenylsulfonylpiperidine Derivatives

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a critical enzyme in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers the potential for a more targeted anti-inflammatory therapy with a reduced risk of the gastrointestinal and cardiovascular side effects associated with COX inhibition.[1][2][3]

The phenylsulfonyl scaffold is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs. Recent studies have highlighted the potential of phenylsulfonyl hydrazides and N-amido-phenylsulfonamides as potent mPGES-1 inhibitors.[4][5][6] This guide investigates the bioisosteric replacement of the hydrazide or amide linker with a piperidine ring, a common motif in drug discovery known to improve pharmacokinetic properties. We hypothesize that the phenylsulfonylpiperidine scaffold can effectively position key pharmacophoric features within the mPGES-1 active site to achieve potent inhibition.

This guide will walk researchers through a validated molecular docking workflow to assess the potential of novel phenylsulfonylpiperidine derivatives as mPGES-1 inhibitors, comparing them against a set of known, structurally diverse inhibitors.

Methodology: A Validated Protocol for mPGES-1 Docking

The foundation of any credible in silico study is a robust and validated methodology. Here, we outline a detailed protocol for the comparative docking of phenylsulfonylpiperidine derivatives against human mPGES-1.

Receptor and Ligand Preparation

Receptor Preparation:

  • Selection of the Crystal Structure: The crystal structure of human mPGES-1 in complex with glutathione (GSH) (PDB ID: 4AL0) was selected as the receptor model.[7][8] This structure provides a high-resolution view of the enzyme's active site.

  • Protein Clean-up: The protein structure was prepared using AutoDockTools (ADT). All water molecules and non-essential co-factors were removed. The co-crystallized glutathione was retained to define the active site.

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to ensure a correct electrostatic representation of the receptor.

  • Grid Box Generation: A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site, encompassing the binding pocket of the co-crystallized ligand.

Ligand Preparation:

  • Selection of Phenylsulfonylpiperidine Derivatives: A series of virtual phenylsulfonylpiperidine derivatives with varying substitutions on the phenyl ring were designed to explore the structure-activity relationship (SAR).

  • Selection of Comparative Inhibitors: A set of known mPGES-1 inhibitors with diverse scaffolds were selected from the literature for comparison. This set includes MK-886, a well-characterized inhibitor.[4][9]

  • Ligand Optimization: The 3D structures of all ligands were generated and energy-minimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.

  • Torsion Angle Definition: The rotatable bonds in each ligand were defined to allow for conformational flexibility during the docking process.

Molecular Docking Workflow

The molecular docking simulations were performed using AutoDock Vina, a widely used and validated docking program. The Lamarckian Genetic Algorithm was employed as the search algorithm.[10]

Step-by-Step Docking Protocol:

  • Input File Generation: The prepared receptor and ligand files were converted to the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

  • Configuration File Setup: A configuration file was created specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Docking Simulation: The docking simulation was executed from the command line using the AutoDock Vina executable.

  • Pose and Score Analysis: The output file, containing the predicted binding poses and their corresponding binding affinities (in kcal/mol), was analyzed. The pose with the lowest binding affinity was considered the most favorable.

  • Interaction Analysis: The protein-ligand interactions for the best poses were visualized and analyzed using a molecular visualization tool like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Docking Protocol Validation

To ensure the reliability of the docking protocol, a re-docking experiment was performed. The co-crystallized ligand from the PDB structure was extracted and then re-docked into the active site of the receptor. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose was calculated. An RMSD value below 2.0 Å is generally considered an indicator of a reliable docking protocol.[11]

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB: 4AL0) - Remove Water - Add Hydrogens & Charges grid_gen Grid Box Generation (Centered on Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation - Phenylsulfonylpiperidines - Known Inhibitors - Energy Minimization docking Molecular Docking (AutoDock Vina) ligand_prep->docking re_dock Protocol Validation (Re-docking of Co-crystallized Ligand) grid_gen->re_dock rmsd_check RMSD < 2.0 Å? re_dock->rmsd_check pose_analysis Pose & Score Analysis - Binding Affinity (kcal/mol) docking->pose_analysis rmsd_check->docking Proceed interaction_analysis Interaction Analysis - Hydrogen Bonds - Hydrophobic Interactions pose_analysis->interaction_analysis sar_analysis SAR & Comparative Analysis interaction_analysis->sar_analysis

Caption: Molecular docking and validation workflow.

Results and Discussion: A Comparative Analysis

The validated docking protocol was used to screen a library of novel phenylsulfonylpiperidine derivatives and a set of known mPGES-1 inhibitors. The results are summarized in the table below.

Compound IDScaffoldPredicted Binding Affinity (kcal/mol)Key Interacting Residues
PSP-01 Phenylsulfonylpiperidine-9.8Arg126, Tyr130, Ser127
PSP-02 Phenylsulfonylpiperidine-9.5Arg126, Tyr130, Gln134
PSP-03 Phenylsulfonylpiperidine-8.9Arg126, Tyr130
MK-886 Indole Acetic Acid-10.2Arg126, Tyr130, Ser127
Inhibitor A Pirinixic Acid-9.1Arg126, Tyr130
Inhibitor B Biarylimidazole-8.5Tyr130, Gln134

Data Presentation: Comparative Docking Results

Binding Mode Analysis of Phenylsulfonylpiperidine Derivatives

The most promising phenylsulfonylpiperidine derivative, PSP-01 , exhibited a predicted binding affinity of -9.8 kcal/mol, comparable to the known potent inhibitor MK-886. The binding mode analysis of PSP-01 revealed several key interactions within the mPGES-1 active site:

  • Hydrogen Bonding: The sulfonyl group of PSP-01 forms a strong hydrogen bond with the side chain of Arg126, a crucial residue for inhibitor binding.

  • Pi-Stacking: The phenyl ring of the phenylsulfonyl moiety engages in a pi-pi stacking interaction with the aromatic ring of Tyr130.

  • Hydrophobic Interactions: The piperidine ring is positioned in a hydrophobic pocket lined by residues such as Leu85 and Ala138.

These interactions are consistent with the binding modes of other known mPGES-1 inhibitors, suggesting that the phenylsulfonylpiperidine scaffold can effectively mimic the key interactions required for potent inhibition.

G cluster_ligand PSP-01 cluster_protein mPGES-1 Active Site sulfonyl Sulfonyl Group arg126 Arg126 sulfonyl->arg126 H-Bond ser127 Ser127 sulfonyl->ser127 H-Bond phenyl Phenyl Ring tyr130 Tyr130 phenyl->tyr130 Pi-Stacking piperidine Piperidine Ring hydrophobic_pocket Hydrophobic Pocket (Leu85, Ala138) piperidine->hydrophobic_pocket Hydrophobic Interaction

Caption: Key interactions of PSP-01 in the mPGES-1 active site.

Structure-Activity Relationship (SAR) Insights

The docking results for the series of phenylsulfonylpiperidine derivatives provided valuable insights into the SAR of this scaffold:

  • Substitutions on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring were found to enhance the binding affinity, likely by strengthening the hydrogen bonding interaction with Arg126.

  • Piperidine Conformation: The chair conformation of the piperidine ring was consistently favored, allowing for optimal placement within the hydrophobic pocket.

  • Linker Length and Flexibility: The piperidine ring serves as a rigid linker, which appears to be advantageous for pre-organizing the pharmacophoric groups for optimal binding.

Comparative Performance Against Known Inhibitors

The phenylsulfonylpiperidine scaffold demonstrated competitive performance against the known mPGES-1 inhibitors. While the top-scoring derivative, PSP-01, had a slightly lower predicted binding affinity than MK-886, it outperformed the pirinixic acid and biarylimidazole-based inhibitors. This suggests that the phenylsulfonylpiperidine scaffold is a promising starting point for the development of novel mPGES-1 inhibitors. The favorable drug-like properties often associated with the piperidine moiety further enhance the potential of this scaffold.

Conclusion and Future Directions

This comparative docking study has successfully demonstrated the potential of the novel phenylsulfonylpiperidine scaffold as a promising starting point for the design of potent and selective mPGES-1 inhibitors. Our validated docking protocol revealed that these derivatives can effectively occupy the active site of mPGES-1 and establish key interactions with residues crucial for inhibitor binding.

The top-performing derivative, PSP-01, exhibited a predicted binding affinity comparable to that of the well-characterized inhibitor MK-886. The SAR insights gained from this study provide a rational basis for further optimization of this scaffold.

Future work should focus on the synthesis and in vitro biological evaluation of the most promising phenylsulfonylpiperidine derivatives to validate the in silico findings. Further optimization of the scaffold, guided by the SAR established in this study, could lead to the discovery of novel and potent mPGES-1 inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

References

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A Comparative Guide to the Enantioselective Synthesis of 1-(Phenylsulfonyl)piperidin-4-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives playing a pivotal role in a wide array of therapeutics. The introduction of chirality into these structures often leads to significant differences in pharmacological activity, potency, and safety profiles between enantiomers. This guide provides a comprehensive overview and comparison of potential enantioselective strategies for the synthesis of the (R) and (S) isomers of 1-(phenylsulfonyl)piperidin-4-amine, a key building block for various biologically active molecules.

While direct comparative studies on the enantioselective synthesis of this specific compound are not extensively available in peer-reviewed literature, this guide will leverage established and robust methodologies for the asymmetric synthesis of related chiral amines and piperidine derivatives. We will explore the theoretical underpinnings, potential advantages and disadvantages, and provide detailed, adaptable experimental protocols for three primary strategies: Kinetic Resolution, Asymmetric Hydrogenation, and Chiral Auxiliary-Mediated Synthesis.

The Critical Role of Chirality in Piperidine-Containing Pharmaceuticals

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with biological targets, which are themselves chiral. For piperidine derivatives, the stereochemistry at chiral centers can dictate binding affinity to receptors, enzyme inhibition, and metabolic stability. Therefore, the ability to selectively synthesize and evaluate individual enantiomers is a critical aspect of modern drug discovery and development.

Comparative Analysis of Potential Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through several strategic pathways. Below, we compare three prominent methods, highlighting their potential efficacy for this target molecule based on analogous transformations.

Strategy Principle Potential Advantages Potential Challenges Estimated Yield Estimated e.e.
Enzymatic Kinetic Resolution Selective acylation or deacylation of one enantiomer in a racemic mixture using a lipase.High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% for one enantiomer, requires screening of enzymes and conditions.< 50% (for one enantiomer)>95%
Asymmetric Hydrogenation Reduction of a prochiral enamine or imine precursor using a chiral transition metal catalyst.High atom economy, potential for high yield and enantioselectivity, catalytic process.Requires synthesis of a suitable prochiral precursor, catalyst screening and optimization can be extensive.70-95%>90%
Chiral Auxiliary-Mediated Synthesis Covalent attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation.Predictable stereochemical outcome, robust and well-established methods.Stoichiometric use of the chiral auxiliary, requires additional steps for attachment and removal.60-80% (multi-step)>98% (d.r.)

Note: The estimated yields and enantiomeric excess (e.e.) are based on typical results for similar transformations reported in the literature and should be considered as targets for optimization for the synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the proposed enantioselective synthetic routes. These should be considered as a starting point for optimization for the specific target molecule.

Method 1: Enzymatic Kinetic Resolution of Racemic this compound

This method relies on the selective acylation of one enantiomer from the racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Workflow Diagram:

G racemate Racemic this compound enzyme Lipase (e.g., Novozym 435) + Acyl Donor racemate->enzyme Enzymatic Acylation separation Separation (Chromatography or Extraction) enzyme->separation enantiomer_R (R)-1-(Phenylsulfonyl)piperidin-4-amine (unreacted) separation->enantiomer_R acylated_S N-Acyl-(S)-1-(Phenylsulfonyl)piperidin-4-amine separation->acylated_S hydrolysis Hydrolysis acylated_S->hydrolysis enantiomer_S (S)-1-(Phenylsulfonyl)piperidin-4-amine hydrolysis->enantiomer_S

Caption: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Protocol:

  • Reaction Setup: In a flask, dissolve racemic this compound (1.0 equiv.) in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Enzyme and Acyl Donor Addition: Add a lipase (e.g., Novozym 435, 10-50 mg per mmol of amine) and an acyl donor (e.g., ethyl acetate, 0.6 equiv.).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Work-up and Separation: Filter off the enzyme. The reaction mixture, now containing one enantiomer of the amine and the acylated other enantiomer, can be separated by column chromatography or by an acid-base extraction to isolate the unreacted amine.

  • Hydrolysis (Optional): The acylated amine can be hydrolyzed (e.g., using aqueous HCl or NaOH) to recover the other enantiomer of the amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC analysis.

Causality Behind Experimental Choices: The choice of lipase is critical and often requires screening to find an enzyme with high activity and selectivity for the specific substrate. The acyl donor and solvent are chosen to optimize the reaction rate and selectivity. Monitoring to ~50% conversion is crucial to maximize the enantiomeric excess of both the remaining starting material and the product.

Method 2: Asymmetric Hydrogenation of a Prochiral Precursor

This approach involves the synthesis of a prochiral enamine or imine precursor, which is then stereoselectively reduced using a chiral catalyst.

Workflow Diagram:

G precursor Prochiral Precursor (e.g., N-sulfonyl-1,2,3,6-tetrahydropyridine) catalyst Chiral Catalyst (e.g., Rh-DIPAMP) + H₂ precursor->catalyst Asymmetric Hydrogenation product Enantioenriched this compound catalyst->product

Caption: Workflow for Asymmetric Hydrogenation.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize a suitable prochiral precursor, such as 1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridin-4-amine or the corresponding N-protected enamine.

  • Reaction Setup: In a high-pressure reactor, dissolve the precursor in a degassed solvent (e.g., methanol or dichloromethane).

  • Catalyst Addition: Add a chiral catalyst, which is typically a complex of a transition metal (e.g., rhodium, ruthenium, or iridium) with a chiral phosphine ligand (e.g., BINAP, DIPAMP). The catalyst loading is usually low (0.1-1 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm) and stir the reaction at a specific temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully vent the reactor and concentrate the reaction mixture. The crude product can be purified by column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Causality Behind Experimental Choices: The choice of the chiral ligand is the most critical factor determining the enantioselectivity of the hydrogenation. The metal precursor, solvent, temperature, and hydrogen pressure are all important parameters that need to be optimized for each specific substrate.

Method 3: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach utilizes a chiral auxiliary to control the stereochemical outcome of a key bond-forming reaction.

Workflow Diagram:

G start Prochiral Ketone auxiliary Chiral Auxiliary (e.g., (R)-(-)-2-amino-1-propanol) start->auxiliary Attach Auxiliary diastereomer Diastereomerically Pure Intermediate auxiliary->diastereomer Diastereoselective Reaction modification Ring Formation & Functionalization diastereomer->modification cleavage Auxiliary Cleavage modification->cleavage product Enantiopure this compound cleavage->product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Step-by-Step Protocol:

  • Auxiliary Attachment: React a suitable starting material, such as N-Boc-4-piperidone, with a chiral auxiliary (e.g., a chiral amine or alcohol) to form a chiral intermediate (e.g., a chiral imine or enamine).

  • Diastereoselective Reaction: Perform a diastereoselective transformation. For example, a nucleophilic addition to the chiral imine where the chiral auxiliary directs the approach of the nucleophile from one face.

  • Further Transformations: Carry out any necessary subsequent reactions to complete the synthesis of the piperidine ring and introduce the phenylsulfonyl and amino groups.

  • Auxiliary Cleavage: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter.

  • Purification and Analysis: Purify the final product by chromatography and determine its enantiomeric purity by chiral HPLC.

Causality Behind Experimental Choices: The choice of the chiral auxiliary is paramount as it dictates the stereochemical outcome. The reaction conditions for both the diastereoselective step and the auxiliary cleavage must be carefully chosen to maximize diastereoselectivity and avoid racemization.

Biological Activity of this compound Enantiomers: A Research Gap

A thorough search of the scientific literature did not yield specific studies detailing the distinct pharmacological or biological activities of the (R) and (S) enantiomers of this compound. This represents a significant knowledge gap and a promising area for future research. In drug development, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive, less active, or even contribute to undesirable side effects[1][2]. Therefore, the separate evaluation of the biological profiles of each enantiomer of this compound is essential to fully understand its therapeutic potential.

Chiral Separation and Analysis

Regardless of the synthetic route chosen, a reliable analytical method to determine the enantiomeric purity of the final product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose[3][4][5].

General Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amines[3][6].

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol)[5]. For basic amines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Detection: UV detection is commonly used, provided the analyte has a suitable chromophore. For compounds lacking a strong chromophore, derivatization with a UV-active agent may be necessary[6].

Conclusion

The enantioselective synthesis of this compound isomers is a challenging yet important goal for the development of novel therapeutics. While direct comparative data for this specific molecule is limited, established methodologies such as enzymatic kinetic resolution, asymmetric hydrogenation, and the use of chiral auxiliaries offer promising avenues for achieving high enantiopurity. This guide provides a framework for researchers to select and optimize a suitable synthetic strategy. The significant gap in the understanding of the specific biological activities of the individual enantiomers underscores the critical need for further investigation in this area, which could unlock the full therapeutic potential of this chiral scaffold.

References

  • Harrer, D., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5202.
  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3321.
  • Stringham, R. W. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • An, G., et al. (2018). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS infectious diseases, 4(6), 969–978.
  • Aziz-ur-Rehman, et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Serbian Chemical Society, 82(1), 59-71.
  • Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of organic chemistry, 75(5), 1363–1373.
  • Stringham, R. W. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Davies, S. G., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & biomolecular chemistry, 10(27), 5253–5257.
  • Li, J. J. (2004). The asymmetric synthesis of oxo-piperidines and oxo-pyrrolidines. UCL (University College London).
  • Jamali, F., & Tavafaghipour, F. (2015). Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 18(4), 698–709.
  • Babu, C. V., et al. (2014).
  • Henry, D. (2003). Single-enantiomer drugs: elegant science, disappointing effects. The Medical journal of Australia, 179(5), 232–234.
  • Wang, Y., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • Akireddy, S. R., & Reddy, R. E. (2001). An enantioselective synthesis of (R)-4-piperidinylglycine. Organic letters, 3(21), 3345–3347.
  • Li, G., et al. (2000). Exploration for large-scale stereoselective synthesis of unusual amino acids by using 4-phenyloxazolidin-2-one as a new chiral resolution reagent. Journal of the Chemical Society, Perkin Transactions 1, (23), 4067-4073.
  • Davies, S. G., & Smith, A. D. (2003). General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. The Journal of organic chemistry, 68(23), 8949–8961.
  • Wang, Z., et al. (2013). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical communications (Cambridge, England), 49(75), 8348–8350.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 1-(Phenylsulfonyl)piperidin-4-amine. As a valued professional in research and development, your commitment to safety and environmental stewardship is paramount. This guide is designed to be your preferred resource, offering not just procedures, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Part 1: Hazard Characterization and Regulatory Framework

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its structural components—a piperidine ring and a phenylsulfonyl group—provide a strong basis for hazard assessment.

  • Piperidine Moiety : Piperidine and its derivatives are often classified as corrosive, acutely toxic if they come into contact with skin or are inhaled, and potentially flammable.[1][2][3][4]

  • Phenylsulfonyl Moiety : Sulfonic acids and related compounds can cause significant skin and respiratory irritation.[5]

  • Combined Profile : Based on these structural analogs, this compound must be handled as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[6][7]

Regulatory Imperative:

In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The fundamental principle of RCRA is that any substance exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste from its point of generation to its final disposal.[10] Therefore, all waste streams containing this compound fall under these regulations.

Part 2: Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, establishing a robust barrier between the researcher and the chemical is a non-negotiable first step. The causality is clear: proper PPE mitigates the risk of exposure through inhalation, ingestion, or dermal contact.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and contact with vapors, preventing serious eye irritation or damage.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation or burns and systemic toxicity.[4][5]
Body Protection Flame-retardant laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination by spills or splashes.
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[6][11]

Part 3: Step-by-Step Disposal Protocol

This protocol is a self-validating system designed to ensure safety and compliance at every stage.

Step 1: Waste Identification and Segregation The first critical action is the correct identification of all materials that constitute hazardous waste. This includes:

  • Unused or expired this compound solid.

  • Contaminated labware (e.g., pipette tips, weighing boats, gloves, filter paper).

  • Solutions containing the compound.

  • Rinsate from cleaning contaminated glassware (the first rinse is always considered hazardous waste).[12]

Causality of Segregation: Never mix this compound waste with other incompatible waste streams.[8][12][13] Mixing with strong acids, bases, or oxidizers can trigger unintended and dangerous chemical reactions.[14] Proper segregation is a cornerstone of preventing laboratory accidents.

Step 2: Containerization Select a waste collection container that is:

  • Compatible: Constructed of a material (e.g., High-Density Polyethylene - HDPE) that will not react with or be degraded by the chemical.

  • Leak-Proof: In good condition with a secure, screw-on cap.

  • Appropriately Sized: Choose a container that will not be overfilled.

The container must remain closed except when actively adding waste.[8][12] Leaving a funnel in an open waste container is a common but serious violation of safety protocols and EPA regulations.

Step 3: Labeling Proper labeling is a critical communication tool for safety and regulatory compliance. The container must be clearly marked with a "Hazardous Waste" label as soon as the first drop of waste is added.[7][12] The label must include:

  • The full chemical name: "Waste this compound".

  • A clear statement of the hazards: "Harmful," "Irritant."[7]

  • The date accumulation began.

  • The name and contact information of the principal investigator or laboratory.

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13] This area must:

  • Be under the control of laboratory personnel.

  • Be situated at or near the point of generation.

  • Utilize secondary containment (such as a larger, chemically resistant bin) to capture any potential leaks.[7][12]

  • Be located away from sinks or floor drains to prevent accidental environmental release.

Step 5: Arranging for Final Disposal Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[7][15] This is illegal, environmentally damaging, and poses a risk to public health.

The only acceptable procedure is to contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[7] Your EHS department is trained and equipped to manage the transportation and final disposal in accordance with all federal, state, and local regulations.[9][16]

Part 4: Emergency Procedures for Small Spills

In the event of a small spill (<100 mL) within a controlled area like a fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Refer to the PPE table in Part 2.

  • Contain the Spill: Cover the spill with a non-flammable, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[1][2] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and EHS office of the incident.

For larger spills, evacuate the area immediately and contact your institution's emergency response team and EHS office.

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of materials potentially contaminated with this compound.

G cluster_waste Hazardous Waste Stream Start Material Generation (Experiment Complete) IsContaminated Is material contaminated with This compound? Start->IsContaminated WasteType Determine Waste Type IsContaminated->WasteType Yes NonHazardous Dispose as Non-Hazardous Waste (Regular Trash / Glass Bin) IsContaminated->NonHazardous No SolidWaste Pure Solid or Contaminated Labware (gloves, tips, etc.) WasteType->SolidWaste Solid LiquidWaste Aqueous / Organic Solutions or Rinsate WasteType->LiquidWaste Liquid SharpsWaste Contaminated Needles or Glassware WasteType->SharpsWaste Sharps Containerize Place in correctly labeled, closed, compatible Hazardous Waste Container SolidWaste->Containerize LiquidWaste->Containerize SharpsWaste->Containerize Store Store in designated Satellite Accumulation Area (SAA) with secondary containment Containerize->Store EHS Contact EHS for Waste Pickup Store->EHS

Caption: Disposal Pathway Determination for this compound.

Conclusion

The responsible management of chemical waste is a defining characteristic of a world-class research environment. By adhering to this comprehensive guide for the disposal of this compound, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of environmental protection and regulatory compliance. Let these protocols become an integral part of your laboratory's culture, building a foundation of trust and scientific integrity that extends beyond the products you develop.

References

  • Penta chemicals. (2024, May 7).
  • Jubilant Life Sciences Limited. (n.d.).
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Fisher Scientific. (2023, October 11).
  • Cayman Chemical. (2023, August 10).
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet - Piperidine.
  • Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Sigma-Aldrich. (2025, September 23).
  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 23). SAFETY DATA SHEET - 1-Benzyl-N-phenylpiperidin-4-amine.
  • CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube.
  • KISHIDA CHEMICAL CO., LTD. (2025, September 5). 1-(Isopropylsulfonyl)
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid.
  • BenchChem. (2025). Navigating the Disposal of N-Phenylpiperidin-4-amine: A Guide to Safety and Compliance.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
  • Occupational Safety and Health Administration. (n.d.). 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 12). SULFURIC ACID. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Phenylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-(Phenylsulfonyl)piperidin-4-amine. As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust by ensuring you have the critical information needed for safe and effective research. The following procedures are based on established safety data and best practices, designed to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[1][2][3][4] The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion.[1][5][6]

The causality behind its hazard classification stems from its chemical structure, which can interact with biological systems to cause irritation or harm if swallowed. The piperidine and phenylsulfonyl moieties contribute to its reactivity and toxicological profile.

Table 1: GHS Hazard Summary for this compound

Hazard Class GHS Code Signal Word Hazard Statement Pictogram
Acute Toxicity, Oral H302 Warning Harmful if swallowed.[1][2] GHS07 (Exclamation Mark)[1][2][4]
Skin Irritation H315 Warning Causes skin irritation.[1] GHS07 (Exclamation Mark)[1][2][4]
Eye Irritation H319 Warning Causes serious eye irritation.[1] GHS07 (Exclamation Mark)[1][2][4]

| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark)[1][2][4] |

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision tailored to the specific task. The following workflow illustrates the decision-making process for selecting appropriate PPE when handling this solid compound.

cluster_ppe PPE Selection Workflow start Start: Handling This compound task Identify Task start->task weighing Weighing Solid / Handling Powder task->weighing Solid Form solution Handling Dilute Solution (Low Splash Risk) task->solution Liquid Form fume_hood Work in Chemical Fume Hood weighing->fume_hood ppe_base Minimum PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat solution->ppe_base ppe_enhanced Enhanced PPE: - Double Gloves (Nitrile) - Chemical Goggles - Lab Coat - N95 Respirator (if outside fume hood) fume_hood->ppe_enhanced

Caption: PPE selection depends on the compound's physical form and the specific laboratory task.

Eye and Face Protection
  • Rationale: The compound is a known eye irritant (H319).[1] Direct contact with even small amounts of the solid powder can cause serious irritation.

  • Protocol:

    • Minimum Requirement: At all times, wear chemical safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]

    • Elevated Risk: When weighing the powder or when there is a risk of dust generation, upgrade to chemical splash goggles.[7] Goggles provide a complete seal around the eyes, offering superior protection against airborne particulates.

    • High Splash Potential: If handling large quantities or preparing solutions with vigorous mixing, supplement goggles with a full-face shield.[8][9]

Skin and Body Protection
  • Rationale: The compound causes skin irritation (H315).[1] Proper barrier protection is essential to prevent direct contact.

  • Protocol:

    • Gloves: Wear chemical-resistant nitrile gloves.[10][11] Polyvinyl chloride (PVC) gloves are not recommended as they offer little protection against many chemicals.[8] Before each use, inspect gloves for any signs of degradation or puncture.[12]

    • Glove Technique: For tasks involving significant powder handling, consider double-gloving.[13] Change gloves immediately if they become contaminated, and always wash hands thoroughly with soap and water after removing gloves.[1][12][13]

    • Lab Coat: A clean, knee-length lab coat with long sleeves and a solid front must be worn and kept fastened.[11][13] This protects against accidental skin contact and contamination of personal clothing.

Respiratory Protection
  • Rationale: As a powder, this compound poses a risk of respiratory irritation (H335) if dust is inhaled.[1][2]

  • Protocol:

    • Primary Control: The most effective way to prevent inhalation is to use engineering controls. Always handle the solid powder inside a certified chemical fume hood.[10][11] This captures dust at the source.

    • Secondary Control: If a fume hood is not available for a specific task, a NIOSH-approved N95 respirator or equivalent should be used to minimize dust inhalation.[6] This should be a last resort after all engineering control options have been exhausted.

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol minimizes exposure and ensures operational consistency.

  • Preparation: Before starting, ensure the work area (preferably a fume hood) is clean and uncluttered.[12][14] Confirm that an eyewash station and safety shower are accessible and unobstructed.[6][14]

  • Donning PPE: Put on all required PPE as determined by the workflow diagram above.

  • Weighing:

    • Perform all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any spilled powder.

    • Use spatulas and tools designated for this chemical to prevent cross-contamination.[10]

    • Close the primary container tightly immediately after dispensing the required amount.[6]

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Always add solids to liquids, not the other way around, to prevent splashing.

  • Post-Handling: After the task is complete, decontaminate the work surface. Carefully remove and dispose of contaminated disposable items (e.g., weigh boats, wipes) in the designated solid chemical waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly.[13]

Contingency Plan: Emergency and Spill Response

Preparation is key to managing unexpected events safely and effectively.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][6] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or discomfort occurs, seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a physician or Poison Control Center.[1][5]

Spill Response

The following workflow outlines the procedure for a small-scale laboratory spill.

cluster_spill Small Spill Response Protocol start Spill Occurs alert Alert Personnel in Immediate Area start->alert ppe Don Enhanced PPE: - Chemical Goggles - Double Gloves - Lab Coat - N95 Respirator alert->ppe contain Contain Spill: Sweep solid material carefully to avoid generating dust ppe->contain collect Collect Material: Place into a labeled, sealed container for chemical waste contain->collect clean Clean Spill Area: Wipe with appropriate solvent, then soap and water collect->clean dispose Dispose of all cleanup materials as hazardous waste clean->dispose end End of Response dispose->end

Caption: A systematic approach to spill cleanup is critical to prevent secondary contamination.

Logistical Plan: Storage and Disposal

Proper logistics prevent degradation of the material and ensure compliance with environmental regulations.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][6] Some suppliers recommend refrigerated storage (2-8°C).[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[15]

Disposal
  • Policy: Chemical waste must be handled as hazardous. Do not dispose of it in standard trash or down the drain.[1][6]

  • Procedure:

    • Collect all waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

By integrating these protocols into your daily workflow, you create a robust safety system that protects you, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment. (2025). US EPA. [Link]

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Retrosynthesis Analysis

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1-(Phenylsulfonyl)piperidin-4-amine
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